Product packaging for Methionine hydrochloride(Cat. No.:CAS No. 6810-12-4)

Methionine hydrochloride

Cat. No.: B1609656
CAS No.: 6810-12-4
M. Wt: 185.67 g/mol
InChI Key: OSUIUMQSEFFIKM-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methionine Hydrochloride is the hydrochloride salt of L-Methionine, an essential sulfur-containing amino acid. It is provided as a white to almost white crystalline powder and serves as a critical reagent in biochemical and nutritional research. Its primary research value lies in its role as a stable and readily soluble source of L-Methionine for in vitro studies. Main Research Applications & Value: Researchers utilize this compound to study the antioxidant role of methionine residues in proteins. Surface-exposed methionines can act as catalytic antioxidants, scavenging reactive oxygen species (ROS) and protecting functionally important amino acid residues from oxidative damage . This makes it a valuable compound for investigating oxidative stress and cellular defense mechanisms. Mechanism of Action: The antioxidant function is achieved through the reversible oxidation of methionine to methionine sulfoxide. This reaction effectively intercepts oxidant molecules, and in cellular contexts, the reaction can be reversed by methionine sulfoxide reductase (MSR) enzymes, creating a catalytic antioxidant cycle . Furthermore, methionine is a metabolic precursor for S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions of DNA, proteins, and other molecules . It is also a precursor for other critical metabolites like cysteine, glutathione, taurine, and polyamines . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12ClNO2S B1609656 Methionine hydrochloride CAS No. 6810-12-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-methylsulfanylbutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUIUMQSEFFIKM-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431036
Record name L-Methionine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6810-12-4
Record name Methionine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Methionine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHIONINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99JNR46OKX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to L-Methionine Hydrochloride for Laboratory Use

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical and physical properties of L-Methionine Hydrochloride, offering practical insights and detailed protocols for its effective use in research, development, and quality control laboratory settings. Designed for scientists and professionals in drug development and life sciences, this document delves into the critical aspects of this essential amino acid salt, from its fundamental characteristics to its application-specific considerations.

Introduction: The Significance of L-Methionine and its Hydrochloride Salt

L-Methionine is a sulfur-containing, essential amino acid, indispensable for protein synthesis and a variety of metabolic processes.[1] It serves as the initiating amino acid in the synthesis of polypeptide chains and is a precursor to S-adenosyl-L-methionine (SAM), a universal methyl donor crucial for gene expression and protein function.[1] In laboratory applications, particularly in cell culture and biopharmaceutical formulations, ensuring the stability and solubility of L-Methionine is paramount.

The hydrochloride salt of L-Methionine (C₅H₁₂ClNO₂S) is frequently the preferred form for laboratory use. The addition of hydrochloric acid to form the salt enhances the compound's stability and significantly improves its solubility in aqueous solutions, a critical factor for preparing concentrated stock solutions and formulating culture media.[2][3] This guide will explore the distinct properties of L-Methionine Hydrochloride and provide the rationale for its selection over the free amino acid in various experimental contexts.

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of L-Methionine Hydrochloride is fundamental to its proper handling, storage, and application.

PropertyValueSource(s)
Molecular Formula C₅H₁₂ClNO₂S[4]
Molecular Weight 185.67 g/mol [4]
CAS Number 6810-12-4[4]
Appearance White crystalline powder or colorless crystals[5][6]
Melting Point Decomposes around 280-282 °C (for L-Methionine)[7]
Solubility Soluble in water.[5] Soluble in 1 M HCl (50 mg/ml), yielding a clear, colorless solution.[7][5][7]
Optical Rotation +21.0 to +25.0° (after drying, 0.5 g in 6 mol/L HCl TS, 25 mL)[8]

These specifications are critical for verifying the identity and purity of the compound upon receipt and for preparing accurate solutions.

Solubility and Solution Preparation

The enhanced solubility of L-Methionine Hydrochloride is a key advantage in a laboratory setting. While L-Methionine itself is soluble in water, the hydrochloride salt dissolves more readily, especially at higher concentrations.[2][5]

Causality Behind Enhanced Solubility:

The hydrochloride salt protonates the amino group of the methionine molecule, resulting in a positively charged ammonium group. This ionic character increases the polarity of the molecule, leading to more favorable interactions with polar solvents like water. This is a direct application of the principle that "like dissolves like," where the ionic salt form is more compatible with the highly polar nature of water than the zwitterionic free amino acid.

Protocol for Preparing a 100 mM L-Methionine Hydrochloride Stock Solution:

This protocol outlines the preparation of a standard stock solution suitable for various applications, including cell culture media supplementation.

Materials:

  • L-Methionine Hydrochloride (high purity, cell culture grade)

  • Nuclease-free, sterile water (e.g., cell culture grade water)

  • Sterile conical tubes or bottles

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the required mass: For 100 mL of a 100 mM solution, the required mass of L-Methionine Hydrochloride (MW: 185.67 g/mol ) is: 0.1 L * 0.1 mol/L * 185.67 g/mol = 1.8567 g

  • Weigh the compound: Accurately weigh 1.8567 g of L-Methionine Hydrochloride using an analytical balance in a sterile weighing boat.

  • Dissolution: Transfer the powder to a sterile 100 mL volumetric flask or a sterile conical tube. Add approximately 80 mL of sterile water and gently swirl to dissolve the compound completely.

  • Final Volume Adjustment: Once fully dissolved, bring the final volume to 100 mL with sterile water.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.

  • Storage: Store the stock solution at 2-8°C. Under these conditions, the solution is stable for extended periods.[7]

G cluster_prep Solution Preparation Workflow A Calculate Mass B Weigh Compound A->B C Dissolve in Solvent B->C D Adjust Final Volume C->D E Sterile Filtration D->E F Store at 2-8°C E->F

Caption: Workflow for preparing a sterile L-Methionine Hydrochloride stock solution.

Stability and Storage

L-Methionine, and by extension its hydrochloride salt, is susceptible to oxidation, particularly at the sulfur atom, which can lead to the formation of methionine sulfoxide and methionine sulfone.[9] This degradation can be influenced by factors such as temperature, light, and the presence of metal ions.

Recommended Storage Conditions:

  • Solid Form: Store in a tightly sealed container in a cool, dry place, protected from light.[5]

  • Aqueous Solutions: Store sterile-filtered solutions at 2-8°C.[7] For long-term storage, aliquoting and freezing at -20°C is also a viable option.[10]

Self-Validating Stability Assessment Protocol:

This protocol provides a framework for assessing the stability of a prepared L-Methionine Hydrochloride solution over time.

Objective: To determine the degradation profile of a 100 mM L-Methionine Hydrochloride solution under standard storage conditions.

Methodology:

  • Prepare a fresh 100 mM L-Methionine Hydrochloride solution as described in the protocol above.

  • Establish a Time-Zero (T=0) Baseline: Immediately after preparation, analyze the solution using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the initial concentration and purity.

  • Aliquot and Store: Dispense the remaining solution into multiple sterile, light-protected tubes and store them at the intended storage temperature (e.g., 4°C).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve an aliquot and re-analyze it using the same analytical method.

  • Data Analysis: Compare the concentration and purity at each time point to the T=0 baseline. A decrease in the main peak area and the appearance of new peaks may indicate degradation.

G cluster_stability Stability Assessment Protocol A Prepare Solution B T=0 Analysis (Baseline) A->B C Aliquot and Store A->C E Compare to Baseline B->E D Time-Point Analysis C->D Weekly Intervals D->E

Caption: A logical workflow for a self-validating stability study of L-Methionine Hydrochloride solution.

Spectroscopic and Analytical Characterization

Definitive identification and quality control of L-Methionine Hydrochloride rely on a combination of spectroscopic and chromatographic techniques.

Infrared (IR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and structure. For L-Methionine Hydrochloride, electrospray ionization (ESI) in positive mode would be expected to show a prominent ion corresponding to the protonated L-Methionine molecule [M+H]⁺ at m/z 150.2.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. While ¹H and ¹³C NMR data for L-Methionine Hydrochloride are not explicitly detailed in the search results, data for the closely related L-Methionine methyl ester hydrochloride can provide some insight into the expected chemical shifts.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for assessing the purity and concentration of L-Methionine Hydrochloride. A common method involves reversed-phase chromatography with UV detection. For enhanced sensitivity and specificity, pre-column derivatization with reagents like o-phthalaldehyde (OPA) followed by fluorescence or UV detection is often employed.[15] LC-MS/MS methods offer even higher sensitivity and are suitable for complex matrices.[16][17]

Applications in the Laboratory

Cell Culture

L-Methionine is an essential amino acid and a standard component of most defined cell culture media.[18] Its inclusion is critical for supporting robust cell growth, viability, and protein production.[19]

Why Use the Hydrochloride Salt in Cell Culture?

  • Enhanced Solubility: As previously discussed, the hydrochloride salt's superior solubility facilitates the preparation of highly concentrated, sterile stock solutions. This is particularly advantageous for fed-batch cultures where concentrated nutrient feeds are required.[2]

  • Improved Stability in Solution: The salt form can exhibit greater stability in solution compared to the free amino acid, which can be beneficial for the shelf-life of prepared media and stock solutions.[2]

Protocol for Supplementing Basal Medium with L-Methionine Hydrochloride:

Objective: To supplement a basal medium (e.g., DMEM) to a final concentration of 0.2 mM L-Methionine.

Materials:

  • 100 mM L-Methionine Hydrochloride sterile stock solution

  • Basal cell culture medium (L-Methionine-free, if complete replacement is desired, or standard medium for supplementation)

  • Sterile serological pipettes

  • Sterile cell culture flasks or plates

Procedure:

  • Determine the required volume of stock solution: For 500 mL of medium, the volume of 100 mM stock solution needed to achieve a final concentration of 0.2 mM is: V₁ = (C₂ * V₂) / C₁ = (0.2 mM * 500 mL) / 100 mM = 1 mL

  • Aseptic Addition: In a laminar flow hood, aseptically add 1 mL of the 100 mM L-Methionine Hydrochloride stock solution to 500 mL of the basal medium.

  • Mixing: Gently swirl the medium to ensure complete and uniform mixing.

  • Labeling and Storage: Clearly label the supplemented medium with the contents and date of preparation. Store at 2-8°C.

G cluster_cellculture Cell Culture Media Supplementation A Calculate Required Volume B Aseptically Add Stock to Medium A->B C Mix Thoroughly B->C D Label and Store C->D

Caption: A streamlined process for supplementing cell culture media with L-Methionine Hydrochloride.

Drug Development and Formulation

In the development of protein-based therapeutics, such as monoclonal antibodies, L-Methionine is often included as an excipient to protect against oxidation.[8] The sulfur-containing side chain of methionine residues in proteins is susceptible to oxidation, which can lead to loss of biological activity. L-Methionine in the formulation acts as a sacrificial antioxidant, preferentially being oxidized over the methionine residues in the therapeutic protein.[1] The hydrochloride salt's favorable solubility and stability make it an excellent candidate for this application.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling L-Methionine Hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

L-Methionine Hydrochloride offers significant advantages for laboratory applications, primarily due to its enhanced solubility and stability in aqueous solutions. A thorough understanding of its chemical properties, coupled with the implementation of robust protocols for solution preparation, stability assessment, and analytical characterization, is essential for ensuring the reliability and reproducibility of experimental results. This guide provides a foundational framework for researchers, scientists, and drug development professionals to effectively utilize this critical reagent in their work.

References

Methionine Hydrochloride as a Precursor in Biochemical Synthesis: A Senior Application Scientist's In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Fundamental Building Block to Therapeutic Target

In the intricate world of biochemical synthesis, the starting materials we choose are paramount to the success of our endeavors. Among the vast arsenal of precursors available to the modern researcher, L-methionine hydrochloride stands out not merely as one of the twenty proteinogenic amino acids, but as a critical linchpin in a multitude of cellular processes. Its central role in one-carbon metabolism, primarily through its conversion to S-adenosylmethionine (SAM), positions it at the heart of cellular methylation, antioxidant defense, and polyamine synthesis.[1][2][3] This guide is crafted for the discerning researcher, scientist, and drug development professional who seeks not just to use methionine hydrochloride, but to fundamentally understand its journey from a simple precursor to a key player in complex biological systems. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

The Foundation: Physicochemical Properties of L-Methionine Hydrochloride

Before we can effectively utilize any precursor, a thorough understanding of its physical and chemical properties is essential. L-methionine hydrochloride, the salt form of L-methionine, offers enhanced solubility and stability in aqueous solutions, making it a preferred choice for many biochemical applications.[4][5]

PropertyValueReference
Molecular Formula C₅H₁₂ClNO₂S[6]
Molecular Weight 185.67 g/mol [6]
Appearance White crystalline powder or colorless crystals[5][7]
Solubility in Water 56.6 g/L at 25 °C[8]
pH (1% aqueous solution) 5.6 - 6.1[5]
Storage Temperature 2-8°C

Table 1: Physicochemical Properties of L-Methionine Hydrochloride.

The hydrochloride salt readily dissolves in aqueous buffers, providing the free L-methionine essential for enzymatic reactions. It is crucial to note that while stock solutions of L-methionine can be stable for extended periods when stored properly at 2-8°C, the sulfur-containing side chain is susceptible to oxidation.[4][9] For long-term storage, aliquoting and freezing at -20°C is a prudent measure to maintain its integrity.[9]

The Central Axis: Methionine's Role in One-Carbon Metabolism

This compound's significance as a precursor is most profoundly demonstrated in its central role within the methionine cycle, a key component of one-carbon metabolism.[3][10] This metabolic hub is responsible for the transfer of one-carbon units, a fundamental process in the biosynthesis of nucleotides, the regulation of gene expression through DNA and histone methylation, and the maintenance of cellular redox homeostasis.[10][11]

The journey begins with the enzymatic conversion of L-methionine to S-adenosylmethionine (SAM), a reaction catalyzed by methionine adenosyltransferase (MAT).[12] This conversion is not merely a simple addition; it is an activation step, transforming the relatively inert methyl group of methionine into a highly reactive sulfonium-bound methyl group in SAM, aptly earning SAM the title of the "universal methyl donor."[3][12]

Methionine_Cycle Met_HCl Methionine Hydrochloride Met L-Methionine Met_HCl->Met Dissociation SAM S-Adenosylmethionine (SAM) Met->SAM MAT ATP ATP ATP->SAM Methylated_Substrate Methylated Substrate SAM->Methylated_Substrate SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Substrate Acceptor Substrate Substrate->Methylated_Substrate Methyl Group Transfer Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Met Methionine Synthase Cystathionine Cystathionine Hcy->Cystathionine CBS Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine CGL THF THF Methyl_THF 5-Methyl-THF Methyl_THF->THF Vitamin B12

Figure 1: The Methionine Cycle and its connection to transsulfuration.

This singular activation step unlocks a cascade of essential biochemical reactions. The donated methyl group from SAM is crucial for the methylation of DNA, RNA, proteins, and lipids, thereby influencing a vast array of cellular functions.[3] Following methyl group donation, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.[12] Homocysteine can then be remethylated back to methionine, completing the cycle, or be channeled into the transsulfuration pathway for the synthesis of cysteine, a key precursor to the major cellular antioxidant, glutathione.[11]

In the Lab: A Practical Guide to the Enzymatic Synthesis of S-Adenosylmethionine (SAM)

The in vitro synthesis of SAM from this compound is a cornerstone technique for researchers studying methylation and other SAM-dependent pathways. The following protocol provides a robust and reproducible method for the enzymatic synthesis of SAM, with explanations for the critical steps.

Reagents and Materials
  • L-Methionine Hydrochloride (CAS: 6810-12-4)

  • Adenosine 5'-triphosphate (ATP) disodium salt hydrate

  • Methionine Adenosyltransferase (MAT) enzyme (recombinant or purified)

  • Tris-HCl buffer (1 M, pH 8.0)

  • Magnesium sulfate (MgSO₄) (1 M)

  • Potassium chloride (KCl) (1 M)

  • Dithiothreitol (DTT) (1 M)

  • Perchloric acid (HClO₄) (1 M)

  • Potassium carbonate (K₂CO₃) (2 M)

  • Ultrapure water

  • HPLC system with a C18 reverse-phase column

  • UV detector

Step-by-Step Experimental Protocol

Step 1: Preparation of Reaction Buffer (100 mL)

To a final volume of 100 mL with ultrapure water, add:

  • 10 mL of 1 M Tris-HCl (pH 8.0) to a final concentration of 100 mM.

  • 2 mL of 1 M MgSO₄ to a final concentration of 20 mM.

  • 10 mL of 1 M KCl to a final concentration of 100 mM.

  • 100 µL of 1 M DTT to a final concentration of 1 mM.

Rationale: The Tris buffer maintains a stable pH optimal for MAT activity.[2] Magnesium ions are essential cofactors for MAT, coordinating with the phosphate groups of ATP.[13] Potassium chloride helps to maintain the ionic strength of the solution, and DTT is a reducing agent that protects the enzyme from oxidative damage.

Step 2: Preparation of Substrate Solutions

  • L-Methionine Hydrochloride Solution (100 mM): Dissolve 185.67 mg of L-methionine hydrochloride in 10 mL of ultrapure water.

  • ATP Solution (100 mM): Dissolve 605.19 mg of ATP disodium salt hydrate in 10 mL of ultrapure water. Adjust the pH to ~7.0 with NaOH if necessary.

Rationale: Freshly prepared substrate solutions are crucial for optimal reaction kinetics. The hydrochloride form of methionine ensures good solubility.

Step 3: Enzymatic Reaction Setup (1 mL reaction volume)

In a microcentrifuge tube, combine the following in order:

  • 750 µL of Reaction Buffer

  • 100 µL of 100 mM L-Methionine Hydrochloride Solution (final concentration: 10 mM)

  • 100 µL of 100 mM ATP Solution (final concentration: 10 mM)

  • 50 µL of MAT enzyme solution (concentration to be optimized, typically 1-5 µM)

Rationale: The order of addition is important to ensure that the enzyme is added to a solution containing all necessary substrates and cofactors. The final concentrations of substrates can be varied to study enzyme kinetics.

Step 4: Incubation

Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time should be determined empirically by taking time-point samples and analyzing for SAM formation.

Rationale: 37°C is the optimal temperature for most mammalian MAT enzymes.[13] Monitoring the reaction over time allows for the determination of the initial reaction velocity and the point of reaction completion or equilibrium.

Step 5: Reaction Quenching and Sample Preparation for HPLC Analysis

  • To stop the reaction, add 100 µL of 1 M perchloric acid to the 1 mL reaction mixture.

  • Incubate on ice for 10 minutes to precipitate the denatured enzyme.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Neutralize the supernatant by adding potassium carbonate solution dropwise until the pH is between 4.0 and 5.0. Potassium perchlorate will precipitate.

  • Centrifuge again at 14,000 x g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

Rationale: Perchloric acid effectively stops the enzymatic reaction by denaturing the MAT enzyme.[2] Neutralization is necessary before HPLC injection to prevent damage to the column and to ensure proper chromatographic separation. SAM is more stable at a slightly acidic pH.[11]

HPLC Analysis of SAM Synthesis

The conversion of methionine to SAM can be quantitatively monitored by reverse-phase HPLC.

ParameterCondition
Column C18 reverse-phase, 5 µm, 4.6 x 250 mm
Mobile Phase 50 mM ammonium formate buffer (pH 4.0)
Flow Rate 1.0 mL/min
Detection UV at 257 nm
Injection Volume 20 µL

Table 2: HPLC Conditions for SAM Analysis.[10]

Under these conditions, SAM will have a distinct retention time that allows for its separation from ATP and other reaction components. The concentration of SAM can be determined by comparing the peak area to a standard curve of known SAM concentrations.

Visualizing the Workflow: From Precursor to Product

A clear understanding of the experimental workflow is crucial for successful execution and troubleshooting.

SAM_Synthesis_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Buffer_Prep Prepare Reaction Buffer (Tris, MgSO4, KCl, DTT) Reaction_Setup Combine Buffer, Substrates, and MAT Enzyme Buffer_Prep->Reaction_Setup Substrate_Prep Prepare Substrate Solutions (Methionine HCl, ATP) Substrate_Prep->Reaction_Setup Incubation Incubate at 37°C Reaction_Setup->Incubation Quenching Quench Reaction (Perchloric Acid) Incubation->Quenching Neutralization Neutralize and Precipitate Salts Quenching->Neutralization HPLC HPLC Analysis (C18, UV 257 nm) Neutralization->HPLC Quantification Quantify SAM (Standard Curve) HPLC->Quantification

Figure 2: Experimental workflow for the enzymatic synthesis of SAM.

Troubleshooting Common Challenges in SAM Synthesis

Even with a robust protocol, challenges can arise. Below are some common issues and their potential solutions.

IssuePotential Cause(s)Troubleshooting Steps
Low or no SAM production 1. Inactive MAT enzyme. 2. Suboptimal reaction conditions (pH, temperature). 3. Degraded ATP or methionine. 4. Presence of inhibitors in the reaction mixture.1. Verify enzyme activity with a positive control. Ensure proper storage and handling of the enzyme. 2. Check the pH of the reaction buffer. Optimize temperature if necessary. 3. Prepare fresh substrate solutions. 4. Use high-purity reagents.
High variability between replicates 1. Inaccurate pipetting. 2. Inconsistent incubation times. 3. Incomplete mixing of reaction components.1. Use calibrated pipettes and proper pipetting technique. 2. Ensure precise timing for all replicates. 3. Vortex or gently mix all reaction components thoroughly.
Poor peak shape or resolution in HPLC 1. Incorrect mobile phase pH. 2. Column degradation. 3. Sample overload.1. Ensure the mobile phase pH is accurately adjusted to 4.0. 2. Flush the column or replace it if necessary. 3. Dilute the sample before injection.
SAM degradation during storage 1. Improper storage temperature or pH. 2. Repeated freeze-thaw cycles.1. Store purified SAM at -80°C in a slightly acidic buffer (pH 4.0-5.0).[11] 2. Aliquot SAM into single-use volumes to avoid repeated freeze-thaw cycles.[11]

Table 3: Troubleshooting Guide for SAM Synthesis.

Conclusion: A Versatile Precursor for Innovation

L-methionine hydrochloride is far more than a simple amino acid; it is a gateway to a vast and intricate network of biochemical pathways that are fundamental to life. By understanding its properties, its central role in one-carbon metabolism, and the practicalities of its enzymatic conversion to S-adenosylmethionine, researchers can unlock its full potential. This guide has provided a comprehensive framework, from foundational knowledge to detailed experimental protocols and troubleshooting advice, to empower scientists and drug development professionals in their pursuit of scientific discovery. The ability to harness the power of this versatile precursor will undoubtedly continue to drive innovation in fields ranging from epigenetics and cancer research to the development of novel therapeutics.

References

Methionine vs. Methionine Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methionine, an essential sulfur-containing amino acid, is a critical component in numerous biological processes, including protein synthesis and methylation. In research and pharmaceutical applications, it is utilized both in its zwitterionic form and as a hydrochloride salt. This technical guide provides an in-depth exploration of the fundamental differences between methionine and methionine hydrochloride, offering insights into their respective physicochemical properties, stability, and practical applications. By understanding these distinctions, researchers and formulation scientists can make informed decisions to optimize their experimental designs and drug development pipelines. This guide delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Two Faces of a Crucial Amino Acid

Methionine plays a pivotal role in cellular metabolism, serving as a precursor for S-adenosylmethionine (SAM), a universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[1] Its thioether side chain also contributes to the antioxidant defense system of cells.[2][3] In the laboratory and in manufacturing, methionine is a key supplement in cell culture media and a crucial excipient in biopharmaceutical formulations, where it can act as an antioxidant to protect therapeutic proteins from oxidative damage.[2][4]

While chemically similar, the free amino acid (methionine) and its hydrochloride salt (this compound) exhibit significant differences in their physicochemical properties that dictate their suitability for various applications. This guide will elucidate these differences, empowering researchers to select the optimal form for their specific needs.

Molecular Structure and Physicochemical Properties: A Tale of Two Forms

The fundamental difference between methionine and this compound lies in their ionic state, which is dictated by the presence or absence of hydrochloric acid.

Chemical Structures

The chemical structures of L-methionine and L-methionine hydrochloride are depicted below. In its solid, zwitterionic form, the amino group of methionine is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). In the hydrochloride salt, both the amino group and the carboxyl group are protonated, with a chloride ion balancing the positive charge.

Caption: Chemical structures of L-Methionine and L-Methionine Hydrochloride.

Comparative Physicochemical Properties

The addition of hydrochloric acid significantly alters the physicochemical properties of methionine, most notably its solubility.

PropertyL-MethionineL-Methionine HydrochlorideReference(s)
Molecular Formula C5H11NO2SC5H12ClNO2S[5],[6]
Molecular Weight 149.21 g/mol 185.67 g/mol [5],[6]
pKa (Carboxyl) ~2.28Not applicable (protonated)
pKa (Amino) ~9.21Not applicable (protonated)
Isoelectric Point (pI) ~5.74Not applicable
Aqueous Solubility Sparingly soluble (~33.8 g/L at 25°C)Very soluble[5],[6]
Appearance White crystalline powderWhite crystalline powder[7],[8]

Key Insight: The most significant practical difference is the dramatically increased aqueous solubility of this compound compared to its zwitterionic counterpart.[6] This is a direct consequence of the protonation of the carboxyl group, which prevents the formation of the less soluble zwitterionic species at neutral pH.

The Critical Role of Solubility in Practical Applications

The enhanced solubility of this compound offers a distinct advantage in various research and manufacturing settings.

Preparation of Concentrated Stock Solutions

In cell culture and biopharmaceutical formulation, it is often necessary to prepare highly concentrated stock solutions of amino acids to minimize the volume added to the final medium or formulation. The limited solubility of L-methionine can be a significant bottleneck in this process.[9]

Causality: The use of L-methionine hydrochloride allows for the preparation of stock solutions at much higher concentrations without the need for heating or significant pH adjustments, which could potentially degrade the amino acid. This simplifies workflows and reduces the risk of introducing variability.

Formulation of High-Concentration Biologics

In the development of high-concentration protein therapeutics, maintaining the stability and solubility of all formulation components is paramount. The use of a highly soluble excipient like this compound can be advantageous.

Stability and Oxidation: A Persistent Challenge

A primary concern when working with methionine is its susceptibility to oxidation. The sulfur atom in the thioether side chain can be readily oxidized to form methionine sulfoxide and, subsequently, methionine sulfone.[3][10] This oxidation can alter the structure and function of proteins where methionine is a constituent and can impact the efficacy of methionine as a protective excipient.

Mechanism of Methionine Oxidation:

oxidation_pathway Methionine Methionine Methionine_Sulfoxide Methionine Sulfoxide Methionine->Methionine_Sulfoxide Mild Oxidants (e.g., H₂O₂) Methionine_Sulfone Methionine Sulfone Methionine_Sulfoxide->Methionine_Sulfone Strong Oxidants

Caption: Simplified pathway of methionine oxidation.

While the oxidation of methionine itself is not strongly pH-dependent, the overall stability of a methionine solution can be influenced by pH.[3] A solution of this compound will have an acidic pH. This can be beneficial in mitigating certain degradation pathways, such as those catalyzed by trace metal ions, as the solubility and reactivity of these ions can be pH-dependent.

Expert Insight: Although this compound provides a low pH environment that can be protective, it is still crucial to employ strategies to prevent oxidation, especially for long-term storage or in applications where oxidative stress is a concern.

Experimental Protocols and Best Practices

To ensure the integrity and reproducibility of experiments involving methionine, it is essential to follow validated protocols.

Protocol for Preparation of a Stabilized Methionine Stock Solution

This protocol is designed to minimize the oxidation of methionine during preparation and storage.

Materials:

  • L-Methionine or L-Methionine Hydrochloride

  • High-purity (e.g., Milli-Q) water

  • Inert gas (e.g., argon or nitrogen)

  • Sterile, sealed container

Procedure:

  • Deoxygenate Water: Sparge high-purity water with an inert gas for at least 30 minutes to remove dissolved oxygen.

  • Dissolution:

    • For L-Methionine: Weigh the desired amount and add it to the deoxygenated water. Stir until fully dissolved. Gentle heating may be required, but avoid excessive temperatures.

    • For L-Methionine Hydrochloride: Weigh the desired amount and add it to the deoxygenated water. It should dissolve readily with stirring.

  • Sterilization: Filter-sterilize the solution through a 0.22 µm filter into a sterile container.

  • Storage: Flush the headspace of the container with inert gas before sealing. Store the solution at 2-8°C, protected from light. For long-term storage, consider aliquoting and freezing at -20°C or below.

Self-Validation: The clarity and colorlessness of the solution are initial indicators of quality. For quantitative assessment of oxidation, analytical techniques such as reverse-phase HPLC can be employed to separate and quantify methionine and its oxidized forms.

Analytical Characterization: Distinguishing Methionine from its Oxidized Forms

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of methionine solutions.

Workflow for HPLC Analysis:

hplc_workflow Sample_Prep Sample Preparation (Dilution of stock solution) HPLC_Separation RP-HPLC Separation (C18 column) Sample_Prep->HPLC_Separation Detection UV Detection (e.g., 210 nm) HPLC_Separation->Detection Data_Analysis Data Analysis (Quantification of peaks) Detection->Data_Analysis

Caption: A typical workflow for the HPLC analysis of methionine.

Causality in Method Design: A reversed-phase column (e.g., C18) is chosen to effectively separate the more polar oxidized forms (methionine sulfoxide) from the less polar parent methionine. The mobile phase composition is optimized to achieve baseline separation of these species.

Applications in Research and Drug Development

The choice between methionine and this compound depends on the specific requirements of the application.

Cell Culture Media Supplementation

L-methionine is an essential amino acid and a standard component of most cell culture media.[1][11] Its primary role is in protein synthesis.[4]

  • L-Methionine: Typically used in powdered media formulations.

  • L-Methionine Hydrochloride: Ideal for preparing concentrated liquid supplements due to its high solubility, which simplifies the process of media preparation and reduces the risk of precipitation.

Expert Recommendation: For researchers preparing their own media from concentrated stocks, using this compound can significantly improve efficiency and consistency.

Biopharmaceutical Formulations

Methionine is widely used as an antioxidant excipient in formulations of therapeutic proteins, particularly monoclonal antibodies.[2][12] It acts as a sacrificial antioxidant, preferentially undergoing oxidation to protect the protein from oxidative damage.

  • L-Methionine: Its use may be limited by its solubility in high-concentration formulations.

  • L-Methionine Hydrochloride: The enhanced solubility makes it a more suitable choice for liquid formulations, especially at high protein concentrations where the volume for excipients is limited. The resulting acidic pH of the solution must be considered and buffered appropriately to maintain the optimal pH for protein stability.

Conclusion: Making an Informed Choice

The selection between methionine and this compound is not merely a matter of preference but a critical decision based on a thorough understanding of their distinct physicochemical properties. This compound's primary advantage is its superior aqueous solubility, which facilitates the preparation of concentrated stock solutions and its incorporation into high-concentration liquid formulations. While both forms are susceptible to oxidation, the acidic nature of this compound solutions may offer some protection against certain degradation pathways. By leveraging the information and protocols presented in this guide, researchers and drug development professionals can harness the unique benefits of each form to advance their scientific endeavors with greater precision and reliability.

References

The Nexus of Proliferation: A Technical Guide to Methionine Hydrochloride's Role in Regulating Cellular Growth

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the essential amino acid methionine, supplied as methionine hydrochloride in research and development, and its intricate role in governing fundamental cellular processes. For researchers, scientists, and drug development professionals, understanding the nuances of methionine metabolism is paramount for deciphering the mechanisms of cellular growth, proliferation, and the metabolic reprogramming observed in various pathologies, most notably cancer. This document moves beyond a superficial overview to provide a causal analysis of experimental choices and self-validating protocols, ensuring scientific integrity and fostering innovation in therapeutic design.

Foundational Biochemistry: Methionine and its Hydrochloride Salt

Methionine is a sulfur-containing essential amino acid, meaning it cannot be synthesized de novo by mammals and must be obtained from the diet.[1][2] In the laboratory setting, particularly in cell culture, methionine is typically supplied as L-Methionine or its hydrochloride salt (CAS 6810-12-4).[3][4] The hydrochloride form enhances the solubility and stability of methionine in aqueous solutions, such as cell culture media, without altering its biological function once dissociated.[5][6] This makes it a preferred choice for ensuring consistent and bioavailable methionine levels in experimental setups.

Chemical and Physical Properties of L-Methionine Hydrochloride
PropertyValueSource(s)
CAS Number 6810-12-4[3][4]
Molecular Formula C₅H₁₂ClNO₂S[3]
Molecular Weight 185.67 g/mol [3][4]
Appearance White to off-white solid/powder[5]
Solubility Soluble in water and dilute acids[7][8]
Storage Typically stored at 2-8°C[4]

The Central Engine: The Methionine Cycle and One-Carbon Metabolism

Methionine's primary role in regulating cellular growth stems from its central position in one-carbon metabolism.[9] This intricate network of biochemical pathways is responsible for the transfer of one-carbon units, which are essential for the synthesis of nucleotides, the methylation of DNA, RNA, and proteins, and the maintenance of redox balance.[9][10] The methionine cycle is the core of this network.[2]

The cycle begins with the activation of methionine by ATP to form S-adenosylmethionine (SAM), a reaction catalyzed by methionine adenosyltransferase (MAT).[2][11] SAM is the universal methyl donor for a vast number of methylation reactions within the cell.[11][12] After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).[13] SAH is then hydrolyzed to homocysteine, which can either be remethylated to regenerate methionine, thus completing the cycle, or enter the transsulfuration pathway to produce cysteine and the major cellular antioxidant, glutathione.[14][15]

Methionine_Cycle Methionine Methionine SAM S-adenosylmethionine (SAM) (Universal Methyl Donor) Methionine->SAM MAT ATP ATP ATP->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylated_Product Methylated Acceptor SAM->Methylated_Product CH₃ Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine Transsulfuration Transsulfuration Pathway (Cysteine, Glutathione) Homocysteine->Transsulfuration Methyl_Acceptor Acceptor (DNA, RNA, Protein) Methyl_Acceptor->Methylated_Product Folate_Cycle Folate Cycle (5-MTHF) Folate_Cycle->Homocysteine

Figure 1: The Methionine Cycle and its key intersections.
The SAM/SAH Ratio: A Critical Regulator of Methylation

The intracellular ratio of SAM to SAH is a critical determinant of cellular methylation potential.[16] SAH is a potent inhibitor of most methyltransferases, so an accumulation of SAH, and thus a low SAM/SAH ratio, can significantly impede methylation reactions.[13] This has profound consequences for gene expression, as DNA and histone methylation are key epigenetic modifications that regulate chromatin structure and gene accessibility.[16][17] A high SAM/SAH ratio, indicative of sufficient methionine availability, promotes methylation and supports anabolic processes required for cell growth and proliferation.[16]

The "Hoffman Effect": Methionine Dependency in Cancer

A pivotal discovery in cancer metabolism was the observation that many cancer cell lines, unlike their normal counterparts, are unable to proliferate when methionine is replaced by its immediate precursor, homocysteine, in the culture medium.[3][18] This phenomenon, known as methionine dependence or the "Hoffman effect," highlights a fundamental metabolic vulnerability in a wide range of cancers.[18][19] Normal cells can efficiently use homocysteine to regenerate methionine, whereas many cancer cells have an absolute requirement for exogenous methionine.[18]

This addiction is not due to an inability to synthesize methionine from homocysteine, but rather an over-consumption of methionine for excessive transmethylation reactions.[20] This heightened demand for SAM fuels the rapid proliferation and epigenetic alterations characteristic of cancer cells.

Cancer Cell Lines Exhibiting Methionine Dependence
Cell LineCancer TypeReference(s)
PC-3Prostate Cancer[21]
DU145Prostate Cancer[21]
MCF-7Breast Cancer[22]
MDA-MB-231Triple-Negative Breast Cancer[21]
HCT-116Colon Cancer[20]
A549Lung Cancer[10]
U-87 MGGlioblastoma[23]

Experimental Protocols: Investigating Methionine's Role in Cellular Growth

The following protocols provide a framework for studying the effects of this compound on cellular proliferation. These are designed to be self-validating by including appropriate controls.

Protocol: In Vitro Methionine Restriction Assay

This protocol details a method for assessing the methionine dependency of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Normal, non-transformed cell line for comparison (e.g., MCF-10A)

  • Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Methionine-free DMEM

  • L-Methionine hydrochloride (cell culture grade)

  • L-Homocysteine (cell culture grade)

  • Fetal Bovine Serum (dialyzed, to remove endogenous amino acids)

  • Cell counting solution (e.g., Trypan Blue)

  • Hemocytometer or automated cell counter

  • 96-well plates for proliferation assays

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Preparation of Media:

    • Complete Medium (+Met): Standard DMEM containing L-methionine.

    • Methionine-Free Medium (-Met): Methionine-free DMEM.

    • Homocysteine-Supplemented Medium (-Met/+Hcy): Methionine-free DMEM supplemented with L-homocysteine to a final concentration of 100-200 µM.

    • Note: All media should be supplemented with 10% dialyzed FBS and penicillin/streptomycin.

  • Cell Seeding:

    • Culture cells to ~70-80% confluency in complete medium.

    • Trypsinize and resuspend cells in complete medium.

    • Seed cells into 6-well plates (for cell counting) and 96-well plates (for proliferation assays) at an appropriate density. Allow cells to attach for 24 hours.

  • Methionine Restriction:

    • After 24 hours, aspirate the complete medium.

    • Wash cells once with sterile PBS.

    • Add the experimental media to the respective wells:

      • Group 1: Complete Medium (+Met)

      • Group 2: Methionine-Free Medium (-Met)

      • Group 3: Homocysteine-Supplemented Medium (-Met/+Hcy)

  • Data Collection (Cell Counting):

    • At 24, 48, and 72-hour time points, trypsinize cells from the 6-well plates.

    • Stain with Trypan Blue and count viable cells using a hemocytometer or automated cell counter.

    • Plot cell number versus time for each condition.

  • Data Collection (Proliferation Assay):

    • At the 72-hour time point, add the proliferation reagent to the 96-well plates according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure absorbance using a plate reader at the appropriate wavelength.

    • Normalize the results to the +Met control group.

Expected Outcome and Interpretation:

  • Normal cells (e.g., MCF-10A): Should show similar growth rates in both +Met and -Met/+Hcy media, with reduced growth in -Met medium.

  • Methionine-dependent cancer cells (e.g., MDA-MB-231): Will exhibit robust growth in +Met medium but significantly inhibited growth in both -Met and -Met/+Hcy media. This demonstrates their inability to utilize homocysteine for proliferation.

Methionine_Restriction_Workflow Start Start: Culture Cells in Complete Medium Seed Seed Cells into Plates Start->Seed Attach Allow Attachment (24h) Seed->Attach Wash Wash with PBS Attach->Wash Split Wash->Split Group1 Group 1: Complete Medium (+Met) Split->Group1 Group2 Group 2: Methionine-Free (-Met) Split->Group2 Group3 Group 3: -Met + Homocysteine Split->Group3 Incubate Incubate (24, 48, 72h) Group1->Incubate Group2->Incubate Group3->Incubate Analysis Analyze Cell Proliferation (Counting & Proliferation Assay) Incubate->Analysis

Figure 2: Workflow for an in vitro methionine restriction experiment.

Therapeutic Implications and Future Directions

The unique dependence of many cancers on exogenous methionine presents a compelling therapeutic window.[24] Dietary methionine restriction, either alone or in combination with chemotherapy or radiation, has shown promise in preclinical studies and is being investigated in clinical trials.[2][24] By limiting the availability of this crucial amino acid, it is possible to selectively starve cancer cells, leading to cell cycle arrest and apoptosis, while having minimal effects on normal tissues.[2][23]

Future research will likely focus on:

  • Identifying biomarkers to predict which tumors will respond to methionine restriction.

  • Developing pharmacological agents that mimic the effects of methionine restriction.

  • Optimizing combination therapies to enhance the efficacy of existing cancer treatments.

Understanding the central role of this compound in fueling cellular growth provides a powerful tool for researchers and drug developers. By exploiting the metabolic vulnerabilities associated with methionine dependency, novel and effective therapeutic strategies can be designed to combat cancer and other proliferative diseases.

References

Methionine Hydrochloride: A Technical Guide to Its Influence on Gene Expression and Methylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methionine, an essential amino acid, is not only a fundamental component of proteins but also the principal methyl group donor for a multitude of cellular methylation reactions. This in-depth technical guide explores the significant role of methionine hydrochloride, a readily available supplemental form of methionine, in the modulation of gene expression through its direct impact on DNA and histone methylation. This document will systematically dissect the core biochemical pathways, from the methionine cycle to the enzymatic transfer of methyl groups by methyltransferases. Furthermore, it will provide detailed experimental methodologies for the rigorous investigation of these epigenetic alterations. This guide is specifically tailored for researchers, scientists, and drug development professionals aiming to comprehend and leverage the intricate relationship between methionine availability and the epigenetic landscape.

Introduction: Methionine as a Central Regulator of Cellular Processes

Methionine is an indispensable sulfur-containing amino acid that must be acquired through dietary intake in humans.[1] Its biological importance extends far beyond its structural role in protein synthesis. Through its metabolic conversion to S-adenosylmethionine (SAM), methionine becomes the universal methyl donor for the methylation of a vast array of biological molecules, including DNA, RNA, histones, and various proteins.[2][3] This methylation process is a cornerstone of epigenetic regulation, governing gene expression and playing a pivotal role in normal development, cellular differentiation, and maintaining cellular homeostasis.[4][5]

This compound is a commonly utilized salt of methionine in both research and clinical applications to modulate cellular methionine levels. A thorough understanding of its influence on the cellular methylome is of paramount importance in diverse fields, including developmental biology, oncology, and neurobiology. This guide will furnish a comprehensive overview of the fundamental principles and practical methodologies for investigating the effects of this compound on gene expression and methylation.

The Methionine Cycle: The Hub of Cellular Methylation

The metabolic pathway responsible for the generation of SAM from methionine is the methionine cycle.[6][7] This cycle is central to understanding how fluctuations in methionine availability can directly influence the cell's capacity for methylation.[8]

Diagram: The Methionine Cycle

Methionine_Cycle Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM Met_HCl Methionine Hydrochloride Met_HCl->Met SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyl Group Transfer Methylated_Acceptor Methylated Acceptor SAM->Methylated_Acceptor Hcy Homocysteine SAH->Hcy H2O -> Adenosine Hcy->Met Transsulfuration Transsulfuration Pathway (to Cysteine) Hcy->Transsulfuration MAT MAT MT Methyltransferases (DNMTs, HMTs) Acceptor Acceptor (DNA, Histones) SAHH SAHH MS MS Folate_Cycle Folate Cycle (provides 5-MTHF) Folate_Cycle->Hcy

Caption: The Methionine Cycle and its link to methylation reactions.

The pivotal steps of the methionine cycle are as follows:

  • Activation of Methionine: The enzyme methionine adenosyltransferase (MAT) utilizes ATP to convert methionine into its activated form, SAM.[9][10]

  • Methyl Group Donation: SAM serves as the universal methyl donor, transferring its activated methyl group to a diverse range of acceptor molecules, including DNA and histones. This crucial step is catalyzed by a vast family of enzymes known as methyltransferases, such as DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs).[11][12]

  • Formation of SAH: Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).[4]

  • Regeneration of Homocysteine: SAH is a potent inhibitor of most methyltransferases.[13][14] To prevent feedback inhibition, it is rapidly hydrolyzed by SAH hydrolase (SAHH) into homocysteine and adenosine.[15]

  • Regeneration of Methionine: Homocysteine is remethylated back to methionine, primarily through the action of methionine synthase (MS), an enzyme that requires vitamin B12 and a methyl group from the folate cycle.[10]

Increasing the intracellular concentration of methionine, for example through supplementation with this compound, can drive the methionine cycle forward, resulting in elevated production of SAM. This, in turn, enhances the overall methylation capacity of the cell.[16][17]

Impact on DNA Methylation and Gene Expression

DNA methylation is a well-characterized epigenetic modification that typically involves the addition of a methyl group to the 5' position of cytosine residues within CpG dinucleotides. This process is primarily carried out by a family of DNA methyltransferases (DNMTs).[18]

An increased availability of SAM, the substrate for DNMTs, can lead to hypermethylation of CpG islands, particularly in the promoter regions of genes.[18] This hypermethylation is often associated with a more condensed chromatin structure and transcriptional repression.[19] Conversely, conditions of methionine restriction can lead to reduced SAM levels and global hypomethylation, which has been linked to genomic instability and aberrant gene activation.[20][21]

Table 1: Influence of Methionine Levels on DNA Methylation

ConditionSAM/SAH RatioDNMT ActivityGlobal DNA MethylationPotential Gene Expression Outcome
Methionine Supplementation Increased[4]IncreasedHypermethylation[18]Repression of tumor suppressor genes[20]
Methionine Restriction Decreased[16]DecreasedHypomethylation[15]Activation of oncogenes[22]

Impact on Histone Methylation and Gene Expression

Histone methylation represents another critical layer of epigenetic control, involving the transfer of methyl groups to specific amino acid residues, primarily lysine and arginine, on the tails of histone proteins.[23] The effect of histone methylation on gene expression is highly context-dependent.[24] For instance, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene transcription, while trimethylation of histone H3 at lysine 9 (H3K9me3) and lysine 27 (H3K27me3) are hallmarks of transcriptionally silent chromatin.[16]

Histone methyltransferases (HMTs), the enzymes responsible for histone methylation, also utilize SAM as their methyl donor.[4] Consequently, alterations in methionine availability can significantly impact the landscape of histone modifications and, as a result, patterns of gene expression.[16][17] Studies have shown that methionine deprivation can lead to a reduction in histone methylation levels.[16]

Experimental Methodologies for Investigating Methionine-Induced Epigenetic Modifications

A comprehensive and multi-faceted experimental approach is essential to accurately assess the impact of this compound on gene expression and methylation.

Cell Culture and this compound Treatment

Protocol: Cell Culture and Treatment

  • Cell Line Selection: Select a cell line that is relevant to the specific research question (e.g., cancer cell lines for oncology studies).

  • Culture Conditions: Maintain cells in a standard growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Methionine-Free Medium: To precisely control methionine levels, utilize a custom-formulated methionine-free medium as a base.

  • This compound Supplementation: Prepare a sterile, concentrated stock solution of this compound. Add the desired final concentrations of methionine to the methionine-free medium. It is advisable to test a range of concentrations to establish a dose-response curve.

  • Control Groups: It is crucial to include a control group cultured in a medium with a standard physiological concentration of methionine, as well as a methionine-restricted group.

  • Treatment Duration: The duration of the treatment will vary depending on the specific epigenetic mark and gene expression changes being investigated. A time-course experiment is highly recommended to capture dynamic changes.

  • Harvesting: Following the treatment period, harvest the cells for subsequent downstream analyses, including DNA, RNA, and protein extraction.

Analysis of DNA Methylation

Workflow: Global and Gene-Specific DNA Methylation Analysis

DNA_Methylation_Workflow Start Genomic DNA Extraction Global Global Methylation Analysis Start->Global Bisulfite Bisulfite Conversion Start->Bisulfite LUMA LUMA Global->LUMA ELISA 5-mC ELISA Global->ELISA Data_Analysis Data Analysis LUMA->Data_Analysis ELISA->Data_Analysis Gene_Specific Gene-Specific Methylation Analysis Bisulfite->Gene_Specific NGS Next-Generation Sequencing Bisulfite->NGS MSP Methylation-Specific PCR (MSP) Gene_Specific->MSP Pyro Pyrosequencing Gene_Specific->Pyro MSP->Data_Analysis Pyro->Data_Analysis WGBS Whole-Genome Bisulfite Seq (WGBS) NGS->WGBS RRBS Reduced Representation Bisulfite Seq (RRBS) NGS->RRBS WGBS->Data_Analysis RRBS->Data_Analysis

Caption: A workflow for the analysis of DNA methylation.

Protocol: Bisulfite Sequencing

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both treated and control cells using a reliable commercial kit.[25]

  • Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This chemical reaction converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.[26] It is critical to optimize bisulfite conversion efficiency to avoid false positives.[25]

  • PCR Amplification: Amplify the specific genomic region of interest using primers designed for bisulfite-converted DNA.[26]

  • Sequencing: Sequence the resulting PCR products.

  • Data Analysis: Align the sequences to a reference genome and quantify the methylation status of each CpG site by comparing the number of cytosines and thymines (uracil is read as thymine during sequencing).[27]

Analysis of Histone Methylation

Protocol: Chromatin Immunoprecipitation (ChIP)

  • Cross-linking: Treat cells with formaldehyde to create covalent cross-links between proteins and DNA.[28][29]

  • Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 base pairs) using sonication or enzymatic digestion.[29]

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody that is specific for the histone modification of interest (e.g., anti-H3K4me3, anti-H3K27me3).

  • Immune Complex Capture: Capture the antibody-histone-DNA complexes using protein A/G-conjugated beads.

  • Washing: Perform a series of washes to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the formaldehyde cross-links by heating.[28]

  • DNA Purification: Purify the DNA from the eluted material.[28]

  • Analysis: Analyze the purified DNA using quantitative PCR (ChIP-qPCR) for specific gene loci or by next-generation sequencing (ChIP-seq) for a genome-wide analysis.[30][31]

Analysis of Gene Expression

Protocol: Quantitative Reverse Transcription PCR (qRT-PCR)

  • RNA Extraction: Isolate total RNA from both treated and control cells.[32]

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.[33]

  • Quantitative PCR (qPCR): Perform qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe to quantify the amount of the target cDNA.[34][35]

  • Data Analysis: Normalize the expression of the gene of interest to a stably expressed housekeeping gene (e.g., GAPDH, ACTB) and calculate the fold change in expression between the treated and control groups using the 2-ΔΔCt method.[32][36]

Conclusion and Future Directions

This compound is an invaluable tool for probing the intricate relationship between nutrient availability, epigenetic regulation, and gene expression. By modulating the methionine cycle and the cell's methylation potential, researchers can gain profound insights into the mechanisms that underlie a wide array of physiological and pathological conditions. The experimental methodologies detailed in this guide provide a solid and reliable framework for dissecting these complex molecular interactions.

Future research in this exciting field will likely concentrate on the development of more specific modulators of the methionine cycle and the downstream epigenetic enzymatic machinery. Furthermore, the integration of multi-omics approaches, such as combining transcriptomics, proteomics, and metabolomics with epigenomic analyses, will undoubtedly provide a more holistic and comprehensive understanding of the cellular response to fluctuations in methionine availability. This knowledge will be instrumental in the development of novel therapeutic strategies for a broad spectrum of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[19][37][38]

References

Investigating the Metabolic Fate of Methionine Hydrochloride in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

As a Senior Application Scientist, this guide provides a framework for understanding and experimentally interrogating the metabolic pathways of methionine. We move beyond simple protocols to explain the causal logic behind experimental design, ensuring that each step contributes to a robust, self-validating system for generating high-quality, interpretable data.

Introduction: Methionine as a Critical Metabolic Node

Methionine, an essential sulfur-containing amino acid, is far more than a simple building block for protein synthesis. It sits at the nexus of several critical cellular pathways, governing processes from epigenetic regulation to antioxidant defense. Its central metabolite, S-adenosylmethionine (SAM), is the universal methyl donor for the methylation of DNA, RNA, histones, and other proteins, directly linking nutritional status to the epigenetic landscape.[1][2][3][4]

A fascinating aspect of methionine metabolism is the phenomenon of "methionine dependency" or the "Hoffman effect," where many cancer cells exhibit a heightened requirement for exogenous methionine for survival and proliferation, a trait not shared by their normal counterparts.[1][5][6][7][8] This metabolic vulnerability makes the study of methionine's fate a promising avenue for therapeutic development.[9][10][11] This guide details the core pathways and provides the technical methodologies to investigate them in your cell lines of interest.

The Three Fates of Methionine: Core Metabolic Pathways

Upon cellular uptake via transporters like SLC7A5 and SLC43A2, methionine hydrochloride is directed into three primary, interconnected pathways.[12][13][14][15] Understanding the flux through each is key to deciphering a cell's metabolic phenotype.

Methionine_Metabolism cluster_cycle Methionine Cycle (One-Carbon Metabolism) cluster_transsulfuration Transsulfuration Pathway cluster_polyamine Polyamine Synthesis MET_in Methionine (Extracellular) MET Methionine (Intracellular) MET_in->MET Transporters (e.g., SLC43A2) SAM S-Adenosylmethionine (SAM) MET->SAM MAT Protein Protein Synthesis MET->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases dcSAM Decarboxylated SAM SAM->dcSAM SAMDC Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation HCY Homocysteine SAH->HCY SAHH HCY->MET MS, BHMT CYS Cysteine HCY->CYS CBS, CGL GSH Glutathione (GSH) CYS->GSH SPD Spermidine & Spermine dcSAM->SPD Spermidine/Spermine Synthase MTA MTA dcSAM->MTA MTA->MET Salvage Pathway Methylation->SAH

Caption: The interconnected pathways of methionine metabolism.
The Methionine Cycle: Fueling Methylation

This cycle is central to one-carbon metabolism.[2][3][4][16][17]

  • Activation: Methionine is activated by Methionine Adenosyltransferase (MAT) , which attaches an adenosine group from ATP to form S-adenosylmethionine (SAM).[18][19][20][21] This is a thermodynamically costly step, consuming the equivalent of three high-energy phosphate bonds.[18]

  • Methyl Donation: SAM serves as the universal methyl donor.[22][23][24] Methyltransferases (MTs) transfer SAM's activated methyl group to a vast array of substrates, producing S-adenosylhomocysteine (SAH).[25]

  • Regeneration: SAH is hydrolyzed to homocysteine (Hcy) by SAH hydrolase (SAHH).[25] Homocysteine can then be re-methylated back to methionine by methionine synthase (MS), completing the cycle.[26] The ratio of SAM to SAH is a critical indicator of the cell's "methylation potential."

The Transsulfuration Pathway: Redox Balance and Cysteine Production

When methionine is in excess or when there is a high demand for antioxidants, homocysteine can be diverted from the methionine cycle into the transsulfuration pathway.[25][27][28][29]

  • Condensation: Cystathionine β-synthase (CBS) catalyzes the condensation of homocysteine and serine to form cystathionine.[26]

  • Cleavage: Cystathionine γ-lyase (CGL) then cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[26]

  • Glutathione Synthesis: The cysteine produced is the rate-limiting precursor for the synthesis of glutathione (GSH), the cell's primary non-enzymatic antioxidant.[12][16][28] This pathway directly links methionine metabolism to cellular redox homeostasis.

Polyamine Synthesis: Regulating Cell Growth

SAM is also a substrate for the synthesis of polyamines, such as spermidine and spermine, which are essential for cell growth, proliferation, and differentiation.[22][30][31]

  • Decarboxylation: SAM is first decarboxylated by SAM decarboxylase (SAMDC) to form decarboxylated SAM (dcSAM).[32]

  • Aminopropyl Donation: The aminopropyl group from dcSAM is then transferred to putrescine to form spermidine, and subsequently to spermidine to form spermine.[22][23][31] The byproduct of this reaction, 5'-methylthioadenosine (MTA), can be recycled back to methionine via the methionine salvage pathway.[32][33][34]

PathwayKey InputKey Output(s)Primary Function
Methionine Cycle Methionine, ATP, Folate, B12SAM, SAHMethyl group donation, Epigenetics
Transsulfuration Homocysteine, SerineCysteine, GlutathioneAntioxidant defense, Redox balance
Polyamine Synthesis SAM, PutrescineSpermidine, SpermineCell growth, Proliferation

The Interface with Cellular Signaling: Methionine and mTORC1

Cells must be able to sense amino acid availability to coordinate growth with nutrient supply. Methionine levels are communicated to the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and protein synthesis.[35][36] Methionine can activate mTORC1 through several proposed mechanisms, including via the cell-surface receptor TAS1R1/TAS1R3 or through intracellular SAM levels that regulate the methylation status and activity of the phosphatase PP2A.[35][36][37][38] Activation of mTORC1 by methionine subsequently promotes protein synthesis and cell growth.[39]

mTOR_Signaling MET Methionine TAS TAS1R1/TAS1R3 (GPCR) MET->TAS SAM SAM MET->SAM MAT PLC PLCβ TAS->PLC G-protein activation Ca ↑ [Ca²⁺]i PLC->Ca ERK ERK1/2 Ca->ERK mTORC1 mTORC1 ERK->mTORC1 via TSC complex (inhibition of inhibitor) Growth Cell Growth & Protein Synthesis mTORC1->Growth PP2A_active PP2A-Me (active) SAM->PP2A_active Methylation PP2A_inactive PP2A (inactive) PP2A_active->mTORC1 Activation

Caption: Methionine-dependent activation of the mTORC1 signaling pathway.

A Practical Guide to Investigating Methionine Metabolism

To elucidate the metabolic fate of methionine in a specific cell line, a multi-pronged approach is required. The cornerstone of this investigation is stable isotope tracing coupled with mass spectrometry.

Experimental Workflow: Stable Isotope Tracing

This workflow allows for the direct visualization of how atoms from methionine are incorporated into downstream metabolites.

Workflow start 1. Cell Seeding & Culture (e.g., 6-well plate) labeling 3. Isotopic Labeling Remove old media, wash with PBS, add isotope medium for time course (e.g., 0, 1, 4, 8, 24h) start->labeling media_prep 2. Prepare Isotope Medium (DMEM without Met + Dialyzed FBS + Labeled Met-HCl, e.g., ¹³C₅,¹⁵N₁) media_prep->labeling harvest 4. Metabolite Extraction - Aspirate media - Wash with ice-cold saline - Quench with 80% Methanol (-80°C) labeling->harvest processing 5. Sample Processing - Scrape cells - Vortex, centrifuge - Collect supernatant harvest->processing analysis 6. LC-MS/MS Analysis Targeted analysis of Met, SAM, SAH, Cys, GSH, etc. processing->analysis data 7. Data Analysis - Isotope correction - Calculate fractional enrichment - Pathway flux modeling analysis->data

Caption: Experimental workflow for stable isotope tracing of methionine.
Detailed Protocol: Stable Isotope Labeling and LC-MS/MS

Objective: To quantify the incorporation of ¹³C and ¹⁵N atoms from methionine into downstream metabolites over time.

Causality: By using a heavy-isotope-labeled methionine, we can distinguish between pre-existing (light) metabolite pools and newly synthesized (heavy) pools. The rate of appearance of heavy isotopologues provides a direct measure of metabolic flux through the respective pathways.

Protocol:

  • Cell Culture: Seed cells (e.g., 1x10⁶ cells/well in a 6-well plate) and grow to ~80% confluency in standard complete medium. Include replicate wells for each time point and condition.

  • Media Preparation: Prepare labeling medium consisting of methionine-free DMEM, 10% dialyzed fetal bovine serum (dFBS, to remove unlabeled amino acids), and a known concentration of L-[¹³C₅, ¹⁵N₁]-Methionine Hydrochloride.

  • Labeling:

    • Aspirate the standard medium from the cells.

    • Gently wash the cell monolayer twice with pre-warmed sterile PBS.

    • Add 2 mL of the pre-warmed labeling medium to each well.

    • Incubate for the desired time points (e.g., 0, 1, 4, 8, 24 hours). The 0h time point serves as a crucial negative control.

  • Metabolite Extraction (Quenching):

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately wash the cells with 5 mL of ice-cold 0.9% NaCl solution to remove extracellular metabolites.

    • Aspirate the saline and add 1 mL of ice-cold, pre-chilled (-80°C) 80:20 methanol/water solution to each well to quench all enzymatic activity.

  • Sample Collection:

    • Place the plate on dry ice and use a cell scraper to detach the cells into the methanol solution.

    • Transfer the cell slurry to a microcentrifuge tube.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • LC-MS/MS Analysis:

    • Carefully transfer the supernatant (containing the polar metabolites) to a new tube for analysis.

    • Analyze the samples using a targeted Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method optimized for the detection of methionine and its derivatives.

  • Data Analysis:

    • Determine the mass isotopologue distribution (MID) for each metabolite (M+0, M+1, M+2, etc.).

    • Correct for the natural abundance of stable isotopes.

    • Calculate the fractional enrichment (FE) for each metabolite at each time point: FE = (Σ Heavy Isotopologues) / (Σ All Isotopologues).

Measuring Key Enzyme Activity: Methionine Adenosyltransferase (MAT)

Objective: To quantify the activity of the first committed enzyme in methionine metabolism.

Causality: MAT activity dictates the rate of SAM synthesis and is often dysregulated in cancer.[21][40] Measuring its activity provides a direct functional readout that complements expression data. Commercially available kits, such as competitive ELISA-based assays, offer a standardized method.[41]

Protocol (Principle of a Commercial Assay[41]):

  • Lysate Preparation: Prepare protein lysates from cultured cells under non-denaturing conditions. Determine total protein concentration (e.g., via BCA assay) for normalization.

  • Reaction Initiation: Incubate the cell lysate with a reaction mixture containing methionine and ATP. The MAT enzyme in the lysate will convert these substrates to SAM.

  • Competitive ELISA: The SAM produced in the reaction competes with a known amount of coated SAM antigen for binding to an anti-SAM antibody (often HRP-conjugated).

  • Detection: After washing, a substrate for the HRP enzyme is added. The colorimetric signal is inversely proportional to the amount of SAM produced by the cell lysate.

  • Quantification: Calculate MAT activity by comparing the results to a standard curve generated with known SAM concentrations. Normalize the activity to the total protein content of the lysate.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in tables for clarity.

Table 1: Expected Outcomes of Methionine Restriction in Cancer Cells vs. Normal Cells

ParameterMethionine-Dependent Cancer CellsNormal CellsRationale
Proliferation Strongly DecreasedMinimally AffectedCancer cells have a heightened, inflexible demand for methionine.[6][7]
SAM Levels Sharply DecreasedModerately DecreasedHigh utilization rate in cancer cells rapidly depletes the pool.[1]
SAH Levels Increased (initially)StableReduced SAM regeneration and ongoing methylation lead to SAH buildup.
SAM/SAH Ratio Sharply DecreasedModerately DecreasedIndicates a loss of cellular methylation potential.[1]
GSH Levels DecreasedStable or IncreasedReduced flux into transsulfuration pathway limits cysteine availability.
p-mTORC1 Levels DecreasedDecreasedmTORC1 signaling is sensitive to amino acid availability.[35]

Table 2: Sample Data Layout for Fractional Enrichment (%) from a ¹³C₅-Methionine Tracing Experiment

Time (h)MetaboliteM+0M+1M+2M+3M+4M+5 (Fully Labeled)
0 Methionine 10000000
8 Methionine 5000095
8 Homocysteine 40000600
8 Cysteine 85015000
24 Glutathione 70030.........

Interpretation of Sample Data: After 8 hours, 95% of the intracellular methionine pool is labeled (M+5). This label has propagated to homocysteine (M+4, loss of one ¹³C-methyl group) and cysteine (M+2, after reaction with serine). By 24 hours, the label appears in glutathione, demonstrating active flux through the entire transsulfuration pathway.

Conclusion

Investigating the metabolic fate of this compound requires a systematic approach that combines stable isotope tracing with functional enzyme assays and analysis of downstream signaling. By understanding the intricate balance between the methionine cycle, transsulfuration, and polyamine synthesis, researchers can uncover metabolic phenotypes specific to their cell lines of interest. This knowledge is particularly crucial in the context of cancer research, where the unique methionine dependencies of tumor cells offer a promising target for novel therapeutic strategies.[13] The methodologies outlined in this guide provide a robust framework for conducting these critical investigations with scientific rigor and integrity.

References

The Decisive Advantage: Unpacking the Significance of the Hydrochloride Salt in Methionine Stability and Delivery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methionine, an essential sulfur-containing amino acid, is fundamental to numerous physiological processes, including protein synthesis and methylation reactions.[1][2] However, its inherent chemical structure, particularly the thioether side chain, renders it highly susceptible to oxidative degradation, posing significant challenges for its stability in pharmaceutical formulations. This technical guide provides a comprehensive analysis of the critical role the hydrochloride salt form of methionine plays in mitigating these stability issues and enhancing its delivery. We will delve into the chemical mechanisms by which the hydrochloride salt confers stability, explore its impact on physicochemical properties like solubility, and provide detailed experimental protocols for assessing and validating these advantages. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively formulate and utilize methionine hydrochloride.

The Chemical Vulnerability of Methionine: A Double-Edged Sword

Methionine's biological importance is intrinsically linked to its unique structure. The presence of a thioether group in its side chain makes it a key player in metabolic pathways but also an unfortunate target for oxidation.[3][4] Reactive oxygen species (ROS) readily attack the sulfur atom, leading to the formation of methionine sulfoxide and, subsequently, methionine sulfone.[5] This oxidative degradation is a primary concern in the development of methionine-containing formulations as it can lead to a loss of potency and the generation of potentially undesirable impurities.[5]

The oxidation of methionine is not only a formulation challenge but also a physiological process. In vivo, methionine residues in proteins can act as antioxidants, scavenging ROS to protect more critical residues from damage.[3][4][6] This process is often reversible through the action of methionine sulfoxide reductases.[3] However, in a pharmaceutical context, this reactivity is a liability that must be controlled.

Primary Degradation Pathway: Oxidation

The primary degradation pathway for methionine involves the oxidation of its sulfur atom. This can be initiated by various factors, including exposure to atmospheric oxygen, light, and certain excipients.[5][7]

Methionine Methionine (C5H11NO2S) Methionine_Sulfoxide Methionine Sulfoxide (C5H11NO3S) [+16 Da] Methionine->Methionine_Sulfoxide Oxidation (e.g., H2O2) Methionine_Sulfone Methionine Sulfone (C5H11NO4S) [+32 Da] Methionine_Sulfoxide->Methionine_Sulfone Further Oxidation

Caption: Oxidation pathway of methionine to methionine sulfoxide and methionine sulfone.

The Hydrochloride Salt: A Strategic Intervention for Stability

The conversion of a free base amino acid to a salt form is a common and effective strategy in pharmaceutical development to enhance stability, solubility, and bioavailability.[8] For methionine, the formation of the hydrochloride salt (Methionine HCl) is a particularly advantageous approach.

Mechanism of Enhanced Stability

The primary mechanism by which the hydrochloride salt enhances methionine's stability is through the protonation of the alpha-amino group. This has two key consequences:

  • Lowering of Micro-environmental pH: The hydrochloride salt of an amino acid, when dissolved in an aqueous solution, creates a more acidic environment compared to the free amino acid. The oxidation of methionine is known to be pH-dependent, and acidic conditions can significantly slow down the rate of oxidation.[9][10]

  • Electronic Effects: The protonation of the amino group can induce a slight electron-withdrawing effect, which can subtly decrease the electron density on the sulfur atom, making it less susceptible to electrophilic attack by oxidizing agents.

The presence of the chloride ion itself is generally considered to be non-reactive and serves as a pharmaceutically acceptable counter-ion.[8]

Improved Physicochemical Properties

Beyond stability, the hydrochloride salt form offers significant advantages in terms of its physical properties, which are crucial for formulation and delivery.

PropertyMethionine (Free Amino Acid)This compoundSignificance in Formulation
Aqueous Solubility Moderately solubleHighly soluble[11]Enables the preparation of more concentrated aqueous solutions, crucial for parenteral formulations. Facilitates faster dissolution for oral dosage forms.
Physical Form Crystalline powderCrystalline powderBoth forms are generally stable solids, but the salt form is less prone to hygroscopicity in some cases.
pH of Aqueous Solution Near-neutralAcidic (pH ~1-3 for a 0.1M solution)[9][12]The acidic nature contributes to stability against oxidation and can influence compatibility with other excipients.

Implications for Drug Delivery and Formulation

The enhanced stability and solubility of this compound have profound implications for its practical application in various delivery systems.

Parenteral Formulations

In total parenteral nutrition (TPN) solutions, where amino acids are in an aqueous environment for extended periods, the stability of methionine is of utmost importance.[9][13] The use of this compound helps to:

  • Prevent Oxidative Degradation: The inherent acidic nature of the salt form helps to protect methionine from oxidation in the complex TPN admixture.[9]

  • Ensure Accurate Dosing: By minimizing degradation, the hydrochloride salt ensures that the patient receives the intended dose of this essential amino acid.

  • Improve Compatibility: The acidic pH can also influence the stability and solubility of other components in the TPN bag.

Oral Formulations

For oral delivery, the hydrochloride salt can offer:

  • Enhanced Dissolution: The higher aqueous solubility of this compound can lead to a faster dissolution rate in the gastrointestinal tract.[8]

  • Improved Bioavailability: Faster dissolution can potentially lead to more rapid and complete absorption, thus enhancing bioavailability.[8] While direct comparative bioavailability studies between methionine and its hydrochloride salt are not abundant in the provided search results, the general principle for amino acid esters suggests this is a likely benefit.[8]

Experimental Protocols for Stability and Solubility Assessment

To empirically validate the advantages of the hydrochloride salt, a series of well-defined experiments are necessary. As a Senior Application Scientist, I advocate for a systematic approach to stability and solubility testing.

Forced Degradation Study: A Comparative Analysis

A forced degradation study is essential to identify the degradation pathways and to compare the intrinsic stability of methionine and this compound under various stress conditions.

cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis Prepare stock solutions of\nMethionine and Methionine HCl Prepare stock solutions of Methionine and Methionine HCl Acid Acid Hydrolysis (e.g., 1M HCl, 70°C) Prepare stock solutions of\nMethionine and Methionine HCl->Acid Base Base Hydrolysis (e.g., 1M NaOH, 70°C) Prepare stock solutions of\nMethionine and Methionine HCl->Base Oxidative Oxidative Stress (e.g., 0.03% H2O2, RT) Prepare stock solutions of\nMethionine and Methionine HCl->Oxidative Thermal Thermal Stress (e.g., 70°C in water) Prepare stock solutions of\nMethionine and Methionine HCl->Thermal Photolytic Photolytic Stress (ICH Q1B guidelines) Prepare stock solutions of\nMethionine and Methionine HCl->Photolytic Time-point sampling Time-point sampling Acid->Time-point sampling Base->Time-point sampling Oxidative->Time-point sampling Thermal->Time-point sampling Photolytic->Time-point sampling HPLC/LC-MS analysis HPLC/LC-MS analysis Time-point sampling->HPLC/LC-MS analysis Quantify parent compound and\ndegradation products Quantify parent compound and degradation products HPLC/LC-MS analysis->Quantify parent compound and\ndegradation products

Caption: Workflow for a comparative forced degradation study.

Protocol: Forced Degradation Study

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve methionine and this compound in purified water to a final concentration of 1 mg/mL.

  • Application of Stress Conditions: [14]

    • Acidic: Mix 1 mL of stock solution with 1 mL of 2M HCl. Incubate at 70°C.

    • Alkaline: Mix 1 mL of stock solution with 1 mL of 2M NaOH. Incubate at 70°C.

    • Oxidative: Mix 1 mL of stock solution with 1 mL of 0.06% H₂O₂. Keep at room temperature.

    • Thermal: Mix 1 mL of stock solution with 1 mL of purified water. Incubate at 70°C.

    • Photolytic: Expose the stock solution to light according to ICH Q1B guidelines.

  • Time-Point Sampling:

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

    • For acidic and alkaline samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.

  • Analytical Method:

    • Analyze all samples by a stability-indicating HPLC method (see Section 5).

  • Data Analysis:

    • Calculate the percentage of degradation for both methionine and this compound under each stress condition.

    • Identify and quantify major degradation products, particularly methionine sulfoxide and sulfone.

Comparative Solubility Study

Protocol: Equilibrium Solubility Determination

  • Sample Preparation:

    • Add an excess amount of methionine or this compound to separate vials containing a fixed volume of purified water (e.g., 5 mL) at a controlled temperature (e.g., 25°C).

  • Equilibration:

    • Agitate the vials for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm filter.

    • Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Analysis:

    • Quantify the concentration of methionine in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • Calculate the equilibrium solubility in mg/mL, accounting for the dilution factor.

Analytical Methodologies for Stability Assessment

A robust and validated analytical method is paramount for accurately assessing the stability of methionine. High-Performance Liquid Chromatography (HPLC) is the most common technique.

ParameterTypical ConditionRationale
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)Good retention and separation of polar amino acids and their more polar degradation products.
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic modifier (e.g., acetonitrile).[15]Allows for the separation of methionine from its oxidation products which have different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 200-210 nm[16] or fluorescence detection after derivatization.[17]Methionine has a weak chromophore, so low UV wavelengths are needed. Derivatization can enhance sensitivity.
Column Temperature 25-30°CEnsures reproducible retention times.

For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable, as it can confirm the mass-to-charge ratio of the expected oxidation products (+16 Da for sulfoxide, +32 Da for sulfone).[5][18]

Conclusion

The use of the hydrochloride salt of methionine is a well-justified and scientifically sound strategy to overcome the inherent stability challenges of the free amino acid. By creating a more acidic microenvironment and enhancing aqueous solubility, the hydrochloride form significantly mitigates the risk of oxidative degradation, ensuring the integrity and potency of methionine in pharmaceutical formulations. This is particularly critical in parenteral nutrition and other aqueous-based delivery systems. The improved physicochemical properties also facilitate more robust and reliable formulation development for both parenteral and oral administration. A thorough understanding of the chemical principles and the application of rigorous experimental validation, as outlined in this guide, are essential for leveraging the full potential of this compound in therapeutic and nutritional applications.

References

The Dual Nature of a Sulfur Sentinel: An In-depth Technical Guide to the Antioxidant Properties of Methionine Hydrochloride in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in cellular metabolism and defense against oxidative stress. This technical guide provides a comprehensive exploration of the antioxidant properties of its stable hydrochloride salt, methionine hydrochloride. We will delve into the multifaceted mechanisms by which methionine combats oxidative damage, from direct scavenging of reactive oxygen species (ROS) to its integral role in the biosynthesis of glutathione and the function of the methionine sulfoxide reductase system. This document will further provide detailed, field-proven protocols for the in vitro and cellular evaluation of this compound's antioxidant efficacy, alongside a balanced discussion of its potential pro-oxidant activities. Visualized through signaling pathways and experimental workflows, this guide aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to harness and understand the antioxidant potential of this compound in biological systems.

The Landscape of Oxidative Stress and the Rise of Antioxidant Defense

Cellular homeostasis is under constant threat from reactive oxygen species (ROS), which are byproducts of normal metabolic processes. An imbalance between the production of these reactive species and the cell's ability to neutralize them leads to a state of oxidative stress, a key contributor to cellular damage and the pathogenesis of numerous diseases. To counteract this, biological systems have evolved a sophisticated network of antioxidant defenses. These can be broadly categorized into enzymatic and non-enzymatic systems. Methionine, and by extension this compound, is a key player in the non-enzymatic defense, exhibiting a remarkable versatility in its antioxidant functions.

This compound: A Closer Look at the Molecule

Methionine is one of two sulfur-containing proteinogenic amino acids.[1] Its hydrochloride form is a salt, which enhances its stability and solubility, making it a preferred choice for pharmaceutical and research applications. The antioxidant prowess of methionine is intrinsically linked to the sulfur atom in its thioether side chain, which is susceptible to oxidation.

The Antioxidant Arsenal of this compound

This compound exerts its antioxidant effects through a combination of direct and indirect mechanisms.

Direct Scavenging of Reactive Oxygen Species

The sulfur atom in methionine can directly react with and neutralize a variety of ROS, including hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂).[2] In this process, the methionine residue is oxidized to methionine sulfoxide. This "sacrificial" oxidation protects other critical cellular components, such as proteins and DNA, from oxidative damage.[1][3]

The Methionine Sulfoxide Reductase (Msr) System: A Catalytic Antioxidant Cycle

A key feature of methionine's antioxidant capability is the reversibility of its oxidation. The methionine sulfoxide reductase (Msr) system, comprising the enzymes MsrA and MsrB, catalyzes the reduction of methionine sulfoxide back to methionine.[4][5] This enzymatic repair mechanism allows a single methionine residue to catalytically detoxify multiple ROS molecules, functioning as a renewable antioxidant system.[6]

Met Methionine MetO Methionine Sulfoxide Met->MetO MetO->Met Reduction ROS Reactive Oxygen Species (ROS) ROS->Met Oxidation Msr Methionine Sulfoxide Reductase (MsrA/B) Msr->MetO

Caption: The catalytic cycle of methionine as an antioxidant.

A Cornerstone of Glutathione Synthesis

Methionine is a crucial precursor for the synthesis of cysteine, which is a rate-limiting amino acid for the production of glutathione (GSH).[7] Glutathione is the most abundant endogenous antioxidant and plays a central role in detoxifying ROS, regenerating other antioxidants like vitamins C and E, and maintaining the cellular redox balance.[8]

Met Methionine Cys Cysteine Met->Cys Transsulfuration Pathway GSH Glutathione (GSH) Cys->GSH Synthesis

Caption: The role of methionine in glutathione synthesis.

L-Methionine vs. DL-Methionine Hydrochloride: A Note on Bioactivity

This compound is a racemic mixture of D- and L-methionine. While L-methionine is the biologically active isomer directly incorporated into proteins, D-methionine can be converted to L-methionine in the body.[9] In terms of antioxidant activity, some studies suggest that DL-methionine may enhance liver metabolism and reduce oxidative stress, while L-methionine is more effective for weight gain in certain animal models.[10][11] For in vitro antioxidant assays, the reactivity of the sulfur atom is the primary determinant, and thus both isomers are expected to exhibit direct scavenging activity.

Experimental Protocols for Assessing the Antioxidant Properties of this compound

To rigorously evaluate the antioxidant potential of this compound, a battery of in vitro and cell-based assays is recommended.

In Vitro Radical Scavenging Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of this compound in methanol or water.

    • Prepare a series of dilutions of the this compound stock solution.

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each this compound dilution or control to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated as follows:

      where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

This assay measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution and serial dilutions of this compound.

  • Assay Procedure:

    • Add 10 µL of each this compound dilution to 1 mL of the diluted ABTS•+ solution.

    • Incubate at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

This assay assesses the ability of this compound to scavenge highly reactive hydroxyl radicals generated by the Fenton reaction.

Protocol:

  • Reagent Preparation:

    • Prepare the following solutions in a phosphate buffer (pH 7.4):

      • FeSO₄ solution (e.g., 10 mM)

      • EDTA solution (e.g., 10 mM)

      • H₂O₂ solution (e.g., 10 mM)

      • Salicylic acid solution (e.g., 10 mM)

    • Prepare various concentrations of this compound.

  • Assay Procedure:

    • In a test tube, mix the this compound solution, salicylic acid, and FeSO₄-EDTA.

    • Initiate the reaction by adding H₂O₂.

    • Incubate at 37°C for 30 minutes.

  • Measurement:

    • Measure the absorbance of the resulting hydroxylated salicylic acid product at 510 nm.

  • Calculation:

    • The scavenging activity is calculated as the percentage inhibition of salicylic acid hydroxylation.

This assay measures the ability of this compound to scavenge superoxide radicals, which are generated by a non-enzymatic system.

Protocol:

  • Reagent Preparation:

    • Prepare the following solutions in a phosphate buffer (pH 7.8):

      • Riboflavin solution

      • Methionine solution (as a component of the radical generating system)

      • Nitro-blue tetrazolium (NBT) solution

    • Prepare various concentrations of the this compound test sample.

  • Assay Procedure:

    • In a test tube, mix the this compound sample, riboflavin, methionine, and NBT.

    • Illuminate the mixture under a fluorescent lamp for a specific time (e.g., 15-30 minutes) to generate superoxide radicals.

  • Measurement:

    • Measure the absorbance of the formazan product at 560 nm.[12]

  • Calculation:

    • The scavenging activity is calculated as the percentage inhibition of NBT reduction.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity, as it accounts for cellular uptake, metabolism, and localization of the antioxidant.

Protocol:

  • Cell Culture:

    • Seed HepG2 cells (or other suitable cell line) in a 96-well microplate and grow to confluence.

  • Loading with DCFH-DA:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • Treatment:

    • Wash the cells to remove excess DCFH-DA.

    • Treat the cells with various concentrations of this compound for a specified time.

  • Induction of Oxidative Stress:

    • Add a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Measurement:

    • Measure the fluorescence of dichlorofluorescein (DCF), the oxidized product of DCFH, at an excitation wavelength of 485 nm and an emission wavelength of 538 nm over time using a fluorescence plate reader.

  • Calculation:

    • The CAA is calculated based on the area under the curve of fluorescence intensity versus time, comparing treated and control cells.

cluster_0 In Vitro Assays cluster_1 Cell-Based Assay DPPH DPPH Assay ABTS ABTS Assay Hydroxyl Hydroxyl Radical Scavenging Assay Superoxide Superoxide Radical Scavenging Assay CAA Cellular Antioxidant Activity (CAA) Assay Methionine Methionine Hydrochloride Methionine->DPPH Methionine->ABTS Methionine->Hydroxyl Methionine->Superoxide Methionine->CAA

Caption: Overview of experimental workflows for assessing antioxidant activity.

The Other Side of the Coin: Potential Pro-oxidant Effects of Methionine

While methionine is a potent antioxidant, under certain conditions, its metabolism can lead to the production of pro-oxidant species. The primary concern revolves around the conversion of methionine to homocysteine. Elevated levels of homocysteine have been linked to increased oxidative stress, potentially through the auto-oxidation of its thiol group, which can generate superoxide radicals.[13][14][15] It is crucial for researchers to be aware of this dual nature and to consider the metabolic context when evaluating the effects of methionine supplementation.

Analytical Methods for Detecting Methionine Oxidation

To fully understand the antioxidant activity of methionine, it is essential to be able to detect and quantify its oxidation products.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a common method for separating and quantifying methionine and methionine sulfoxide.[1][3]

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) provides a highly sensitive and specific method for identifying and quantifying methionine oxidation products in complex biological samples.[16][17][18][19]

Table 1: Summary of Analytical Methods for Methionine Oxidation

MethodPrincipleAdvantagesDisadvantages
RP-HPLC Separation based on hydrophobicity.Robust, quantitative.May require derivatization for detection.
LC-MS Separation by HPLC coupled with mass-based detection.High sensitivity and specificity, can identify specific oxidized residues in proteins.More complex instrumentation and data analysis.

Conclusion and Future Directions

This compound is a versatile and potent antioxidant with a multifaceted mechanism of action. Its ability to directly scavenge ROS, its role as a precursor to glutathione, and its participation in the catalytic Msr cycle make it a significant player in cellular defense against oxidative stress. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify its antioxidant properties. However, the potential for pro-oxidant effects, primarily through the metabolism to homocysteine, necessitates a comprehensive and context-dependent evaluation.

Future research should focus on further elucidating the in vivo antioxidant efficacy of this compound, exploring its therapeutic potential in diseases associated with oxidative stress, and developing strategies to mitigate its potential pro-oxidant effects. A deeper understanding of the intricate balance between the antioxidant and pro-oxidant nature of methionine will be crucial for its safe and effective application in both research and clinical settings.

References

An In-Depth Technical Guide on Methionine Hydrochloride's Involvement in Transsulfuration Pathways

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides a comprehensive overview of the pivotal role of methionine, often supplied as methionine hydrochloride for stability and solubility, in the transsulfuration pathway. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of sulfur amino acid metabolism and its implications in health and disease.

Introduction: The Centrality of Methionine and the Transsulfuration Pathway

Methionine, an essential sulfur-containing amino acid, serves as a fundamental building block for proteins and a precursor to a variety of crucial metabolites.[1][2] Its metabolic fate is largely dictated by the methionine cycle and the interconnected transsulfuration pathway. The transsulfuration pathway is a critical metabolic route that channels sulfur from methionine to cysteine, thereby influencing cellular redox homeostasis, antioxidant defense, and the synthesis of other vital sulfur-containing compounds.[3][4][5] This pathway's proper functioning is indispensable for cellular health, and its dysregulation is implicated in numerous pathological conditions, making it a key area of interest for therapeutic intervention.[4][5][6]

This compound is the hydrochloride salt form of methionine, frequently used in research and pharmaceutical applications due to its enhanced stability and solubility in aqueous solutions. In the cellular environment, it readily dissociates, providing methionine for metabolic processes.

The decision for homocysteine, a key intermediate in the methionine cycle, to either be remethylated back to methionine or enter the transsulfuration pathway is a critical regulatory node in cellular metabolism.[7][8] This decision is influenced by the cellular demand for methyl groups and the availability of cysteine.

The Core Biochemistry of the Transsulfuration Pathway

The transsulfuration pathway essentially facilitates the transfer of the sulfur atom from homocysteine to a serine backbone, resulting in the de novo synthesis of cysteine.[3][6] This process is orchestrated by two key pyridoxal-5'-phosphate (PLP)-dependent enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL).[9]

Activation of Methionine: The Role of Methionine Adenosyltransferase (MAT)

The journey of methionine into the transsulfuration pathway begins with its activation to S-adenosylmethionine (SAM or AdoMet).[10][11] This reaction is catalyzed by the enzyme Methionine Adenosyltransferase (MAT), which utilizes ATP.[10][11][12] SAM is the primary methyl group donor in the cell, participating in numerous methylation reactions essential for processes like DNA methylation and protein function.[10][11][12]

  • Reaction: Methionine + ATP → S-Adenosylmethionine + Pyrophosphate (PPi) + Orthophosphate (Pi)[10]

  • Enzyme: Methionine Adenosyltransferase (MAT)[10][11]

  • Cofactors: Mg²⁺ and K⁺[10]

Following the donation of its methyl group in various transmethylation reactions, SAM is converted to S-adenosylhomocysteine (SAH).[7][13] SAH is then hydrolyzed to homocysteine and adenosine by SAH hydrolase.[13]

The Commitment Step: Cystathionine β-Synthase (CBS)

Homocysteine stands at a metabolic crossroads. It can either be remethylated to methionine or be irreversibly committed to the transsulfuration pathway. The first and rate-limiting step of the transsulfuration pathway is catalyzed by cystathionine β-synthase (CBS).[14][15] This enzyme facilitates the condensation of homocysteine and serine to form cystathionine.[9][16]

  • Reaction: Homocysteine + Serine → Cystathionine + H₂O[3][9]

  • Enzyme: Cystathionine β-synthase (CBS)[3][9]

  • Cofactor: Pyridoxal-5'-phosphate (PLP)[3][9]

CBS is a complex enzyme that also contains a heme cofactor, which may function as a redox sensor.[16][17] Its activity is allosterically regulated by SAM, which acts as an activator.[14][17] This regulation ensures that when methyl group availability (in the form of SAM) is high, excess homocysteine is channeled into the transsulfuration pathway for cysteine synthesis.[17]

The Final Step: Cystathionine γ-Lyase (CGL)

The final enzymatic step in the transsulfuration pathway is the hydrolysis of cystathionine to cysteine, α-ketobutyrate, and ammonia.[8] This reaction is catalyzed by cystathionine γ-lyase (CGL), also known as cystathionase.[7][9]

  • Reaction: Cystathionine + H₂O → Cysteine + α-Ketobutyrate + NH₃

  • Enzyme: Cystathionine γ-lyase (CGL)[7][9]

  • Cofactor: Pyridoxal-5'-phosphate (PLP)

The cysteine produced can then be utilized for the synthesis of proteins, glutathione (GSH), taurine, and other important sulfur-containing molecules.[6][7][18]

Regulatory Mechanisms of the Transsulfuration Pathway

The flux through the transsulfuration pathway is tightly regulated at multiple levels to maintain cellular homeostasis. This regulation ensures that the synthesis of cysteine is coordinated with the cellular demand for methyl groups and the availability of methionine.

Allosteric Regulation

As mentioned, a key regulatory point is the allosteric activation of CBS by SAM.[14][17] When SAM levels are high, indicating a surplus of methyl donors, CBS activity is increased, shunting homocysteine towards cysteine production.[17] Conversely, low SAM levels lead to reduced CBS activity, conserving homocysteine for remethylation to methionine.[17]

Transcriptional Regulation

The expression of the enzymes involved in the transsulfuration pathway can also be regulated at the transcriptional level. For instance, the expression of CGL can be influenced by stimuli such as oxidative stress and inflammation.[19] The transcription factor NRF2, a master regulator of the antioxidant response, can increase the expression of both CBS and CSE.[19]

Post-Translational Modifications

Both CBS and CGL can undergo post-translational modifications that can alter their enzymatic activity or subcellular localization, adding another layer of regulation to the pathway.[3]

Visualizing the Transsulfuration Pathway

To better understand the flow of metabolites and the key enzymatic steps, the following diagrams illustrate the methionine cycle and the transsulfuration pathway.

Transsulfuration_Pathway Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT (ATP -> PPi + Pi) SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (Methyl Group Donation) Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine Cystathionine Cystathionine Homocysteine->Cystathionine CBS (PLP) Serine Serine Serine->Cystathionine Cysteine Cysteine Cystathionine->Cysteine CGL/CSE (PLP) alpha_KB α-Ketobutyrate Cystathionine->alpha_KB Glutathione Glutathione (GSH) Cysteine->Glutathione Taurine Taurine Cysteine->Taurine Proteins Proteins Cysteine->Proteins

Caption: Overview of the Methionine Cycle and Transsulfuration Pathway.

Experimental Methodologies for Studying the Transsulfuration Pathway

Investigating the transsulfuration pathway requires a combination of biochemical assays, cellular models, and analytical techniques to measure enzyme activities, metabolite levels, and pathway flux.

Enzyme Activity Assays

The activities of the key enzymes, CBS and CGL, can be determined using various methods, often involving the quantification of their respective products.

Protocol: Cystathionine β-Synthase (CBS) Activity Assay

This protocol is based on the colorimetric determination of cystathionine produced.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), pyridoxal-5'-phosphate (PLP), L-serine, and the cell or tissue lysate containing the CBS enzyme.

  • Initiate the reaction: Add L-homocysteine to start the reaction.

  • Incubate: Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction: Terminate the reaction by adding an acid, such as trichloroacetic acid (TCA).

  • Quantify cystathionine: After centrifugation to remove precipitated proteins, the amount of cystathionine in the supernatant can be quantified using a ninhydrin-based colorimetric assay. The absorbance is read at a specific wavelength (e.g., 560 nm).

  • Calculate activity: The enzyme activity is calculated based on the amount of cystathionine produced per unit of time per milligram of protein.

Protocol: Cystathionine γ-Lyase (CGL) Activity Assay

This protocol measures the production of α-ketobutyrate.

  • Prepare the reaction mixture: In a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4), add PLP, L-cystathionine, and the cell or tissue lysate.

  • Incubate: Incubate the mixture at 37°C for a defined period.

  • Stop the reaction and derivatize: Stop the reaction with an acid and then add 2,4-dinitrophenylhydrazine (DNPH) to derivatize the α-ketobutyrate produced.

  • Measure absorbance: After a further incubation period, measure the absorbance of the resulting hydrazone at a specific wavelength (e.g., 520 nm).

  • Calculate activity: The CGL activity is determined from a standard curve of α-ketobutyrate and expressed as the amount of product formed per unit of time per milligram of protein.

Metabolite Analysis

Quantifying the levels of key metabolites such as methionine, homocysteine, cysteine, and glutathione provides a snapshot of the pathway's status.

Table 1: Common Analytical Techniques for Transsulfuration Metabolites

MetaboliteAnalytical Technique
Methionine, Homocysteine, CysteineHigh-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)[20]
Glutathione (GSH and GSSG)HPLC with fluorescence detection, spectrophotometric assays (e.g., using DTNB - Ellman's reagent)
S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH)HPLC with UV detection, LC-MS/MS
Cellular Models

Various cellular models are employed to study the regulation and function of the transsulfuration pathway in different physiological and pathological contexts.

  • Primary hepatocytes: Provide a physiologically relevant model for studying liver-specific aspects of methionine metabolism.

  • Cancer cell lines: Used to investigate the role of the transsulfuration pathway in cancer cell proliferation and survival.

  • Neuronal cell lines: Important for studying the neuroprotective roles of the pathway and its involvement in neurodegenerative diseases.[6]

  • Yeast (Saccharomyces cerevisiae): A powerful genetic model system for dissecting the fundamental mechanisms of sulfur amino acid metabolism.[21]

Experimental_Workflow cluster_assays Biochemical and Analytical Assays Cell_Model Cellular Model (e.g., Hepatocytes, Neurons) Treatment Treatment (e.g., this compound, Inhibitors, Oxidative Stress) Cell_Model->Treatment Lysate_Prep Cell Lysis and Protein Quantification Treatment->Lysate_Prep Enzyme_Assay Enzyme Activity Assays (CBS, CGL) Lysate_Prep->Enzyme_Assay Metabolite_Analysis Metabolite Quantification (HPLC, LC-MS) Lysate_Prep->Metabolite_Analysis Gene_Expression Gene Expression Analysis (qPCR, Western Blot) Lysate_Prep->Gene_Expression Data_Analysis Data Analysis and Interpretation Enzyme_Assay->Data_Analysis Metabolite_Analysis->Data_Analysis Gene_Expression->Data_Analysis Conclusion Conclusion on Pathway Regulation and Function Data_Analysis->Conclusion

Caption: A typical experimental workflow for studying the transsulfuration pathway.

Relevance in Health, Disease, and Drug Development

The transsulfuration pathway's integrity is crucial for maintaining health, and its disruption is associated with a range of diseases.

Physiological Significance
  • Antioxidant Defense: The pathway is the primary source of cysteine for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[7][8][18][22] GSH plays a critical role in detoxifying reactive oxygen species (ROS) and xenobiotics.

  • Redox Homeostasis: By producing cysteine and GSH, the transsulfuration pathway is central to maintaining the cellular redox balance.[6]

  • Hydrogen Sulfide (H₂S) Production: Both CBS and CGL can produce hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles, including vasodilation and neuromodulation.[14][23][24][25]

Pathological Implications

Dysregulation of the transsulfuration pathway has been implicated in various diseases:

  • Cardiovascular Diseases: Elevated levels of homocysteine (hyperhomocysteinemia), often due to defects in the transsulfuration pathway, are a risk factor for cardiovascular diseases.[26]

  • Neurodegenerative Diseases: Alterations in the pathway and reduced GSH levels are observed in neurodegenerative conditions such as Alzheimer's disease and Huntington's disease.[4][6]

  • Liver Disease: Impaired methionine metabolism and transsulfuration are features of various liver diseases, including alcoholic and non-alcoholic fatty liver disease.[19][27][28]

  • Cancer: Some cancers exhibit an increased reliance on the transsulfuration pathway for cysteine and GSH to support their high proliferative rate and combat oxidative stress, making it a potential therapeutic target.[14][15]

Drug Development Perspectives

The central role of the transsulfuration pathway in various pathologies makes its components attractive targets for drug development.

  • Inhibitors of CBS and CGL: Small molecule inhibitors of CBS and CGL are being investigated for their therapeutic potential in cancers that are dependent on this pathway.[14][15][25][29] For example, propargylglycine is an irreversible inhibitor of CGL.[25][29]

  • Modulators of H₂S Production: Compounds that modulate the production of H₂S by CBS and CGL are being explored for their therapeutic benefits in cardiovascular and inflammatory diseases.

  • Nutritional Interventions: Supplementation with precursors of the transsulfuration pathway, such as methionine or N-acetylcysteine (a cysteine prodrug), is being studied for its potential to boost GSH levels and mitigate oxidative stress-related conditions.

Conclusion

This compound, as a stable source of methionine, is a critical starting point for the transsulfuration pathway. This intricate metabolic route, governed by the key enzymes CBS and CGL, plays a fundamental role in sulfur amino acid metabolism, cellular redox control, and the synthesis of vital compounds like cysteine and glutathione. A thorough understanding of the biochemical mechanisms, regulatory networks, and experimental approaches to study this pathway is essential for researchers and drug development professionals. The growing body of evidence linking dysregulation of the transsulfuration pathway to a wide range of diseases underscores its importance as a promising area for the development of novel therapeutic strategies.

References

An In-Depth Technical Guide to the Basic Research Applications of DL-Methionine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the fundamental research applications of DL-Methionine hydrochloride. Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings of experimental choices and provides actionable protocols to empower your research endeavors.

Section 1: The Central Role of DL-Methionine in Cellular Metabolism: More Than a Building Block

DL-Methionine, an essential sulfur-containing amino acid, serves as a critical node in a web of interconnected metabolic pathways vital for cellular homeostasis.[1][2] Its significance extends far beyond its role as a constituent of proteins.[3] DL-Methionine is a racemic mixture, and while the L-isomer is directly utilized for protein synthesis, the D-isomer can be enzymatically converted to the L-form, making the compound a readily available source for key metabolic functions.[4]

At the heart of its functionality lies its conversion to S-adenosylmethionine (SAM), a universal methyl donor for a vast array of biological methylation reactions.[5][6] This process, known as the methionine cycle, is intrinsically linked to one-carbon metabolism, which also involves the folate cycle.[6] These interconnected pathways are crucial for the synthesis of nucleotides, the regulation of gene expression through DNA and histone methylation, and the production of phospholipids and neurotransmitters.[5][6]

Furthermore, the methionine metabolic network is a key regulator of the cellular redox state.[6] Through the transsulfuration pathway, methionine contributes to the synthesis of cysteine, a precursor to the major intracellular antioxidant, glutathione (GSH).[7][8] This positions DL-methionine at the crossroads of epigenetic regulation and antioxidant defense, making it a molecule of immense interest in diverse research fields.

Methionine_Metabolism DL_Met DL-Methionine Hydrochloride L_Met L-Methionine DL_Met->L_Met Conversion SAM S-Adenosylmethionine (SAM) L_Met->SAM MAT Protein Protein Synthesis L_Met->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation HCY Homocysteine SAH->HCY SAHH HCY->L_Met MS, MTR CYS Cysteine HCY->CYS CBS, CGL THF_Cycle Folate Cycle HCY->THF_Cycle GSH Glutathione (GSH) (Antioxidant Defense) CYS->GSH

Caption: Core Metabolic Pathways of DL-Methionine.

Section 2: Key Research Applications and Methodologies

The multifaceted roles of DL-methionine have led to its widespread application in various basic research areas. This section will explore some of the most prominent applications and provide foundational experimental protocols.

Methionine Restriction in Cancer Biology

A significant body of research has demonstrated that many cancer cells exhibit a heightened dependence on exogenous methionine for survival and proliferation, a phenomenon termed "methionine dependency".[2][9][10] Unlike normal cells, which can often utilize homocysteine to regenerate methionine, many tumor cells lack this capability, making them particularly vulnerable to methionine restriction (MR).[2] This has positioned MR as a promising area of investigation for cancer therapy, often in combination with conventional treatments like chemotherapy and radiation.[1][9][11]

Causality Behind Experimental Choices: The rationale for MR studies is to selectively starve cancer cells of a crucial nutrient, thereby inhibiting their growth, inducing cell cycle arrest, and enhancing their sensitivity to other therapeutic agents.[9][11]

This protocol outlines a basic workflow for assessing the effects of methionine restriction on cancer cell lines.

  • Cell Culture Preparation:

    • Culture your cancer cell line of interest in standard, complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

    • Prepare custom methionine-free DMEM. This can be purchased commercially or prepared in-house.

    • To create methionine-restricted media, supplement the methionine-free DMEM with dialyzed fetal bovine serum (dFBS) to minimize exogenous methionine from the serum. Add L-methionine to achieve the desired final concentrations (e.g., control: 200 µM, restricted: 20 µM, 5 µM).

  • Seeding and Treatment:

    • Seed cells in multi-well plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis) at a density that allows for logarithmic growth during the experiment.

    • Allow cells to adhere overnight in complete medium.

    • The next day, aspirate the complete medium, wash cells once with PBS, and replace with the prepared control and methionine-restricted media.

  • Endpoint Analysis (Example: Cell Viability using MTT Assay):

    • At desired time points (e.g., 24, 48, 72 hours), add MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

    • Normalize the viability of cells in restricted media to the control group.

Self-Validating System: Include a "rescue" condition where a high concentration of L-methionine is added back to a set of wells previously in restricted media. A reversal of the observed phenotype (e.g., restoration of cell viability) would validate that the effects are indeed due to methionine deprivation.

Methionine_Restriction_Workflow Start Start: Cancer Cell Line Culture Prep_Media Prepare Control & Methionine-Restricted Media Start->Prep_Media Seeding Seed Cells in Multi-Well Plates Prep_Media->Seeding Treatment Wash and Apply Experimental Media Seeding->Treatment Incubation Incubate for Desired Time Points Treatment->Incubation Analysis Endpoint Analysis (e.g., Viability, Apoptosis, Gene Expression) Incubation->Analysis End End Analysis->End

Caption: In Vitro Methionine Restriction Experimental Workflow.

Investigating Oxidative Stress and Neurodegeneration

DL-Methionine plays a dual role in the context of oxidative stress. As a precursor to glutathione, it is fundamental to the cell's antioxidant defense system.[5][8] Methionine residues within proteins can also act as antioxidants by scavenging reactive oxygen species (ROS), a process that is reversible through the action of methionine sulfoxide reductases.[8][12] However, excessive methionine has been linked to increased oxidative stress and has been used to model neurodegenerative conditions like Parkinson's and Alzheimer's disease in vitro and in vivo.[13][14]

Causality Behind Experimental Choices: The use of high-dose L-methionine in neurodegeneration models aims to induce a state of hyperhomocysteinemia and oxidative stress, mimicking some of the pathological features of these diseases.[14] Conversely, some studies explore the protective effects of methionine supplementation in models of oxidative injury, highlighting its role in bolstering antioxidant defenses.[8][13]

This protocol provides a framework for inducing and assessing oxidative stress in a neuronal cell line (e.g., SH-SY5Y) using L-methionine.

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in a complete growth medium.

    • For a more neuron-like phenotype, differentiate the cells using agents like retinoic acid for several days prior to the experiment.

  • Treatment with L-Methionine:

    • Prepare a stock solution of L-methionine in sterile water or culture medium.

    • Treat the differentiated cells with varying concentrations of L-methionine (e.g., 1 mM, 5 mM, 10 mM) for a defined period (e.g., 24 hours). Include a vehicle-treated control group.

  • Assessment of Oxidative Stress (Example: ROS Measurement with DCFDA):

    • At the end of the treatment period, wash the cells with warm PBS.

    • Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), according to the manufacturer's protocol.

    • Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.

  • Analysis of Mitochondrial Function (Example: JC-1 Assay):

    • Assess changes in mitochondrial membrane potential using a ratiometric dye like JC-1. A decrease in the red/green fluorescence ratio is indicative of mitochondrial depolarization, a common consequence of oxidative stress.

Self-Validating System: Co-treat a subset of methionine-exposed cells with a known antioxidant, such as N-acetylcysteine (NAC). A mitigation of the methionine-induced oxidative stress markers by NAC would confirm the role of ROS in the observed effects.

Studies in Metabolic Diseases and Aging

Dietary restriction of methionine has been shown to increase lifespan and improve metabolic health in various animal models.[15][16] These effects are thought to be mediated by a reduction in oxidative stress, improved insulin sensitivity, and alterations in signaling pathways like mTOR.[15][16]

Causality Behind Experimental Choices: Animal studies involving methionine-restricted diets are designed to elucidate the systemic effects of reduced methionine intake on metabolism, healthspan, and longevity. These studies often involve detailed metabolic phenotyping to understand the underlying mechanisms.

This protocol provides a general outline for conducting a methionine restriction study in mice. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[17]

  • Animal Model and Housing:

    • Select an appropriate mouse strain (e.g., C57BL/6J).

    • House the mice individually to accurately monitor food intake.[17]

    • Acclimate the mice to the housing conditions and a standard chow diet.

  • Diet Formulation and Feeding:

    • Obtain commercially available, purified control and methionine-restricted diets. A typical control diet contains ~0.86% methionine, while a restricted diet might contain 0.17% methionine.[15]

    • Ensure the diets are isocaloric and identical in all other components to isolate the effects of methionine.

    • Randomly assign mice to the control or methionine-restricted diet groups. Provide ad libitum access to food and water.

  • Monitoring and Data Collection:

    • Record body weight and food intake regularly (e.g., weekly).[17]

  • Endpoint Analyses:

    • Metabolic Phenotyping: Perform glucose and insulin tolerance tests to assess insulin sensitivity.

    • Biochemical Analysis: Measure plasma levels of methionine, homocysteine, and markers of oxidative stress (e.g., 8-OHdG).[15]

    • Gene Expression Analysis: Use qPCR or RNA-seq on tissues like the liver to examine changes in metabolic and stress-response pathways.

ParameterControl Diet GroupMethionine-Restricted Diet Group
Dietary Methionine (%) 0.86%0.17%
Expected Body Weight Normal GainReduced Gain/Weight Loss
Expected Insulin Sensitivity BaselineImproved
Expected Plasma Homocysteine BaselinePotentially Elevated
Expected Lifespan NormalExtended
Table based on typical findings in rodent MR studies.[15][16][18]

Section 3: Analytical Methodologies for Methionine and its Metabolites

Accurate quantification of methionine and its related metabolites is crucial for the interpretation of experimental results. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[3][19][20][21]

HPLC with Pre-column Derivatization: This method often involves derivatizing amino acids with a fluorescent tag, such as o-phthalaldehyde (OPA), followed by separation on a reversed-phase column and fluorescence detection.[20] This provides good sensitivity and specificity.

LC-MS/MS: This is a highly sensitive and specific method that allows for the simultaneous quantification of multiple metabolites in the methionine cycle (e.g., methionine, homocysteine, SAM, SAH) in various biological matrices like plasma, cerebrospinal fluid, and tissue homogenates.[19][21] Isotope dilution techniques, using stable isotope-labeled internal standards, are often employed for precise quantification.[19]

Analytical_Workflow Sample Biological Sample (Plasma, Tissue, etc.) Extraction Metabolite Extraction (e.g., Protein Precipitation) Sample->Extraction Derivatization Derivatization (Optional) (e.g., OPA for HPLC) Extraction->Derivatization Separation Chromatographic Separation (HPLC or UPLC) Extraction->Separation If LC-MS/MS Derivatization->Separation If HPLC-Fluorescence Detection Detection (Fluorescence or MS/MS) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification Result Metabolite Concentrations Quantification->Result

Caption: General Workflow for Methionine Metabolite Analysis.

Section 4: Conclusion and Future Directions

DL-Methionine hydrochloride is a versatile and indispensable tool in basic research. Its central position in one-carbon metabolism, redox homeostasis, and protein synthesis allows for the investigation of a wide array of biological questions. From probing the metabolic vulnerabilities of cancer cells to modeling the complex pathologies of neurodegenerative diseases and aging, the applications of DL-methionine are vast and continue to expand. Future research will likely focus on further dissecting the intricate signaling networks that sense and respond to methionine availability, as well as translating the findings from methionine restriction studies into viable therapeutic strategies for human diseases.

References

Methodological & Application

Application Note: Preparation of High-Quality L-Methionine Hydrochloride Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive protocol for the preparation, validation, and storage of L-Methionine Hydrochloride stock solutions for cell culture applications. The narrative emphasizes the scientific rationale behind each step to ensure reproducibility and reliability in experimental workflows.

Introduction: The Critical Role of L-Methionine in Cell Culture

L-Methionine is an essential, sulfur-containing amino acid indispensable for cellular function.[1][2] It is a proteinogenic amino acid, serving as a fundamental building block for protein synthesis.[3] Beyond this primary role, its metabolic derivatives are crucial for a host of cellular processes. The most notable derivative is S-adenosyl-L-methionine (SAM), the principal methyl group donor for the methylation of DNA, RNA, proteins, and lipids, which is vital for epigenetic regulation and cellular signaling.[4][5]

Given its importance, the consistent and accurate supplementation of L-methionine in cell culture media is paramount for ensuring normal cell growth, viability, and function.[3] Many established media formulations, such as Dulbecco's Modified Eagle Medium (DMEM), contain L-methionine at concentrations around 0.2 mM (approx. 30 mg/L).[6] Preparing a concentrated, sterile stock solution is a standard laboratory practice that mitigates the inaccuracies of weighing small amounts of powder for each media preparation and reduces the risk of contamination.[7]

This document details the protocol for preparing a stock solution using L-Methionine Hydrochloride (CAS No: 6810-12-4).[8] The hydrochloride salt is often preferred for its enhanced solubility and stability in aqueous solutions compared to its free amino acid counterpart.

Materials and Reagents

2.1 Reagents

  • L-Methionine Hydrochloride, cell culture grade (CAS: 6810-12-4; Molecular Weight: 185.67 g/mol )[8]

  • Cell Culture Grade Water, e.g., Water for Injection (WFI) or equivalent high-purity, sterile water.

  • (Optional) Hydrochloric Acid (HCl), 0.1 M solution, sterile-filtered.

  • (For QC) Tryptic Soy Broth (TSB) or Agar (TSA) for sterility testing.

  • (For QC) LAL Reagent for endotoxin testing.

2.2 Equipment

  • Analytical balance

  • Sterile glassware (beakers, volumetric flasks, graduated cylinders)

  • Sterile magnetic stir bar and stir plate

  • pH meter (calibrated)

  • Sterile 0.22 µm syringe filters (e.g., PVDF or PES membrane, low protein binding)

  • Sterile syringes

  • Sterile conical tubes or cryovials for aliquoting (e.g., 1.5 mL, 15 mL, 50 mL)

  • Pipettes and sterile tips

  • Laminar flow hood or biological safety cabinet (BSC)

  • Freezers for storage (-20°C and -80°C)

  • Vortex mixer

Protocol: Preparation of 100 mM L-Methionine HCl Stock Solution (100 mL)

This protocol describes the preparation of a 100 mM stock solution, which is a 500X concentrate for media requiring a final concentration of 0.2 mM. The concentration can be adjusted as needed.

3.1 Step 1: Calculations The fundamental principle is to calculate the mass of L-Methionine HCl required to achieve the desired molar concentration in the final volume.

  • Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • For a 100 mM (0.1 mol/L) solution in 100 mL (0.1 L):

    • Mass = 0.1 mol/L × 0.1 L × 185.67 g/mol

    • Mass = 1.857 g

3.2 Step 2: Dissolution All dissolution steps must be performed in a laminar flow hood to maintain sterility.

  • Weighing: Accurately weigh 1.857 g of L-Methionine Hydrochloride powder using an analytical balance and sterile weigh paper or boat.

  • Solubilization: Transfer the powder to a sterile 100 mL volumetric flask or beaker containing a sterile magnetic stir bar. Add approximately 80 mL of cell culture grade water.

  • Mixing: Place the container on a magnetic stir plate and stir at a moderate speed until the powder is fully dissolved. L-Methionine HCl is generally soluble in water.[4][9] If dissolution is slow, gentle warming (not exceeding 37°C) or brief sonication can be applied, though this is often unnecessary for the hydrochloride form.[10]

    • Causality Note: Using the hydrochloride salt enhances solubility in neutral aqueous solutions. For the free L-methionine form, dissolving in a dilute acid like 0.1 M HCl can significantly improve solubility.[4]

  • Volume Adjustment: Once fully dissolved, bring the total volume to exactly 100 mL with cell culture grade water. Ensure the solution is homogenous by stirring thoroughly.

3.3 Step 3: Sterilization Amino acid solutions are heat-labile and should never be autoclaved, as this can lead to degradation. The authoritative method for sterilization is filtration.

  • Filter Assembly: Aseptically attach a sterile 0.22 µm syringe filter to a sterile syringe of appropriate size (e.g., 50 mL).

  • Filtration: Draw the L-Methionine HCl solution into the syringe. Filter the solution directly into a sterile final container (e.g., a 100 mL sterile bottle or conical tube).

    • Expertise Note: Use a filter membrane with low protein-binding properties, such as PVDF or PES, to minimize loss of the amino acid to the filter surface. Pre-wetting the filter with a small amount of sterile water is good practice but not always necessary.

  • Labeling: Immediately label the sterile stock solution with the name ("100 mM L-Methionine HCl"), concentration, preparation date, and initials of the preparer.

3.4 Step 4: Aliquoting and Storage Proper storage is critical to maintain the stability of the stock solution and prevent contamination from repeated use.

  • Aliquoting: Working within the BSC, dispense the sterile stock solution into smaller, single-use volumes (e.g., 1 mL or 5 mL) in sterile cryovials or conical tubes.

    • Causality Note: Aliquoting prevents repeated freeze-thaw cycles which can degrade the amino acid over time. It also minimizes the risk of contaminating the entire stock during use.

  • Storage: Store the aliquots at -20°C for short-to-medium term use or at -80°C for long-term storage.[5][10] Protect from light.

Quality Control and Validation

A self-validating protocol includes checkpoints to ensure the quality and reliability of the prepared reagent.

  • pH Measurement: Before final volume adjustment and filtration, the pH can be measured. It should be acidic due to the hydrochloride salt. While typically not adjusted, knowing the starting pH is useful for consistency.

  • Visual Inspection: The final solution should be clear, colorless, and free of any particulates.[4]

  • Sterility Test: Aseptically add a small volume (e.g., 100 µL) of the final filtered stock to a tube of sterile Tryptic Soy Broth or onto a TSA plate. Incubate at 37°C for 48-72 hours and visually inspect for microbial growth (turbidity or colonies). The absence of growth confirms sterility.

  • Concentration Verification (Advanced): For GMP-level applications or troubleshooting, the concentration can be precisely verified using analytical techniques like High-Performance Liquid Chromatography (HPLC).[11]

  • Endotoxin Test: For sensitive applications such as the culture of primary immune cells or stem cells, an endotoxin test (e.g., Limulus Amebocyte Lysate (LAL) assay) should be performed to ensure low endotoxin levels.[12][13]

Workflow and Data Summary

Workflow Diagram The following diagram illustrates the complete workflow for preparing the L-Methionine HCl stock solution.

Methionine_Stock_Preparation A 1. Weigh L-Methionine HCl Powder (1.857 g) B 2. Dissolve in Solvent (80 mL Cell Culture Grade H2O) A->B C 3. Adjust Volume to 100 mL B->C D 4. Sterile Filter (0.22 µm Syringe Filter) C->D E 5. Aliquot (Sterile Single-Use Tubes) D->E QC Quality Control - Sterility Test - Visual Inspection - pH Check D->QC F 6. Store (-20°C or -80°C) E->F G Final Validated Stock Solution F->G

Caption: Workflow for L-Methionine HCl Stock Preparation.

Table 1: Key Parameters and Recommendations

Parameter Value / Recommendation Rationale & Reference
Compound L-Methionine Hydrochloride Enhanced solubility and stability.[14]
CAS Number 6810-12-4 Unique chemical identifier.[8]
Molecular Weight 185.67 g/mol Required for accurate molarity calculations.[8]
Typical Stock Conc. 100 mM - 200 mM Provides a high concentration factor (e.g., 500x-1000x) for minimal volume addition to media.
Typical Final Conc. ~0.2 mM (in DMEM) Standard concentration in many common cell culture media.[6]
Solvent Cell Culture Grade Water Ensures purity and avoids introducing contaminants.
Sterilization 0.22 µm Filtration Prevents heat-induced degradation of the amino acid.[10]
Storage Temp. -20°C or -80°C Preserves stability and prevents degradation.[5][10]

| Shelf-Life | 1-3 months at -20°C[5][10] ≥6 months at -80°C[10] | Colder temperatures provide longer stability. Avoid repeated freeze-thaw cycles. |

Usage Guidelines

To supplement cell culture medium, thaw an aliquot of the L-Methionine HCl stock solution at room temperature or in a 37°C water bath. Add the appropriate volume to your basal medium to achieve the desired final concentration.

  • Example Calculation (for 0.2 mM final concentration):

    • Using the dilution formula: M1V1 = M2V2

    • (100 mM)(V1) = (0.2 mM)(500 mL of media)

    • V1 = (0.2 × 500) / 100 = 1.0 mL

    • Add 1.0 mL of the 100 mM stock solution to 499 mL of basal medium to get a final volume of 500 mL with 0.2 mM L-Methionine.

Troubleshooting
IssuePotential CauseRecommended Solution
Powder does not dissolve Insufficient mixing; low-quality water; incorrect compound (free form instead of HCl).Ensure vigorous stirring. Use high-purity water. If using L-methionine free base, dissolution in 0.1 M HCl may be required.[4]
Precipitate forms after storage Solution was not fully dissolved initially; supersaturated solution; contamination.Thaw and vortex to see if precipitate redissolves. If not, discard and prepare a fresh stock. Ensure complete dissolution before filtration.
Cell culture shows signs of toxicity or poor growth Incorrect concentration; contamination (microbial or endotoxin); degradation of stock.Perform a sterility and endotoxin test on the stock. Verify calculations and prepare a fresh stock solution. Use a new aliquot for each media preparation.
Media pH shifts significantly after addition Stock solution is highly acidic/basic.This is unlikely with a 500x stock due to the small volume added. However, if using a lower concentration stock, measure the pH before filtration and adjust if necessary, though this is not standard practice.

References

The Strategic Use of Methionine Hydrochloride in Mammalian Cell Culture Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methionine as a Cornerstone of Cellular Metabolism and Function

Methionine, an essential sulfur-containing amino acid, is a critical component of all mammalian cell culture media, extending far beyond its fundamental role as a building block for protein synthesis.[1][2][3] Its metabolic derivatives are central to a trifecta of vital cellular processes: methylation, antioxidant defense, and polyamine synthesis. Understanding these pathways is paramount for researchers aiming to optimize cell growth, protein expression, and for those investigating metabolic dysregulation in diseases like cancer.

Methionine's journey within the cell begins with its conversion to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions that are crucial for epigenetic regulation, DNA and RNA modification, and protein function.[2] The methionine cycle, which governs the regeneration of methionine from homocysteine, is thus inextricably linked to the cell's epigenetic state.

Furthermore, through the transsulfuration pathway, methionine contributes to the synthesis of cysteine, a precursor to the master antioxidant glutathione (GSH).[2][4] This pathway is vital for maintaining redox homeostasis and protecting cells from oxidative stress. Finally, methionine is a precursor for the synthesis of polyamines, such as spermidine and spermine, which are essential for cell growth, proliferation, and DNA stabilization.[2]

This application guide provides a comprehensive overview of the use of methionine hydrochloride in mammalian cell culture, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals. We will delve into the rationale behind its use, practical considerations for its application, and specific protocols for key research areas.

This compound: Physicochemical Properties and Rationale for Use

While L-methionine is the biologically active isomer, methionine is often supplied in cell culture media supplements as L-methionine or a racemic mixture (DL-methionine). This compound, the hydrochloride salt of methionine, is another commonly used form. The primary advantage of using the hydrochloride salt lies in its enhanced solubility in aqueous solutions compared to the free amino acid. This property simplifies the preparation of concentrated stock solutions, reducing the risk of precipitation and ensuring accurate dosing into culture media.

When dissolved in water or culture media, this compound dissociates into L-methionine and a chloride ion. The addition of the hydrochloride salt can lead to a slight decrease in the pH of the medium. Therefore, it is crucial to monitor and, if necessary, adjust the pH of the final culture medium after supplementation, especially when adding significant concentrations.

PropertyL-MethionineThis compound
Form Free amino acidHydrochloride salt
Biological Activity Biologically active isomerDissociates to the active L-methionine form
Solubility in Water Soluble (48 g/L at 20°C)[5]Generally higher than L-methionine
Effect on pH MinimalCan slightly lower the pH of the medium
Primary Use Direct supplementationPreparation of concentrated stock solutions

Core Applications and Detailed Protocols

The ability to precisely control methionine concentration in cell culture media is a powerful tool for a variety of research applications. Below are detailed protocols for two key areas: studying methionine dependency in cancer cells and optimizing recombinant protein expression.

Application 1: Investigating Methionine Dependency in Cancer Cells

Background: A significant number of cancer cell lines exhibit "methionine dependency," a phenomenon where they are unable to proliferate in media where methionine is replaced by its precursor, homocysteine, while normal cells can.[1][2][6] This metabolic vulnerability, also known as the "Hoffman effect," presents a promising target for cancer therapy.[2][6] Methionine restriction can induce cell cycle arrest and apoptosis in these cancer cells.[6][7]

Experimental Workflow for Methionine Dependency Study:

cluster_0 Cell Seeding & Initial Culture cluster_1 Methionine Restriction cluster_3 Analysis seed Seed cancer and normal cells in complete medium culture Allow cells to attach and reach 50-60% confluency seed->culture wash Wash cells with PBS culture->wash add_media Add methionine-free or methionine-restricted media wash->add_media control Complete Medium (Normal Methionine) met_free Methionine-Free Medium met_restricted Methionine-Restricted Medium (e.g., 10% of normal) hc_rescue Methionine-Free Medium + Homocysteine proliferation Cell Proliferation Assay (e.g., MTT, cell counting) control->proliferation met_free->proliferation met_restricted->proliferation hc_rescue->proliferation cell_cycle Cell Cycle Analysis (Flow Cytometry) proliferation->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) cell_cycle->apoptosis

Caption: Workflow for studying methionine dependency.

Protocol: Preparation of Methionine-Restricted Media and Cell Viability Assay

Materials:

  • Methionine-free cell culture medium (e.g., custom formulation of DMEM or RPMI-1640)

  • L-Methionine hydrochloride (or L-Methionine)

  • DL-Homocysteine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Cancer cell line of interest (e.g., MDA-MB-231) and a normal cell line (e.g., MCF10A)[8]

  • Sterile water for injection or cell culture grade water

  • Sterile filtration unit (0.22 µm)

  • MTT reagent

  • DMSO

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Preparation of Stock Solutions:

    • This compound Stock (100 mM): Dissolve the appropriate amount of L-methionine hydrochloride in sterile water to make a 100 mM stock solution. For example, for 10 mL of stock, dissolve 185.6 mg of L-methionine hydrochloride (MW: 185.6 g/mol ) in 10 mL of sterile water. Filter-sterilize the solution and store at -20°C.

    • Homocysteine Stock (200 mM): Prepare a 200 mM stock solution of DL-homocysteine in sterile water. Filter-sterilize and store at -20°C.

  • Preparation of Experimental Media:

    • Complete Control Medium: To methionine-free medium, add the appropriate volume of the 100 mM this compound stock to achieve the standard concentration for your cell type (e.g., 0.2 mM for RPMI-1640). Add dFBS to the desired final concentration (e.g., 10%).

    • Methionine-Free Medium: To methionine-free medium, add dFBS to the final concentration.

    • Methionine-Restricted Medium: To methionine-free medium, add a reduced amount of the this compound stock to achieve the desired low concentration (e.g., 0.02 mM for 10% restriction). Add dFBS to the final concentration.

    • Homocysteine Rescue Medium: To methionine-free medium, add the 200 mM homocysteine stock to a final concentration of 0.2 mM. Add dFBS to the final concentration.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

    • Allow cells to adhere and grow in complete medium for 24 hours.

    • After 24 hours, aspirate the medium, wash the cells once with sterile PBS, and replace the medium with the prepared experimental media.

  • Cell Viability Assay (MTT):

    • At desired time points (e.g., 24, 48, 72 hours), add MTT reagent to each well and incubate according to the manufacturer's protocol.

    • Solubilize the formazan crystals with DMSO and read the absorbance at the appropriate wavelength.

    • Calculate cell viability as a percentage of the control group.

Application 2: Optimizing Recombinant Protein Expression in CHO Cells

Background: Chinese Hamster Ovary (CHO) cells are the workhorse for the production of many recombinant therapeutic proteins. Optimizing the cell culture medium, including the concentration of essential amino acids like methionine, can significantly impact protein yield and quality.[9][10] While complete media formulations are designed to support robust growth, fed-batch strategies often involve supplementing with concentrated nutrient feeds to extend the production phase and increase protein titers.

Experimental Workflow for Optimizing Methionine Concentration for Protein Production:

cluster_0 Initial Culture cluster_1 Methionine Supplementation cluster_2 Fed-Batch Culture cluster_3 Analysis seed Seed CHO cells expressing the recombinant protein culture Culture in basal medium to a pre-determined cell density seed->culture split Split culture into experimental groups culture->split add_met Supplement with varying concentrations of this compound split->add_met incubate Continue culture for the production phase add_met->incubate monitor Monitor cell density, viability, and metabolite levels incubate->monitor harvest Harvest culture supernatant monitor->harvest quantify Quantify recombinant protein (e.g., ELISA, HPLC) harvest->quantify quality Assess protein quality (e.g., aggregation, glycosylation) quantify->quality

Caption: Workflow for optimizing methionine supplementation.

Protocol: Titration of this compound for Enhanced Protein Production

Materials:

  • CHO cell line expressing the recombinant protein of interest

  • Basal cell culture medium for CHO cells (serum-free, chemically defined)

  • L-Methionine hydrochloride stock solution (100 mM, sterile)

  • Shake flasks or bioreactor

  • Assay for quantifying the recombinant protein (e.g., ELISA kit)

  • Cell counting instrument

Procedure:

  • Establish Basal Culture:

    • Inoculate a shake flask or bioreactor with the CHO cell line at a standard seeding density in the basal medium.

    • Culture under standard conditions (e.g., 37°C, 5% CO₂, appropriate agitation) until the cells reach a target density for the start of the fed-batch phase (e.g., late exponential phase).

  • Methionine Supplementation:

    • Divide the culture into several experimental groups.

    • To each group, add a different final concentration of this compound from the stock solution. It is recommended to test a range of concentrations, for example:

      • Control (no additional methionine)

      • 1x standard methionine concentration

      • 2x standard methionine concentration

      • 4x standard methionine concentration

      • 8x standard methionine concentration

  • Fed-Batch Culture and Monitoring:

    • Continue the culture for the intended production period (e.g., 7-14 days).

    • Take daily samples to monitor viable cell density and viability.

    • At the end of the culture, harvest the supernatant by centrifugation or filtration.

  • Protein Quantification:

    • Quantify the concentration of the recombinant protein in the harvested supernatant using a suitable method like ELISA or HPLC.

    • Plot the protein titer against the final methionine concentration to identify the optimal supplementation level.

Troubleshooting and Scientific Insights

  • Precipitation in Stock Solutions: If precipitation occurs in the this compound stock solution, gentle warming may help redissolve the compound. However, ensure the solution is cooled to room temperature before adding to the medium. Preparing fresh stock solutions is always the best practice.

  • pH Shift in Media: After adding this compound, especially at higher concentrations, always verify the pH of the final medium. Adjust with sterile 1N NaOH or HCl as needed to bring it within the optimal range for your cells (typically 7.2-7.4).[11]

  • Cytotoxicity at High Concentrations: While methionine is essential, excessive concentrations can be cytotoxic to some cell lines.[12] If you observe decreased cell viability or growth inhibition at higher supplementation levels, it is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration range.

  • Interaction with Other Media Components: Methionine metabolism is interconnected with other nutrients, particularly folate and vitamin B12, which are cofactors in the methionine cycle.[13] Ensure that the basal medium is not deficient in these components when conducting methionine restriction or supplementation studies.

Conclusion

This compound is a valuable and practical tool for researchers working with mammalian cell cultures. Its enhanced solubility facilitates the preparation of concentrated stock solutions for precise modulation of methionine levels in the culture medium. By understanding the central role of methionine in cellular metabolism, researchers can leverage its controlled supplementation or restriction to investigate fundamental biological questions, explore novel therapeutic strategies for diseases like cancer, and optimize the production of life-saving biopharmaceuticals. The protocols and insights provided in this guide serve as a foundation for the strategic and effective use of this compound in your research endeavors.

References

Application of Methionine Hydrochloride in Stable Isotope Labeling Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of methionine hydrochloride in stable isotope labeling studies. It is designed to offer not just procedural steps, but also the scientific rationale behind these methodologies, ensuring a deep and practical understanding of the techniques.

Introduction: The Unique Role of Methionine in Cellular Biology and Isotope Labeling

Methionine, an essential sulfur-containing amino acid, holds a central position in cellular metabolism. Its roles extend far beyond being a simple building block for proteins.[1] Methionine is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids, a process critical for regulating gene expression and protein function.[2][3] Furthermore, it is a key component in the biosynthesis of other vital molecules, including cysteine and the master antioxidant, glutathione.[4] This metabolic significance makes isotopically labeled this compound a powerful and versatile tool for interrogating a wide array of biological processes.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[5][6] By replacing standard ("light") amino acids with their heavy-isotope-labeled counterparts in cell culture media, researchers can accurately quantify changes in protein abundance, synthesis, turnover, and post-translational modifications between different experimental conditions.[5][7] While arginine and lysine are commonly used in SILAC for their prevalence in tryptic peptides, methionine offers unique advantages, particularly for studying methylation and protein turnover.[6][8]

This guide will delve into the practical applications of this compound in stable isotope labeling, providing detailed protocols and expert insights to empower your research.

Core Applications of Stable Isotope-Labeled this compound

The unique biochemical roles of methionine lend themselves to several key research applications:

  • Quantitative Proteomics (SILAC): To measure relative and absolute protein abundance.[9]

  • Protein Turnover Studies: To determine the synthesis and degradation rates of proteins.[3]

  • Methylation Analysis: To trace the flow of methyl groups and quantify changes in methylation patterns on proteins and other biomolecules ("Heavy Methyl SILAC").[10]

  • Metabolic Flux Analysis: To quantify the rates of metabolic pathways involving methionine.[11][12]

  • Drug Metabolism and Safety: To study the metabolic fate of drugs and their impact on cellular processes.[13][14][15][16]

  • Analysis of Methionine Oxidation: To accurately quantify this critical post-translational modification.[2][4][17][18]

Application Note 1: Quantitative Proteomics using Methionine-Labeled SILAC

Principle

In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic composition of a specific amino acid. One population is grown in "light" medium containing natural abundance methionine, while the other is grown in "heavy" medium with a stable isotope-labeled version of methionine (e.g., L-Methionine-¹³C₅,¹⁵N).[12] After a sufficient number of cell divisions to ensure complete incorporation of the labeled amino acid, the two cell populations can be subjected to different treatments (e.g., drug vs. vehicle).[19] The populations are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. The relative abundance of a protein between the two conditions is determined by the ratio of the intensities of the "heavy" and "light" peptide pairs in the mass spectra.[5][6]

Experimental Workflow

Caption: A generalized workflow for a SILAC experiment.

Protocol 1: SILAC Labeling with this compound

Materials:

  • Cell line of interest

  • SILAC-grade DMEM or RPMI 1640 medium deficient in L-methionine

  • Dialyzed Fetal Bovine Serum (dFBS)[1]

  • "Light" L-Methionine hydrochloride (natural abundance)

  • "Heavy" L-Methionine hydrochloride (e.g., ¹³C₅, ¹⁵N-labeled)

  • Phosphate Buffered Saline (PBS)

  • Standard cell culture reagents (e.g., penicillin/streptomycin)

Procedure:

  • Preparation of SILAC Media:

    • Prepare 1000x stock solutions of "light" and "heavy" L-methionine hydrochloride in PBS.[1][6]

    • To prepare the final "light" and "heavy" media, supplement the methionine-deficient base medium with the appropriate methionine stock solution, dFBS to a final concentration of 10%, and other necessary supplements like antibiotics.[1]

    • The final concentration of methionine should be similar to that in standard media formulations.

  • Adaptation Phase:

    • Culture two separate populations of cells, one in the "light" medium and the other in the "heavy" medium.

    • Passage the cells for at least five to six doublings to ensure near-complete incorporation (>95%) of the labeled methionine.[19][20]

    • Verification of Incorporation (Optional but Recommended): After 5-6 passages, harvest a small number of cells from the "heavy" culture, extract proteins, digest with trypsin, and analyze by LC-MS/MS to confirm the labeling efficiency.

  • Experimental Phase:

    • Once full incorporation is achieved, apply the desired experimental treatment to one cell population (e.g., the "heavy" culture) while the other serves as a control (the "light" culture).

    • After the treatment period, wash the cells with PBS and harvest them.

  • Sample Preparation for Mass Spectrometry:

    • Lyse the cells from both populations.

    • Determine the protein concentration of each lysate.

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

    • Proceed with standard proteomics sample preparation, including protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

  • LC-MS/MS Analysis and Data Quantification:

    • Analyze the resulting peptide mixture by high-resolution LC-MS/MS.

    • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light ratios for each peptide pair.[6]

    • Protein ratios are typically calculated as the median of the corresponding peptide ratios.[9]

IsotopeVendor ExampleCatalog NumberMass Shift (vs. Light)
L-Methionine-¹³C₅, ¹⁵NCambridge Isotope LaboratoriesCNLM-759-H+6 Da
L-Methionine-d4BenchChemDLM-M2680+4 Da
L-Methionine-methyl-¹³C, D₃Sigma-Aldrich608919+4 Da

Table 1: Commonly Used Isotopes of Methionine for SILAC.

Application Note 2: Tracing Methylation Dynamics with "Heavy Methyl" SILAC

Principle

The "Heavy Methyl" SILAC technique leverages the metabolic conversion of methionine to S-adenosylmethionine (SAM), the primary methyl group donor in the cell.[10] By culturing cells in a medium containing methionine with isotopes in its methyl group (e.g., L-Methionine-methyl-¹³C, D₃), the "heavy" methyl group is transferred to various substrates, including proteins (on lysine and arginine residues) and DNA.[10][21] This allows for the differentiation between pre-existing and newly synthesized methylation marks, enabling the study of methylation dynamics.[21]

Workflow for Heavy Methyl SILAC

Caption: Workflow for "Heavy Methyl" SILAC.

Protocol 2: Analysis of Histone Methylation Dynamics

This protocol is adapted from methodologies used to study histone methylation dynamics.[21]

Materials:

  • HeLa S3 cells (or other cell line of interest)

  • Custom-made methionine-deficient Joklik modified medium

  • Dialyzed newborn calf serum

  • L-Methionine-methyl-¹³C, D₃

  • Reagents for histone extraction (e.g., 0.2 N HCl or H₂SO₄)

  • Propionic anhydride for propionylation

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Cell Culture and Labeling:

    • Culture HeLa S3 cells in normal medium.

    • To initiate labeling, wash the cells with PBS to remove residual normal medium and resuspend them in the "heavy methyl" medium containing L-Methionine-methyl-¹³C, D₃.[21]

    • Harvest cells at various time points to analyze the dynamics of methylation.

  • Histone Extraction:

    • Isolate nuclei from the harvested cells.

    • Extract histone proteins using acid extraction (e.g., with 0.2 N HCl).[21]

  • Sample Preparation for Mass Spectrometry:

    • Propionylation: Chemically modify the ε-amino groups of unmodified and monomethylated lysine residues with propionic anhydride. This neutralizes their charge and makes them resistant to tryptic cleavage, allowing for the specific analysis of arginine methylation and higher-order lysine methylation states.

    • Trypsin Digestion: Digest the propionylated histones with trypsin.

    • LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS. The incorporation of the ¹³C, D₃-methyl group results in a mass shift of +4 Da for each methylation site compared to the unlabeled methyl group.[10]

  • Data Analysis:

    • Identify peptides containing methylated lysine and arginine residues.

    • Quantify the ratio of "heavy" to "light" methylated peptides at each time point to determine the rate of methylation turnover.

Application Note 3: Accurate Quantification of Methionine Oxidation

Principle

Methionine oxidation to methionine sulfoxide is a significant post-translational modification that can be a marker of oxidative stress but also a regulatory mechanism.[17] A major challenge in quantifying methionine oxidation is its artifactual occurrence during sample preparation and analysis.[2][4] To overcome this, a method involving stable isotope labeling with ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂) has been developed.[2][4][17][18] In this approach, unoxidized methionine residues in a protein sample are rapidly and completely oxidized with H₂¹⁸O₂ immediately after cell lysis. This converts them to methionine sulfoxide containing ¹⁸O. Any methionine residues that were already oxidized in vivo will contain the naturally abundant ¹⁶O. The 2 Da mass difference between the ¹⁶O- and ¹⁸O-labeled methionine sulfoxides allows for their differentiation and accurate quantification by mass spectrometry.[2][18]

Protocol 3: ¹⁸O-Labeling for Methionine Oxidation Analysis

Materials:

  • Protein sample (e.g., cell lysate or purified protein)

  • ¹⁸O-labeled hydrogen peroxide (H₂¹⁸O₂)

  • Denaturing buffer (e.g., 8 M urea in 0.1 M Tris, pH 8.0)

  • Reagents for protein reduction, alkylation, and digestion

  • LC-MS/MS system

Procedure:

  • Sample Preparation and ¹⁸O-Labeling:

    • Lyse cells or prepare the protein sample in a denaturing buffer.

    • Immediately add H₂¹⁸O₂ to the sample to a final concentration sufficient for complete oxidation (e.g., incubate with an equal volume of H₂¹⁸O₂ solution at room temperature for 30 minutes).[18]

    • This step "blocks" all unoxidized methionines with an ¹⁸O label.[17]

  • Proteomics Workflow:

    • Proceed with standard protein reduction, alkylation, and tryptic digestion.[18]

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by LC-MS/MS.

    • In the mass spectra, peptides containing methionine sulfoxide will appear as doublets, separated by approximately 2 Da, corresponding to the ¹⁶O- and ¹⁸O-labeled forms.[18]

  • Data Analysis:

    • Calculate the fractional oxidation for each methionine site by determining the ratio of the intensity of the ¹⁶O-labeled peptide to the sum of the intensities of the ¹⁶O- and ¹⁸O-labeled peptides.

Troubleshooting and Considerations

  • Incomplete Labeling: Ensure cells undergo a sufficient number of doublings in the SILAC medium. The use of dialyzed serum is crucial to avoid competition from unlabeled amino acids.[1][6]

  • Amino Acid Conversion: Be aware of potential metabolic conversion of labeled amino acids. For example, arginine can be converted to proline, which can complicate data analysis.[22] While methionine conversion is less common, it's a factor to consider in metabolic studies.

  • This compound Salt: When preparing media, remember that you are using the hydrochloride salt of methionine. Account for the molecular weight of the hydrochloride when calculating the amount needed. The pH of the medium may also need adjustment after adding the amino acid hydrochloride salt.[20]

Conclusion

This compound, in its isotopically labeled forms, is an invaluable tool for modern biological research. Its central role in protein synthesis, methylation, and other metabolic pathways provides a unique window into the dynamic processes of the cell. The protocols and principles outlined in this guide offer a solid foundation for implementing methionine-based stable isotope labeling studies in your laboratory. By carefully considering the experimental design and potential challenges, researchers can achieve accurate and insightful quantitative data to drive discoveries in proteomics, drug development, and beyond.

References

Optimizing Methionine Hydrochloride Concentration for Robust In Vitro Cell Growth: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Foundational Principles and Core Rationale

Beyond a Simple Amino Acid: Methionine's Central Role in Cellular Fidelity

Methionine, an essential sulfur-containing amino acid, is a cornerstone of cellular function far exceeding its role as a mere building block for protein synthesis.[1][2] For researchers in cell culture, understanding its multifaceted roles is critical for designing robust and reproducible experiments. In vitro, cells are entirely dependent on the culture medium for their methionine supply. Its availability directly dictates the flux through several critical metabolic pathways that govern cell proliferation, epigenetic stability, and antioxidant defense.[3]

The primary functions of methionine are threefold:

  • Initiation of Protein Synthesis: As the initiating amino acid for protein translation (encoded by the AUG start codon), a sufficient methionine pool is non-negotiable for the synthesis of all cellular proteins.[1]

  • Precursor to S-adenosylmethionine (SAM): Methionine is the direct precursor to S-adenosylmethionine (SAM), the universal methyl donor in the cell.[4][5][6] This molecule is indispensable for the methylation of DNA, RNA, histones, and other proteins, processes that are fundamental to epigenetic regulation and gene expression.[3][7]

  • Gateway to the Transsulfuration Pathway: Methionine metabolism leads to the production of cysteine, a key component of the major intracellular antioxidant, glutathione (GSH). This pathway is vital for maintaining cellular redox balance and mitigating oxidative stress.

Given these critical functions, it is evident that both methionine deficiency and excess can have profound detrimental effects on cell health, leading to cell cycle arrest, apoptosis, and altered phenotypes.[8][9] Therefore, optimizing its concentration in cell culture media is not a trivial step but a fundamental requirement for generating reliable and physiologically relevant data. This guide provides the scientific framework and actionable protocols for determining the optimal methionine hydrochloride concentration for your specific cell culture system.

Why this compound?

L-methionine is the biologically active enantiomer. While L-methionine itself is soluble in water, its hydrochloride salt (L-methionine HCl) is often used in preparing concentrated stock solutions for cell culture applications. The hydrochloride form can enhance solubility and stability in aqueous solutions.[10] Throughout this guide, "methionine" refers to the L-enantiomer, supplied as L-methionine hydrochloride for the preparation of supplements.

Part 2: The Engine Room: Methionine Metabolism and Its Cellular Impact

To intelligently optimize methionine levels, one must first understand the metabolic pathways it fuels. The two major pathways diverging from methionine are the Methionine Cycle (or One-Carbon Metabolism) and the Transsulfuration Pathway .

  • The Methionine Cycle: In this cycle, methionine is converted to SAM by the enzyme Methionine Adenosyltransferase (MAT).[6][11] SAM then donates its methyl group for various methylation reactions, becoming S-adenosylhomocysteine (SAH). SAH is subsequently hydrolyzed to homocysteine. This homocysteine can then be re-methylated to regenerate methionine, completing the cycle.[3][6] The ratio of SAM to SAH is a critical indicator of the cell's "methylation potential."

  • The Transsulfuration Pathway: Alternatively, homocysteine can be directed away from the methionine cycle and into the transsulfuration pathway. Here, it is irreversibly converted to cysteine, which is then used for protein and glutathione synthesis.[4][12]

The balance between these two pathways is tightly regulated based on the cellular demand for methylation versus antioxidant capacity.[12]

Diagram 1: The Core Methionine Metabolic Pathways

This diagram illustrates the central role of methionine as it enters the Methionine Cycle to produce the universal methyl donor, S-adenosylmethionine (SAM), or is shunted into the Transsulfuration Pathway to generate the antioxidant precursor, cysteine.

Methionine_Metabolism cluster_0 Methionine Cycle cluster_1 Transsulfuration Pathway MET Methionine SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) MET->SAM MAT ATP ATP ATP->SAM Methyl_Acceptor Methyl Acceptor (DNA, RNA, Histones) SAM->Methyl_Acceptor SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product HCY Homocysteine SAH->HCY SAHH HCY->MET MS CYS Cysteine HCY->CYS CBS, CGL SER Serine SER->CYS GSH Glutathione (GSH) (Antioxidant Defense) CYS->GSH Folate_Cycle Folate Cycle & Vitamin B12 Folate_Cycle->HCY

Caption: Core Methionine Metabolic Pathways.

Part 3: Experimental Design for Optimizing Methionine Concentration

The optimal methionine concentration is not a one-size-fits-all value; it is highly dependent on the cell type. For instance, many cancer cell lines exhibit "methionine dependency," a heightened requirement for methionine compared to their normal counterparts, making methionine restriction a potential therapeutic strategy.[13] Therefore, empirical determination is essential.

Baseline Concentrations in Standard Media

Before designing a titration experiment, it is crucial to know the baseline methionine concentration in commonly used media. This provides a reference point for your experimental range.

Media FormulationL-Methionine Concentration (mg/L)L-Methionine Concentration (~mM)
DMEM (High Glucose) 30.0 mg/L~0.20 mM
DMEM/F12 17.24 mg/L~0.12 mM
RPMI-1640 15.0 mg/L~0.10 mM
MEM (Eagle) 15.0 mg/L~0.10 mM
Source: Thermo Fisher Scientific, Sigma-Aldrich Formulations.[14][15][16]
Experimental Workflow: A Two-Phase Approach

A systematic approach to optimizing methionine involves a range-finding study followed by a more focused dose-response validation.

Diagram 2: Workflow for Methionine Optimization

This workflow outlines the sequential process for determining the optimal methionine concentration, from initial range-finding to final validation and downstream analysis.

Optimization_Workflow Phase1 Phase 1: Range-Finding Study (Broad Concentration Range) Analysis Endpoint Analysis: - Proliferation (MTT/CCK-8) - Viability (Trypan Blue) Phase1->Analysis Phase2 Phase 2: Dose-Response Validation (Narrow Concentration Range) Conclusion Determine Optimal Methionine Concentration Phase2->Conclusion Analysis->Phase2 Inform selection of narrow range Downstream Downstream Validation (Optional): - Global Methylation Assay - Western Blot for Histone Marks (H3K4me3) - Metabolic Profiling Conclusion->Downstream Confirm mechanism

Caption: Experimental workflow for methionine optimization.

Part 4: Detailed Protocols

Protocol 4.1: Preparation of this compound Stock Solution

This protocol describes the preparation of a sterile, high-concentration stock of L-methionine HCl that can be used to supplement methionine-free media.

Materials:

  • L-Methionine Hydrochloride (CAS No. 6810-12-4)[10]

  • Nuclease-free water or cell culture grade water

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes (15 mL or 50 mL)

Procedure:

  • Calculation: The molecular weight of L-Methionine HCl is 185.67 g/mol .[10] To prepare a 100 mM (100X) stock solution:

    • Weigh out 1.8567 g of L-methionine HCl.

    • Dissolve in a final volume of 100 mL of nuclease-free water.

    • This yields a stock solution with a concentration of 18.567 mg/mL.

  • Dissolution: Add the L-methionine HCl powder to approximately 80 mL of water in a sterile container. Mix thoroughly using a sterile magnetic stir bar or by gentle vortexing until fully dissolved. L-methionine is soluble in water.[6][17]

  • Volume Adjustment: Carefully bring the final volume to 100 mL with water.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C. Stock solutions are generally stable for extended periods when stored frozen.[18]

Protocol 4.2: Titration Experiment to Determine Optimal Concentration

This protocol details the experimental setup for a dose-response study.

Materials:

  • Your cell line of interest

  • Complete growth medium (for initial cell culture)

  • Basal medium deficient in methionine (e.g., custom-ordered DMEM without methionine)[19]

  • Dialyzed Fetal Bovine Serum (dFBS) to remove residual amino acids

  • Sterile L-methionine HCl stock solution (from Protocol 4.1)

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, CCK-8)[8][20]

  • Plate reader

Procedure:

Day 1: Cell Seeding

  • Culture your cells in their standard complete growth medium until they reach ~80% confluency.

  • Harvest the cells using your standard protocol (e.g., trypsinization).

  • Resuspend the cells in complete medium and perform a cell count.

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µL).

  • Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

Day 2: Media Exchange and Treatment

  • Prepare Test Media: In sterile tubes, prepare the different methionine concentrations by spiking your sterile 100 mM L-methionine HCl stock into the methionine-free basal medium supplemented with dFBS.

    • Example for a Range-Finding Study (0 µM to 1000 µM):

      • 0 µM (Control): Methionine-free medium + dFBS.

      • 25 µM: Add 0.25 µL of 100 mM stock per 1 mL of medium.

      • 50 µM: Add 0.5 µL of 100 mM stock per 1 mL of medium.

      • 100 µM (Physiological Ref.): Add 1.0 µL of 100 mM stock per 1 mL of medium.

      • 200 µM (Physiological Ref.): Add 2.0 µL of 100 mM stock per 1 mL of medium.[14]

      • 400 µM: Add 4.0 µL of 100 mM stock per 1 mL of medium.

      • 1000 µM: Add 10.0 µL of 100 mM stock per 1 mL of medium.

  • Media Exchange: Carefully aspirate the complete medium from the wells.

  • Gently wash the cells once with 100 µL of sterile PBS.

  • Add 100 µL of the prepared test media to the appropriate wells. Ensure each condition has at least 3-6 replicates.

  • Return the plate to the incubator.

Day 4-5: Assessment of Cell Proliferation

  • After 48-72 hours of incubation in the test media, assess cell proliferation using a suitable assay (e.g., CCK-8).

  • Follow the manufacturer's protocol for the chosen assay. This typically involves adding the reagent to each well, incubating for 1-4 hours, and then measuring the absorbance at the specified wavelength.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blank wells from all other readings.

    • Normalize the data by expressing the proliferation of each condition as a percentage of the control condition that shows maximum growth (e.g., 200 µM).

    • Plot the normalized proliferation (%) against the methionine concentration (µM). The peak of this curve represents the optimal methionine concentration for proliferation under these conditions.

Part 5: Interpreting Results and Downstream Validation

Expected Outcomes and Data Interpretation

The dose-response curve will typically show a sigmoidal shape where proliferation is low at near-zero concentrations, rises to an optimal plateau, and may slightly decrease at very high concentrations due to potential toxicity.

Methionine ConcentrationExpected Effect on Cell ProliferationScientific Rationale
Very Low (0-25 µM) Significantly inhibited proliferation, cell cycle arrest (G1 or G2/M phase).[8][20]Insufficient methionine for protein synthesis and SAM production, leading to cellular stress and arrest.
Optimal Range Peak proliferation and viability.Sufficient methionine to support robust protein synthesis and maintain the required methylation potential without inducing metabolic stress.
Very High (>800 µM) Proliferation may be maintained or slightly decrease.Potential for metabolic imbalances or toxicity, although methionine is generally well-tolerated. May alter flux through transsulfuration.
Validating the Mechanism: The Link to Epigenetics

The optimal concentration for proliferation should correlate with a healthy epigenetic state. Varying methionine levels directly impacts the intracellular SAM pool, which in turn affects histone methylation.[17][21] A key activating mark, H3K4 trimethylation (H3K4me3), is known to be sensitive to methionine availability.[7][17]

Validation Experiment (Optional):

  • Culture cells in media with suboptimal, optimal, and supraoptimal methionine concentrations determined from your proliferation assay.

  • After 48 hours, harvest cell lysates and perform a Western blot analysis using an antibody specific for H3K4me3.

  • It is expected that the H3K4me3 signal will be strongest at the optimal methionine concentration and reduced under methionine-restricted conditions, confirming the mechanistic link between methionine availability, histone methylation, and cell growth.[21]

Part 6: Concluding Remarks

The empirical determination of methionine concentration is a critical, yet often overlooked, aspect of cell culture optimization. By moving beyond standard media formulations and tailoring the methionine supply to the specific needs of a cell line, researchers can significantly enhance the reproducibility and physiological relevance of their in vitro models. The protocols and scientific rationale provided in this guide offer a comprehensive framework for achieving this optimization, ensuring that cellular metabolism is not a confounding variable in your experimental outcomes.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methionine Hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the quantitative analysis of methionine in various biological matrices, including plasma, serum, and urine. The methodology is centered around pre-column derivatization followed by reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence or UV detection. This document is intended for researchers, scientists, and drug development professionals who require a robust and validated method for methionine quantification. We delve into the causality behind experimental choices, from sample preparation to chromatographic conditions, ensuring a thorough understanding of the entire workflow. All protocols are designed as self-validating systems, with built-in quality control measures.

Introduction: The Significance of Methionine Quantification

Methionine is an essential sulfur-containing amino acid, playing a pivotal role in protein synthesis and numerous metabolic pathways. It serves as the precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the body, influencing everything from DNA methylation to neurotransmitter synthesis.[1] Aberrant methionine levels have been implicated in various pathological conditions, including cardiovascular diseases, liver disease, and certain types of cancer.[2] Consequently, the accurate and precise quantification of methionine in biological fluids is crucial for clinical diagnostics, nutritional monitoring, and in the development of therapeutic interventions.

High-Performance Liquid Chromatography (HPLC) stands as a powerful analytical technique for the separation and quantification of amino acids.[3] However, due to the lack of a strong chromophore in most amino acids, direct detection is often challenging.[4] This application note details a reliable method employing pre-column derivatization to enhance the detectability of methionine, followed by separation and quantification using RP-HPLC.

Principle of the Method

The core of this method involves two key steps:

  • Pre-column Derivatization: The primary amine group of methionine reacts with a derivatizing agent to form a highly fluorescent or UV-absorbent product. This chemical modification significantly enhances the sensitivity and selectivity of the analysis.

  • RP-HPLC Separation and Detection: The derivatized methionine is then separated from other amino acids and matrix components on a reversed-phase HPLC column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. The eluted compound is then detected by a fluorescence or UV detector.

The choice of derivatization agent is critical and depends on the desired sensitivity and the available detection system. This guide will focus on two widely used reagents: o-phthalaldehyde (OPA) for fluorescence detection and Phenylisothiocyanate (PITC) for UV detection.

Experimental Workflow Overview

The entire analytical process, from sample collection to data interpretation, follows a systematic workflow to ensure data integrity and reproducibility.

Workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post_analytical Post-Analytical Phase Sample_Collection Sample Collection (Plasma, Serum, Urine) Sample_Storage Sample Storage (-80°C) Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (Deproteinization) Sample_Storage->Sample_Preparation Derivatization Pre-column Derivatization (OPA or PITC) Sample_Preparation->Derivatization HPLC_Analysis RP-HPLC Separation & Detection Derivatization->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Data_Analysis Data Analysis (Quantification) Data_Acquisition->Data_Analysis Reporting Reporting Data_Analysis->Reporting Calibration cluster_calibration Calibration Curve Construction cluster_quantification Sample Quantification Prepare_Standards Prepare Methionine Standards (Known Concentrations) Analyze_Standards Analyze Standards by HPLC Prepare_Standards->Analyze_Standards Plot_Curve Plot Peak Area vs. Concentration Analyze_Standards->Plot_Curve Linear_Regression Perform Linear Regression (y = mx + c) Plot_Curve->Linear_Regression Calculate_Concentration Calculate Concentration using Calibration Curve Equation Linear_Regression->Calculate_Concentration Use Equation Analyze_Sample Analyze Unknown Sample by HPLC Determine_Peak_Area Determine Peak Area of Methionine Analyze_Sample->Determine_Peak_Area Determine_Peak_Area->Calculate_Concentration

References

Experimental protocol for studying methionine dependency in cancer cells using methionine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Experimental Protocol for Studying Methionine Dependency in Cancer Cells Using Methionine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Unraveling the Methionine Addiction of Cancer: An Experimental Guide

A striking metabolic vulnerability of many cancer cells is their heightened dependence on the essential amino acid L-methionine.[1][2][3] This phenomenon, often termed the "Hoffman effect," describes the inability of cancer cells to proliferate, and often their eventual death, when methionine is removed from the culture medium and replaced by its immediate metabolic precursor, homocysteine.[1][4] In stark contrast, normal, non-transformed cells are typically able to utilize homocysteine to synthesize methionine and thus proliferate under these restrictive conditions.[1][4][5]

This metabolic reprogramming in cancer cells presents a compelling therapeutic target. Exploiting this dependency through dietary methionine restriction or enzymatic depletion has shown promise in preclinical models, often enhancing the efficacy of conventional chemotherapies and radiation.[3][5][6]

These application notes provide a comprehensive framework for investigating methionine dependency in vitro. We will detail the core principles, from the preparation of custom methionine-modified media using L-methionine hydrochloride to a suite of validated protocols for assessing the downstream cellular consequences, including effects on proliferation, cell cycle progression, and apoptosis. The causality behind each experimental choice is explained to ensure robust and reproducible findings.

The Central Role of Methionine in Cancer Metabolism

Methionine is not merely a building block for protein synthesis. It is a critical node in a network of metabolic pathways essential for cell function, known as one-carbon metabolism.[7][8] The primary metabolite of methionine is S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions.[7][9] These reactions are fundamental to:

  • Epigenetic Regulation: Methylation of DNA and histones, which dictates gene expression patterns. Cancer cells often exhibit aberrant methylation, and their high demand for methionine is linked to the need to maintain this altered epigenetic state.[10][11]

  • Polyamines Synthesis: Production of molecules like spermidine and spermine, which are crucial for cell growth and proliferation.[1][12]

  • Redox Balance: Synthesis of glutathione, the cell's primary antioxidant, via the trans-sulfuration pathway.[5][6]

The inability of cancer cells to thrive on homocysteine, despite being able to synthesize methionine from it, suggests an elevated demand for methionine flux to produce SAM and fuel these critical pathways.[1][2][13] This dependency is linked to key signaling pathways, including the mTORC1 pathway, which acts as a sensor for amino acid availability.[14][15] Methionine deprivation can disrupt mTORC1 signaling, leading to downstream effects on cell growth and autophagy.[15][16]

OneCarbonMetabolism Met Methionine SAM S-adenosylmethionine (SAM) (Universal Methyl Donor) Met->SAM MAT Proteins Protein Synthesis Met->Proteins SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation DNA, RNA, Histone Methylation SAM->Methylation Polyamines Polyamine Synthesis SAM->Polyamines Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS (Folate Cycle) Cys Cysteine Hcy->Cys Trans-sulfuration Pathway MeTHF 5-Methyl-THF GSH Glutathione (GSH) (Redox Balance) Cys->GSH THF THF MeTHF->THF ATP ATP ATP->SAM

Caption: The Methionine Cycle and its connection to key biosynthetic pathways.

Experimental Design: A Self-Validating System

A robust study of methionine dependency requires careful experimental design with appropriate controls. The core of the in vitro model is the formulation of custom cell culture media.

1. Cell Line Selection:

  • Methionine-Dependent Model: Most cancer cell lines are methionine-dependent to some degree.[1][2] Common examples include prostate (PC-3, DU145), breast (MDA-MB-468), and pancreatic (BXPC-3) cancer cells.[4][5][17][18]

  • Methionine-Independent Control: A non-transformed or primary cell line should be used as a negative control. These cells are expected to proliferate when methionine is replaced with homocysteine.[4]

2. Media Formulation: The Key to the Assay The experiment relies on a base medium devoid of methionine, which is then supplemented with precise amounts of L-methionine hydrochloride and/or L-homocysteine.

Table 1: Experimental Media Groups

Group Name Base Medium L-Methionine HCl L-Homocysteine Purpose
Complete Control Methionine-Free Standard Conc. (~100 µM) None Baseline normal growth.
Methionine-Restricted Methionine-Free None None To induce methionine stress.
Homocysteine Rescue Methionine-Free None Equivalent Conc. (~100 µM) To test for true methionine dependency.

| Normal Fibroblast Control | Methionine-Free | None | Equivalent Conc. (~100 µM) | To confirm normal cells can utilize homocysteine. |

Protocol 1: Preparation of Methionine-Modified Cell Culture Media

This protocol describes how to prepare custom media from a powdered formulation, which is necessary as commercial liquid media lacking only methionine are not widely available.

Materials:

  • Powdered cell culture medium without L-methionine, L-glutamine, and sodium bicarbonate (e.g., MEM, RPMI-1640).

  • High-purity water (e.g., Milli-Q or WFI).

  • L-Methionine hydrochloride (Sigma-Aldrich, Cat. No. M5308 or equivalent).

  • L-Homocysteine (Sigma-Aldrich, Cat. No. H4628 or equivalent).

  • Sodium Bicarbonate (NaHCO₃).

  • 1 N HCl and 1 N NaOH for pH adjustment.

  • Fetal Bovine Serum (FBS), dialyzed is preferred to minimize exogenous amino acids.

  • L-Glutamine solution.

  • Penicillin-Streptomycin solution.

  • Sterile 0.22 µm bottle-top filters.

Procedure:

  • Prepare Base Medium:

    • Following the manufacturer's instructions, dissolve the powdered medium in ~90% of the final volume of high-purity water.[19] Stir gently until fully dissolved. Do not heat the water.

    • Add the specified amount of sodium bicarbonate. For example, MEM typically requires 2.2 g/L.[19]

    • Adjust the pH to ~0.2-0.3 units below the final desired pH (typically 7.2-7.4) using 1 N HCl or 1 N NaOH. The pH will rise slightly during filtration.

    • Bring the medium to the final volume with high-purity water.

    • Sterilize immediately by passing through a 0.22 µm filter into a sterile storage bottle. This is your Methionine-Free Base Medium .

  • Prepare Stock Solutions:

    • L-Methionine HCl Stock (100 mM): Dissolve 1.837 g of L-Methionine HCl (MW: 183.67 g/mol ) in 100 mL of high-purity water. Filter-sterilize and store in aliquots at -20°C.

    • L-Homocysteine Stock (100 mM): Dissolve 1.352 g of L-Homocysteine (MW: 135.18 g/mol ) in 100 mL of high-purity water. Filter-sterilize and store in aliquots at -20°C.

  • Formulate Final Experimental Media:

    • To 500 mL of the sterile Methionine-Free Base Medium , aseptically add FBS (typically to 10%), L-Glutamine (typically to 2 mM), and Penicillin-Streptomycin (typically to 1%).

    • Aliquot this supplemented base medium into sterile bottles for each experimental condition.

    • Using the 100 mM stock solutions, supplement the media as follows:

      • Complete Control: Add 500 µL of L-Methionine HCl stock to 500 mL of medium for a final concentration of 100 µM.

      • Methionine-Restricted: Add no supplement.

      • Homocysteine Rescue: Add 500 µL of L-Homocysteine stock to 500 mL of medium for a final concentration of 100 µM.

    • Label all media clearly and store at 4°C.

ExperimentalWorkflow cluster_assays Endpoint Analysis Start Seed Cancer Cells & Normal Control Cells Incubate Incubate 24h (Allow Attachment) Start->Incubate MediaChange Replace with Experimental Media: • Complete (+Met) • Restricted (-Met) • Rescue (-Met, +Hcy) Incubate->MediaChange Incubate2 Incubate for 24-96h MediaChange->Incubate2 Viability Cell Viability Assay (PrestoBlue / MTT) Incubate2->Viability CellCycle Cell Cycle Analysis (PI Staining / Flow Cytometry) Incubate2->CellCycle Apoptosis Apoptosis Assay (Annexin V / PI Staining) Incubate2->Apoptosis

Caption: General experimental workflow for assessing methionine dependency.

Protocol 2: Cell Viability & Proliferation Assay

This protocol uses a resazurin-based reagent like PrestoBlue™, which is a sensitive, non-toxic assay that measures the reducing power of living cells.[20] It is generally faster and shows a larger detection window than traditional MTT assays.[21][22]

Materials:

  • 96-well clear-bottom, black-walled plates (for fluorescence).

  • PrestoBlue™ Cell Viability Reagent (Thermo Fisher, Cat. No. A13261 or equivalent).

  • Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of their standard complete medium. Include wells with medium only as a background control.

  • Attachment: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Treatment: Carefully aspirate the medium and replace it with 100 µL of the appropriate experimental medium (Complete, Restricted, Rescue).

  • Incubation: Incubate for the desired time points (e.g., 24, 48, 72, 96 hours).

  • Assay:

    • Add 10 µL of PrestoBlue™ reagent directly to each well.

    • Incubate for 1-2 hours at 37°C, protected from light.

    • Measure fluorescence using a microplate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the medium-only wells from all other wells.

    • Express the viability of treated cells as a percentage of the "Complete Control" cells.

Table 2: Expected Cell Viability Outcomes

Cell Type Complete Medium Methionine-Restricted Homocysteine Rescue
Methionine-Dependent Cancer Cell 100% Viability Significantly Reduced Viability Significantly Reduced Viability

| Normal (Methionine-Independent) Cell | 100% Viability | Reduced Viability | Viability Restored (~100%) |

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Methionine restriction is known to cause cell cycle arrest, often in the late S/G2 phase, as the cell lacks the necessary components for division.[23][24]

Materials:

  • 6-well plates.

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • Ice-cold 70% ethanol.

  • Propidium Iodide (PI) Staining Solution (containing RNase A).

Procedure:

  • Seeding and Treatment: Seed cells in 6-well plates (e.g., 2x10⁵ cells/well) and treat with experimental media as described in Protocol 2 for 48-72 hours.

  • Cell Harvest: Collect both floating and adherent cells. To do this, first collect the supernatant (which contains apoptotic, floating cells), then wash with PBS, and trypsinize the attached cells. Combine the trypsinized cells with their corresponding supernatant.

  • Fixation: Centrifuge the cell suspension (300 x g, 5 min), discard the supernatant, and resuspend the pellet in 500 µL of cold PBS. Add this suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.

  • Storage: Fix cells overnight or for up to one week at -20°C.

  • Staining:

    • Centrifuge the fixed cells (500 x g, 5 min), decant the ethanol, and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The PI signal is typically detected in the FL2 or PE channel. Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[17][25]

Protocol 4: Apoptosis Assay by Annexin V/PI Staining

Prolonged methionine restriction can induce apoptosis.[5] This assay differentiates between live, early apoptotic, and late apoptotic/necrotic cells.[26]

Materials:

  • 6-well plates.

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Seeding and Treatment: Seed and treat cells in 6-well plates as described in Protocol 3 for a duration expected to induce apoptosis (e.g., 72-96 hours).

  • Cell Harvest: Collect both floating and adherent cells as described in Protocol 3.

  • Washing: Centrifuge the cell suspension (300 x g, 5 min), discard the supernatant, and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[27]

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[28]

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
No effect of methionine restriction observed in known dependent cell line. Media contamination with low levels of methionine.Use dialyzed FBS. Ensure high-purity water and reagents. Prepare fresh media.
Cell density is too high, leading to nutrient depletion masking the effect.Optimize cell seeding density.
High cell death in "Homocysteine Rescue" group for normal cells. Homocysteine toxicity at high concentrations.Perform a dose-response curve for homocysteine to find the optimal, non-toxic concentration.
Impure homocysteine reagent.Use a high-quality, fresh batch of L-homocysteine.
Variable results between replicates. Inconsistent cell seeding.Use a multichannel pipette for seeding; ensure a single-cell suspension before plating.
Edge effects in 96-well plates.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.

References

Application Notes and Protocols for Supplementing Animal Feed with Methionine for Nutritional Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Methionine in Animal Nutrition

Methionine is an essential sulfur-containing amino acid, indispensable for the health, growth, and productivity of animals.[1][2][3] As a proteinogenic amino acid, its primary role is as a fundamental building block for protein synthesis.[4][5] However, its functions extend far beyond this, playing a crucial part in various metabolic pathways. Methionine serves as a precursor for other vital molecules such as cysteine, taurine, and the universal methyl donor, S-adenosylmethionine (SAMe), which is integral to DNA regulation and detoxification processes.[6]

In practical animal nutrition, particularly for monogastric animals like poultry and swine, diets based on common feedstuffs like corn and soybean meal are often deficient in methionine.[7] This deficiency can lead to stunted growth, poor feed efficiency, compromised immune function, and reduced meat and egg production.[4][8] Consequently, supplementing animal feed with synthetic methionine is a standard and vital practice in modern animal agriculture and a critical component of nutritional research.[3]

For the purposes of nutritional studies, DL-methionine, a racemic mixture of the D- and L-isomers, is the most commonly utilized synthetic source due to its high bioavailability in most species and cost-effectiveness.[4][7][9] While only the L-isomer is directly incorporated into proteins, animals possess the enzymatic machinery to efficiently convert D-methionine to its biologically active L-form.[7][9] These application notes provide a comprehensive guide for researchers on the precise and verifiable supplementation of animal feed with methionine for nutritional studies, with a focus on DL-methionine.

PART 1: Experimental Design and Dietary Formulation

A well-structured experimental design is paramount for obtaining reliable and reproducible results in animal nutritional studies. This involves careful consideration of the research objectives, the animal model, and the dietary composition.

Defining Research Objectives and Experimental Groups

The primary objective of the study will dictate the experimental design. For instance, a dose-response study will involve a basal diet deficient in methionine and several treatment groups with graded levels of supplemental methionine to determine the optimal inclusion level for a specific outcome (e.g., weight gain, feed conversion ratio).[10][11][12]

A typical experimental design would include:

  • A negative control group: Fed a basal diet deficient in methionine.

  • Treatment groups: Fed the basal diet supplemented with increasing concentrations of methionine.

  • A positive control group (optional but recommended): Fed a diet known to be adequate in methionine, often based on established nutritional guidelines (e.g., NRC recommendations).

Basal Diet Formulation

The basal diet should be formulated to be nutritionally complete in all aspects except for the nutrient under investigation—in this case, methionine.[13][14] The use of purified or semi-purified diets, which are formulated with refined ingredients, allows for precise control over the nutrient composition.[13]

Key considerations for basal diet formulation:

  • Ingredient Selection: Choose ingredients with a known and consistent nutrient profile. The amino acid composition of all ingredients should be analyzed to accurately determine the basal methionine content.

  • Nutrient Balance: Ensure all other essential amino acids and nutrients are present at or above the recommended levels for the specific animal species and life stage. Lysine is often used as the reference amino acid for establishing the ideal ratios of other essential amino acids.[15]

  • Palatability: The diet must be palatable to ensure adequate feed intake across all experimental groups.[16]

Calculating Methionine Inclusion Rates

The calculation of methionine supplementation levels must be precise. The following steps outline the process:

  • Analyze the Basal Diet: Determine the native methionine concentration in the formulated basal diet through laboratory analysis.

  • Determine Target Methionine Levels: Based on the study's objectives and existing literature, establish the desired final methionine concentrations for each treatment group. These are often expressed as a percentage of the total diet.

  • Calculate the Amount of Supplemental Methionine Needed:

    • Formula: Amount of Methionine to Add (g/kg of feed) = (Target Methionine % - Basal Methionine %) / (Purity of Methionine Source / 100) * 10

    • Example Calculation:

      • Target Methionine Level: 0.50%

      • Analyzed Basal Methionine Level: 0.25%

      • Purity of DL-Methionine: 99%

      • Amount to Add = (0.50 - 0.25) / (99 / 100) * 10 = 2.53 g/kg of feed

Table 1: Example Calculation of DL-Methionine Supplementation for a Broiler Starter Diet

Diet ComponentBasal DietTreatment 1Treatment 2Treatment 3
Target Methionine (%) 0.250.350.450.55
Analyzed Basal Met (%) 0.250.250.250.25
Required Supplemental Met (%) 0.000.100.200.30
DL-Methionine (99% Purity) to Add (g/kg) 0.001.012.023.03

PART 2: Protocol for Feed Preparation and Supplementation

The accurate and homogeneous incorporation of a micro-ingredient like methionine into the bulk of the feed is critical for ensuring that each animal receives the intended dose.

Materials and Equipment
  • DL-Methionine (feed grade, 99% purity or as specified)

  • Basal diet ingredients

  • Precision weighing balance (accurate to at least 0.01g)

  • Sieves for ingredient screening

  • Airtight containers for storage

  • Feed mixer (e.g., V-blender, ribbon mixer)

  • Personal Protective Equipment (PPE): dust mask, gloves, safety glasses

Step-by-Step Feed Mixing Protocol
  • Pre-mixing (Creating a Premix): Due to the small quantities of methionine being added, direct addition to the main mixer is not recommended as it can lead to uneven distribution. A premix should be created first.[2] a. Weigh the calculated amount of DL-methionine for the entire batch of feed for a specific treatment group. b. Weigh a small portion of a finely ground carrier from the basal diet ingredients (e.g., cornmeal). A common ratio is 1:10 (methionine to carrier). c. In a separate, smaller mixer or by manual mixing in a sealed bag, thoroughly blend the methionine with the carrier until a homogenous mixture is achieved.

  • Main Mixing: a. Add the larger volume ingredients of the basal diet to the main feed mixer and mix for a predetermined time (e.g., 5-10 minutes) to ensure they are well-blended. b. Add the methionine premix to the main mixer. c. Continue mixing for a sufficient duration to ensure homogeneous distribution of the premix throughout the entire batch. The optimal mixing time will depend on the mixer type and should be validated.

  • Packaging and Labeling: a. Immediately after mixing, transfer the feed into clearly labeled, airtight containers or bags. b. Each label should include:

    • Study ID
    • Treatment Group/Diet ID
    • Date of Mixing
    • Intended Animal Group

Quality Control

To ensure the integrity of the study, it is crucial to verify the nutrient composition of the final mixed diets.

  • Sampling: Collect multiple representative samples from each batch of mixed feed.

  • Analysis: Submit the samples to a qualified laboratory for proximate analysis and, most importantly, for the analysis of the methionine concentration to confirm that it aligns with the calculated target levels.

PART 3: Analytical Validation of Methionine Concentration

Verifying the methionine content of the experimental diets is a non-negotiable step to ensure the validity of the research findings. The AOAC (Association of Official Analytical Chemists) International provides official methods for amino acid analysis in feeds.[17][18][19][20] High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.[6][21][22]

Principle of Analysis

For the accurate determination of methionine in feed, which is a protein-bound amino acid, a hydrolysis step is required to liberate the amino acids from the protein structure. To prevent the degradation of sulfur-containing amino acids like methionine during acid hydrolysis, a pre-oxidation step with performic acid is necessary. This converts methionine to the more stable methionine sulfone.[23][24] The liberated amino acids are then separated and quantified using HPLC.

Protocol for Methionine Analysis by HPLC

This protocol is a generalized procedure based on established methods.[18][23][24]

1. Sample Preparation and Oxidation: a. Grind the feed sample to a fine powder (to pass through a 0.5 mm sieve). b. Weigh approximately 0.5 g of the ground sample into a hydrolysis tube. c. Prepare fresh performic acid by mixing 9 volumes of 88% formic acid with 1 volume of 30% hydrogen peroxide. Let it stand at room temperature for 1 hour. d. Add 10 mL of the performic acid to the sample, mix well, and allow it to oxidize for 16 hours at 0-4°C. e. After oxidation, add sodium metabisulfite to decompose the excess performic acid.

2. Acid Hydrolysis: a. Add 10 mL of 6M hydrochloric acid (HCl) containing phenol to the oxidized sample. b. Flush the tube with nitrogen, seal it, and place it in an oven at 110°C for 24 hours. c. After hydrolysis, cool the tube and filter the contents. d. Evaporate the filtrate to dryness under a vacuum to remove the HCl. e. Re-dissolve the residue in a known volume of a suitable buffer (e.g., sodium citrate buffer, pH 2.2).

3. HPLC Analysis: a. Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a detector (UV or fluorescence detector after post-column derivatization with ninhydrin or pre-column derivatization with a fluorescent tag). b. Column: An ion-exchange column is typically used for amino acid analysis. c. Mobile Phase: A gradient of buffers with increasing pH and/or ionic strength is used to elute the different amino acids. d. Standard Curve: Prepare a standard curve using known concentrations of methionine sulfone. e. Injection and Quantification: Inject the prepared sample and standards into the HPLC system. Identify the methionine sulfone peak based on its retention time compared to the standard. Quantify the concentration based on the peak area and the standard curve.

4. Calculation: a. Convert the determined methionine sulfone concentration back to the original methionine concentration, accounting for molecular weight differences and any dilution factors used during sample preparation.

Table 2: Typical HPLC Conditions for Amino Acid Analysis

ParameterSpecification
Column Ion-Exchange or Reversed-Phase C18 (with appropriate derivatization)
Mobile Phase Gradient of Sodium Citrate or Phosphate Buffers
Flow Rate 0.5 - 1.5 mL/min
Column Temperature 40 - 60 °C
Detection UV-Vis (after post-column ninhydrin derivatization) or Fluorescence (after pre-column derivatization)
Injection Volume 10 - 20 µL

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Diet Preparation cluster_study Animal Study cluster_validation Validation basal_diet Basal Diet Formulation calc Calculate Methionine Inclusion Rates basal_diet->calc premix Create Methionine Premix calc->premix mix Homogeneous Mixing premix->mix acclimatization Animal Acclimatization mix->acclimatization sampling Feed Sampling mix->sampling feeding Experimental Feeding acclimatization->feeding data_collection Data Collection (Growth, FCR, etc.) feeding->data_collection analysis HPLC Analysis of Methionine sampling->analysis verification Verify Target Concentration analysis->verification verification->data_collection Confirms Diet Accuracy

Caption: Workflow for methionine supplementation in nutritional studies.

Methionine's Central Role in Metabolism

methionine_metabolism Met Methionine (from Diet) SAM S-Adenosylmethionine (SAMe) (Universal Methyl Donor) Met->SAM ATP Protein Protein Synthesis Met->Protein SAH S-Adenosylhomocysteine SAM->SAH Methyl Group Transfer Methylation Methylation Reactions (DNA, proteins, etc.) SAM->Methylation Hcy Homocysteine SAH->Hcy Hcy->Met Remethylation (Folate, B12) Cys Cysteine Hcy->Cys Transsulfuration Glutathione Glutathione (Antioxidant) Cys->Glutathione

Caption: Simplified metabolic pathways of methionine.

Conclusion

The successful supplementation of animal feed with methionine for nutritional research hinges on a foundation of meticulous planning, precise execution, and rigorous validation. By adhering to the principles of sound experimental design, employing systematic feed preparation protocols, and verifying dietary concentrations through validated analytical methods, researchers can ensure the integrity and reliability of their study outcomes. This comprehensive approach allows for the accurate assessment of methionine's role in animal nutrition, contributing valuable knowledge to the scientific community and the advancement of animal production.

References

Application Note: Utilizing Methionine Hydrochloride for In Situ Generation of S-Adenosylmethionine in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methylation is a fundamental biological process governing cellular functions from epigenetic regulation to signal transduction, catalyzed by a diverse family of enzymes called methyltransferases (MTs). The universal methyl donor for these reactions is S-adenosylmethionine (SAM). However, SAM is notoriously unstable in aqueous solutions and can be cost-prohibitive for high-throughput screening applications.[1][2][3][4] This application note provides a detailed guide for an alternative approach: the in situ enzymatic generation of SAM from the stable and cost-effective precursor, L-methionine, coupled with ATP. This method offers enhanced experimental consistency and flexibility, particularly for kinetic studies and inhibitor screening. We present the core biochemical principles, critical parameters for assay design, and a validated, step-by-step protocol for implementing this coupled-enzyme system.

Introduction: The Central Role of Methylation

Methyltransferases are a critical class of enzymes that catalyze the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to various substrates, including DNA, RNA, proteins, and small molecules.[5][6] This modification is integral to the regulation of gene expression, protein function, and metabolic pathways.[7] Given their involvement in numerous pathologies, including cancer and neurological disorders, MTs have become prominent targets for drug discovery.[7][8][9]

Standard in vitro MT assays typically supply exogenous SAM as the methyl-donating substrate. However, SAM's inherent instability in neutral or alkaline aqueous solutions presents a significant challenge.[1][3] It readily degrades into 5'-methylthioadenosine (MTA) and homoserine lactone, leading to a decreasing effective concentration throughout an experiment and potentially confounding kinetic measurements.[1][2] This guide details a robust method that circumvents this issue by continuously generating SAM from L-methionine and ATP using the enzyme Methionine Adenosyltransferase (MAT).[7][10][11]

The Principle: Enzymatic Synthesis of SAM

The foundation of this method is the reaction catalyzed by Methionine Adenosyltransferase (MAT), also known as S-adenosylmethionine synthetase.[7][10] MAT facilitates the conversion of the essential amino acid L-methionine and adenosine triphosphate (ATP) into S-adenosylmethionine.[9][11] This reaction is unique in that ATP is not just an energy source; its adenosyl moiety is directly transferred to methionine.[9][10] The process also requires divalent cations, such as Mg²⁺, and is stimulated by K⁺ ions.[10][12]

The overall reaction is as follows: L-Methionine + ATP → S-Adenosylmethionine + PPi + Pi [10]

By including recombinant MAT, L-methionine hydrochloride, and ATP in the assay buffer, a steady-state concentration of SAM is established and maintained, providing a consistent supply for the methyltransferase of interest.

SAM_Synthesis cluster_products Products Met L-Methionine SAM S-Adenosylmethionine (Active Methyl Donor) reaction_node Reaction Met->reaction_node ATP ATP ATP->reaction_node Pi_PPi Pi + PPi reaction_node->SAM reaction_node->Pi_PPi mat_enzyme Methionine Adenosyltransferase (MAT) + Mg²⁺, K⁺ mat_enzyme->reaction_node

Caption: Biochemical synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP.

Advantages of the Methionine/MAT-Coupled System

  • Improved Reagent Stability: L-methionine hydrochloride is exceptionally stable in solution compared to SAM, simplifying reagent preparation and storage.

  • Enhanced Assay Consistency: The continuous, enzymatic generation of SAM provides a stable concentration of the methyl donor throughout the assay, which is crucial for accurate kinetic analysis and inhibitor potency determination (IC₅₀).

  • Cost-Effectiveness: For large-scale screening campaigns, the cost of L-methionine and ATP is significantly lower than that of purified SAM.

  • Physiological Relevance: This system can more closely mimic the cellular environment where SAM is continuously synthesized and consumed.

  • Expanded Research Applications: The coupled system enables the study of MAT enzyme kinetics and the screening for activators or inhibitors of MAT itself, which is implicated in various liver diseases.[9]

Critical Parameters for Assay Design

Successful implementation of this coupled assay requires careful optimization of several components. The concentrations provided below are common starting points, but empirical validation for each specific methyltransferase system is essential.

ParameterTypical Starting ConcentrationRationale & Key Considerations
L-Methionine HCl 100 µM - 1 mMShould be well above the Kₘ of MAT and the target MT to ensure it is not rate-limiting.
ATP 100 µM - 1 mMMust be sufficient for both the MAT reaction and any other ATP-dependent enzymes in the system. High concentrations can sometimes inhibit certain enzymes.
Methionine Adenosyltransferase (MAT) 1 - 10 µg/mLThe concentration should be optimized to ensure the rate of SAM synthesis is not limiting for the primary MT reaction. A MAT titration is recommended.
MgCl₂ 2 - 10 mMEssential cofactor for MAT.[10] Concentration should be optimized as it can influence the activity of the target MT.
KCl 20 - 100 mMStimulates MAT activity.[10] Ensure compatibility with the target MT and detection system.
Pre-incubation Time 15 - 30 minutes at RT or 37°CA pre-incubation of Methionine, ATP, and MAT allows for the generation of a baseline level of SAM before initiating the primary reaction.

Detailed Protocol: General Methyltransferase Assay

This protocol provides a framework for a generic methyltransferase assay in a 96-well plate format. It should be adapted based on the specific target enzyme and the chosen detection method.

5.1 Reagents and Materials

  • Target Methyltransferase (MT) enzyme

  • MT substrate (e.g., peptide, protein, DNA)

  • Recombinant Methionine Adenosyltransferase (MAT)

  • L-Methionine Hydrochloride

  • Adenosine Triphosphate (ATP), disodium salt

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT)

  • MgCl₂ and KCl stock solutions

  • Stop Solution (specific to detection method, e.g., EDTA, acid)

  • Detection Reagents (e.g., fluorescent antibody, luminometer substrate)

  • 96-well assay plates (e.g., white opaque for luminescence)

5.2 Step-by-Step Methodology

  • Prepare Master Mixes: Prepare a "SAM Generation Master Mix" containing assay buffer, L-methionine, ATP, MgCl₂, KCl, and MAT enzyme. Prepare a separate "Enzyme/Substrate Mix" containing the target MT and its specific substrate.

  • Pre-incubation for SAM Generation:

    • Add 25 µL of the "SAM Generation Master Mix" to each well of the 96-well plate.

    • Include control wells:

      • No-Methionine Control: Master mix prepared without L-Methionine.

      • No-MAT Control: Master mix prepared without MAT enzyme.

    • Seal the plate and incubate for 20 minutes at 37°C to allow for the initial synthesis of SAM.

  • Initiate Methyltransferase Reaction:

    • Add 25 µL of the "Enzyme/Substrate Mix" to each well to start the reaction.

    • Include control wells:

      • No-MT Control: Mix containing only the substrate.

      • No-Substrate Control: Mix containing only the target MT.

    • The final reaction volume is now 50 µL.

  • Incubation:

    • Seal the plate and incubate at the optimal temperature for the target MT (e.g., 37°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction, which must be determined empirically.

  • Stop Reaction:

    • Add the appropriate Stop Solution to terminate the reaction. The nature of this solution depends on the detection method.

  • Detection:

    • Add detection reagents according to the manufacturer's protocol.

    • Read the signal (e.g., fluorescence, luminescence, absorbance) on a plate reader.

Workflow cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction Setup & Incubation cluster_readout Step 3: Readout prep_mix Prepare SAM Generation Master Mix (Met, ATP, MAT) add_mix Dispense SAM Generation Mix into 96-well Plate prep_mix->add_mix prep_enz Prepare Enzyme/Substrate Mix (Target MT, Substrate) add_enz Add Enzyme/Substrate Mix to Initiate Reaction prep_enz->add_enz pre_incubate Pre-incubate (e.g., 20 min @ 37°C) to generate initial SAM pool add_mix->pre_incubate pre_incubate->add_enz incubate Incubate (e.g., 60 min @ 37°C) for Methylation add_enz->incubate stop_rxn Add Stop Solution incubate->stop_rxn detect Add Detection Reagents stop_rxn->detect read Read Signal (Luminescence, Fluorescence, etc.) detect->read

Caption: Experimental workflow for a coupled methyltransferase assay.

Compatible Detection Methods

The in situ SAM generation method is compatible with a wide array of non-radioactive detection technologies. The choice of method depends on the substrate and available instrumentation.

  • Luminescence-Based Assays: These assays quantify the production of S-adenosylhomocysteine (SAH), the universal byproduct of all MT reactions.[5] The SAH is enzymatically converted to ATP, which drives a luciferase reaction.[13]

  • Fluorescence-Based Assays: Methods include fluorescence polarization (FP) or Time-Resolved FRET (TR-FRET), often using antibodies that specifically recognize the methylated product or SAH.[5][14]

  • Chromatography: High-performance liquid chromatography (HPLC) can be used to separate and quantify the substrate and methylated product.[15]

  • Colorimetric Assays: Some assays are designed to produce a color change upon methylation that can be measured with a spectrophotometer.[15][16]

Assay Validation and Controls

To ensure the integrity of the data, a comprehensive set of controls is mandatory. The signal from the complete reaction should be significantly higher than that from any of the control wells.

  • Complete Reaction: All components included.

  • No-MT Control: Demonstrates that signal is dependent on the target methyltransferase.

  • No-Substrate Control: Shows that the signal is dependent on the substrate being methylated.

  • No-Methionine Control: Validates that the reaction is dependent on the in situ generation of SAM from methionine.

  • No-MAT Control: Confirms that SAM is not being generated non-enzymatically or from contaminants.

Conclusion

The use of L-methionine hydrochloride in a coupled-enzyme system with MAT provides a reliable, consistent, and cost-effective alternative to assays using exogenous S-adenosylmethionine. By ensuring a stable supply of the essential methyl donor, this method enhances the accuracy of kinetic studies and the robustness of high-throughput screening campaigns for methyltransferase inhibitors. Careful optimization of the system components is key to achieving maximal activity and generating high-quality, reproducible data.

References

Application Notes and Protocols: Leveraging Methionine Hydrochloride to Elucidate Post-Translational Modifications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in cellular function far beyond its canonical role as a building block for protein synthesis.[1][2] Its unique chemical properties make it a central player in two critical types of post-translational modifications (PTMs): methylation and reversible oxidation. Understanding these modifications is fundamental to unraveling complex cellular signaling pathways, epigenetic regulation, and the pathogenesis of various diseases. This application note provides a comprehensive guide for researchers on utilizing methionine hydrochloride and its analogs to study these PTMs. We will delve into the biochemical significance of methionine-dependent PTMs and provide detailed, field-proven protocols for their investigation using metabolic labeling, mass spectrometry, and other chemical biology tools.

Introduction: The Dual Nature of Methionine in Post-Translational Modifications

Beyond its role in the initiation of protein translation, methionine's side chain is a hub of biochemical activity.[1][2] This guide focuses on two key PTMs originating from methionine:

  • S-Adenosylmethionine (SAM)-Dependent Methylation: Methionine is the direct precursor to S-adenosylmethionine (SAM), the universal methyl donor in the cell.[3][4] SAM-dependent methyltransferases catalyze the transfer of a methyl group to a vast array of substrates, including proteins (on lysine and arginine residues), DNA, and RNA, thereby regulating gene expression, signal transduction, and cellular metabolism.[3][4][5]

  • Reversible Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation by reactive oxygen species (ROS), forming methionine sulfoxide (MetO).[6] This modification can alter protein structure and function.[7] Crucially, this oxidation is reversible through the action of methionine sulfoxide reductases (Msrs), positioning methionine oxidation as a dynamic regulatory switch in cellular processes and a key component of the cellular antioxidant defense system.[8][9][10][11][12]

This compound is a stable, water-soluble form of methionine that is commonly used in cell culture media and as a precursor for the synthesis of methionine analogs.[13][14][15] Its reliable solubility and stability in solution make it an ideal starting point for a multitude of experimental workflows aimed at dissecting methionine-related PTMs.[16]

Investigating Protein Methylation with Methionine Analogs

The study of protein methylation has been revolutionized by the development of chemical biology tools that enable the specific labeling and identification of methylated proteins. One powerful approach involves the use of methionine analogs in combination with engineered enzymes.

Principle of Bioorthogonal Profiling of Protein Methylation (lcBPPM)

Live-cell Bioorthogonal Profiling of Protein Methylation (lcBPPM) is a sophisticated technique that allows for the labeling of substrates of specific protein methyltransferases (PMTs) within living cells.[17][18] This method relies on an engineered PMT that can utilize a synthetic SAM analog, which is not recognized by endogenous PMTs. A methionine analog, such as Hey-methionine (Hey-Met), is introduced to the cells, where it is converted into the corresponding SAM analog (Hey-SAM) by a promiscuous methionine adenosyltransferase (MAT) variant.[17] The engineered PMT then uses Hey-SAM to transfer a bioorthogonal tag onto its target proteins.

BPPM_Workflow Met_Analog Methionine Analog (e.g., Hey-Met) MAT_variant Promiscuous MAT Variant Met_Analog->MAT_variant Enters Cell SAM_Analog SAM Analog (e.g., Hey-SAM) MAT_variant->SAM_Analog Converts Eng_PMT Engineered PMT SAM_Analog->Eng_PMT Labeled_Substrate Labeled Substrate (with Bioorthogonal Tag) Eng_PMT->Labeled_Substrate Labels Substrate Substrate Protein Substrate->Eng_PMT Analysis Downstream Analysis (e.g., Mass Spec, Western Blot) Labeled_Substrate->Analysis Enrich & Identify

Caption: Workflow for live-cell Bioorthogonal Profiling of Protein Methylation (lcBPPM).

Protocol: Metabolic Labeling of Methylated Proteins using lcBPPM

This protocol provides a general framework for labeling the substrates of a specific protein methyltransferase in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • Methionine analog (e.g., Hey-Met)

  • Plasmids encoding the engineered PMT and promiscuous MAT variant

  • Transfection reagent

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Biotin-azide or fluorescent-azide probe for click chemistry

  • Click chemistry reaction buffer and catalysts (e.g., copper(I) source, ligand)

  • Streptavidin beads (for enrichment)

Procedure:

  • Cell Culture and Transfection:

    • Plate cells to achieve 70-80% confluency on the day of transfection.

    • Co-transfect the cells with plasmids encoding the engineered PMT and the promiscuous MAT variant using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for protein expression.

  • Metabolic Labeling:

    • Wash the cells once with pre-warmed PBS.

    • Incubate the cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine stores.

    • Replace the medium with fresh methionine-free medium containing the methionine analog (e.g., 50 µM Hey-Met).

    • Incubate for 4-16 hours to allow for incorporation of the analog and labeling of target proteins.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Click Chemistry Reaction:

    • Perform a click chemistry reaction to attach a biotin or fluorescent probe to the bioorthogonally labeled proteins in the cell lysate.[17]

  • Downstream Analysis:

    • For Enrichment and Mass Spectrometry: Incubate the biotinylated lysate with streptavidin beads to enrich for labeled proteins. Elute the bound proteins and analyze by mass spectrometry to identify the substrates of the engineered PMT.

    • For In-Gel Fluorescence: Separate the fluorescently labeled proteins by SDS-PAGE and visualize using a gel imager.

Controls:

  • No Analog Control: Cells transfected with the engineered enzymes but not treated with the methionine analog.

  • No Engineered PMT Control: Cells transfected with the promiscuous MAT variant only and treated with the methionine analog.

  • Wild-Type PMT Control: Cells transfected with the wild-type PMT and promiscuous MAT variant and treated with the methionine analog.

Probing Methionine Oxidation: A Redox-Regulated PTM

The oxidation of methionine to methionine sulfoxide (MetO) is increasingly recognized as a crucial regulatory PTM.[1][6][7] This modification can be induced by cellular oxidative stress and has been implicated in the regulation of protein function and signaling pathways.

The Methionine Oxidation-Reduction Cycle

Met_Oxidation_Cycle Met Methionine (Met) MetO Methionine Sulfoxide (MetO) Met->MetO Oxidation MetO->Met Reduction ROS Reactive Oxygen Species (ROS) ROS->Met Msr Methionine Sulfoxide Reductases (Msrs) Msr->MetO

Caption: The reversible cycle of methionine oxidation and reduction.

Protocol: Quantification of Methionine Oxidation by Mass Spectrometry

A significant challenge in studying methionine oxidation is the potential for artificial oxidation during sample preparation and analysis. The Methionine Oxidation by Blocking with Alkylation (MObBa) method provides a robust strategy to circumvent this issue.[19]

Principle of MObBa: Unoxidized methionine residues are selectively alkylated, creating a stable derivative. This "blocking" step prevents subsequent artificial oxidation. The levels of methionine oxidation can then be accurately quantified by comparing the abundance of the native oxidized methionine-containing peptides with the alkylated (originally unoxidized) methionine-containing peptides using mass spectrometry.

Materials:

  • Protein sample of interest

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent for cysteines (e.g., iodoacetamide)

  • Alkylating agent for methionines (e.g., 2-iodoacetamide)

  • Protease (e.g., trypsin)

  • Quenching solution (e.g., high concentration of a primary amine)

  • Mass spectrometer

Procedure:

  • Protein Denaturation and Reduction:

    • Denature the protein sample in a denaturing buffer.

    • Reduce disulfide bonds by adding a reducing agent and incubating.

  • Cysteine Alkylation:

    • Alkylate free cysteine residues to prevent disulfide bond reformation.

  • Methionine Alkylation (The "Blocking" Step):

    • Add the methionine-specific alkylating agent and incubate to modify unoxidized methionine residues.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the denaturant concentration.

    • Add a protease (e.g., trypsin) to digest the protein into peptides.

  • Sample Cleanup and Mass Spectrometry Analysis:

    • Desalt the peptide mixture using a C18 solid-phase extraction column.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Identify peptides containing either methionine sulfoxide or alkylated methionine.

    • Quantify the relative abundance of the oxidized and alkylated forms of each methionine-containing peptide to determine the extent of oxidation at specific sites.

Modification Mass Shift (Da) Notes
Oxidation (Met to MetO)+15.99
Alkylation with Iodoacetamide+57.02

Table 1: Mass Shifts for Methionine Modifications.

Metabolic Labeling with Bioorthogonal Methionine Analogs for Proteome-wide Analysis

Bioorthogonal non-canonical amino acid tagging (BONCAT) using methionine analogs like azidohomoalanine (AHA) or homopropargylglycine (HPG) is a powerful technique for labeling and identifying newly synthesized proteins.[20][21] this compound can be used in control experiments where an excess of the natural amino acid is added to outcompete the incorporation of the analog.

Protocol: BONCAT for Labeling Newly Synthesized Proteins

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Methionine-free cell culture medium

  • AHA or HPG

  • Protein synthesis inhibitor (e.g., cycloheximide) for control experiments

  • Click chemistry reagents (as described in section 2.2)

Procedure:

  • Cell Culture and Starvation:

    • Culture cells to the desired confluency.

    • Wash cells with PBS and incubate in methionine-free medium for 30-60 minutes.

  • Metabolic Labeling:

    • Replace the medium with methionine-free medium containing AHA or HPG (typically 25-50 µM).

    • Incubate for the desired labeling period (e.g., 1-24 hours).

  • Control Experiments:

    • Inhibition Control: Pre-treat cells with a protein synthesis inhibitor before and during labeling with the analog.

    • Competition Control: Co-incubate cells with the analog and an excess of natural methionine.

  • Cell Lysis and Click Chemistry:

    • Proceed with cell lysis and click chemistry as described in section 2.2.

  • Analysis:

    • Analyze the labeled proteome by in-gel fluorescence, western blotting, or mass spectrometry.

Concluding Remarks

This compound serves as a fundamental reagent for a wide range of applications aimed at dissecting the complex world of post-translational modifications. The protocols outlined in this guide provide a starting point for researchers to investigate protein methylation and methionine oxidation, two PTMs with profound implications for cellular physiology and disease. The continued development of novel methionine analogs and mass spectrometry-based techniques will undoubtedly provide even deeper insights into the multifaceted roles of this versatile amino acid.

References

Application Notes and Protocols for the Formulation of Methionine-Restricted Diets Using Methionine Supplementation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale and Therapeutic Potential of Methionine Restriction

Methionine, an essential sulfur-containing amino acid, is a critical component in numerous cellular processes beyond its role as a building block for protein synthesis. It serves as the precursor for S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, histones, and other proteins, thereby playing a pivotal role in epigenetic regulation.[1][2] Furthermore, methionine metabolism is integral to the transsulfuration pathway, which is responsible for the synthesis of cysteine and the major intracellular antioxidant, glutathione (GSH).[1] This places methionine at the nexus of cellular growth, proliferation, and redox homeostasis.

A compelling body of preclinical evidence has demonstrated that restricting dietary methionine (MR) can confer significant health benefits, including extending lifespan in various organisms and improving metabolic health.[3] Notably, many cancer cells exhibit a heightened dependence on exogenous methionine for survival and proliferation, a phenomenon termed "methionine addiction."[4] This dependency presents a therapeutic window, where restricting methionine availability can selectively inhibit tumor growth and enhance the efficacy of conventional cancer therapies like chemotherapy and radiation.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and implementation of methionine-restricted diets for both in vivo and in vitro experimental models. The focus is on the practical application of purified diet formulations, with a discussion on the selection of appropriate methionine sources.

Part 1: Foundational Principles of Methionine-Restricted Diet Formulation

The Choice of Methionine Source: L-Methionine, DL-Methionine, and a Note on Methionine Hydrochloride

The user's query specified this compound. However, in the formulation of purified research diets, the most commonly used supplemental forms of methionine are L-Methionine and DL-Methionine (a racemic mixture of D- and L-isomers).[7][8] L-methionine is the biologically active enantiomer directly incorporated into proteins.[7] DL-methionine is widely used in animal feed and research diets due to its stability and cost-effectiveness; the D-isomer is efficiently converted to L-methionine in the body.[7][8]

This compound is not a standard ingredient in commercially available research diets or widely cited in the literature for this purpose. While it would provide the methionine molecule, its hydrochloride salt form would alter the molecular weight and could potentially influence the dietary electrolyte balance. If a researcher were to use this compound, a precise calculation of the amount needed to achieve the desired methionine concentration, accounting for the mass of the hydrochloride moiety, would be essential. For the protocols outlined in this guide, we will focus on the established and validated use of L-methionine or DL-methionine.

The Basis of Control and Methionine-Restricted Diets

To ensure experimental rigor, methionine-restricted diets are typically compared to a control diet that is identical in every aspect except for the methionine concentration. A widely accepted standard for purified rodent diets is the AIN-93G formulation, designed for the growth phase of rodents.[9] The control diet typically contains a level of methionine that meets or slightly exceeds the nutritional requirements for optimal growth (e.g., 0.86% of the diet by weight), while the methionine-restricted diet significantly reduces this amount, commonly by 80-90%.[3][10]

Why an 80% Restriction? An 80% reduction in dietary methionine has been extensively shown to produce robust physiological effects, including lifespan extension and anti-cancer benefits, without inducing overt toxicity or severe weight loss that could confound experimental results.[3] This level of restriction is generally well-tolerated by rodents.[10]

The Critical Role of Cysteine

When formulating methionine-restricted diets, careful consideration must be given to cysteine. As methionine is a precursor to cysteine via the transsulfuration pathway, restricting methionine can lead to a secondary cysteine deficiency. To isolate the effects of methionine restriction itself, cysteine is often included in the diet at a level that meets the animal's nutritional requirements.

Part 2: In Vivo Methionine-Restricted Diet Formulation and Application

Composition of Control and Methionine-Restricted Rodent Diets

The following table provides a sample formulation for a control and an 80% methionine-restricted diet based on the AIN-93G formulation. The methionine restriction is achieved by reducing the amount of supplemental L-methionine and is compensated for by an isonitrogenous amount of a non-essential amino acid, such as L-alanine, to maintain the overall protein content.

Ingredient Control Diet (g/kg) Methionine-Restricted Diet (g/kg) Rationale for Inclusion
Corn Starch397.486397.486Primary carbohydrate source
Casein (methionine-free)200.0200.0Primary protein source
Dextrin132.0132.0Carbohydrate source
Sucrose100.0100.0Carbohydrate source
Soybean Oil70.070.0Source of essential fatty acids and energy
Fiber (e.g., Cellulose)50.050.0Dietary fiber
AIN-93G Mineral Mix35.035.0Provides essential minerals
AIN-93 Vitamin Mix10.010.0Provides essential vitamins
L-Cystine3.03.0Prevents cysteine deficiency
Choline Bitartrate2.52.5Essential nutrient
L-Methionine 3.0 0.6 Amino acid being restricted
L-Alanine 0.0 2.4 Balances nitrogen content
Total 1000.0 1000.0

Note: The exact amount of supplemental methionine in the control diet may vary. This formulation is illustrative.

Step-by-Step Protocol for Diet Preparation
  • Ingredient Procurement: Source high-quality, purified ingredients from a reputable supplier. Ensure the casein used is low in methionine.

  • Weighing: Accurately weigh each ingredient using a calibrated balance. For micronutrients and amino acids, use a balance with appropriate precision.

  • Premixing: Create premixes for the vitamin and mineral components by mixing them with a small amount of corn starch to ensure even distribution in the final diet.

  • Mixing: In a suitable mixer (e.g., a planetary mixer), combine the dry ingredients (corn starch, casein, dextrin, sucrose, fiber, and premixes) and mix until homogeneous.

  • Adding Liquids: Slowly add the soybean oil while the mixer is running to ensure even distribution.

  • Pelleting (Optional but Recommended): For rodent studies, it is highly recommended to pellet the diet. This prevents the animals from selectively consuming certain ingredients and reduces food spillage. A laboratory-scale pellet mill can be used. If pelleting, a small amount of water may be needed as a binder. The pellets should then be dried at a low temperature to prevent nutrient degradation.[11]

  • Storage: Store the prepared diets in airtight containers at 4°C to minimize oxidation of fats and degradation of vitamins. For long-term storage, diets can be stored at -20°C.

Quality Control

It is crucial to verify the final methionine content of the prepared diets. This can be achieved by sending samples of the control and methionine-restricted diets to a commercial laboratory for amino acid analysis using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.[9][12][13][14]

Experimental Workflow for In Vivo Studies

Caption: In vivo experimental workflow for methionine restriction studies.

Rationale for Study Duration: The duration of methionine restriction studies can vary depending on the research question. Short-term studies (1-4 weeks) are often sufficient to observe metabolic changes.[5][15] Longer-term studies (several weeks to months) are necessary to assess effects on tumor growth, aging, and lifespan.[16][17][18][19]

Part 3: In Vitro Methionine Restriction Protocols

Formulation of Methionine-Restricted Cell Culture Media

For in vitro studies, methionine restriction is achieved by using custom-formulated cell culture media.

  • Basal Medium: Start with a methionine-free formulation of a common basal medium, such as DMEM or RPMI-1640.

  • Supplementation: Add all necessary supplements, including L-glutamine, vitamins, and other amino acids, to create a complete medium.

  • Dialyzed Serum: It is critical to use dialyzed fetal bovine serum (dFBS) or another type of dialyzed serum. Standard FBS contains significant amounts of amino acids, including methionine, which would interfere with the experiment. Dialysis removes small molecules like amino acids while retaining essential growth factors.

  • Methionine Concentration: For the control medium, add L-methionine to a final concentration that is optimal for the cell line being studied (e.g., the concentration in standard DMEM/F12). For the methionine-restricted medium, add a significantly lower concentration of L-methionine or no methionine, depending on the experimental goals.[4][20]

Step-by-Step Protocol for Media Preparation
  • Reconstitution: Reconstitute the powdered methionine-free basal medium in cell culture-grade water according to the manufacturer's instructions.

  • Addition of Supplements: Add sodium bicarbonate, L-glutamine, and other required supplements.

  • Amino Acid Stock Solutions: Prepare sterile, concentrated stock solutions of L-methionine.

  • Final Formulation:

    • Control Medium: Add the appropriate volume of the L-methionine stock solution to the basal medium to achieve the desired final concentration.

    • Methionine-Restricted Medium: Add a reduced volume of the L-methionine stock solution or an equivalent volume of sterile water.

  • Serum Addition: Add the appropriate percentage of dialyzed FBS (e.g., 10%).

  • Sterile Filtration: Sterile-filter the complete media through a 0.22 µm filter.

  • Storage: Store the prepared media at 4°C, protected from light.

Experimental Design for In Vitro Studies

A typical in vitro experiment involves seeding cells in complete (methionine-replete) medium to allow for attachment and initial growth. The medium is then replaced with either control or methionine-restricted medium.[10][21] Endpoints such as cell proliferation, viability, apoptosis, and cell cycle progression are then assessed at various time points (e.g., 24, 48, 72 hours).[10][21]

Part 4: Key Signaling Pathways and Mechanistic Insights

Methionine restriction exerts its effects through the modulation of key cellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

The mTORC1 Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and proliferation that integrates signals from nutrients, including amino acids.[22][23][24] Methionine availability is sensed through its metabolite, S-adenosylmethionine (SAM).[22] When SAM levels are high, it binds to the protein SAMTOR, leading to the activation of mTORC1.[22][25] Conversely, under methionine restriction, SAM levels decrease, leading to the inhibition of mTORC1 and a subsequent reduction in protein synthesis and cell proliferation.[22][23]

Caption: Simplified diagram of mTORC1 regulation by methionine.

One-Carbon Metabolism

Methionine is a central node in one-carbon metabolism, a network of pathways that provides one-carbon units for the synthesis of nucleotides, lipids, and for methylation reactions.[1][2][26][27] Methionine restriction can significantly impact this network by reducing the availability of SAM and altering the flux through the folate and methionine cycles.[1][5][26] This can lead to changes in DNA and histone methylation, as well as nucleotide synthesis, which can contribute to the anti-cancer effects of MR.

Caption: Overview of one-carbon metabolism and its link to methionine.

Conclusion

The formulation of methionine-restricted diets is a powerful tool for investigating the role of this essential amino acid in health and disease. By carefully controlling the composition of purified diets or cell culture media, researchers can elucidate the mechanisms underlying the beneficial effects of methionine restriction and explore its therapeutic potential, particularly in the context of cancer and aging. Adherence to rigorous formulation protocols and quality control measures is paramount to ensure the validity and reproducibility of experimental findings.

References

Application Notes & Protocols: A Researcher's Guide to the Preparation of Methionine Hydrochloride Solutions for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methionine, an essential sulfur-containing amino acid, is a critical component in numerous physiological processes, including protein synthesis, methylation reactions, and antioxidant defense. The administration of methionine in vivo is a cornerstone of various research models, from nutritional studies to investigations into metabolic diseases and toxicology. The hydrochloride salt of methionine is frequently used due to its enhanced solubility. However, the successful preparation of a stable, biocompatible, and accurately concentrated methionine hydrochloride solution for in vivo administration is paramount to the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive, field-proven protocol for the dissolution of this compound, guidance on vehicle selection, and essential quality control measures to ensure the scientific rigor of your research.

Introduction: The Significance of Methionine in In Vivo Research

Methionine is a precursor for critical metabolites such as S-adenosylmethionine (SAM), the universal methyl donor, and cysteine, a key component of the major intracellular antioxidant, glutathione.[1] Its role in one-carbon metabolism makes it a focal point in studies of liver function, cardiovascular health, neurological disorders, and cancer.[1][2] Given its importance, the ability to reliably supplement methionine in vivo is crucial for elucidating its precise physiological and pathophysiological roles. This protocol is designed to equip researchers with the necessary knowledge to prepare high-quality this compound solutions, thereby minimizing experimental variability and ensuring the validity of their findings.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its successful formulation.

PropertyValueSource
Molecular Formula C₅H₁₁NO₂S · HCl[3]
Molecular Weight 185.67 g/mol [3]
Appearance White crystalline powder[4][5]
Solubility in Water Soluble[5][6][7]
pH of 1% Aqueous Solution 5.6 - 6.1[6]
Storage Room temperature, protected from light[4][7]

This compound is the salt of a strong acid (HCl) and a weak base (the amino group of methionine), resulting in a slightly acidic pH in aqueous solutions.[6] This property is a key consideration for pH adjustment to ensure physiological compatibility upon administration.

Core Protocol: Dissolution of this compound

This protocol provides a step-by-step method for preparing a sterile this compound solution for in vivo use.

Materials and Equipment
  • L-Methionine Hydrochloride (USP grade or equivalent)

  • Vehicle (e.g., Sterile Water for Injection, 0.9% Saline, Phosphate-Buffered Saline)

  • Sterile, pyrogen-free glassware (beakers, graduated cylinders)

  • Calibrated analytical balance

  • Calibrated pH meter

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.1 M NaOH and 0.1 M HCl for pH adjustment

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile, sealed storage vials

Step-by-Step Dissolution Procedure
  • Calculation: Determine the required mass of this compound based on the desired final concentration and volume.

    • Example: To prepare 100 mL of a 50 mg/mL solution:

      • Mass = 50 mg/mL * 100 mL = 5000 mg = 5.0 g

  • Weighing: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.

  • Initial Dissolution:

    • Transfer the powder to a sterile beaker containing a sterile magnetic stir bar.

    • Add approximately 80% of the final volume of the chosen vehicle.

    • Stir on a magnetic stir plate at room temperature until the powder is fully dissolved. Gentle warming (up to 40°C) can be applied to aid dissolution if necessary.[4]

  • pH Measurement and Adjustment:

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Measure the pH of the solution. It will likely be in the acidic range.[6]

    • Adjust the pH to the desired physiological range (typically 7.2-7.4) by adding sterile 0.1 M NaOH dropwise while continuously stirring and monitoring the pH. If the pH overshoots, use sterile 0.1 M HCl to bring it back.

    • Causality: Adjusting the pH to a physiological range is critical to prevent irritation, pain, and tissue damage at the injection site.

  • Final Volume Adjustment:

    • Once the desired pH is stable, transfer the solution to a sterile graduated cylinder.

    • Add the vehicle to reach the final desired volume.

    • Mix thoroughly.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a sterile, sealed vial. This method removes potential microbial contamination without using heat, which could degrade the amino acid.

    • Rationale: Filtration is a common and effective method for sterilizing heat-labile solutions.[8]

  • Labeling and Storage:

    • Clearly label the vial with the compound name, concentration, date of preparation, and storage conditions.

    • Store the solution at 2-8°C, protected from light. While stock solutions may be stable for extended periods, it is best practice to use freshly prepared solutions for in vivo studies.[7][9]

Vehicle Selection for In Vivo Administration

The choice of vehicle is as critical as the correct preparation of the solute. The ideal vehicle should be non-toxic, biocompatible, and should not interact with the compound being delivered.[10]

Common Vehicles for this compound
VehicleAdvantagesDisadvantagesBest For
Sterile Water for Injection High purity, non-toxic.Hypotonic, can cause cell lysis if administered in large volumes.Oral gavage, where it will mix with gastric contents.
0.9% Saline Isotonic, minimizing cell damage and irritation.May not be suitable for all cell culture applications if used as a diluent.Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC) injections.[10]
Phosphate-Buffered Saline (PBS) Isotonic and maintains a stable physiological pH.[11]The phosphate ions can sometimes interact with certain compounds.IV, IP, SC injections, particularly for long-term studies where pH stability is critical.
Decision-Making Workflow for Vehicle Selection

The following diagram illustrates a logical workflow for selecting the appropriate vehicle for your in vivo study.

VehicleSelection start Start: Define Experimental Needs route Route of Administration? start->route oral Oral Gavage route->oral Oral injection Injection (IV, IP, SC) route->injection Parenteral solubility Solubility & Stability Concerns? duration Study Duration? short_term Short-Term duration->short_term Acute long_term Long-Term duration->long_term Chronic water Use Sterile Water for Injection oral->water injection->duration saline Use 0.9% Saline short_term->saline pbs Use PBS long_term->pbs

Caption: Workflow for vehicle selection based on experimental parameters.

Quality Control and Validation

To ensure the integrity of your in vivo study, it is essential to validate the prepared this compound solution.[][13]

Recommended QC Tests
QC ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless solution, free of particulates.[14]
pH Calibrated pH meter7.2 - 7.4
Concentration HPLC± 10% of the target concentration.[15]
Sterility Culture on nutrient agarNo microbial growth after 48 hours of incubation.
Experimental Workflow for Solution Preparation and QC

The following diagram outlines the comprehensive workflow from preparation to pre-administration quality control.

Preparation_QC_Workflow cluster_prep Preparation cluster_qc Quality Control calculate Calculate Mass weigh Weigh Methionine HCl calculate->weigh dissolve Dissolve in Vehicle weigh->dissolve adjust_ph Adjust pH to 7.2-7.4 dissolve->adjust_ph adjust_vol Adjust to Final Volume adjust_ph->adjust_vol sterilize Sterile Filter (0.22 µm) adjust_vol->sterilize qc_appearance Visual Inspection sterilize->qc_appearance qc_ph Confirm pH sterilize->qc_ph qc_concentration HPLC for Concentration sterilize->qc_concentration qc_sterility Sterility Test sterilize->qc_sterility pass_fail QC Pass? sterilize->pass_fail store Store at 2-8°C, Protected from Light administer Administer to Animal Model store->administer pass_fail->calculate No, Remake pass_fail->store Yes

Caption: Comprehensive workflow for the preparation and quality control of this compound solutions.

Safety and Toxicology Considerations

While methionine is an essential amino acid, excessive intake can lead to adverse effects, primarily through its conversion to homocysteine, a risk factor for cardiovascular disease.[1][2] In animal models, very high doses of methionine have been associated with growth suppression, hemolytic anemia, and organ abnormalities.[16] Therefore, it is crucial to use well-justified doses in in vivo studies and to monitor animals for any signs of toxicity.

Conclusion

The protocol and guidelines presented here offer a comprehensive framework for the preparation of this compound solutions for in vivo research. By adhering to these procedures, researchers can ensure the quality, stability, and biocompatibility of their test solutions, thereby enhancing the reliability and reproducibility of their experimental results. The emphasis on causality, vehicle selection, and rigorous quality control underscores the importance of meticulous preparation in achieving scientifically sound outcomes.

References

Application Notes: Methionine Hydrochloride in Neurobiology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methionine, an essential sulfur-containing amino acid, is far more than a simple building block for protein synthesis within the central nervous system (CNS).[1] Its metabolic pathway, the methionine cycle, is a critical hub that governs fundamental neurobiological processes, including epigenetic regulation, antioxidant defense, and the synthesis of key neurotransmitters.[2] Dysregulation of this cycle is strongly implicated in a spectrum of neurological and psychiatric conditions, from neurodevelopmental disorders to age-related neurodegeneration like Alzheimer's disease.[3][4]

L-Methionine hydrochloride, a stable and soluble form of methionine, serves as an invaluable tool for researchers. It allows for the precise manipulation of the methionine cycle in vitro and in vivo, enabling the exploration of molecular mechanisms and the modeling of disease states. This guide provides an in-depth exploration of the methionine cycle's role in the CNS and delivers detailed protocols for applying L-methionine hydrochloride to advance neurobiology research.

Section 1: The Methionine Cycle: A Core Regulator of Neuronal Function

The profound impact of methionine on neurobiology stems from its central position in a metabolic pathway that dictates the fate of methyl groups and sulfur-containing compounds in the cell. The cycle begins with the activation of methionine by ATP to form S-adenosylmethionine (SAM), a process catalyzed by the enzyme methionine adenosyltransferase (MAT).[2][5]

  • S-Adenosylmethionine (SAM): The Universal Methyl Donor: SAM is the principal donor of methyl groups for over 50 vital methylation reactions in the brain.[6] These reactions, which modify DNA, histones, proteins, and phospholipids, are crucial for epigenetic gene regulation, neuronal membrane integrity, and protein function.[2][7]

  • Homocysteine: The Critical Crossroads: After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.[6] Homocysteine is a critical metabolic intermediate that can follow one of two major pathways:

    • Remethylation Pathway: Homocysteine can be converted back to methionine by methionine synthase, a reaction that requires vitamin B12 and folate as cofactors. This regenerates the methionine pool for continued SAM production.[2][4]

    • Transsulfuration Pathway: Alternatively, homocysteine can be irreversibly diverted into the transsulfuration pathway to synthesize cysteine. Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), the brain's most abundant and critical endogenous antioxidant.[2][7]

Dysfunction in this cycle, often resulting in elevated homocysteine levels (hyperhomocysteinemia), is a known risk factor for cognitive dysfunction and neurodegenerative diseases, as it can lead to oxidative stress, vascular damage, and impaired methylation.[3][8]

Methionine_Cycle Met Methionine SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) Met->SAM MAT ATP ATP ATP->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methyl_Acceptors DNA, Proteins, Lipids, Neurotransmitters SAM->Methyl_Acceptors Hcy Homocysteine (Metabolic Crossroads) SAH->Hcy SAH Hydrolase Hcy->Met Methionine Synthase Cystathionine Cystathionine Hcy->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine GSH Glutathione (GSH) (Antioxidant Defense) Cysteine->GSH Methylated_Products Methylated Products Methyl_Acceptors->Methylated_Products  + CH3 Vitamins Folate, Vitamin B12 Vitamins->Met

Caption: The Methionine Cycle in the Central Nervous System.

Section 2: Applications in Disease Modeling and Mechanistic Studies

The dual nature of the methionine cycle's metabolites makes methionine hydrochloride a versatile tool. It can be used to induce pathology by creating metabolic overload or to study neuroprotective mechanisms through dietary restriction.

Modeling Neurodegeneration via Methionine Overload

A high-methionine diet is a well-established method for inducing hyperhomocysteinemia in animal models, which recapitulates key aspects of neurodegenerative diseases, particularly Alzheimer's Disease (AD).[9]

  • Causality: Excess methionine floods the cycle, leading to a buildup of its metabolite, homocysteine.[3] Elevated homocysteine is directly neurotoxic and promotes oxidative stress, excitotoxicity, and inflammation, all of which contribute to neuronal damage.[2][9] Studies have shown that a high-methionine diet in wild-type mice promotes the accumulation of amyloid-beta (Aβ) species, neuroinflammation, and cognitive deficits.[9][10] It has also been shown to decrease neurogenesis and reduce dendritic spine density in the frontal cortex, providing a structural correlate for cognitive impairment.[10][11]

  • Application: Researchers use high-methionine diets to create robust models for:

    • Studying the molecular link between metabolic dysfunction and AD pathology.

    • Screening therapeutic compounds that can mitigate the neurotoxic effects of hyperhomocysteinemia.

    • Investigating the mechanisms of Aβ aggregation and neuroinflammation.[9][12]

Investigating Neuroprotection via Methionine Restriction (MR)

Conversely, reducing the dietary intake of methionine has emerged as a promising strategy for promoting neuronal health and longevity.

  • Causality: Methionine restriction (MR) has been shown to enhance cognitive function and alleviate pathology in AD mouse models.[13][14] The benefits are multifactorial and include reduced oxidative stress, improved mitochondrial biogenesis and function, and activation of the cystathionine-β-synthase (CBS)/H₂S pathway, which has neuroprotective effects.[13][15] By limiting the substrate for the methionine cycle, MR can rebalance metabolic pathways, reduce the production of potentially toxic homocysteine, and enhance cellular stress resistance mechanisms.[13]

  • Application: MR protocols are used to:

    • Explore endogenous neuroprotective pathways.

    • Identify novel therapeutic targets for age-related cognitive decline and AD.[15]

    • Study the interplay between diet, metabolism, and brain aging.[16]

Probing Oxidative Stress in Parkinson's Disease (PD) Models

While high levels of methionine can be detrimental, supplementation has shown protective effects in specific contexts, such as models of Parkinson's Disease.

  • Causality: PD is characterized by the loss of dopaminergic neurons and significant oxidative stress. Methionine, via the transsulfuration pathway, is a precursor to the antioxidant glutathione (GSH).[2][17] In an in vitro PD model using the neurotoxin 6-hydroxydopamine (6-OHDA), L-methionine treatment protected neurons by counteracting oxidative stress and mitochondrial dysfunction.[17]

  • Application: L-methionine hydrochloride can be used in cellular and animal models of PD to:

    • Investigate the role of the transsulfuration pathway and GSH synthesis in neuronal survival.

    • Assess the therapeutic potential of boosting endogenous antioxidant systems.[17]

Section 3: Experimental Protocols & Methodologies

Preparation of L-Methionine Hydrochloride Solutions

L-Methionine hydrochloride is the preferred form for research due to its stability and solubility in aqueous solutions.

Table 1: L-Methionine Hydrochloride Properties

PropertyValueSource(s)
Chemical Name (2S)-2-amino-4-methylsulfanylbutanoic acid;hydrochloride[18]
CAS Number 6810-12-4[18]
Molecular Formula C₅H₁₂ClNO₂S[18]
Molecular Weight 185.67 g/mol
Storage 2-8°C, protect from light[19]
Solubility Sparingly soluble in water; dissolves in dilute acids.[19]

Protocol 1: Preparation of 100 mM Sterile Stock Solution

  • Aseptic Technique: Perform all steps in a laminar flow hood using sterile equipment.

  • Weighing: Accurately weigh 1.857 g of L-Methionine hydrochloride powder.

  • Dissolving: Add the powder to approximately 80 mL of sterile cell culture-grade water or 0.1 M HCl in a sterile container.[20] Using dilute HCl can aid solubility and is common for commercially available solutions.

  • Mixing: Gently mix using a sterile magnetic stir bar until fully dissolved. Avoid vigorous vortexing to prevent protein denaturation if preparing in a buffered solution.

  • Volume Adjustment: Adjust the final volume to 100 mL with the sterile solvent.

  • Sterilization: Sterile filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., amber bottle).

  • Storage: Store the stock solution at 2-8°C for up to one month. For longer-term storage, aliquot and freeze at -20°C.

In Vitro Workflow: Modeling Methionine-Induced Stress

This workflow outlines the use of L-methionine to induce cellular stress in a human neuroblastoma cell line (SH-SY5Y), a common model for studying neurotoxicity.[10]

In_Vitro_Workflow Start Start: Culture SH-SY5Y Cells (Standard Conditions) Plate Plate Cells into Multi-well Plates Start->Plate Adhere Allow Adherence (24 hours) Plate->Adhere Treat Treatment Phase: Add L-Methionine HCl (e.g., 24-72 hours) Adhere->Treat Control Control Group: Vehicle Only Treat->Control Parallel Analysis Endpoint Analysis Treat->Analysis Control->Analysis Viability Cell Viability (MTT / LDH Assay) Analysis->Viability Oxidative Oxidative Stress (ROS Measurement) Analysis->Oxidative Apoptosis Apoptosis Assay (Caspase Activity / Flow Cytometry) Analysis->Apoptosis End End: Data Interpretation Viability->End Oxidative->End Apoptosis->End

Caption: Workflow for studying methionine-induced stress in vitro.
In Vivo Protocol: High-Methionine Diet to Model Cognitive Impairment

This protocol describes the induction of cognitive deficits in mice, a model relevant to studying AD and other neurodegenerative conditions.[9][10]

1. Animal Model and Acclimation:

  • Use adult male C57BL/6J or APP/PS1 mice.

  • Acclimate animals to the facility for at least one week with standard chow and water ad libitum.

2. Diet Preparation and Administration:

  • Control Diet: Standard rodent chow (typically containing ~0.86% methionine by weight).[14]

  • High-Methionine (HM) Diet: Prepare a custom diet identical to the control diet but supplemented with L-methionine to reach a final concentration of ~2.0-2.6% by weight.[14]

  • Provide the respective diets and water ad libitum for a period of 7 days to 16 weeks, depending on the desired severity of the phenotype.[10][14]

3. Behavioral Assessment (Example: Morris Water Maze):

  • After the dietary intervention period, assess spatial learning and memory.

  • Acquisition Phase (4-5 days): Train mice to find a hidden platform in a pool of opaque water, using distal cues for navigation. Conduct multiple trials per day.

  • Probe Trial (24 hours after last training day): Remove the platform and record the time spent in the target quadrant where the platform was previously located. Mice on a high-methionine diet are expected to show impaired performance (longer latencies to find the platform, less time in the target quadrant).[15]

4. Post-Mortem Tissue Analysis:

  • At the end of the study, euthanize animals and collect brain tissue.

  • Analyze hippocampus and cortex for:

    • Neuroinflammatory markers (e.g., Iba1 for microglia activation).[10]

    • Aβ plaque deposition (in AD models).[15]

    • Markers of oxidative stress or apoptosis.

In_Vivo_Workflow Start Start: Acclimate Mice (1 week) Grouping Randomly Assign to Groups Start->Grouping Control Control Group: Standard Diet (0.86% Met) Grouping->Control HM_Group High-Methionine Group: HM Diet (e.g., 2.6% Met) Grouping->HM_Group Diet Dietary Intervention (e.g., 7 days - 16 weeks) Control->Diet HM_Group->Diet Behavior Behavioral Testing (e.g., Morris Water Maze) Diet->Behavior Tissue Euthanasia & Brain Tissue Collection Behavior->Tissue Analysis Biochemical & Histological Analysis (e.g., IHC, Western Blot) Tissue->Analysis End End: Data Interpretation Analysis->End

Caption: Workflow for a high-methionine diet study in mice.

Conclusion

L-methionine hydrochloride is a powerful and versatile chemical tool in the arsenal of neurobiology researchers. By enabling the targeted manipulation of the methionine cycle, it allows for the induction of pathological states relevant to neurodegenerative diseases like Alzheimer's and the investigation of fundamental processes such as epigenetic regulation, neurotransmitter metabolism, and cellular antioxidant defense. The contrasting outcomes of methionine overload versus restriction underscore the critical importance of metabolic balance for neuronal health and provide distinct avenues for both modeling disease and exploring novel therapeutic strategies.

References

Application Notes & Protocols: Investigating Aging and Longevity with Methionine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The essential amino acid methionine is a critical regulator of cellular metabolism and has emerged as a key modulator of aging and longevity. Dietary restriction of methionine (MR) is one of the most robust and reproducible non-genetic interventions known to extend healthspan and lifespan across a range of species, from yeast to rodents.[1][2][3][4] This guide serves as a comprehensive resource for designing, executing, and interpreting studies that investigate the role of methionine in the aging process. We will delve into the core mechanisms, provide detailed protocols for controlling methionine levels in experimental settings using its hydrochloride salt, and offer insights into the causal logic behind experimental design choices. This document is intended to empower researchers to conduct rigorous and reproducible studies in this promising field of geroscience.

Mechanistic Rationale: Why Modulate Methionine in Aging Studies?

Methionine is more than a simple building block for protein synthesis; it sits at the nexus of several critical metabolic pathways that are deeply intertwined with the hallmarks of aging.[5][6] Its central role is primarily through its conversion to S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and lipids.[5][7] The methionine cycle, transsulfuration pathway, and polyamine synthesis are all downstream of this initial conversion, influencing everything from epigenetic regulation to antioxidant defense.

Core Metabolic Pathways

Methionine metabolism is primarily divided into two major pathways:

  • The Methionine Cycle: Regenerates methionine from homocysteine and provides SAM for all cellular methylation reactions.[1][5]

  • The Transsulfuration Pathway: Irreversibly converts homocysteine to cysteine, which is a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH), as well as hydrogen sulfide (H₂S), a key signaling molecule.[1][8][9][10]

Restriction of methionine reduces the intracellular pool of SAM.[1][11] This reduction in a key nutrient signal is sensed by the cell and triggers a cascade of pro-longevity signaling events.

Methionine_Metabolism MET Methionine SAM S-adenosylmethionine (SAM) MET->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (+ Methyl Acceptor) HCY Homocysteine SAH->HCY SAHH HCY->MET MS (+ Folate, B12) CYS Cysteine HCY->CYS CBS, CGL (Transsulfuration) GSH Glutathione (GSH) CYS->GSH H2S Hydrogen Sulfide (H₂S) CYS->H2S caption Fig 1. Simplified Methionine Metabolism.

Caption: Fig 1. Simplified overview of central methionine metabolism pathways.

Key Longevity Signaling Pathways Modulated by Methionine Restriction

The benefits of MR are not attributed to a single mechanism but rather to the integrated modulation of several key nutrient-sensing pathways that regulate aging.

  • Inhibition of mTOR Signaling: The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth and proliferation that is strongly linked to aging.[12] Reduced levels of SAM, a consequence of MR, relieve the inhibition of the GATOR1 complex, leading to the suppression of mTORC1 activity.[1][11][12] This mTORC1 inhibition is a primary driver of increased autophagy, a cellular recycling process that clears damaged components and is critical for longevity.[1][2][8]

  • Downregulation of Insulin/IGF-1 Signaling (IIS): The IIS pathway is an evolutionarily conserved pathway that governs growth, metabolism, and aging.[13][14] Studies in rodents consistently show that MR leads to a significant reduction in circulating levels of Insulin-like Growth Factor 1 (IGF-1), insulin, and glucose.[1][4][14] This hormonal profile mimics that of other long-lived models and contributes to improved metabolic health and extended lifespan.[4][14][15]

  • Reduction of Oxidative Stress: MR has been shown to decrease mitochondrial reactive oxygen species (ROS) production and reduce oxidative damage to mitochondrial DNA and proteins.[7][14][16] This is achieved through multiple mechanisms, including increased production of H₂S and enhanced antioxidant defenses.[1][9]

MR_Signaling_Pathways cluster_input Dietary Intervention cluster_cellular Cellular Sensing cluster_pathways Key Signaling Pathways cluster_outcomes Pro-Longevity Outcomes MR Methionine Restriction (Low Methionine) SAM ↓ S-adenosylmethionine (SAM) MR->SAM IGF1 ↓ Serum IGF-1 / Insulin MR->IGF1 mTORC1 mTORC1 Signaling SAM->mTORC1 Inhibits IIS Insulin/IGF-1 Signaling IGF1->IIS Inhibits Autophagy ↑ Autophagy mTORC1->Autophagy Inhibits ProtSynth ↓ Protein Synthesis mTORC1->ProtSynth Inhibits OxStress ↓ Oxidative Stress IIS->OxStress Inhibits Healthspan ↑ Healthspan & Lifespan Autophagy->Healthspan ProtSynth->Healthspan OxStress->Healthspan caption Fig 2. Signaling cascades in Methionine Restriction.

Caption: Fig 2. Key signaling cascades initiated by Methionine Restriction.

Application Notes: Experimental Design & Strategy

Designing a robust MR study requires careful consideration of the model system, diet formulation, and relevant endpoints. The use of L-Methionine hydrochloride (a stable, water-soluble form of methionine) is standard for formulating chemically defined diets and culture media, allowing for precise control over methionine concentration.

Model Systems

The effects of MR on lifespan have been validated across multiple species, allowing for a tiered approach to investigation.

Model OrganismKey AdvantagesTypical Lifespan ExtensionRelevant Citations
Yeast (S. cerevisiae)Rapid lifespan assays, powerful geneticsSignificant extension[1][2]
Nematodes (C. elegans)Short lifespan, transparent body, genetic tractabilitySignificant extension[3]
Fruit Flies (D. melanogaster)More complex physiology than yeast/worms, genetic toolsSignificant extension[1][3]
Rodents (Mice, Rats)Mammalian model, translatable physiology, disease modeling30-45%[1][2][4][10]
Human Cells (e.g., HDFs)Direct human relevance, cellular senescence assaysDelays replicative senescence[17][18]

Table 1: Comparison of common model systems for studying Methionine Restriction.

Causality in Diet Design: The "Why"

The formulation of experimental diets is the most critical aspect of an in vivo MR study. A poorly designed diet can introduce confounding variables that invalidate the results.

  • Why a Chemically Defined Diet? Standard rodent chow has variable composition. Chemically defined diets, formulated with purified amino acids, carbohydrates, fats, vitamins, and minerals, are essential for precision.[19][20] L-Methionine hydrochloride is used as the source of methionine in these formulations.

  • Why Isocaloric? The control and MR diets must have the same caloric density. In MR diets, the removed methionine is typically replaced with a non-essential amino acid like glutamic acid to maintain isonitrogenous and isocaloric conditions.[19] This ensures that the observed effects are due to the lack of methionine and not due to caloric restriction.

  • Why Pair-Feeding Controls? Rodents on MR diets often exhibit hyperphagia (increased food intake) but weigh less due to increased energy expenditure.[10][21] While not always necessary, including a pair-fed control group (a control animal fed the same amount of food as its MR counterpart consumed the previous day) can definitively separate the effects of MR from any potential, subtle reduction in caloric intake.[21]

Experimental Protocols

The following protocols provide a foundation for conducting in vivo and in vitro MR studies. They are designed as self-validating systems, with controls built into the experimental design.

Protocol: Preparation of Methionine-Restricted Rodent Diet

Objective: To formulate control (0.86% methionine) and methionine-restricted (0.17% methionine) diets for rodent studies. These percentages are well-established in the literature.[1][19][21]

Materials:

  • Complete amino acid mix (without methionine)

  • L-Methionine hydrochloride (reagent grade)

  • Corn starch, Dextrose (Carbohydrate sources)

  • Soybean oil, Lard (Fat sources)

  • Cellulose (Fiber)

  • Vitamin Mix (e.g., AIN-93M-VX)

  • Mineral Mix (e.g., AIN-93M-MX)

  • Choline Bitartrate

  • Balance, planetary mixer

Procedure:

  • Calculate Components: Based on the desired final weight of the diet (e.g., 1 kg), calculate the required mass of each component according to the formulation table below.

Component (g/kg diet)Control Diet (0.86% Met)MR Diet (0.17% Met)Rationale
Corn Starch397.486397.486Primary carbohydrate
Casein (or AA Mix)200200Protein/Amino Acid source
Dextrose132132Simple carbohydrate
Sucrose100100Palatability, carbohydrate
Soybean Oil7070Fat source, essential fatty acids
Fiber (Cellulose)5050Dietary fiber
Mineral Mix3535Essential minerals
Vitamin Mix1010Essential vitamins
L-Methionine 8.6 1.7 Experimental Variable
Choline Bitartrate2.52.5Essential nutrient
Replacement AA06.9Maintains isonitrogenous state
Total 1005.586 1005.586

Table 2: Example formulation for Control and MR diets, adapted from common literature formulations.[20][21] Note: Specific formulations may vary. This is a representative example. The replacement amino acid is often L-Glutamic acid.

  • Premix Dry Ingredients: In the mixer bowl, combine all dry ingredients (amino acid mix, starches, sugars, fiber, vitamin/mineral mixes, choline) EXCEPT for the methionine. Mix on low speed for 15 minutes to ensure homogeneity.

  • Create Control and MR Batches:

    • For the Control Diet: Weigh out the calculated amount of L-Methionine hydrochloride (8.6 g for a 1 kg batch) and add it to the dry premix. Mix for another 10 minutes.

    • For the MR Diet: Weigh out the calculated amount of L-Methionine hydrochloride (1.7 g for a 1 kg batch) and the replacement amino acid. Add them to the dry premix. Mix for another 10 minutes.

  • Add Wet Ingredients: While the mixer is on low speed, slowly add the soybean oil (or other fat sources). Continue mixing for 15 minutes until a uniform dough-like consistency is achieved.

  • Pelletize and Store: Use a pellet mill to form diet pellets. Air-dry the pellets for 24-48 hours. Store in airtight containers at 4°C, protected from light, for up to 3 months.

Self-Validation: The control diet is the primary validation tool. All comparisons are made against animals fed this diet, isolating the effect of methionine levels. Chemical analysis of a small sample of each diet batch to confirm methionine content is recommended for GMP-level studies.

Protocol: In Vivo Rodent Longevity and Healthspan Study

Objective: To assess the impact of a methionine-restricted diet on the lifespan and healthspan of mice.

InVivo_Workflow start Select Mouse Strain (e.g., C57BL/6J) Age: 6-8 weeks acclimate Acclimation (1-2 weeks) Standard Chow start->acclimate randomize Randomize into Groups (n=30-50 per group) acclimate->randomize diet Introduce Experimental Diets - Control (0.86% Met) - MR (0.17% Met) randomize->diet monitor_weekly Weekly Monitoring - Body Weight - Food Intake diet->monitor_weekly Throughout Study monitor_monthly Monthly/Quarterly Healthspan Assays - Glucose Tolerance Test - Frailty Index - Grip Strength diet->monitor_monthly Throughout Study lifespan Record Lifespan (Time to Natural Death) diet->lifespan analysis Data Analysis - Kaplan-Meier Survival Curves - Statistical Analysis of Healthspan Data monitor_monthly->analysis necropsy Terminal Necropsy - Pathology Analysis - Tissue Collection for Biomarkers lifespan->necropsy necropsy->analysis caption Fig 3. Experimental workflow for a rodent longevity study.

Caption: Fig 3. A typical experimental workflow for an in vivo rodent longevity study using MR.

Procedure:

  • Animal Selection: Choose a common inbred mouse strain (e.g., C57BL/6J) at a young adult age (e.g., 8 weeks).

  • Acclimation: House animals for 1-2 weeks on standard chow to acclimate to the facility.

  • Randomization: Randomly assign mice to the Control diet group or the MR diet group. Ensure groups are balanced for initial body weight.

  • Dietary Intervention: Provide the respective pelleted diets and water ad libitum.

  • Routine Monitoring:

    • Weekly: Measure body weight and food intake for each cage.

    • Daily: Perform health checks.

  • Healthspan Assessments: At regular intervals (e.g., every 3-6 months), perform a battery of healthspan tests on a subset of animals:

    • Metabolic Health: Glucose and Insulin Tolerance Tests.

    • Physical Function: Grip strength, rotarod performance.

    • General Frailty: Clinical frailty index scoring.[22][23]

  • Lifespan Endpoint: Monitor animals until natural death. Record the date of death for each animal.

  • Terminal Collection: Perform a full necropsy on animals at the end of their life to determine the cause of death and assess pathology.[4] Collect tissues (liver, muscle, brain, adipose) for downstream molecular analysis (e.g., Western blot, RNA-seq, metabolomics).

Data Analysis:

  • Lifespan: Generate Kaplan-Meier survival curves and analyze using the log-rank test.

  • Healthspan: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare healthspan metrics between groups at different ages.

Protocol: Assessing Cellular Senescence under Methionine Restriction

Objective: To determine if MR delays the onset of replicative senescence in primary human diploid fibroblasts (HDFs), a well-established in vitro model of aging.[17][18]

Materials:

  • Low passage primary HDFs (e.g., IMR-90, WI-38)

  • DMEM for HDFs (custom formulation, without Methionine, Cysteine, or Sodium Pyruvate)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Methionine hydrochloride, L-Cysteine hydrochloride

  • Senescence-Associated β-Galactosidase (SA-β-Gal) Staining Kit

  • Cell culture supplies (flasks, plates, incubator)

Procedure:

  • Media Preparation (The "Why"): Standard DMEM and FBS contain high levels of amino acids. To precisely control methionine, custom-formulated media and dialyzed FBS (which has small molecules like amino acids removed) are required .

    • Control Medium: Reconstitute DMEM powder and supplement with 10% dFBS, L-Cysteine (e.g., 200 µM), and a normal level of L-Methionine (e.g., 100-200 µM).

    • MR Medium: Reconstitute DMEM powder and supplement with 10% dFBS, L-Cysteine, and a restricted level of L-Methionine (e.g., 5-20 µM).

  • Cell Culture: Culture low-passage HDFs in Control Medium until they reach ~70% confluency.

  • Initiate Experiment: Split cells and seed them into two populations. Culture one in Control Medium and the other in MR Medium.

  • Serial Passaging: Passage the cells continuously at a 1:4 split ratio whenever they reach ~90% confluency. Record the number of passages and calculate the cumulative population doublings (PDs).

  • Determine Replicative Lifespan: Continue passaging until the cells fail to double within 2 weeks. This is considered replicative senescence.

  • Assess Senescence: At late passages, perform SA-β-Gal staining. Seed cells on coverslips, allow them to attach, and then follow the manufacturer's protocol for fixing and staining.

  • Quantification: Count the percentage of blue (SA-β-Gal positive) cells out of at least 200 total cells in multiple fields of view.

Expected Outcome: Cells cultured in MR medium are expected to undergo more population doublings before senescence and show a lower percentage of SA-β-Gal positive cells at equivalent passage numbers compared to controls.[17]

Summary of Expected Outcomes & Biomarkers

When conducting MR studies, a consistent suite of phenotypes and biomarker changes is expected, providing a signature of the MR response.

ParameterExpected Outcome in MR GroupRationale & Key PathwaysRelevant Citations
Lifespan Increased median and maximumIntegrated effect of all mechanisms[1][2][4]
Body Weight Decreased (despite increased intake)Increased energy expenditure, FGF21 signaling[1][10][21]
Adiposity Decreased visceral & total fatImproved lipid metabolism, insulin sensitivity[1][21]
Serum IGF-1 DecreasedKey hormonal mediator of MR effects[4][14][24]
Serum Insulin/Glucose Decreased / Improved ToleranceEnhanced insulin sensitivity[1][4][14]
Hepatic Glutathione (GSH) DecreasedReduced precursor supply from transsulfuration[10][14]
Mitochondrial ROS DecreasedReduced complex I ROS generation[7][16][17]
Autophagy Markers (LC3-II) IncreasedInhibition of mTORC1 signaling[1][2][8]

Table 3: Key biomarkers and expected outcomes in rodent models of Methionine Restriction.

Conclusion and Future Directions

Methionine restriction is a powerful intervention for probing the fundamental mechanisms of aging. The use of methionine hydrochloride in precisely formulated diets and media is central to the successful execution of these studies. The protocols and principles outlined in this guide provide a robust framework for investigating the pro-longevity effects of MR, from cellular senescence to whole-organism lifespan.

Future research will likely focus on developing "MR mimetics"—pharmacological agents that can replicate the benefits of MR without requiring stringent dietary adherence.[25] Additionally, translating these findings to humans remains a key challenge, with ongoing studies exploring the feasibility and efficacy of MR diets in clinical settings.[25][26][27] The continued application of the rigorous methodologies described herein will be essential for advancing this exciting field and potentially developing novel therapies to promote healthy aging.

References

Troubleshooting & Optimization

Technical Support Guide: Troubleshooting Poor Solubility of Methionine Hydrochloride in Neutral pH Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of L-methionine hydrochloride in common neutral pH buffer systems. Instead of a simple list of steps, we will explore the underlying physicochemical principles governing this issue and provide robust, field-proven protocols to ensure your experimental success.

Frequently Asked Questions (FAQs): The "Why" Behind the Problem
Q1: Why is my L-methionine hydrochloride precipitating when I add it to my neutral pH buffer (e.g., PBS or HEPES at pH 7.4)?

A: This is the most common issue, and it stems directly from the molecular properties of methionine itself. The root cause is the amino acid's isoelectric point (pI) .

  • Understanding the Isoelectric Point (pI): Every amino acid has an isoelectric point, which is the specific pH at which the molecule carries no net electrical charge.[1][2] For methionine, the pI is approximately 5.74 .[3][4] At this pH, the positive charge on the amino group (-NH3+) and the negative charge on the carboxyl group (-COO⁻) cancel each other out, creating a neutral zwitterion.[2][5]

  • Solubility Minimum at pI: Molecules are least soluble in a solvent when they have no net charge, as intermolecular attractions between the solute molecules can become stronger than the interactions with the solvent (water).[5] Therefore, methionine exhibits its lowest solubility at or near its pI of 5.74.[6]

  • Neutral pH Proximity: A typical neutral buffer used in biological research has a pH of 7.0 to 7.4. While not exactly at the pI, this pH range is close enough to 5.74 to cause a significant decrease in methionine's solubility, leading to precipitation, especially at higher concentrations. The solubility of methionine increases as the pH moves further away from its pI, into either more acidic or more basic conditions.[6][7]

Q2: What is the advantage of using L-methionine hydrochloride if it still precipitates?

A: L-methionine hydrochloride is the salt form of methionine, created by reacting it with hydrochloric acid.[8] The primary advantage is that it significantly improves the initial rate of dissolution . When you add the crystalline L-methionine HCl powder to water, it creates a localized acidic microenvironment. In this acidic state (pH << 5.74), the methionine molecule carries a net positive charge, making it highly soluble.[9][10]

The problem arises when this pre-dissolved, acidic solution is introduced into a buffer with a much higher pH and sufficient buffering capacity to raise the overall pH back to neutral, thus pushing the methionine molecule back towards its low-solubility pI.

Q3: Does the type of neutral buffer I use (e.g., PBS vs. HEPES) make a difference?

A: For this specific solubility issue, the buffer type is less important than its pH and buffering capacity . Both Phosphate-Buffered Saline (PBS) and HEPES-buffered saline are excellent for maintaining physiological pH.[11][12] However, their primary function is to resist pH changes. When you add the acidic, dissolved methionine hydrochloride, the buffer will work to neutralize that acid and maintain its setpoint of ~7.4. It is this pH-maintaining action that drives the methionine towards its isoelectric point and causes precipitation. The fundamental issue remains the final pH of the solution, not a specific adverse interaction with phosphate or HEPES molecules.

Troubleshooting Workflow & Experimental Protocols

The key to preventing precipitation is to control the dissolution and pH adjustment process carefully. Never add the solid this compound powder directly to the neutral buffer. The following workflow and protocols are designed to avoid the low-solubility pH range during preparation.

Troubleshooting Decision Pathway

G start Start: Need to dissolve Met-HCl in neutral buffer dissolve Protocol 1: Prepare an acidic, concentrated stock solution of Met-HCl in pure H₂O or 0.01M HCl. start->dissolve check_dissolved Is the stock solution perfectly clear? dissolve->check_dissolved add_to_buffer Slowly add the acidic stock solution to the final volume of neutral buffer with vigorous stirring. check_dissolved->add_to_buffer Yes troubleshoot Initiate Protocol 2: Alternative Strategies check_dissolved->troubleshoot No, trouble dissolving check_precipitate Does precipitation occur? add_to_buffer->check_precipitate success Success: Solution is clear and stable. Verify final pH. check_precipitate->success No check_precipitate->troubleshoot Yes

Caption: Decision workflow for dissolving this compound.

Protocol 1: Recommended Method — pH-Adjusted Stock Solution

This method is the most reliable as it ensures the methionine is fully dissolved in a favorable pH environment before being diluted into the final buffer.

Objective: To prepare a stable, concentrated stock of L-methionine hydrochloride that can be added to a neutral buffer without precipitation.

Methodology:

  • Calculate Mass: Determine the mass of L-methionine hydrochloride (MW: 185.67 g/mol ) required for your desired final concentration.[8]

  • Select a Solvent: For your stock solution, use either high-purity water (e.g., Milli-Q) or a dilute acid like 0.01 M HCl. Using dilute HCl provides a more robust low-pH environment. A product data sheet notes high solubility in 1 M HCl (50 mg/ml).[9]

  • Prepare Concentrated Stock: Dissolve the calculated mass of L-methionine HCl in a small volume of your chosen solvent (e.g., create a 10x or 100x stock). Do not use more than 1/10th of your final buffer volume.

  • Ensure Complete Dissolution: Vortex or stir the stock solution until the powder is completely dissolved and the solution is perfectly clear. Gentle warming (to 30-37°C) can be applied if dissolution is slow, but is often not necessary with this method.[6]

  • Dilute into Final Buffer: Place your final volume of neutral pH buffer on a stir plate with a stir bar. While the buffer is stirring vigorously, add your concentrated acidic stock solution slowly and dropwise. This ensures rapid mixing and prevents localized pH changes that could cause precipitation.

  • Final pH Check: Once the addition is complete, allow the solution to mix for 5-10 minutes. Use a calibrated pH meter to verify that the final pH is within your desired range. The small volume of acidic stock should not significantly alter the pH of a properly formulated buffer. If a minor adjustment is needed, use dilute NaOH or HCl.

Protocol 2: Alternative Strategies for High Concentrations or Stubborn Cases

If you still face issues, especially at very high methionine concentrations, consider these additional strategies. These can be combined with Protocol 1.

Objective: To enhance the solubility of methionine in the final neutral buffer formulation.

Methodologies:

  • Ionic Strength Modification:

    • Principle: At low to moderate concentrations, increasing the ionic strength of the buffer can enhance the solubility of proteins and amino acids, a phenomenon known as "salting in".[13][14] The additional ions help to shield electrostatic charges on the solute molecules, reducing intermolecular aggregation.

    • Application: If your experimental conditions permit, ensure your final buffer contains a salt like NaCl at a physiological concentration (e.g., 150 mM). If using a low-salt buffer, consider performing a small-scale test to see if adding 50-150 mM NaCl improves stability.[15]

  • Inclusion of Solubility Enhancers:

    • Principle: Certain chemical agents, often used in protein formulation, can stabilize solutes and prevent aggregation.[15]

    • Application:

      • L-Arginine: Often used at concentrations from 50 mM to 0.5 M, L-Arginine can help suppress aggregation and improve the solubility of proteins and amino acids.[15]

      • Glycerol/Sucrose: Adding polyols like glycerol (5-20% v/v) or sucrose can stabilize the native structure of biomolecules and increase solubility through preferential exclusion effects.[15][16]

    • Implementation: Prepare your neutral buffer containing the desired enhancer before adding the acidic methionine stock solution as described in Protocol 1.

Key Physicochemical Data for L-Methionine

A clear understanding of methionine's properties is essential for troubleshooting. The following table summarizes key values.

ParameterValueSource(s)
Molecular Weight (L-Methionine) 149.21 g/mol [17][18]
Molecular Weight (L-Methionine HCl) 185.67 g/mol [8]
pKa (α-carboxyl group) ~2.28[3][4][19]
pKa (α-amino group) ~9.21[3][4][19]
Isoelectric Point (pI) ~5.74 [1][3][4]
Advanced Troubleshooting FAQs
Q4: Can I dissolve the this compound directly in my neutral buffer and then lower the pH to dissolve the precipitate, before raising it back to neutral?

A: While theoretically possible, this approach is not recommended. It is far less controlled than Protocol 1. Once a precipitate has formed, it can be difficult to fully and efficiently redissolve. This process, known as "crashing out," can sometimes lead to the formation of stable aggregates that are resistant to solubilization even when the pH is adjusted.[20][21] It is always more effective to prevent precipitation from occurring in the first place.

Q5: My final solution was initially clear, but it became cloudy and precipitated after being stored for a few hours or overnight. What is happening?

A: This indicates that you have created a supersaturated and thermodynamically unstable solution. The solution was kinetically stable immediately after preparation, but over time, the methionine molecules began to aggregate and precipitate out to reach a true state of equilibrium. This is common when working near the solubility limit of a compound.

Solutions:

  • Reduce Final Concentration: The simplest solution is to remake the buffer at a slightly lower final concentration of methionine.

  • Incorporate Stabilizers: Prepare the solution again, but this time include a stabilizing agent from Protocol 2 (e.g., L-Arginine or glycerol) in your final buffer.[15] This can help maintain long-term stability.

  • Storage Conditions: Store the solution at the recommended temperature. While solubility often increases with temperature, stability might decrease. For many biological buffers, storage at 4°C is standard.

References

Optimizing methionine hydrochloride concentration to prevent cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting advice and clear answers to frequently asked questions regarding the use of methionine hydrochloride in cell culture. While methionine is an essential amino acid critical for cellular health, its concentration must be carefully managed.[1] Excessive levels can lead to cytotoxicity, confounding experimental results and compromising cell viability. This document provides the scientific rationale and practical steps to identify, prevent, and resolve issues related to methionine-induced cytotoxicity.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of methionine in cell culture?

Methionine is an essential sulfur-containing amino acid, meaning most mammalian cells cannot synthesize it de novo. Its roles are multifaceted and critical for cell survival and proliferation.[1]

  • Protein Synthesis: It serves as the initiating amino acid for the synthesis of all polypeptide chains.[2]

  • One-Carbon Metabolism: Methionine is a central hub in one-carbon metabolism. It is converted into S-adenosylmethionine (SAM), the universal methyl donor for crucial methylation of DNA, RNA, histones, and other proteins. These methylation events are vital for epigenetic regulation, gene expression, and signal transduction.[2][3]

  • Antioxidant Defense: Through the transsulfuration pathway, methionine contributes to the synthesis of cysteine, a precursor to the major intracellular antioxidant, glutathione (GSH).[2]

Q2: Why can high concentrations of this compound be cytotoxic?

While essential, an excess of methionine can disrupt cellular homeostasis through several mechanisms:

  • Metabolic Byproduct Toxicity: High levels of methionine can lead to an increased production of homocysteine, a metabolite linked to oxidative stress and cellular damage.[4]

  • ATP Depletion: The conversion of methionine to S-adenosylmethionine (SAM) by the enzyme Methionine Adenosyltransferase (MAT) is an ATP-dependent process. Excessive methionine can drive this reaction, leading to the depletion of hepatic ATP pools and impairing cellular energy metabolism.[4]

  • Induction of Oxidative Stress: Although methionine metabolism is linked to antioxidant production, an imbalance caused by excessive methionine can paradoxically increase the production of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses.[5]

  • p53-Dependent Cell Cycle Arrest: In cancer cell lines expressing wild-type p53 (e.g., MCF-7, LNCaP), high concentrations of methionine have been shown to suppress p53 expression and induce cell cycle arrest, primarily in the G1 phase, thereby inhibiting proliferation.[6][7] This effect is not observed in cells with mutated p53.[6]

Q3: What is the difference between L-Methionine and L-Methionine Hydrochloride?

L-Methionine is the biologically active isomer. L-Methionine Hydrochloride is the hydrochloride salt of L-methionine. The primary practical difference is its enhanced solubility in aqueous solutions due to the salt form.[8][9] Once dissolved and buffered in cell culture medium, it dissociates, and the biologically active component is L-methionine. When preparing stock solutions, it is crucial to use the molecular weight of L-Methionine Hydrochloride to ensure accurate molar concentration calculations.

Q4: What is a "standard" concentration of L-Methionine in cell culture media?

The concentration of L-methionine varies between media formulations but provides a crucial baseline for understanding what constitutes an "excess."

Medium FormulationTypical L-Methionine Concentration (mg/L)Approximate Molar Concentration (mM)
DMEM (Dulbecco's Modified Eagle Medium)30 mg/L~0.20 mM
RPMI-164015 mg/L~0.10 mM
Ham's F-124.48 mg/L~0.03 mM
MEM (Minimum Essential Medium)15 mg/L~0.10 mM

Data compiled from various media formulation guides.[10][11][12]

Troubleshooting Guide: Methionine-Related Cytotoxicity

This section addresses specific issues you may encounter in your experiments.

Issue 1: Reduced Cell Viability and Slow Growth After Supplementation

Symptoms:

  • You've added a compound dissolved in a solution containing high this compound, or directly supplemented the medium, and now observe a lower cell count or slower proliferation rate compared to controls.

  • Increased number of floating cells in the culture vessel.[13]

Potential Causes & Solutions:

  • Cause: Direct Cytotoxicity from Methionine Excess. The final concentration of methionine in your culture medium may have reached toxic levels.

    • Solution: Calculate the final molar concentration of methionine in your medium after all additions. Compare this to the basal level in your medium (see table above). A significant increase (e.g., 10-fold or higher) may be the culprit. The most reliable solution is to perform a dose-response experiment to determine the specific IC50 (half-maximal inhibitory concentration) for your cell line.[13] (See Protocol 1 ).

  • Cause: Cell Line Sensitivity. Different cell lines exhibit varied sensitivity to methionine. For example, some cancer cells with wild-type p53 are particularly sensitive to high-methionine-induced cell cycle arrest.[6][7]

    • Solution: Review the literature for your specific cell line's characteristics. If you are working with a p53 wild-type line like MCF-7 or LNCaP, be aware that concentrations of 1-5 mg/mL have been shown to be cytostatic.[6] If possible, use a lower concentration of methionine or prepare new stocks of your compound in a vehicle with a physiological methionine concentration.

Issue 2: Observable Changes in Cell Morphology

Symptoms:

  • Cells appear rounded, shrunken, or have lost their typical spread-out appearance.[13]

  • Increased detachment from the culture surface for adherent cell lines.[13]

  • Electron microscopy may reveal swelling of the cytosol and organelles, but without the characteristic chromatin condensation of apoptosis.[14]

Potential Causes & Solutions:

  • Cause: Cellular Stress Response. High methionine levels can induce oxidative stress and disrupt the cytoskeleton.[5][15] These morphological changes are a visual indicator that the cells are no longer healthy.

    • Solution: Immediately perform a cell viability assay (e.g., Trypan Blue exclusion) to quantify the extent of cell death. Lower the concentration of methionine in subsequent experiments. Consider analyzing markers of oxidative stress (e.g., ROS production) or apoptosis/necrosis to understand the mechanism of cell death in your specific system.

  • Cause: Nutrient Imbalance. An extreme excess of one amino acid can interfere with the transport and metabolism of others, leading to a broader stress response.

    • Solution: Ensure that any supplementation is done with careful consideration of the final media composition. If high concentrations are necessary for your experiment, consider using a more nutrient-rich basal medium like DMEM/F-12 to better support the cells.[16]

Key Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound (Dose-Response Curve)

This protocol allows you to empirically determine the IC50 of methionine for your specific cell line.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • L-Methionine Hydrochloride

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Preparation of Methionine Dilutions:

    • Prepare a high-concentration stock solution of L-Methionine Hydrochloride in serum-free medium or PBS (e.g., 100 mM). Ensure it is sterile-filtered.

    • Perform a serial dilution to create a range of concentrations. A good starting range might be 100 mM, 50 mM, 25 mM, 10 mM, 5 mM, 1 mM, 0.5 mM, and 0.1 mM.

    • Include a "vehicle control" well that receives only the medium used for dilution.

  • Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared methionine dilutions or vehicle control to the appropriate wells. Ensure each concentration is tested in triplicate or quadruplicate.

    • Incubate for a relevant period (e.g., 24, 48, or 72 hours), depending on your experimental goals.

  • Cell Viability Assay:

    • After incubation, perform the cell viability assay according to the manufacturer's instructions (e.g., for an MTT assay, add the reagent and incubate for 2-4 hours, then add solubilization solution).

    • Read the absorbance or luminescence on a microplate reader.

  • Data Analysis:

    • Average the readings from the replicate wells for each concentration.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percent cell viability against the logarithm of the methionine concentration.

    • Use a non-linear regression (sigmoidal dose-response) analysis in software like GraphPad Prism to calculate the IC50 value.[17][18]

Mechanistic Insights & Visualizations
The Central Role of Methionine in One-Carbon Metabolism

Excess methionine can disrupt the delicate balance of this entire pathway. The conversion of methionine to SAM is a critical control point. High substrate levels can drive the pathway towards homocysteine production, potentially leading to its accumulation if the downstream transsulfuration or remethylation pathways become saturated.

Methionine_Metabolism MET Methionine SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) MET->SAM MAT SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methyl_Acceptor Methyl Acceptor (DNA, RNA, Protein) HCY Homocysteine SAH->HCY SAHH HCY->MET MS, Vitamin B12 CYS Cysteine (Glutathione Precursor) HCY->CYS Transsulfuration Pathway MTHF 5-Methyl-THF ATP ATP ATP->SAM Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product THF Tetrahydrofolate (THF) MTHF->THF

Caption: Methionine Metabolism Pathway.
High Methionine and p53-Dependent Cell Cycle Arrest

In cancer cells with functional (wild-type) p53, high concentrations of methionine can trigger a cytostatic, rather than cytotoxic, response. This is a crucial distinction for interpreting experimental outcomes. The mechanism involves the modulation of p53, which in turn activates downstream effectors like the cyclin-dependent kinase inhibitor p21, leading to a halt in cell cycle progression at the G1/S checkpoint.[6][19]

p53_Pathway cluster_logic High_Met High Methionine Concentration p53 Wild-Type p53 High_Met->p53 Modulates (Mechanism complex) p21 p21 (CDK Inhibitor) p53->p21 Upregulates CDK Cyclin/CDK Complexes p21->CDK Inhibits G1_S G1/S Phase Transition CDK->G1_S Promotes Arrest Cell Cycle Arrest CDK->Arrest leads to

Caption: p53-Mediated G1 Arrest Logic.

References

Technical Support Center: Stabilizing Methionine Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling methionine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing the oxidation of this compound in stock solutions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution is turning slightly yellow and my results are inconsistent. What is happening?

A: The yellowing of your solution and inconsistent results are classic indicators of methionine oxidation. The sulfur atom in the methionine side chain is highly susceptible to oxidation, leading to the formation of methionine sulfoxide and further to methionine sulfone. This seemingly small chemical change can have significant consequences in your experiments, including altered protein structure and function if the methionine is being incorporated into a larger molecule, or incorrect quantification in analytical standards.

Several factors can accelerate this degradation process:

  • Dissolved Oxygen: The primary culprit is often dissolved oxygen in your aqueous solvent.

  • Trace Metal Ions: Transition metals like iron and copper can act as catalysts, significantly speeding up the oxidation process, often through Fenton-like reactions.[1][2][3][4][5]

  • Light Exposure: Exposure to light, particularly UV radiation, can generate reactive oxygen species (ROS) that readily oxidize methionine.[6][7][8]

  • Temperature: Elevated temperatures can increase the rate of oxidation reactions.[9][10]

  • pH: While the oxidation of free methionine is not as strongly pH-dependent as some other amino acids like cysteine, pH can influence the rate of oxidation, especially in the context of specific buffers or the presence of other reactive species.[11][12][13][14][15]

Troubleshooting Guide: Proactive Prevention of Methionine Oxidation

To ensure the stability and reliability of your this compound stock solutions, a proactive approach to preventing oxidation is critical. The following sections provide detailed protocols and explanations to help you maintain the integrity of your solutions.

Issue 1: Rapid Degradation of Freshly Prepared Stock Solution

Likely Cause: The primary cause of rapid degradation is often the presence of dissolved oxygen in the solvent and contamination with catalytic metal ions.

Solution: Preparation of a Stabilized this compound Stock Solution

This protocol outlines the preparation of a stock solution with minimized potential for oxidation.

Materials:

  • High-purity (e.g., Milli-Q or equivalent) water

  • This compound (high-purity grade)

  • Inert gas (e.g., high-purity nitrogen or argon)

  • Metal-chelating agent (e.g., EDTA, disodium salt)

  • Sterile, amber glass storage vials with airtight caps

Experimental Protocol:

Step 1: Preparation of Deoxygenated Solvent

The most effective way to remove dissolved oxygen is by sparging with an inert gas.

  • Place the desired volume of high-purity water into a clean glass container.

  • Insert a sparging tube connected to a regulated inert gas source (nitrogen or argon) into the water, ensuring the gas bubbles through the entire volume.

  • Sparge the water for at least 30-60 minutes. For larger volumes, a longer duration is recommended. Boiling the water for 30 minutes prior to sparging can also help remove dissolved gases, though sparging is generally more effective.[16][17]

Step 2: Buffer and Chelating Agent Addition

  • If a buffered solution is required, dissolve the appropriate amount of buffering agent in the deoxygenated water. Note that some buffers, like Tris, can generate radicals under certain conditions. Phosphate or HEPES buffers are often more suitable.[7]

  • To sequester any trace metal ion contaminants, add a chelating agent such as EDTA to a final concentration of 1-5 mM.[7]

Step 3: Dissolving this compound

  • Weigh the required amount of this compound and dissolve it in the deoxygenated, chelated solvent. Gentle stirring can be used to aid dissolution.

  • Perform this step under a gentle stream of inert gas to minimize re-exposure to atmospheric oxygen.

Step 4: Storage and Handling

  • Filter the final solution through a 0.22 µm sterile filter into sterile, amber glass vials. Amber vials are crucial to protect the solution from light.[18]

  • Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and contamination.[19]

  • Before sealing the vials, flush the headspace with inert gas.

  • For long-term storage (up to 6 months), store the aliquots at -80°C. For short-term storage (up to 1 month), -20°C is acceptable.[19]

G cluster_prep Solvent Preparation cluster_dissolution Dissolution cluster_storage Storage Start Start with High-Purity Water Deoxygenate Deoxygenate via Inert Gas Sparging Start->Deoxygenate Add_Buffer Add Buffer (e.g., HEPES) Deoxygenate->Add_Buffer Add_Chelator Add Chelating Agent (e.g., 1-5 mM EDTA) Add_Buffer->Add_Chelator Dissolve_Met Dissolve Methionine HCl under Inert Gas Add_Chelator->Dissolve_Met Filter Sterile Filter (0.22 µm) into Amber Vials Dissolve_Met->Filter Aliquot Aliquot into Single-Use Volumes Filter->Aliquot Flush Flush Headspace with Inert Gas Aliquot->Flush Store Store at -80°C (long-term) or -20°C (short-term) Flush->Store

Issue 2: Solution Degradation Despite Careful Preparation

Likely Cause: Even with proper preparation, certain experimental conditions can introduce oxidative stress. This can include the use of reagents that generate reactive oxygen species (ROS) or prolonged exposure to ambient conditions.

Solution: Incorporating Sacrificial Antioxidants

For particularly sensitive applications, the addition of a sacrificial antioxidant to your stock solution can provide an extra layer of protection.

  • Free L-Methionine: Adding an excess of free L-methionine (10-20 mM) can act as a sacrificial scavenger, protecting the methionine residues within your protein of interest or your analytical standard.[7][9][10][20]

  • Other Antioxidants: Other antioxidants like sodium thiosulfate or N-acetylcysteine can also be effective. However, their compatibility with your specific application must be verified as they can sometimes interfere with downstream assays.[7][9][10]

Factor Influencing OxidationPreventative MeasureKey Considerations
Dissolved Oxygen Use deoxygenated solvents (sparging or boiling).Sparging with an inert gas like nitrogen or argon is highly effective.[16]
Trace Metal Ions Add a chelating agent (e.g., 1-5 mM EDTA).Sequesters metal ions, preventing them from catalyzing oxidation.[7]
Light Exposure Store solutions in amber or light-blocking containers.Protects against photodegradation and the formation of ROS.[6][7][8]
Temperature Store at low temperatures (-20°C or -80°C).Slows the rate of chemical reactions, including oxidation.[9][19]
Repeated Freeze-Thaw Aliquot into single-use volumes.Minimizes exposure to atmospheric oxygen and temperature fluctuations.[19]
Reactive Reagents Add a sacrificial antioxidant (e.g., excess free L-methionine).Provides a competitive substrate for oxidizing agents.[7][9][10]

The Science Behind Methionine Oxidation

Methionine's sulfur-containing side chain makes it particularly susceptible to attack by reactive oxygen species (ROS). The oxidation process typically occurs in two steps:

  • Methionine to Methionine Sulfoxide: This is a reversible process in biological systems, catalyzed by the enzyme methionine sulfoxide reductase.[21]

  • Methionine Sulfoxide to Methionine Sulfone: This second oxidation step is generally considered irreversible under physiological conditions.

G Met Methionine MetO Methionine Sulfoxide Met->MetO + ROS MetO->Met - O (Enzymatic Repair) MetO2 Methionine Sulfone MetO->MetO2 + Strong Oxidant

This oxidative damage can lead to a cascade of problems in experimental systems, from altered protein folding and function to inaccurate analytical measurements.[11][22] By understanding and controlling the factors that contribute to methionine oxidation, you can significantly improve the reproducibility and reliability of your research.

References

How to address batch-to-batch variability of methionine hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methionine Hydrochloride

Welcome to the technical support resource for this compound. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate batch-to-batch variability in their experiments. As Senior Application Scientists, we have developed this guide to provide not just protocols, but the scientific reasoning behind them, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs): Understanding Variability

Q1: What is batch-to-batch variability and why is it a concern for this compound?

Batch-to-batch variability refers to the slight differences in chemical and physical properties that can exist between different production lots of the same chemical, in this case, this compound.[1] While reputable manufacturers operate under strict quality controls, minor variations are inherent to any manufacturing process.[2]

For a critical raw material like this compound—an essential amino acid vital for protein synthesis, methylation, and overall cell health in culture—this variability can have significant consequences.[3][4] Inconsistent batches can lead to unpredictable cell growth, altered protein expression, and a lack of reproducibility in experimental outcomes, ultimately compromising research data and drug development timelines.[1][5]

Q2: What are the primary causes of variability in this compound powder?

Several factors can contribute to differences between batches:

  • Purity & Impurities: The efficiency of the chemical synthesis and purification processes determines the final purity.[6] Different batches may contain trace amounts of related substances, starting materials, or by-products. Even small changes in the impurity profile can have biological effects.

  • Moisture Content: this compound can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] Improper handling or storage can lead to increased water content, which alters the effective concentration of the compound and can promote degradation. Pharmacopeial standards specify a maximum loss on drying.[8][9]

  • Physical Properties: Variations in crystallinity, particle size, and density can affect the dissolution rate and overall solubility of the powder, which is critical when preparing stock solutions.

  • pH of Solution: The final pH of a prepared solution can vary slightly between batches.[8][10] This is a critical parameter, as many biological systems and chemical reactions are highly sensitive to pH.

Q3: My experiment, which used to work perfectly, is now failing after I started a new bottle of this compound. Could the new batch be the problem?

Yes, it is a distinct possibility. When a reliable experiment suddenly yields inconsistent or unexpected results, and the only known change is a new lot of a critical reagent, the reagent itself becomes a primary suspect.[11][12] This is a classic troubleshooting scenario where investigating the new batch of this compound is a logical and necessary step.[13]

Troubleshooting Guide: A Proactive & Reactive Approach

Consistent results begin with consistent reagents. This guide is structured into two key workflows: proactively qualifying a new batch before it enters routine use, and reactively troubleshooting when a batch is already in use and is suspected of causing issues.

Workflow 1: Proactive Qualification of a New this compound Batch

Implementing a simple qualification workflow for every new batch is the most effective way to prevent downstream experimental failure.

// Node Definitions A [label="New Lot of\nMethionine HCl Received", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Review Certificate of\nAnalysis (CoA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Compare CoA to\nEstablished Specs (Table 1)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Perform In-House\nVerification Tests", fillcolor="#FBBC05", fontcolor="#202124", shape=parallelogram]; E [label="Parameters Meet\nAcceptance Criteria?", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond]; F [label="Quarantine Lot.\nContact Manufacturer.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Release Lot for\nExperimental Use", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Side-by-Side Comparison\nwith Previous Lot (Optional)", fillcolor="#FBBC05", fontcolor="#202124", shape=parallelogram];

// Edges A -> B; B -> C; C -> E [label="Results"]; A -> D [style=dashed]; D -> E [style=dashed]; E -> G [label=" Yes"]; E -> F [label=" No"]; G -> H [style=dashed, label="For critical assays"]; } dot Caption: Proactive workflow for qualifying new reagent batches.

Step 1: Scrutinize the Certificate of Analysis (CoA)

Before even opening the container, carefully review the manufacturer-provided CoA. Compare the reported values against established pharmacopeial standards, such as those from the United States Pharmacopeia (USP).[8][14]

Table 1: Key Quality Attributes for Methionine

Parameter USP Specification Typical Range Potential Impact of Deviation
Assay (Purity) 98.5%–101.5% (dried basis) 99.0% - 101.0% Lower purity reduces effective concentration; unknown impurities can be cytotoxic.[3]
pH (1 in 100 solution) 5.6–6.1 5.7 - 6.0 Affects physiological relevance in cell culture and can alter chemical reaction rates.
Loss on Drying Not more than 0.3% < 0.2% High moisture content leads to inaccurate weighing and potential degradation.[7]
Residue on Ignition Not more than 0.4% < 0.1% Indicates the content of inorganic impurities.
Chloride Not more than 0.05% < 0.02% High ionic strength can affect cell membranes and protein stability.
Heavy Metals Not more than 15 ppm < 10 ppm Can be toxic to cells, even at low concentrations.
Related Compounds Any secondary spot not more intense than 0.5% standard Meets requirement Unidentified related compounds can have off-target biological effects.

(Data synthesized from USP and other pharmacopeial sources).[8][9][15]

Step 2: Perform Simple In-House Verification Tests

For critical applications, relying solely on the CoA may not be sufficient. Simple, quick tests can provide an extra layer of confidence.

  • Visual Inspection & Solubility: A high-quality reagent should be a white, crystalline powder.[10] When dissolved in water or your experimental buffer, the resulting solution should be clear and colorless.[15] Any haze, color, or particulates are red flags.

  • pH Measurement: Prepare a 1% (10 mg/mL) solution in high-purity water and measure the pH.[9] Verify that it falls within the expected range (5.6-6.1). A deviation here is a strong indicator of batch variability.

  • Comparative Analysis (Side-by-Side): If you still have a small amount of a previous, "gold-standard" lot that performed well, run a simple side-by-side comparison. Prepare solutions of both the old and new lots at your typical experimental concentration. Compare the clarity, color, and pH. If possible, run a quick functional test (e.g., on a non-critical cell line) to see if performance is comparable.

Workflow 2: Reactive Troubleshooting for Suspected Variability

This workflow applies when an experiment is already underway and you suspect reagent inconsistency is the cause.

// Node Definitions A [label="Inconsistent or Failed\nExperimental Results", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Rule out common errors\n(Pipetting, calculations,\ninstrumentation)", fillcolor="#FBBC05", fontcolor="#202124", shape=parallelogram]; C [label="Common Error\nIdentified?", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond]; D [label="Correct Error and\nRepeat Experiment", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Suspect Reagent Variability.\nWas a new lot of\nMethionine HCl used?", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; F [label="Investigate Other\nReagents/Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Isolate Suspect Lot.\nRetrieve 'Good' Lot\n(if available)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Perform Side-by-Side\nComparative Experiment", fillcolor="#FBBC05", fontcolor="#202124", shape=parallelogram]; I [label="Variability\nConfirmed?", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; J [label="Quarantine New Lot.\nDocument Findings.\nContact Manufacturer.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D [label=" Yes"]; C -> E [label=" No"]; E -> G [label=" Yes"]; E -> F [label=" No"]; G -> H; H -> I; I -> J [label=" Yes"]; I -> F [label=" No"]; } dot Caption: Troubleshooting workflow for inconsistent results.

  • Isolate the Variable: The first step in any troubleshooting is to confirm that the this compound is indeed the variable.[11] Ask yourself: Was a new bottle or a newly prepared stock solution used for the failed experiments but not for the successful ones? If the answer is yes, proceed.

  • Quarantine the Suspect Lot: Immediately stop using the new batch for any critical experiments. Label it clearly as "Under Investigation" to prevent accidental use by others in the lab.

  • Perform a Head-to-Head Comparison: The most definitive way to confirm batch-to-batch variability is to run a controlled, side-by-side experiment.

    • Source a Control: Obtain a sample from a previously validated, well-performing lot. If none is available, consider purchasing a small quantity from a different lot number or a different trusted vendor to use as a comparator.

    • Run Parallel Experiments: Design a small-scale version of your assay. Run the experiment in parallel with three groups:

      • No Methionine Control: To establish a baseline.

      • "Good" Lot Control: Using the trusted, older batch.

      • "Suspect" Lot Test: Using the new, suspect batch.

    • Analyze the Results: If the experiment with the "Good" lot succeeds while the one with the "Suspect" lot fails or shows anomalous results, you have strong evidence of batch-to-batch variability.

  • Contact the Manufacturer: If you confirm variability, contact the manufacturer's technical support. Provide them with the lot numbers of both the good and bad batches, your CoA analysis, and the data from your side-by-side comparison. Reputable suppliers will take this seriously and may provide a replacement or further analytical support.

Detailed Protocols for In-House Analysis

Protocol 1: pH and Solution Clarity Test

This protocol is a fundamental first-pass check for any new batch.

  • Preparation: In a calibrated fume hood or on a clean bench, accurately weigh 100 mg of this compound using an analytical balance.

  • Dissolution: Transfer the powder to a 15 mL conical tube. Add 10 mL of high-purity, deionized water.

  • Mixing: Vortex the solution for 30 seconds or until the powder is completely dissolved.

  • Clarity Inspection: Hold the tube against a dark background. The solution must be clear, colorless, and free of any visible particulates.

  • pH Measurement: Calibrate a pH meter according to the manufacturer's instructions. Measure the pH of the solution. The reading should be within the range specified by the USP (typically 5.6-6.1).[8]

  • Documentation: Record the lot number, appearance, and pH value in your laboratory notebook.

Protocol 2: Comparative Thin-Layer Chromatography (TLC)

TLC is a simple, cost-effective method to visually check for significant differences in impurities between two lots.[9]

  • Sample Preparation: Prepare 10 mg/mL solutions of the "Good" lot and the "Suspect" lot in 0.3 N hydrochloric acid.

  • TLC Plate: Obtain a silica gel TLC plate. Using a pencil, lightly draw an origin line about 1 cm from the bottom.

  • Spotting: Carefully spot 5 µL of each solution onto the origin line, keeping the spots small and separate. Also, spot a co-spot containing 5 µL of both solutions on top of each other.

  • Developing: Prepare a mobile phase of Butyl alcohol, glacial acetic acid, and water (3:1:1 v/v/v). Place the TLC plate in a developing chamber with the mobile phase, ensuring the origin line is above the solvent level. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Allow the plate to air-dry completely in a fume hood. Spray the plate with a 0.2% ninhydrin solution. Heat the plate gently (e.g., with a heat gun or at 100-105°C) for about 5-10 minutes until spots appear.[9]

  • Analysis: The main methionine spot from both lots should travel the same distance (have the same Rf value). Compare the impurity profiles. The "Suspect" lot should not show any new or significantly more intense secondary spots compared to the "Good" lot.

Best Practices for Handling & Storage

User-induced variability can be just as detrimental as manufacturing variability. Adhering to best practices is crucial.

  • Storage: Always store this compound in a tightly sealed container in a cool, dry place, away from light.[7][16] The manufacturer's recommendation supersedes any general advice.

  • Handling Hygroscopic Powder: Minimize the time the container is open to the atmosphere to prevent moisture absorption.[7] Quickly weigh the desired amount and immediately and securely reseal the container.[17] Do not leave the bottle open on the bench.

  • Stock Solutions: Prepare stock solutions using high-purity solvents and sterile techniques. Store stock solutions at the recommended temperature (typically 2-8°C or -20°C) and for the validated stability period. Avoid repeated freeze-thaw cycles.

  • Labeling: Clearly label all containers with the chemical name, lot number, preparation date, and expiration date.[16] This is critical for traceability when troubleshooting.

References

Adjusting pH for complete dissolution of methionine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to our dedicated technical guide on the dissolution of methionine hydrochloride. This document is structured to provide direct, actionable answers and troubleshooting advice for scientists and researchers. We will delve into the physicochemical principles governing methionine's solubility, offering not just protocols, but the scientific rationale behind them to empower you in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries we receive regarding the preparation of this compound solutions.

Q1: I'm trying to dissolve this compound in neutral water (pH ~7.0), but it's not dissolving completely. Why is this happening?

A: This is a common and expected observation. The limited solubility of methionine near neutral pH is due to its zwitterionic nature. Like all amino acids, methionine has both an acidic carboxyl group and a basic amino group.[1] Around its isoelectric point (pI), the pH at which the molecule has a net zero charge, its solubility is at a minimum. For methionine, the pI is approximately 5.7.[2] At this point, the strong electrostatic attractions between the zwitterionic molecules favor aggregation and precipitation over interaction with water, thus reducing solubility. While this compound is a salt and more soluble than the free amino acid, its solubility is still lowest near the pI.

Q2: What is the optimal pH for achieving complete dissolution of this compound?

A: The optimal pH is one that is sufficiently far from methionine's isoelectric point (pI ≈ 5.7). You have two primary options:

  • Acidic Conditions (pH < 4): By lowering the pH, you fully protonate the carboxylate group (-COO⁻ to -COOH). This leaves the positively charged amino group (-NH₃⁺), resulting in a net positive charge on the molecule. These cationic forms of methionine repel each other and interact favorably with water, leading to a significant increase in solubility.[3][4] Dissolving this compound directly in dilute acids like 0.1 M HCl is a very effective and common practice.[5][6][7]

  • Alkaline Conditions (pH > 8): By raising the pH, you deprotonate the amino group (-NH₃⁺ to -NH₂), leaving the negatively charged carboxylate group (-COO⁻). This results in a net negative charge on the molecule. Similar to the acidic environment, these anionic forms repel each other, greatly enhancing solubility.[3]

The choice between acidic and basic conditions often depends on the requirements of your downstream application.

Q3: What is the fundamental principle governing this pH-dependent solubility?

A: The relationship is explained by the Henderson-Hasselbalch equation, which links pH, the acid dissociation constant (pKa), and the ratio of the deprotonated (conjugate base, A⁻) to the protonated (acid, HA) form of an ionizable group.[1][8][9]

  • pH = pKa + log([A⁻]/[HA])

Methionine has two pKa values: pKa₁ ≈ 2.28 (carboxyl group) and pKa₂ ≈ 9.21 (amino group).[6][10][11]

  • When the pH is significantly below the pI , the solution is rich in H⁺ ions. According to the Henderson-Hasselbalch equation, both the carboxyl and amino groups will be predominantly protonated, resulting in the soluble cationic form (+H₃N-CH(R)-COOH).

  • When the pH is significantly above the pI , the solution has a deficit of H⁺ ions. Both groups will be predominantly deprotonated, resulting in the soluble anionic form (H₂N-CH(R)-COO⁻).

Q4: Can I use heat to help dissolve this compound?

A: Yes, gentle heating can be used to increase the rate of dissolution and the solubility of methionine.[3][6] However, this should be done with caution. Prolonged exposure to high temperatures, especially under harsh pH conditions, can risk chemical degradation of the amino acid. A pragmatic approach is to warm the solution to 30-40°C while stirring, but avoid boiling. If complete dissolution is not achieved, pH adjustment is the more reliable and safer method.

Part 2: Troubleshooting Guide

Problem: My solution remains cloudy or forms a precipitate after pH adjustment.

  • Causality: This often indicates that either the pH is not sufficiently far from the isoelectric point (pI ≈ 5.7) or the concentration of this compound exceeds its solubility limit even at the adjusted pH. It could also suggest the presence of insoluble impurities.

  • Solution Pathway:

    • Verify pH: Use a calibrated pH meter to confirm the actual pH of your solution. Do not rely on theoretical calculations, as the buffering capacity of methionine itself can influence the final pH.

    • Further pH Adjustment: If the pH is still close to the 4.5-6.5 range, continue to add your acid or base dropwise while monitoring the solution's clarity.

    • Consider Dilution: If the pH is appropriate (<4 or >8) and precipitation persists, your target concentration may be too high for the chosen solvent and temperature. Try preparing a more dilute solution.

    • Filtration: If you suspect insoluble impurities, you can filter the solution through a 0.22 µm syringe filter after achieving maximum possible dissolution.

Problem: I suspect my methionine is degrading in solution. What are the signs and how can I prevent this?

  • Causality: Methionine is the most readily oxidized of the proteinogenic amino acids.[12] The sulfur atom in its side chain is susceptible to oxidation, forming methionine sulfoxide and, with further oxidation, methionine sulfone.[13][14] This process can be accelerated by exposure to oxygen, metal ions, light, and certain buffer systems.[14] A forced degradation study noted methionine's sensitivity to both oxidation and acidic conditions.[15]

  • Preventative Measures & Verification:

    • Use High-Purity Water: Use deionized, distilled, or HPLC-grade water to minimize metal ion contamination.

    • Buffer Selection: Be aware that phosphate buffers have been shown to accelerate photooxidation of methionine in some cases.[14] Consider alternative buffering agents if stability is a major concern.

    • Degas Solvents: For long-term storage or sensitive applications, degassing the solvent (e.g., by sparging with nitrogen or argon) can minimize dissolved oxygen.

    • Storage: Store stock solutions protected from light at 2-8°C.[6] For critical applications, flash-freezing in aliquots for storage at -20°C or -80°C is recommended to prevent repeated freeze-thaw cycles.

    • Analytical Verification: The most definitive way to check for degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate methionine from its oxidized forms.[16][17][18]

Part 3: Protocols & Data

Experimental Protocol: Preparation of a 100 mM L-Methionine Stock Solution

This protocol details the steps for preparing a clear, stable stock solution by adjusting the pH into the acidic range.

  • Calculate Mass: Determine the required mass of L-methionine hydrochloride (MW = 185.67 g/mol ) for your target volume and concentration.

    • Example: For 100 mL of a 100 mM solution, you need: 0.1 L × 0.1 mol/L × 185.67 g/mol = 1.857 g.

  • Initial Slurry: Add approximately 80% of the final target volume of high-purity water to a sterile beaker or flask equipped with a magnetic stir bar.

  • Add Compound: While stirring, slowly add the weighed L-methionine hydrochloride powder to the water. A cloudy suspension will likely form.

  • pH Adjustment: Prepare 1 M HCl and 1 M NaOH solutions for adjustment. Place a calibrated pH probe into the suspension.

  • Acidify: Slowly add 1 M HCl dropwise to the stirring suspension. As the pH drops below 4, you will observe the solution becoming clear. Continue adding acid until the pH is stable at your target (e.g., pH 3.0) and the solution is completely clear.

  • Final Volume: Transfer the clear solution to a volumetric flask. Rinse the beaker with a small amount of water and add it to the flask. Carefully add water to reach the final target volume.

  • Final Verification & Storage: Cap and invert the flask several times to ensure homogeneity. Re-verify the final pH. Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle. Store at 2-8°C, protected from light.

Data Summary: Physicochemical Properties of L-Methionine
PropertyValueSource(s)
Molecular Weight (Free Acid)149.21 g/mol [6][10]
Molecular Weight (HCl Salt)185.67 g/mol [7]
pKa₁ (α-carboxyl)~2.1 - 2.3[2][6][11]
pKa₂ (α-amino)~9.2 - 9.3[2][6][11]
Isoelectric Point (pI)~5.7[2]
Water Solubility (Free Acid)33.8 g/L at 25°C[10]

Part 4: Visualizations

Diagram 1: Experimental Workflow for Dissolution

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution & Adjustment cluster_finish Finalization A Weigh Methionine HCl B Add to ~80% Final Volume of Solvent A->B C Stir to Create Slurry D Check Clarity C->D E Adjust pH with Acid/Base (Dropwise) D->E Incomplete G Add Solvent to Final Volume (QS) D->G Complete F Solution is Clear E->F F->G Yes H Verify Final pH G->H I Sterile Filter (0.22 µm) & Store Properly H->I

Caption: Workflow for preparing a this compound solution.

Diagram 2: pH-Dependent Ionic States of Methionine

Caption: Relationship between pH and the ionic species of methionine.

References

Optimizing HPLC method for baseline separation of methionine hydrochloride from other amino acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) method for the baseline separation of methionine hydrochloride from other amino acids. This resource is tailored for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of amino acid analysis. Our approach is rooted in scientific principles and extensive field experience to ensure you can develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and challenges encountered when developing an HPLC method for methionine and other amino acids.

Q1: Why is it challenging to retain and separate methionine and other amino acids on a standard reversed-phase (C18) HPLC column?

A1: The primary challenge stems from the physicochemical properties of amino acids. They are highly polar, zwitterionic molecules, meaning they possess both a positive (amino group) and a negative (carboxyl group) charge at certain pH values.[1][2] This high polarity results in poor affinity for the nonpolar stationary phases of typical reversed-phase columns like C18, often causing them to elute very early, sometimes in the void volume.[3] Methionine, while containing a nonpolar thioether side chain, is still overall a very polar compound.

Q2: What are the main strategies to achieve the separation of underivatized amino acids like methionine?

A2: There are three primary strategies for the successful separation of underivatized amino acids:

  • Reversed-Phase HPLC with pH control: By adjusting the mobile phase pH, you can alter the ionization state of the amino acids and influence their retention.[4][5]

  • Reversed-Phase HPLC with Ion-Pairing Agents: This technique introduces a reagent to the mobile phase that forms a neutral complex with the charged amino acid, enhancing its retention on a nonpolar stationary phase.[3][6][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is highly effective for retaining and separating polar compounds like amino acids.[8][9][10][11]

Q3: Is derivatization necessary for the analysis of methionine and other amino acids?

A3: Not always, but it is a very common and effective strategy. Most amino acids lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors at typical wavelengths.[12][13][14] Derivatization, either pre-column or post-column, introduces a chromophore or fluorophore to the amino acid molecules, significantly enhancing detection sensitivity.[15][16][17] Common derivatizing agents include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[16][17] However, if you are using a mass spectrometer (MS) for detection, derivatization is often not necessary.[8][11]

Q4: My methionine peak has poor shape (tailing or fronting). What are the likely causes?

A4: Poor peak shape for polar, zwitterionic compounds like methionine often points to secondary interactions with the stationary phase, mobile phase issues, or column problems.[18]

  • Peak Tailing: This is frequently caused by the interaction of the basic amino group of methionine with acidic residual silanol groups on silica-based columns.[18]

  • Peak Fronting: This can be an indication of column overload, a partially blocked column frit, or a void at the column inlet.[18]

Troubleshooting Guide: Achieving Baseline Separation of this compound

This section provides a systematic approach to troubleshooting and optimizing your HPLC method for the baseline separation of methionine from other amino acids.

Problem: Poor or No Retention of Methionine on a C18 Column

Workflow for Troubleshooting Poor Retention

start Start: Poor Methionine Retention check_ph Is Mobile Phase pH Optimized? start->check_ph adjust_ph Adjust Mobile Phase to pH 2-3 using Formic or Trifluoroacetic Acid check_ph->adjust_ph No use_ion_pair Introduce an Ion-Pairing Reagent (e.g., HFBA, SDS) check_ph->use_ion_pair Yes, but still poor check_retention1 Is Retention Improved? adjust_ph->check_retention1 check_retention1->use_ion_pair No end_rp Continue Optimization on RP Column check_retention1->end_rp Yes check_retention2 Is Retention Improved? use_ion_pair->check_retention2 consider_hilc Switch to a HILIC Column check_retention2->consider_hilc No check_retention2->end_rp Yes end_hilc Develop HILIC Method consider_hilc->end_hilc

Caption: Workflow for addressing poor methionine retention.

Detailed Steps & Scientific Rationale
  • Mobile Phase pH Adjustment:

    • Action: Adjust the aqueous portion of your mobile phase to a pH between 2 and 4.[5] A common choice is 0.1% formic acid or trifluoroacetic acid (TFA) in water.[18]

    • Rationale: Methionine has two pKa values: approximately 2.2 for the carboxyl group and 9.2 for the amino group.[18] At a low pH (below 2.2), the carboxyl group is neutral, and the amino group is protonated (positively charged). This net positive charge minimizes repulsion from the stationary phase and can enhance retention on a C18 column.[18] It is crucial to operate at a pH at least one unit away from the analyte's pKa to ensure reproducible retention.[5][19]

  • Introduce an Ion-Pairing Reagent:

    • Action: If pH adjustment is insufficient, add an ion-pairing reagent to the mobile phase. For separating positively charged amino acids, an anionic pairing agent like an alkyl sulfonate (e.g., sodium dodecyl sulfate - SDS) or a perfluorinated carboxylic acid (e.g., heptafluorobutyric acid - HFBA) is used.[6]

    • Rationale: The ion-pairing reagent has a hydrophobic "tail" that interacts with the C18 stationary phase and a charged "head" that forms an ion pair with the oppositely charged analyte.[7] This effectively neutralizes the charge of the amino acid and increases its overall hydrophobicity, leading to stronger retention.[7]

  • Consider a Different Chromatographic Mode (HILIC):

    • Action: If reversed-phase methods are not providing adequate retention, switch to a HILIC column.

    • Rationale: HILIC is designed for the separation of polar analytes.[20] The separation mechanism involves the partitioning of the analyte between a high-concentration organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.[8] More polar analytes, like amino acids, are more strongly retained.[8][9]

Problem: Co-elution of Methionine with Other Amino Acids

Workflow for Troubleshooting Co-elution

start Start: Co-elution Issue optimize_gradient Optimize Gradient Slope (make it shallower) start->optimize_gradient check_resolution1 Is Resolution Improved? optimize_gradient->check_resolution1 change_organic Change Organic Modifier (e.g., Acetonitrile to Methanol) check_resolution1->change_organic No end Baseline Separation Achieved check_resolution1->end Yes check_resolution2 Is Resolution Improved? change_organic->check_resolution2 adjust_temp Adjust Column Temperature check_resolution2->adjust_temp No check_resolution2->end Yes check_resolution3 Is Resolution Improved? adjust_temp->check_resolution3 check_resolution3->end Yes revisit_ph Re-evaluate Mobile Phase pH check_resolution3->revisit_ph No

Caption: A systematic approach to resolving co-elution.

Detailed Steps & Scientific Rationale
  • Optimize the Gradient:

    • Action: If using a gradient, make the slope shallower around the elution time of methionine and the co-eluting peaks.

    • Rationale: A shallower gradient increases the time the analytes spend in the mobile phase composition that provides optimal selectivity, allowing for better separation of closely eluting compounds.

  • Change the Organic Modifier:

    • Action: Switch the organic solvent in your mobile phase. If you are using acetonitrile, try methanol, or vice versa.

    • Rationale: Different organic solvents can alter the selectivity of the separation by changing the interactions between the analytes, the mobile phase, and the stationary phase. This can shift the retention times of the co-eluting peaks relative to each other.

  • Adjust the Column Temperature:

    • Action: Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C).

    • Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Changing the temperature can have a differential effect on the retention of different amino acids, potentially improving resolution.

  • Re-evaluate Mobile Phase pH:

    • Action: Make small, incremental changes to the mobile phase pH.

    • Rationale: Even minor pH adjustments can alter the ionization state and, consequently, the retention times of amino acids, especially those with acidic or basic side chains.[21][22] This can be a powerful tool for fine-tuning selectivity.

Problem: Baseline Noise or Drift
Common Causes and Solutions
Symptom Potential Cause Recommended Action
Cyclic Baseline Noise Pump malfunction (faulty check valve, air bubbles).[23]Degas the mobile phase thoroughly.[24] Purge the pump to remove any trapped air bubbles. If the problem persists, clean or replace the pump's check valves.
High-Frequency Noise Air bubbles in the detector.[24]Flush the detector cell with a strong solvent like methanol or isopropanol.[24] Consider adding a back-pressure regulator after the detector.
Baseline Drift (Gradient) Mobile phase mismatch in absorbance.Ensure both mobile phase A and B have similar UV absorbance at the detection wavelength. For example, if using an additive like TFA in mobile phase A, add a similar concentration to mobile phase B.[23]
Irregular Baseline Noise Contaminated mobile phase or column.[24]Prepare fresh mobile phase using high-purity solvents and reagents.[24] Flush the column with a strong solvent to remove contaminants.

Experimental Protocols

Protocol 1: Underivatized Methionine Separation using Reversed-Phase HPLC

This protocol provides a starting point for separating methionine from other amino acids without derivatization.

  • HPLC System: Standard HPLC or UHPLC system with a UV or MS detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Profile:

    Time (min) %B
    0.0 2
    20.0 40
    22.0 95
    25.0 95
    25.1 2

    | 30.0 | 2 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm or MS in positive ion mode.

Protocol 2: Underivatized Methionine Separation using HILIC

This protocol is an alternative for enhanced retention of polar amino acids.

  • HPLC System: Standard HPLC or UHPLC system with a UV or MS detector.

  • Column: HILIC Amide or BEH Amide column (e.g., 150 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Profile:

    Time (min) %B
    0.0 95
    8.0 50
    9.0 50
    9.1 95

    | 12.0 | 95 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Detection: MS in positive ion mode.

References

How to filter-sterilize methionine hydrochloride solutions without degradation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation During Filter Sterilization

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice for the filter sterilization of methionine hydrochloride solutions. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that not only outlines protocols but also explains the underlying scientific principles to ensure the integrity and stability of your solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution turned slightly yellow after filter sterilization. What could be the cause?

This is a common observation and is often an indicator of methionine degradation. The primary pathway for degradation is the oxidation of the sulfur atom in the methionine side chain.[1][2] This process can be accelerated by several factors during solution preparation and filtration, including exposure to oxygen, heat, and certain contaminants. The yellow tint may suggest the formation of various degradation byproducts.

Q2: What are the primary degradation products of methionine that I should be concerned about?

The main degradation products are methionine sulfoxide and methionine sulfone .[1][3][4] The initial oxidation converts methionine to methionine sulfoxide, which is a reversible process in biological systems.[1][3] However, further oxidation leads to the formation of methionine sulfone, which is generally considered irreversible under physiological conditions.[3][4] The presence of these oxidized forms can alter the biochemical properties and efficacy of your final product.[5]

Troubleshooting Guide: Ensuring Stability During Filtration

This section addresses specific issues you might encounter and provides actionable solutions based on scientific principles.

Issue 1: Loss of Potency or Altered Biological Activity Post-Filtration

Plausible Cause: Oxidation of methionine to methionine sulfoxide or sulfone during the process.

Solution Pathway:

  • Deoxygenate Your Solvent: Before dissolving the this compound, sparge your water for injection (WFI) or buffer with an inert gas like nitrogen or argon. This minimizes the presence of dissolved oxygen, a key player in oxidation.

  • Control the pH: Methionine's stability is pH-dependent. While it is soluble in acidic conditions (e.g., 0.1 M HCl), the rate of oxidation can be influenced by pH.[5][6][7] For your specific application, determine the optimal pH that balances solubility and stability. If possible, keep the pH in the slightly acidic to neutral range during filtration.

  • Temperature Management: Perform the filtration at room temperature or, if your process allows, at a cooled temperature (2-8°C). Avoid heating the solution, as elevated temperatures can accelerate degradation reactions.[8][9]

  • Minimize Exposure to Light: Protect the solution from light, especially UV light, as it can contribute to the generation of reactive oxygen species that promote oxidation.

Issue 2: Clogged Filter or Slow Filtration Rate

Plausible Cause: Incompatibility between the solution and the filter membrane, or precipitation of methionine.

Solution Pathway:

  • Select the Right Filter Membrane: The choice of membrane is critical. For aqueous solutions like this compound, hydrophilic membranes are recommended.[10]

    • Recommended: Polyethersulfone (PES) and Polyvinylidene fluoride (PVDF) are excellent choices due to their low protein binding and broad chemical compatibility.[10][11]

    • Use with Caution: While Nylon membranes are hydrophilic, they may not be suitable for acidic solutions.[12] Always check the manufacturer's compatibility chart.[12][13][14][15]

    • Avoid: Hydrophobic membranes like Polytetrafluoroethylene (PTFE) are not suitable for filtering aqueous solutions without pre-wetting with a solvent like ethanol, which could introduce another variable to your process.[16]

  • Ensure Complete Dissolution: Confirm that the this compound is fully dissolved before starting filtration. Incomplete dissolution can lead to particles clogging the filter. The solubility of methionine can be affected by both temperature and pH.[8]

  • Pre-filtration: For solutions with a higher bioburden or particulate load, using a pre-filter with a larger pore size (e.g., 0.45 µm) before the final sterilizing-grade filter (0.22 µm) can prevent clogging and improve flow rate.[17]

Diagram: Methionine Oxidation Pathway

The following diagram illustrates the primary degradation pathway of methionine.

MethionineOxidation Methionine Methionine MethionineSulfoxide Methionine Sulfoxide (Reversible in vivo) Methionine->MethionineSulfoxide + Mild Oxidant (e.g., O2) MethionineSulfone Methionine Sulfone (Irreversible) MethionineSulfoxide->MethionineSulfone + Strong Oxidant

Caption: Oxidation of Methionine to Methionine Sulfoxide and Sulfone.

Experimental Protocols

Protocol 1: Preparation of this compound Solution
  • Solvent Preparation: Take a suitable volume of Water for Injection (WFI) or your desired buffer in a sterile container. Sparge with high-purity nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Dissolution: While maintaining a gentle nitrogen/argon overlay, slowly add the pre-weighed this compound powder to the deoxygenated solvent. Stir gently with a sterile magnetic stir bar until fully dissolved.

  • pH Adjustment (if necessary): If required for your application, adjust the pH using sterile, low-concentration HCl or NaOH. Monitor the pH closely using a calibrated pH meter.

  • Final Volume: Bring the solution to the final volume with the deoxygenated solvent.

Protocol 2: Filter Sterilization Workflow

The diagram below outlines a robust workflow for filter sterilization.

FilterSterilizationWorkflow cluster_prep Preparation cluster_filtration Filtration cluster_qc Quality Control PrepSolution Prepare Solution (Protocol 1) SelectFilter Select Compatible Filter (e.g., PES, PVDF) IntegrityTest1 Pre-use Integrity Test (e.g., Bubble Point) SelectFilter->IntegrityTest1 Filter Filter Sterilize (0.22 µm) IntegrityTest1->Filter IntegrityTest2 Post-use Integrity Test Filter->IntegrityTest2 CollectSample Collect Sterile Sample IntegrityTest2->CollectSample Analysis Analyze for Degradation (e.g., HPLC) CollectSample->Analysis

Caption: Recommended workflow for filter sterilization of methionine solutions.

Detailed Steps:

  • Filter Selection: Choose a sterile, individually packaged syringe filter or capsule filter with a 0.22 µm pore size and a compatible membrane (e.g., PES or PVDF).[10][11]

  • Pre-use Integrity Test: If your process scale and regulatory requirements demand it, perform a pre-use, non-destructive integrity test, such as a bubble point test, to ensure the filter is not compromised.[17][18]

  • Aseptic Filtration: In a laminar flow hood or isolator, aseptically connect the filter to a sterile syringe or pump tubing. Filter the this compound solution into a sterile receiving vessel. Apply gentle, consistent pressure to avoid damaging the filter membrane.

  • Post-use Integrity Test: After filtration, it is a regulatory expectation and good practice to perform a post-use integrity test to confirm the filter maintained its integrity throughout the process.[17][18][19]

  • Storage: Store the sterile-filtered solution in a tightly sealed, sterile container, protected from light and at the appropriate temperature (typically 2-8°C) to minimize degradation over time.[20][21][22]

Quality Control: Detecting Degradation

To ensure the quality of your final product, it is essential to have analytical methods in place to detect and quantify potential degradation products.

Recommended Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying methionine and its oxidized forms.

  • Methodology: A reversed-phase HPLC (RP-HPLC) method is typically used.

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for amino acids. For greater specificity and sensitivity, mass spectrometry (LC-MS) can be employed.[23][24]

  • Forced Degradation Studies: To validate your analytical method, perform forced degradation studies by intentionally exposing the methionine solution to oxidative stress (e.g., hydrogen peroxide).[25][26] This will help you identify the retention times of the degradation products and confirm that your method can separate them from the parent compound.

Table 1: Filter Membrane Compatibility for this compound Solutions

Membrane TypeCompatibility with Aqueous/Slightly Acidic SolutionsLow Protein/Molecule BindingRecommendation
Polyethersulfone (PES) Excellent[11][14][16]Yes[10]Highly Recommended
Polyvinylidene Fluoride (PVDF) Excellent[10][14]Yes[10]Highly Recommended
Nylon Good (check pH limits)ModerateUse with caution; verify compatibility
Cellulose Acetate Good[14]ModerateAcceptable alternative
Polytetrafluoroethylene (PTFE) Poor (Hydrophobic)YesNot Recommended for direct aqueous filtration

References

Technical Support Center: Mitigating Light-Induced Degradation of Methionine Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: The Science of Methionine Photodegradation

Q1: What is the primary cause of methionine hydrochloride solution instability when exposed to light?

The instability of this compound in solution upon light exposure is primarily due to a process called photodegradation. Methionine, an essential amino acid, contains a thioether group in its side chain which is particularly susceptible to oxidation.[1] Light, especially in the UV and near-UV regions, provides the energy to initiate and accelerate this oxidative degradation.[2] The principal degradation products formed are methionine sulfoxide and, upon further oxidation, methionine sulfone.[1] This oxidative process can lead to a loss of potency and the formation of impurities that may have altered biological activity or potential toxicity.[3]

Q2: What is the chemical pathway of methionine photodegradation?

The photodegradation of methionine is a multi-step oxidative process. The initial and most significant step is the oxidation of the sulfur atom in the thioether side chain to form methionine sulfoxide. This reaction can be initiated by reactive oxygen species (ROS) generated by photosensitizers present in the solution that absorb light energy.[4] Further oxidation of methionine sulfoxide results in the formation of methionine sulfone.[5] The presence of metal ions can also catalyze this oxidative degradation.[6]

G Met Methionine Met_SO Methionine Sulfoxide Met->Met_SO Oxidation ROS Reactive Oxygen Species (ROS) (e.g., Singlet Oxygen) ROS->Met_SO Light Light Exposure (UV, near-UV) Light->ROS Generates Met_SO2 Methionine Sulfone Met_SO->Met_SO2 Further Oxidation

Caption: Photodegradation pathway of methionine.

Q3: What factors influence the rate of photodegradation?

Several factors can influence the rate at which this compound solutions degrade upon exposure to light. Understanding these factors is crucial for developing effective mitigation strategies.

FactorInfluence on DegradationMitigation Strategies
Light Intensity & Wavelength Higher light intensity and shorter wavelengths (UV and near-UV) accelerate degradation. Methionine itself has a low UV absorbance, but photosensitizers in the solution can absorb light and initiate degradation.[2][7]Use light-protective containers (amber vials), work in a dark or under brown colored light, and minimize exposure to direct sunlight or intense artificial light.[3]
pH of the Solution The rate of oxidation can be pH-dependent. While methionine is relatively stable in acidic conditions, degradation can be accelerated at neutral to alkaline pH.[8][9]Maintain the solution at an optimal, typically acidic, pH if compatible with the experimental design.
Temperature Elevated temperatures can increase the rate of chemical reactions, including oxidation, and can have a synergistic effect with light exposure to accelerate degradation.Store solutions at recommended low temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term storage).[6]
Presence of Excipients Certain excipients, such as some sugars and amino acids, can promote photo-oxidation.[3][10] Conversely, some compounds, including free methionine itself, can act as antioxidants and protect against degradation.[11][12]Carefully select excipients and consider the use of antioxidants if appropriate for the application.
Oxygen Concentration As an oxidative process, the presence of dissolved oxygen can contribute to the degradation of methionine.Degassing solvents before preparing solutions can help to reduce the initial oxygen concentration.

Part 2: Practical Guide to Handling and Storing this compound Solutions

Q4: What is the best practice for preparing a this compound stock solution to ensure its stability?

Following a meticulous preparation protocol is the first line of defense against degradation.

Experimental Protocol: Preparation of a Stable this compound Stock Solution

  • Solvent Selection and Preparation:

    • Use high-purity, degassed water (e.g., HPLC or LC-MS grade) or a suitable buffer. Degassing helps to minimize the presence of dissolved oxygen.

    • If using a buffer, ensure it is at the optimal pH for methionine stability (typically acidic).

  • Glassware and Equipment:

    • Use clean, amber-colored volumetric glassware to protect the solution from light during preparation.

    • If amber glassware is unavailable, wrap clear glassware with aluminum foil.

  • Weighing and Dissolving:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in a small amount of the chosen solvent in the light-protected container.

    • Once dissolved, bring the solution to the final volume with the solvent.

  • Filtration and Sterilization:

    • For applications requiring sterility, filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquoting and Labeling:

    • Dispense the stock solution into smaller, single-use aliquots in amber vials. This minimizes repeated exposure of the entire stock to light and temperature fluctuations from freeze-thaw cycles.[6]

    • Clearly label each aliquot with the compound name, concentration, preparation date, and storage conditions.

Q5: How should I store my this compound solutions to minimize degradation?

Proper storage is critical for maintaining the integrity of your this compound solutions.

Storage ConditionRecommended PracticeRationale
Light Protection Store solutions in amber glass vials or containers.[6] If unavailable, wrap clear containers completely in aluminum foil.Amber glass is specifically designed to block UV and blue light, the most damaging wavelengths for many light-sensitive compounds.
Temperature For short-term storage (up to 1 month), refrigerate at 2-8°C. For long-term storage (up to 6 months), store at -20°C or -80°C.[6]Lower temperatures significantly slow down the rate of chemical degradation.
Atmosphere Store in tightly sealed containers to minimize exposure to atmospheric oxygen.Limiting oxygen availability can help to reduce the rate of oxidation.
Freeze-Thaw Cycles Avoid repeated freeze-thaw cycles by storing the solution in single-use aliquots.[6]Freeze-thaw cycles can accelerate the degradation of some compounds.
Q6: Are there any visual indicators of this compound solution degradation?

While analytical methods are necessary for quantification, visual inspection can provide initial clues of degradation. A freshly prepared this compound solution should be clear and colorless.[13][14] The appearance of a yellow tint can be an indicator of photodegradation. This color change is often associated with the formation of various chromophoric degradation products. The exact mechanism of color formation can be complex and may involve secondary reactions of the initial oxidation products. Any visible precipitation may also indicate degradation or changes in solubility of the degradation products.

Part 3: Troubleshooting Experimental Issues

Q7: I am analyzing my methionine solution with HPLC and see unexpected peaks after light exposure. What are they?

The appearance of new peaks in an HPLC chromatogram of a light-exposed this compound solution is a strong indication of degradation. The most common new peaks will correspond to methionine sulfoxide and, to a lesser extent, methionine sulfone.

  • Identifying Degradation Peaks:

    • Methionine Sulfoxide: This is typically the first and most prominent degradation product. It is more polar than methionine and will therefore have a shorter retention time in a reversed-phase HPLC system.

    • Methionine Sulfone: This is a product of further oxidation and is even more polar than methionine sulfoxide, resulting in an even shorter retention time.

  • Other Potential "Ghost" Peaks:

    • Contaminants in the mobile phase or solvents.[15]

    • Carryover from previous injections.[15]

    • Leachables from sample vials or other equipment.

G Start Unexpected Peaks in HPLC Check_Blank Inject a Blank (Mobile Phase) Start->Check_Blank Peak_Present Peak(s) Present in Blank? Check_Blank->Peak_Present Contamination Source is likely contamination (Solvent, System, Carryover) Peak_Present->Contamination Yes No_Contamination Peak(s) Absent in Blank Peak_Present->No_Contamination No Compare_Retention Compare Retention Times with Standards (Methionine Sulfoxide/Sulfone) No_Contamination->Compare_Retention Match Peaks Match Standards? Compare_Retention->Match Degradation Peaks are Degradation Products Match->Degradation Yes Unknown Peaks are Unknown Degradants or Artifacts Match->Unknown No

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Q8: My experimental results are inconsistent. Could degradation of my this compound solution be the cause?

Inconsistent experimental results can arise from numerous sources, but the degradation of a critical reagent like this compound is a definite possibility. If the concentration of active methionine is decreasing over time due to photodegradation, any assay or experiment that relies on a specific concentration will be affected.

Steps to Confirm if Solution Degradation is the Issue:

  • Analyze the Solution: Re-analyze your stock or working solution using a validated stability-indicating HPLC method to quantify the amount of methionine and its degradation products.

  • Prepare a Fresh Solution: Prepare a fresh solution of this compound following the best practices outlined in this guide.

  • Compare Results: Repeat your experiment using the fresh solution and compare the results to those obtained with the older solution. If the results with the fresh solution are consistent and different from the previous inconsistent results, it is highly likely that degradation of the original solution was the root cause.

Part 4: Formal Photostability Testing

Q9: How do I perform a formal photostability study for my this compound solution according to regulatory guidelines (e.g., ICH Q1B)?

A formal photostability study is a systematic process to evaluate the effect of light on a drug substance or product. The ICH Q1B guideline provides a framework for this testing.[14][15]

Experimental Protocol: Forced Photodegradation Study of this compound Solution

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., water) in a chemically inert and transparent container (e.g., a quartz cuvette or clear glass vial).

    • Prepare a "dark control" sample by wrapping an identical container with the solution in aluminum foil to completely block light exposure.[10]

  • Light Exposure:

    • Place both the test sample and the dark control in a photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15] This can be achieved using a calibrated light source such as a xenon arc lamp or a combination of cool white fluorescent and near-UV lamps.[10]

  • Sample Analysis:

    • At appropriate time points during the exposure, withdraw aliquots from both the light-exposed and dark control samples.

    • Analyze the samples for:

      • Appearance: Note any changes in color or clarity.

      • Assay: Quantify the remaining concentration of methionine using a validated stability-indicating HPLC method.

      • Degradation Products: Identify and quantify the formation of methionine sulfoxide, methionine sulfone, and any other degradation products using the same HPLC method.

  • Data Interpretation:

    • Compare the results from the light-exposed sample to those of the dark control. This allows for the differentiation between photodegradation and thermal degradation.

    • Determine the rate of degradation and the degradation pathway.

G Start Prepare Methionine HCl Solution in Transparent Container Prepare_Samples Prepare Test Sample and Dark Control (wrapped in foil) Start->Prepare_Samples Expose Expose both to ICH Q1B Light Conditions in Photostability Chamber Prepare_Samples->Expose Analyze Analyze Samples at Time Points (Appearance, HPLC for Assay & Impurities) Expose->Analyze Compare Compare Results of Exposed vs. Dark Control Analyze->Compare Evaluate Evaluate Photodegradation Pathway and Rate Compare->Evaluate

Caption: Workflow for a formal photostability study.

References

Validation & Comparative

A Comparative Guide to the Bioavailability of L-Methionine vs. Methionine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of raw materials is a critical decision with far-reaching implications for experimental outcomes and product efficacy. Methionine, an essential sulfur-containing amino acid, is a vital component in numerous biological processes, including protein synthesis and methylation.[1] It is commonly supplied as either the free amino acid, L-methionine, or as its salt, methionine hydrochloride. This guide provides an in-depth technical comparison of the bioavailability of these two forms, offering insights grounded in scientific principles and supported by relevant experimental data to inform your selection process.

Understanding the Chemical Nuances: L-Methionine vs. This compound

At a fundamental level, the difference between L-methionine and this compound lies in their chemical form. L-methionine is a zwitterionic amino acid, possessing both a carboxylic acid group and an amino group.[2][3] this compound, as the name suggests, is the hydrochloride salt of L-methionine. This means the amino group of L-methionine is protonated by hydrochloric acid, forming an ammonium chloride salt.[4]

FeatureL-MethionineThis compound
Chemical Formula C5H11NO2SC5H12ClNO2S
Molecular Weight 149.21 g/mol [5][6]185.67 g/mol [4]
Form Free amino acid (zwitterionic)Hydrochloride salt
pH of 1% aqueous solution 5.6-6.1[7]More acidic (due to HCl)
Solubility in Water Soluble[3][7]Generally higher solubility, especially at lower pH

The key distinction for bioavailability is how these forms behave in the gastrointestinal tract. The hydrochloride salt is more acidic and generally exhibits greater solubility in aqueous solutions, particularly at the low pH of the stomach.[8][9] This enhanced solubility could theoretically lead to a faster dissolution rate, a prerequisite for absorption.

The Journey of Absorption: Methionine's Path into the System

The absorption of methionine from the small intestine is a complex process mediated by various amino acid transporters. It is not a simple passive diffusion process but rather involves carrier-mediated transport systems.[10] Research has shown that both sodium-dependent and sodium-independent transport mechanisms are involved in methionine uptake by intestinal epithelial cells.[5]

The pH of the intestinal lumen can influence the activity of these transporters. Studies using Caco-2 cells, a common in vitro model for intestinal absorption, have shown that a lower extracellular pH can increase the uptake of both L- and D-methionine.[5] This suggests that the acidic microenvironment at the brush border of the small intestine plays a role in methionine absorption.

A Comparative Analysis of Bioavailability: Theoretical and Evidential Insights

The Argument for this compound:

The primary theoretical advantage of this compound lies in its enhanced solubility, particularly in the acidic environment of the stomach.[8][9] Faster and more complete dissolution could lead to a higher concentration of methionine available for absorption in the small intestine. This could potentially translate to a faster onset of absorption and a higher peak plasma concentration (Cmax).

The Argument for L-Methionine:

Conversely, once dissolved, both forms will likely exist in equilibrium in the physiological pH range of the small intestine. The active transport systems responsible for methionine absorption recognize the L-methionine molecule itself. Therefore, as long as the L-methionine from either source is in solution, it should be transported across the intestinal epithelium by the same mechanisms. Some studies suggest that the ingestion of free amino acids leads to more rapid absorption compared to intact proteins.[11]

What the Evidence Suggests (from related studies):

While direct comparative data is lacking, studies comparing L-methionine to other forms like DL-methionine (a mix of D- and L-isomers) show that the L-isomer is the biologically active form and is more readily absorbed.[4][12] The conversion of D-methionine to the usable L-form is not 100% efficient.[4] This highlights the importance of the L-configuration for optimal bioavailability. Since this compound is a salt of L-methionine, it provides the readily absorbable isomer.

Ultimately, without direct comparative experimental data, it is reasonable to hypothesize that any difference in bioavailability between L-methionine and this compound would likely be in the rate of absorption rather than the overall extent of absorption (total amount absorbed). The hydrochloride salt might be absorbed slightly faster due to its quicker dissolution. However, the total amount of L-methionine absorbed is expected to be very similar for both forms when administered in equimolar amounts.

Experimental Protocols for Assessing Bioavailability

To definitively compare the bioavailability of L-methionine and this compound, specific experimental studies would need to be conducted. Below are detailed protocols for two standard methods used to assess the bioavailability of amino acids.

In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)

This method directly measures the concentration of the substance in the bloodstream over time after oral administration.

Objective: To determine and compare the plasma concentration-time profiles, Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve) of L-methionine after oral administration of L-methionine and this compound.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=8 per group), fasted overnight with free access to water.

  • Test Articles:

    • Group A: L-methionine suspended in 0.5% carboxymethylcellulose (CMC).

    • Group B: this compound dissolved in 0.5% CMC (equimolar dose to Group A).

  • Dosing: Administer the test articles via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein at pre-dose (0) and at 15, 30, 60, 90, 120, 180, 240, and 360 minutes post-dose into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Determine the concentration of methionine in the plasma samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization with o-phthalaldehyde (OPA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14][15]

  • Pharmacokinetic Analysis: Plot the mean plasma concentration of methionine versus time for each group. Calculate the pharmacokinetic parameters: Cmax, Tmax, and AUC. The AUC is the most reliable measure of a drug's bioavailability.[16]

Experimental Workflow for In Vivo Pharmacokinetic Study

G cluster_preparation Preparation cluster_administration Administration & Sampling cluster_analysis Analysis cluster_outcome Outcome Animal_Model Fasted Rats (n=8/group) Dosing Oral Gavage Animal_Model->Dosing Test_Articles Prepare Dosing Solutions (L-Met & Met-HCl) Test_Articles->Dosing Blood_Sampling Serial Blood Collection (0-360 min) Dosing->Blood_Sampling Plasma_Prep Centrifuge for Plasma Blood_Sampling->Plasma_Prep LCMS_Analysis LC-MS/MS Analysis of Plasma Plasma_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LCMS_Analysis->PK_Analysis Comparison Compare Bioavailability Profiles PK_Analysis->Comparison

Caption: Workflow for an in vivo pharmacokinetic study to compare bioavailability.

In Vitro Caco-2 Cell Permeability Assay

This assay uses a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized intestinal epithelial cells, providing a model of the intestinal barrier.[][18]

Objective: To determine the apparent permeability coefficient (Papp) of L-methionine from both L-methionine and this compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semipermeable polycarbonate inserts in a 12-well plate for 21-29 days to allow for differentiation and formation of a tight monolayer.[19]

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer before and after the experiment.[20]

  • Transport Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test compounds (L-methionine and this compound at a defined concentration in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of methionine in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the substance in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

Diagram of Caco-2 Permeability Assay

G cluster_setup Caco-2 Cell Monolayer Setup cluster_transport Transport Experiment cluster_analysis Data Analysis Apical Chamber Apical Chamber Caco-2 Monolayer Caco-2 Monolayer Apical Chamber->Caco-2 Monolayer Basolateral Chamber Basolateral Chamber Porous Membrane Porous Membrane Porous Membrane->Basolateral Chamber Caco-2 Monolayer->Porous Membrane Add Test Compound (Apical) Add Test Compound (Apical) Sample (Basolateral) Sample (Basolateral) Add Test Compound (Apical)->Sample (Basolateral) Transport across monolayer Quantify Methionine Quantify Methionine Sample (Basolateral)->Quantify Methionine Calculate Papp Calculate Papp Quantify Methionine->Calculate Papp

Caption: Schematic of an in vitro Caco-2 cell permeability assay.

Metabolic Fate of Methionine

Regardless of the initial form administered, once absorbed, L-methionine enters the same metabolic pathways. It is a precursor for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor crucial for numerous biochemical reactions.[21] Methionine metabolism is intricately linked to the folate and transsulfuration pathways, leading to the synthesis of other important compounds like cysteine and glutathione.[21]

Methionine Metabolic Pathways

G L-Methionine L-Methionine SAM S-Adenosylmethionine (SAM) L-Methionine->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions Homocysteine Homocysteine SAH->Homocysteine Homocysteine->L-Methionine Methionine Synthase (Folate Cycle) Cystathionine Cystathionine Homocysteine->Cystathionine Transsulfuration Pathway Cysteine Cysteine Cystathionine->Cysteine Glutathione Glutathione Cysteine->Glutathione

Caption: Simplified overview of major methionine metabolic pathways.

Conclusion and Recommendations

In the absence of direct comparative bioavailability studies, the choice between L-methionine and this compound should be guided by the specific requirements of the application.

  • For applications where rapid absorption is critical, this compound may offer a slight advantage due to its potentially faster dissolution rate in the stomach.

  • For most research and development purposes, where the total amount of methionine absorbed is the primary concern, both forms are likely to provide equivalent bioavailability of the essential L-methionine isomer.

It is crucial for researchers to be aware of the molar mass difference between the two compounds and to ensure that equimolar amounts are used when comparing their effects in experimental settings.

This guide has synthesized the available scientific knowledge to provide a comprehensive comparison. To obtain a definitive answer, direct experimental evaluation using the protocols outlined above would be necessary.

References

A Comparative Analysis of Methionine Hydrochloride and DL-Methionine in Cell Proliferation Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in cell biology and drug development, the precise formulation of cell culture media is paramount to obtaining reliable and reproducible results. Methionine, an essential amino acid, is a critical component of these media, playing a central role in protein synthesis, methylation reactions, and overall cell proliferation.[1] While often considered interchangeable, the various commercially available forms of methionine can elicit distinct cellular responses. This guide provides a comprehensive comparative analysis of two common forms: Methionine Hydrochloride (a salt of the biologically active L-isomer) and DL-Methionine (a racemic mixture of D- and L-isomers), with a focus on their application in cell proliferation assays.

The Central Role of Methionine in Cellular Growth

Methionine is more than just a building block for proteins. Its metabolic derivative, S-adenosylmethionine (SAM), is the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids, processes that are fundamental to gene regulation and signal transduction. Consequently, the availability of methionine can directly impact cell cycle progression and proliferation. Many cancer cell lines exhibit what is known as "methionine dependency," a heightened reliance on exogenous methionine for survival and growth, making it a key area of investigation in oncology research.

Understanding the Contenders: this compound vs. DL-Methionine

The key difference between the two forms of methionine under comparison lies in their stereochemistry and formulation.

  • This compound: This is the hydrochloride salt of L-methionine, the naturally occurring isomer that is directly utilized by mammalian cells for all its metabolic functions. The hydrochloride salt form generally enhances the solubility and stability of the amino acid in aqueous solutions.

  • DL-Methionine: This is a racemic mixture, containing equal parts L-methionine and D-methionine. While the L-isomer is readily metabolized, the D-isomer is not directly usable by mammalian cells for protein synthesis.[2][3]

The metabolic fate of D-methionine is a critical factor in this comparison. Mammalian cells possess an enzyme called D-amino acid oxidase (DAAO) which can convert D-amino acids into their corresponding α-keto acids. In the case of D-methionine, DAAO converts it to α-keto-γ-methylthiobutyric acid. This intermediate can then be transaminated to form the biologically active L-methionine. However, this conversion process is not without its costs:

  • Energetic Expenditure: The enzymatic conversion of D- to L-methionine requires cellular energy.[4]

  • Enzymatic Dependency: The efficiency of this conversion is dependent on the expression and activity of DAAO, which can vary significantly between different cell types and tissues.[5]

  • Incomplete Conversion: The conversion of the D-isomer is often not 100% efficient, with some of the D-methionine potentially being excreted from the cell or metabolized through other pathways.[4]

Key Physicochemical and Biological Differences
FeatureThis compound (L-Methionine HCl)DL-Methionine
Composition Pure L-isomer hydrochloride salt50% L-isomer, 50% D-isomer
Bioavailability High (L-isomer is directly utilized)Lower (only the L-isomer is directly utilized; D-isomer requires conversion)
Metabolic Pathway Direct incorporation into metabolic pathwaysL-isomer is directly utilized; D-isomer undergoes enzymatic conversion
Solubility in Water Generally higher due to the salt formSparingly soluble
Potential pH Impact Acidic nature of the hydrochloride may slightly lower the pH of the medium if not properly bufferedNeutral

Comparative Cell Proliferation Assay: A Hypothetical Study

To illustrate the practical implications of these differences, we present a hypothetical comparative cell proliferation study using a cancer cell line known for its methionine dependency.

Experimental Design

The objective of this experiment is to compare the effects of equimolar concentrations of L-methionine (from this compound) and DL-methionine on the proliferation of a human breast cancer cell line (e.g., MCF-7).

Caption: Experimental workflow for the comparative cell proliferation assay.

Experimental Protocol
  • Cell Culture: Culture MCF-7 cells in standard DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Media Preparation: Prepare a basal DMEM medium lacking methionine. Supplement this medium to create the following experimental groups:

    • Negative Control: No added methionine.

    • Methionine HCl Group: Supplemented with L-methionine hydrochloride to a final L-methionine concentration of 200 µM.

    • DL-Methionine Group: Supplemented with DL-methionine to a final total methionine concentration of 200 µM (100 µM L-methionine and 100 µM D-methionine).

    • Control Group: Supplemented with 100 µM L-methionine and 100 µM D-methionine to mimic the DL-methionine composition.

    • Important: Ensure the final pH and osmolality of all media are adjusted to be identical to prevent confounding effects on cell proliferation.[6][7][8]

  • Treatment: Remove the standard culture medium, wash the cells with phosphate-buffered saline (PBS), and add 100 µL of the respective experimental media to each well.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: At each time point, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Expected Results and Interpretation

Based on the metabolic differences, we can anticipate the following outcomes:

Time PointNegative ControlMethionine HCl (200 µM L-Met)DL-Methionine (100 µM L-Met + 100 µM D-Met)
24h Minimal ProliferationSignificant ProliferationModerate Proliferation
48h Cell Death/StasisRobust ProliferationSustained but Slower Proliferation
72h Significant Cell DeathContinued Robust ProliferationPlateauing or Declining Proliferation

Interpretation:

  • The Methionine HCl group is expected to show the highest rate of proliferation as the cells have direct access to the readily usable L-isomer.

  • The DL-Methionine group will likely exhibit a reduced proliferation rate compared to the Methionine HCl group. This is because only half of the supplemented methionine is in the active L-form. The rate of proliferation will be dependent on the efficiency of the DAAO-mediated conversion of the D-isomer to the L-isomer in MCF-7 cells.

  • The Negative Control will demonstrate the methionine dependency of the cancer cells, with proliferation ceasing and cell death occurring over time.

The Metabolic Hurdle: A Closer Look at D-Methionine Conversion

The efficiency of D-methionine utilization is a key variable. The conversion process is a two-step enzymatic reaction that is not instantaneous and requires cellular resources.

metabolic_pathway cluster_dl_met DL-Methionine Supplementation cluster_l_met_pathway Direct Utilization cluster_d_met_pathway Conversion Pathway dl_met DL-Methionine l_met L-Methionine dl_met->l_met d_met D-Methionine dl_met->d_met protein_synthesis Protein Synthesis l_met->protein_synthesis sam S-adenosylmethionine (SAM) l_met->sam daao D-amino acid oxidase (DAAO) d_met->daao Energetically Costly methylation Methylation Reactions sam->methylation keto_acid α-keto-γ-methylthiobutyric acid daao->keto_acid Energetically Costly transaminase Transaminase keto_acid->transaminase Energetically Costly transaminase->l_met Energetically Costly

Caption: Metabolic pathways of L- and D-methionine from DL-methionine.

Practical Considerations for Researchers

  • pH and Osmolality: When using this compound, it is crucial to ensure that the final pH of the culture medium is adjusted and buffered correctly.[6] Significant changes in pH can independently affect cell proliferation and viability. Similarly, the addition of any salt will increase the osmolality of the medium, which should be monitored and controlled across all experimental groups.[7][8]

  • Cell Line Specificity: The ability of a cell line to utilize D-methionine will depend on its endogenous DAAO activity. Researchers should be aware that this can vary between cell lines.

  • Cost-Effectiveness vs. Biological Relevance: While DL-methionine is often more cost-effective, the use of L-methionine hydrochloride provides a more defined and biologically relevant source of this essential amino acid, leading to more precise and reproducible experimental outcomes.[2][3]

Conclusion: Making an Informed Choice

For cell proliferation assays where precision and reproducibility are paramount, This compound (L-Methionine HCl) is the superior choice. It provides a direct and fully bioavailable source of the essential L-methionine isomer, eliminating the confounding variable of enzymatic conversion. While DL-Methionine can support cell growth, its efficacy is dependent on the metabolic capacity of the specific cell line to convert the D-isomer to the L-isomer, introducing a potential source of variability.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Methionine Hydrochloride Measurement

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

In the landscape of pharmaceutical development and quality control, the accurate quantification of active pharmaceutical ingredients (APIs) like methionine hydrochloride is paramount. This guide provides an in-depth comparison of principal analytical techniques for its measurement, moving beyond mere procedural descriptions to explore the strategic imperatives of cross-validation. We will dissect the methodologies of High-Performance Liquid Chromatography (HPLC), classical Titrimetry, and UV-Vis Spectrophotometry, grounding our discussion in the practical realities of the laboratory. This document is designed for researchers, analytical scientists, and quality assurance professionals, offering a framework for selecting and validating orthogonal methods to ensure data integrity, robustness, and regulatory compliance. Through detailed protocols, comparative data, and logical workflows, we aim to empower you to build a comprehensive and resilient analytical strategy for this compound.

The Analytical Imperative: Understanding this compound

Methionine is an essential amino acid, crucial for numerous physiological processes, including protein synthesis and antioxidant functions.[1] Its hydrochloride salt is a common form used in pharmaceutical formulations and nutritional supplements. The analytical challenge lies in its physicochemical properties: methionine is a non-chromophoric amino acid, meaning it lacks a strong UV-absorbing functional group, which directly influences the choice of detection method.

Physicochemical Properties of Methionine (as Hydrochloride):

  • Formula: C₅H₁₁NO₂S · HCl

  • Molar Mass: 185.66 g/mol

  • Solubility: Freely soluble in water, dissolving in dilute acids.[2]

  • Key Functional Groups: Carboxylic acid, primary amine, thioether.

The presence of the amine and carboxylic acid groups makes methionine amphoteric and suitable for acid-base titration. The thioether group is susceptible to oxidation, a factor to consider in sample preparation and stability testing. Its lack of a significant chromophore means that for HPLC, direct UV detection must be performed at low wavelengths (around 200-220 nm), where many mobile phase components can interfere.[1][3]

Principal Analytical Techniques: A Comparative Overview

The selection of an analytical method is a balance of specificity, sensitivity, accuracy, precision, and practical constraints like sample throughput and cost. For this compound, three techniques stand out: HPLC, Titrimetry, and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the modern pharmaceutical analysis laboratory due to its high resolving power and sensitivity. For methionine, a reversed-phase (RP-HPLC) method is typically employed.

  • Causality of Method Choice: The core challenge with methionine is detection. Direct UV detection is performed at low wavelengths (~210 nm) where the peptide bond absorbs.[4] This necessitates the use of high-purity mobile phases (e.g., phosphate buffer and methanol/acetonitrile) to minimize baseline noise.[1][5] An alternative, pre-column derivatization with agents like o-phthalaldehyde (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC), introduces a fluorescent or UV-active tag, significantly enhancing sensitivity and specificity but adding complexity to the sample preparation.[6]

Titrimetric Analysis

Classical, yet robust, non-aqueous acid-base titration is a standard pharmacopeial method for the assay of methionine.[2][7][8][9][10]

  • Causality of Method Choice: This method leverages the basic nature of the amino group. The analysis is performed in a non-aqueous solvent system, typically a mixture of formic acid and glacial acetic acid, which enhances the basicity of the amino group, allowing for sharp titration endpoints with a strong acid titrant like perchloric acid.[2][7][8][9] The endpoint is determined potentiometrically. This is an absolute method that does not rely on a reference standard of the analyte for calibration, making it a powerful tool for purity assessment of raw materials.

UV-Vis Spectrophotometry

While direct spectrophotometry is challenging due to the lack of a strong chromophore, indirect colorimetric methods can be developed.

  • Causality of Method Choice: These methods rely on a chemical reaction that produces a colored product, the absorbance of which is proportional to the methionine concentration. For example, a reaction involving ninhydrin produces a characteristic purple color with amino acids.[7] Another approach involves a reaction with sodium nitroprusside in an alkaline medium, which can produce a colored complex.[2][9] While often less specific than HPLC, these methods can be simple, rapid, and cost-effective for certain applications, particularly in the absence of interfering substances.

In-Depth Method Protocols and Performance

To provide a practical comparison, detailed protocols for HPLC and Titrimetry are presented below. These are based on established pharmacopeial methods and published literature.

Protocol: HPLC-UV Assay for this compound

This protocol describes a simple, direct UV detection method suitable for assay and purity determinations.

1. Instrumentation and Conditions:

  • HPLC System: A system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase: A filtered and degassed mixture of 0.05M phosphate buffer (pH adjusted to 3.2 with phosphoric acid) and methanol (70:30 v/v).[5]
  • Flow Rate: 1.0 mL/min.[5]
  • Column Temperature: 30 °C.
  • Detection Wavelength: 210 nm.[4]
  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Solution (200 µg/mL): Accurately weigh about 20 mg of Methionine Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
  • Sample Solution (200 µg/mL): Accurately weigh a quantity of this compound powder equivalent to about 20 mg of methionine. Transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

3. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak areas should be not more than 2.0%.
  • The tailing factor for the methionine peak should not be more than 2.0.

4. Analysis:

  • Inject the blank (mobile phase), standard solution, and sample solution in sequence.
  • Calculate the quantity of methionine in the sample by comparing the peak area response of the sample to that of the standard.

Protocol: Non-Aqueous Titration Assay for Methionine

This protocol is adapted from the United States Pharmacopeia (USP) monograph for Methionine.[7][10]

1. Reagents and Apparatus:

  • Titrant: 0.1 N Perchloric Acid in glacial acetic acid.
  • Solvent: A mixture of 3 mL of anhydrous formic acid and 50 mL of glacial acetic acid.[7][10]
  • Apparatus: Potentiometric titrator with a suitable electrode system (e.g., glass and calomel electrodes).

2. Procedure:

  • Accurately weigh about 140 mg of Methionine, previously dried, and transfer to a 125-mL flask.[7][10]
  • Add the solvent mixture (3 mL formic acid, 50 mL glacial acetic acid) and swirl to dissolve.[7][10]
  • Titrate immediately with 0.1 N perchloric acid VS, determining the endpoint potentiometrically.[2][7][10]
  • Perform a blank determination by titrating the solvent mixture alone and make any necessary correction.[7][8]

3. Calculation:

  • Each mL of 0.1 N perchloric acid is equivalent to 14.92 mg of C₅H₁₁NO₂S.[7][9]
  • Calculate the percentage of methionine in the sample.

Comparative Performance and Data Summary

The choice of method is dictated by the analytical need. The table below summarizes the key performance characteristics of the described techniques.

Parameter RP-HPLC with UV Detection Non-Aqueous Titration UV-Vis Colorimetry (Ninhydrin)
Principle Chromatographic SeparationAcid-Base NeutralizationChemical reaction, color formation
Specificity High (Separates from impurities)Moderate (Titrates all basic substances)Low (Reacts with most primary/secondary amines)
Sensitivity (LOD) ~1-10 µg/mL~10 mg~5-20 µg/mL
Precision (%RSD) < 2%< 1%< 5%
Accuracy (% Recovery) 98-102%99-101%95-105%
Analysis Time ~10-15 min per sample~5-10 min per sample~30-60 min (includes reaction time)
Primary Application Assay, impurity profiling, stabilityRaw material assay, purity checkIn-process checks, simple formulations
Key Advantage High specificity and sensitivityAbsolute method, high precisionSimple, low cost
Key Limitation Requires expensive equipmentLess specific, larger sample sizeProne to interference

The Strategy of Cross-Validation

Cross-validation is the formal process of confirming that a validated analytical method yields comparable, reliable, and consistent results when compared to another method, often across different laboratories, equipment, or analysts.[11][12] In the context of this guide, we focus on comparing different analytical techniques within the same laboratory. This is crucial for ensuring the integrity of data throughout a drug's lifecycle.

The Power of Orthogonal Methods

The most robust cross-validation strategy involves the use of orthogonal methods —techniques that rely on different physicochemical principles for separation and/or detection.[13][14] Using an orthogonal method provides a higher degree of confidence that the primary analytical method is specific and accurate.[13][14] For this compound, HPLC (based on chromatographic partitioning) and non-aqueous titration (based on chemical reactivity) are excellent orthogonal methods. If both methods provide congruent results for the same batch of material, it strongly validates the accuracy of both measurements.

Experimental Workflow for Cross-Validation

A typical cross-validation study involves analyzing the same homogenous batch of this compound by both the primary method (e.g., HPLC) and the orthogonal method (e.g., Titration).

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation start Select Homogenous Batch of Methionine HCl prep_samples Prepare 3-5 Independent Sample Preparations start->prep_samples hplc Analyze by Primary Method (e.g., HPLC) prep_samples->hplc titration Analyze by Orthogonal Method (e.g., Titration) prep_samples->titration compare Compile and Compare Results (e.g., Assay % values) hplc->compare titration->compare stats Perform Statistical Analysis (e.g., % Difference, t-test) compare->stats criteria Compare Against Acceptance Criteria (e.g., ≤2% Difference) stats->criteria decision Criteria Met? criteria->decision pass Validation Successful decision->pass Yes fail Investigate Discrepancy decision->fail No

Caption: Workflow for cross-validating two analytical methods.

Statistical Evaluation and Acceptance Criteria

The results from the two methods should be compared statistically. A common approach is to calculate the percent difference between the mean results.

  • Formula: % Difference = (|Result_Method_A - Result_Method_B| / Average_of_Both_Results) * 100

For an assay, a typical acceptance criterion for the difference between two methods is not more than 2.0% . More rigorous statistical tools, such as a two-sample t-test, can also be employed to determine if there is a statistically significant difference between the means generated by the two methods.

Choosing the Right Technique: A Practical Decision Guide

The selection of a method depends heavily on the intended application. A method suitable for final product release may be overkill for an in-process check.

DecisionTree start What is the Analytical Goal? q1 Need to separate from other components or measure impurities? start->q1 q2 Is this for raw material (API) identity/purity assay? q1->q2 No res_hplc Use HPLC q1->res_hplc Yes q3 Is it a simple matrix for a rapid in-process check (IPC)? q2->q3 No res_titration Use Titration (Primary) and HPLC (Orthogonal) q2->res_titration Yes res_uv Consider UV-Vis Colorimetry q3->res_uv Yes res_other Re-evaluate Needs q3->res_other No

Caption: Decision tree for selecting an analytical method.

  • For Stability and Final Product Release: HPLC is the method of choice. Its ability to separate the active ingredient from degradation products and excipients is essential for a comprehensive stability-indicating assay.

  • For Raw Material (API) Testing: A combination is ideal. Non-aqueous titration serves as a highly precise, absolute method for assay, while a complementary HPLC method provides impurity profiling and orthogonal confirmation.[14]

  • For In-Process Controls or Cleaning Validation: Where speed is critical and the sample matrix is simple, a UV-Vis colorimetric method could be developed and validated for its specific purpose.

Conclusion

The robust analytical characterization of this compound relies not on a single "best" method, but on the intelligent selection and cross-validation of multiple, orthogonal techniques. While HPLC offers unparalleled specificity for complex mixtures, the classical precision of titrimetry provides an invaluable absolute measure of purity for the raw material. By understanding the fundamental principles, advantages, and limitations of each technique, and by implementing a rigorous cross-validation workflow, scientists can build a comprehensive analytical package. This ensures data of the highest integrity, satisfying both scientific rigor and the stringent demands of regulatory bodies.

References

Is methionine hydrochloride a suitable substitute for L-methionine in all research applications?

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of scientific research, the selection of a reagent, down to its salt form, can be the pivotal difference between reproducible data and confounding artifacts. L-methionine, an essential sulfur-containing amino acid, is a cornerstone of countless biological studies, from cell culture to metabolic research. A frequent question arising in laboratory settings is whether its hydrochloride salt, L-methionine hydrochloride (Met-HCl), can be used as a direct substitute for the free acid, L-methionine. While chemically similar, their distinct properties command careful consideration. This guide provides an in-depth comparison to empower researchers to make an informed choice for their specific application.

The Foundational Difference: Chemical and Physical Properties

The core distinction lies in their chemical form: L-methionine is an amino acid, while L-methionine hydrochloride is the hydrochloride salt of that amino acid. This difference fundamentally alters their behavior in solution, particularly concerning solubility and pH.

PropertyL-MethionineL-Methionine Hydrochloride
Molecular Formula C₅H₁₁NO₂SC₅H₁₂ClNO₂S
Molecular Weight 149.21 g/mol [1]185.67 g/mol [2]
Form White crystalline powder[3]White crystalline powder
Solubility in Water Soluble (approx. 56.6 g/L at 25°C)[1]Higher than L-methionine[4]
Aqueous Solution pH ~5.2 - 6.2[5][6]Highly Acidic (often prepared in 0.1 M HCl)[7][8]

The enhanced solubility of Met-HCl can be a significant practical advantage, especially when preparing high-concentration stock solutions. However, this benefit comes with a critical caveat: the highly acidic nature of its aqueous solutions.

The pH Problem: A Critical Variable in Biological Experiments

The introduction of a non-neutral compound into a highly buffered biological system can have cascading and often detrimental effects. A stock solution of L-methionine hydrochloride is typically dissolved in hydrochloric acid, resulting in a very low pH[7][8]. Adding this directly to a system like cell culture medium or an enzyme assay buffer can overwhelm its buffering capacity, causing a significant drop in the environmental pH.

This pH shift is not a trivial matter; it can profoundly impact experimental outcomes:

  • Cellular Health: Most cell lines are cultured in a tightly controlled pH range, typically 7.2-7.4. Deviations can induce cellular stress, alter proliferation rates, and compromise viability, confounding any experimental observations[9][10].

  • Enzyme Kinetics: Enzyme activity is exquisitely dependent on pH. A shift from the optimal pH can alter an enzyme's conformational structure, affecting substrate binding and catalytic efficiency, leading to inaccurate measurements of its function.

  • Protein Integrity: The charge state of amino acid residues in a protein is pH-dependent. An altered pH can disrupt ionic interactions, potentially leading to protein aggregation or denaturation.

Experimental Workflow: Validating the pH Impact

To demonstrate this critical difference, a simple and self-validating experiment can be performed. This workflow outlines the direct comparison of how each compound affects the pH of a standard biological buffer.

cluster_0 Preparation cluster_1 Experiment cluster_2 Measurement & Analysis A Prepare equimolar 100 mM stock solutions: (A) L-Methionine in H₂O (B) Met-HCl in H₂O B Add equal volumes of stock solution to separate aliquots of cell culture medium (pH 7.4) A->B Dosing C Measure final pH of both solutions B->C Equilibration D Compare pH shift from initial 7.4 C->D Conclusion

Caption: Workflow for comparing the pH impact of L-methionine vs. Met-HCl.

Protocol: pH Measurement in Cell Culture Medium
  • Preparation: Prepare a 100 mM stock solution of L-methionine in cell-culture grade water. Gentle warming may be necessary to fully dissolve the powder[11]. Prepare a separate 100 mM stock solution of L-methionine hydrochloride in water.

  • Calibration: Calibrate a laboratory-grade pH meter according to the manufacturer's instructions using standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Initial Measurement: Measure the pH of your target solution (e.g., DMEM supplemented with 10% FBS). Record this value (expected ~7.4).

  • L-Methionine Addition: To 10 mL of the medium, add 100 µL of the 100 mM L-methionine stock solution to achieve a final concentration of 1 mM. Mix gently and allow it to equilibrate for 2 minutes. Record the final pH.

  • Met-HCl Addition: To a fresh 10 mL aliquot of the medium, add 100 µL of the 100 mM L-methionine hydrochloride stock solution for a final concentration of 1 mM. Mix gently, equilibrate for 2 minutes, and record the final pH.

  • Analysis: Compare the final pH values. A negligible change is expected for the L-methionine solution, while a significant drop in pH will be observed for the methionine hydrochloride solution.

Application-Specific Recommendations

The suitability of Met-HCl is entirely dependent on the experimental context and whether the necessary controls (i.e., pH adjustment) are implemented.

Cell Culture

For any application involving live cells, maintaining a stable, physiological pH is non-negotiable. The direct addition of an acidic Met-HCl solution can be cytotoxic.

Recommendation: L-methionine is the strongly preferred choice for cell culture applications. If Met-HCl must be used (e.g., due to a need for a highly concentrated, filter-sterilized stock), it is essential to adjust the pH of the stock solution to ~7.4 using NaOH before sterile filtration and addition to the culture medium.

Biochemical & Enzymatic Assays

These in vitro systems are often highly sensitive to buffer conditions. The introduction of an unbuffered acid can instantly alter the reaction environment, leading to artifacts.

Recommendation: Use L-methionine to avoid any confounding variables related to pH. If Met-HCl is used, the final reaction buffer's pH must be verified after all components have been added.

Animal Studies

In nutritional and metabolic studies in animals, both forms are utilized. The D- and L-isomers of methionine are absorbed via different mechanisms, and the hydrochloride form may influence gut pH[12][13]. The conversion of D-methionine to the biologically active L-form is an important consideration in these studies[14][15].

Recommendation: The choice should be dictated by the specific experimental question and precedent in the literature for the chosen animal model. It is crucial to be consistent with the form of methionine used throughout a study and to report it accurately.

Conclusion: Not an Interchangeable Reagent

L-methionine hydrochloride is not a suitable direct substitute for L-methionine in most research applications, particularly those that are pH-sensitive.

Its primary advantage of enhanced solubility is overshadowed by the critical and often disruptive effect of its acidity on biological systems. While the impact of Met-HCl can be mitigated by careful pH adjustment of stock solutions, this introduces an additional experimental step and a potential source of variability. For reasons of simplicity, reproducibility, and biological compatibility, L-methionine should be considered the default choice. Researchers should only opt for this compound when its solubility is an absolute requirement, and with the strict implementation of pH neutralization protocols.

References

A Comparative Analysis of the Metabolic Fates and Bioefficacies of Methionine Hydrochloride and Methionine Hydroxy Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and animal nutrition, the precise understanding of metabolic pathways and the bioavailability of active compounds is paramount. Methionine, an essential amino acid, is a critical component in numerous metabolic processes beyond its role in protein synthesis. Its supplementation is standard practice in various fields, often utilizing either methionine hydrochloride (in its racemic form, DL-methionine) or methionine hydroxy analogue (MHA). While both serve as sources of L-methionine, their distinct chemical structures dictate different metabolic routes, influencing their overall bioefficacy. This guide provides an in-depth, objective comparison of these two compounds, supported by experimental data and established methodologies.

Structural and Chemical Distinctions: The Foundation of Metabolic Divergence

At a fundamental level, the difference between methionine and its hydroxy analogue lies in the substitution of the alpha-amino group.

  • This compound (DL-Methionine): This is the crystalline, racemic mixture containing both D- and L-isomers of methionine.[1][2] The L-isomer is the biologically active form directly incorporated into proteins.[3] The D-isomer can be converted to L-methionine by the animal.[3]

  • Methionine Hydroxy Analogue (MHA): In MHA, the amino group (-NH2) at the alpha-carbon is replaced by a hydroxyl group (-OH), classifying it as an organic acid.[2][4] It is chemically known as 2-hydroxy-4-(methylthio)butanoic acid (HMTBA).[1] MHA is also a racemic mixture of D- and L-isomers.[3]

This seemingly subtle chemical alteration has profound implications for their absorption, transport, and metabolic conversion.

The Metabolic Journey: Conversion to L-Methionine

For either compound to be utilized for protein synthesis and other metabolic functions, it must be converted to L-methionine. The pathways for this conversion are distinct for DL-methionine and MHA.

DL-Methionine Conversion:

The D-isomer of methionine undergoes a two-step enzymatic conversion to the L-isomer. This process primarily occurs in the liver and kidneys.

MHA Conversion:

The conversion of MHA to L-methionine is also a multi-step enzymatic process. It involves the oxidation of the hydroxyl group to a keto group, forming 2-keto-4-(methylthio)butanoic acid (KMB), which is then transaminated to yield L-methionine.[5]

Below is a diagram illustrating these distinct metabolic pathways.

cluster_DLM DL-Methionine Pathway cluster_MHA MHA Pathway cluster_protein Protein Synthesis DL_Met DL-Methionine D_Met D-Methionine DL_Met->D_Met Separation KMB_from_DLM α-keto-methionine D_Met->KMB_from_DLM D-amino acid oxidase L_Met_from_DLM L-Methionine Protein Protein Synthesis L_Met_from_DLM->Protein KMB_from_DLM->L_Met_from_DLM Transaminase MHA MHA (HMTBA) KMB_from_MHA α-keto-methionine MHA->KMB_from_MHA Hydroxy acid oxidase L_Met_from_MHA L-Methionine KMB_from_MHA->L_Met_from_MHA Transaminase L_Met_from_MHA->Protein

Caption: Metabolic conversion pathways of DL-Methionine and MHA to L-Methionine.

Comparative Bioavailability and Bioefficacy

The ultimate measure of a methionine source's utility is its bioavailability and subsequent bioefficacy. Bioavailability refers to the proportion of the ingested compound that reaches systemic circulation and is available for metabolic processes. Bioefficacy is the measure of the compound's ability to produce a desired physiological response.

Numerous studies have been conducted to determine the relative bioavailability (RBV) of MHA compared to DL-methionine, often with DL-methionine or L-methionine as the standard (100%). The findings consistently indicate that MHA has a lower bioavailability than DL-methionine on a product-to-product basis.

Species Parameter Relative Bioavailability of MHA vs. DL-Methionine Reference(s)
Pigs (Starter) Nitrogen Retention83% (on an equimolar basis)[6]
Pigs (Growing) Nitrogen Retention63%[7]
Pigs (Growing) Feed to Gain RatioNot significantly different when MHA was supplemented at 65% of DL-methionine activity[8]
Broiler Chickens Growth Performance65%[9]
Broiler Chickens Various45% to 88% (MHA-FA vs. DL-Met)[10]
Laying Hens PerformanceInterchangeable at a 100:65 ratio (MHA:DL-Met)[11]
Rainbow Trout Weight Gain, Growth Rate, Nitrogen Retention60% - 73% (MHA-Ca vs. DL-Met)[12]
Common Carp Weight-for-weight basis41% to 50% (MHA-Ca vs. DL-Met)[13]

The lower bioavailability of MHA is attributed to several factors, including potential incomplete absorption and losses during the multi-step enzymatic conversion to L-methionine.[1] Some studies suggest that the dimeric and oligomeric forms present in liquid MHA-FA may be less efficiently utilized.[9][14]

Effects on Other Metabolic Pathways

Beyond protein synthesis, methionine is a key player in other metabolic functions, including:

  • Methylation Reactions: As a precursor to S-adenosylmethionine (SAM), methionine is a crucial methyl donor.

  • Antioxidant Defense: Methionine is a precursor for the synthesis of cysteine and subsequently glutathione, a major intracellular antioxidant.

Studies in rainbow trout liver cell lines have shown that DL-methionine supplementation leads to a marked increase in intracellular SAM and glutathione levels, while MHA supplementation showed levels similar to methionine-deprived conditions.[15] This suggests that the metabolic pathways fueled by methionine may not be as sufficiently supplied by MHA.[16][15] In contrast, some studies in pigs did not find significant differences in the antioxidative status between DL-methionine and MHA-Ca supplemented groups.[17]

In ruminants, MHA supplementation has been shown to alter the rumen microbiota and metabolome, potentially enhancing rumen fermentation.[18][19][20]

Experimental Protocols for Comparative Assessment

To enable researchers to conduct their own comparative studies, this section outlines key experimental workflows.

The slope-ratio assay is a common method for determining the relative bioavailability of different nutrient sources.[6][21]

cluster_workflow Bioavailability Assay Workflow start Basal Diet (Methionine Deficient) treatment_groups Treatment Groups: - Basal Diet - Basal + Graded Levels of DL-Met - Basal + Graded Levels of MHA start->treatment_groups feeding_period Feeding Period treatment_groups->feeding_period data_collection Data Collection: - Nitrogen Balance - Growth Performance - Plasma Methionine feeding_period->data_collection analysis Slope-Ratio Analysis data_collection->analysis result Relative Bioavailability (Ratio of Slopes) analysis->result

Caption: Workflow for a slope-ratio assay to determine relative bioavailability.

Objective: To determine the nitrogen retention in subjects fed diets supplemented with either this compound or MHA.

Materials:

  • Metabolism cages designed for the specific animal model.[21]

  • A methionine-deficient basal diet.[21]

  • This compound (DL-Methionine, ≥99% purity).

  • Methionine Hydroxy Analogue (e.g., MHA-Ca, ≥84% MHA).

  • Equipment for precise feed allocation and collection of feces and urine.

  • Kjeldahl apparatus or equivalent for nitrogen analysis.

Procedure:

  • Adaptation Period: Acclimate animals to the metabolism cages for a minimum of 5 days.[21]

  • Diet Formulation: Create a basal diet that is deficient in methionine but adequate in all other essential nutrients. Formulate treatment diets by supplementing the basal diet with graded levels of either DL-methionine or MHA.[21]

  • Experimental Period: Allot animals to dietary treatments in a randomized complete block design. The experimental period typically lasts for 9 days.[21]

  • Sample Collection: For the final 4-5 days of the experimental period, precisely record daily feed intake and collect all feces and urine.

  • Nitrogen Analysis: Analyze the nitrogen content of the feed, feces, and urine using the Kjeldahl method.

  • Calculation:

    • Nitrogen Intake ( g/day ) = Feed Intake ( g/day ) x Feed Nitrogen (%)

    • Fecal Nitrogen ( g/day ) = Fecal Output ( g/day ) x Fecal Nitrogen (%)

    • Urinary Nitrogen ( g/day ) = Urine Output ( g/day ) x Urine Nitrogen (%)

    • Nitrogen Retained ( g/day ) = Nitrogen Intake - Fecal Nitrogen - Urinary Nitrogen

    • Nitrogen Retention (% of intake) = (Nitrogen Retained / Nitrogen Intake) x 100

Objective: To quantify the concentration of methionine and MHA in plasma samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or fluorescence) or a Gas Chromatography-Mass Spectrometry (GC-MS) system.[22][23][24]

  • C18 reverse-phase column.[25]

  • Centrifuge.

  • Solid-phase extraction (SPE) cartridges.[22]

  • Derivatization reagents (e.g., PITC for HPLC-UV, or silylating agents for GC-MS).[23][24]

  • Acetonitrile, methanol, and other HPLC-grade solvents.[25]

  • Standards for L-methionine, D-methionine, and MHA.

Procedure:

  • Blood Collection: Collect blood samples from subjects at specified time points post-feeding into tubes containing an anticoagulant (e.g., heparin or EDTA).[26][27]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation: Deproteinize the plasma samples, for example, by adding acetonitrile.[24]

  • Purification (Optional but Recommended): Purify the amino acids using cation-exchange chromatography or SPE.[22][24]

  • Derivatization: Derivatize the amino acids to enhance their detection.

  • Chromatographic Analysis:

    • Inject the prepared sample into the HPLC or GC-MS system.

    • Use an appropriate mobile phase and gradient for separation on the column.[25]

    • Quantify the analytes by comparing their peak areas to those of the standards.

Conclusion

The choice between this compound and methionine hydroxy analogue as a methionine source depends on the specific application and economic considerations. While both can be converted to the biologically active L-methionine, their metabolic pathways and bioavailabilities are distinct. Experimental evidence consistently demonstrates that MHA has a lower relative bioavailability compared to DL-methionine on a weight-for-weight basis.[9] This difference in bioefficacy should be taken into account when formulating diets or experimental media to ensure that the metabolic requirements for L-methionine are met. The provided experimental protocols offer a framework for researchers to conduct their own rigorous comparative evaluations.

References

A Senior Application Scientist's Guide to Validating the Purity of Commercially Available Methionine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of raw materials is not merely a quality control checkpoint; it is the bedrock upon which reliable and reproducible experimental data are built. Methionine hydrochloride, an essential amino acid critical in numerous cellular processes, is a frequently used supplement in cell culture media and a key component in various therapeutic formulations. The presence of impurities can lead to aberrant cell growth, altered protein expression, and potentially compromise the efficacy and safety of a final drug product.

This guide provides an in-depth, technically-focused comparison of methodologies for validating the purity of commercially available this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, establishing a self-validating system for the rigorous assessment of this critical reagent. Our objective is to equip researchers and drug development professionals with the expertise to critically evaluate and select high-purity this compound, ensuring the integrity of their research and therapeutic innovations.

The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification

A comprehensive assessment of this compound purity necessitates a multi-technique approach. No single method can provide a complete picture of all potential impurities. The following sections detail the core analytical techniques, their underlying principles, and their specific applications in the context of this compound analysis.

Chromatographic Purity: The Power of Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile compounds like this compound.[1][2][3][4][5][6] Its strength lies in its ability to separate the parent compound from structurally similar impurities.

The Causality Behind Method Selection:

The choice of HPLC method is dictated by the physicochemical properties of methionine and its potential impurities. Methionine is a polar compound, and its hydrochloride salt is readily soluble in aqueous mobile phases.[1] Potential impurities can range from starting materials and by-products of synthesis to degradation products like methionine sulfoxide.[2][7][8]

A robust HPLC method should be capable of resolving methionine from these impurities. A reversed-phase C18 column is often a suitable starting point, utilizing an acidic mobile phase to ensure the protonation of the amine group and enhance retention.[6] Ion-pair chromatography can also be employed to improve the retention and separation of the highly polar methionine.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Standard Preparation: Prepare a reference standard of known purity at the same concentration.

  • Injection Volume: 10 µL.

  • Analysis: Run the samples and the standard. The purity is calculated by comparing the peak area of the main methionine peak to the total area of all peaks in the chromatogram.

Structural Confirmation and Impurity Identification: The Spectroscopic Toolkit

While chromatography excels at separation and quantification, spectroscopic techniques are indispensable for confirming the chemical identity of the main component and identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy provides a detailed fingerprint of the molecule's structure. For this compound, characteristic peaks corresponding to the methyl, methylene, and alpha-hydrogen protons should be present at their expected chemical shifts.[9][10][11][12] The presence of unexpected signals can indicate impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy probes the vibrational modes of the molecule, providing information about its functional groups. The spectrum of this compound should exhibit characteristic absorption bands for the amine, carboxylic acid, and thioether groups.[13][14][15] Comparison to a reference spectrum can quickly identify gross contamination or a mislabeled product.

Experimental Protocol: Spectroscopic Analysis

  • ¹H NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the this compound sample in 0.7 mL of deuterium oxide (D₂O).

    • Instrumentation: A 400 MHz or higher NMR spectrometer.

    • Analysis: Acquire the ¹H NMR spectrum and compare it to a reference spectrum of pure this compound. Integrate the peaks to determine the relative ratios of protons, which should align with the molecular structure.

  • FTIR Spectroscopy:

    • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the this compound sample or use an Attenuated Total Reflectance (ATR) accessory.

    • Instrumentation: A standard FTIR spectrometer.

    • Analysis: Acquire the infrared spectrum from 4000 to 400 cm⁻¹ and compare it to a reference spectrum.

Assay of Potency: The Titrimetric Standard

A titrimetric assay is a classic and highly accurate method for determining the absolute content of this compound. This method is often stipulated in pharmacopeial monographs.[16][17][18][19][20]

The Principle of Non-Aqueous Acid-Base Titration:

The basicity of the amino group in this compound can be titrated with a strong acid, such as perchloric acid, in a non-aqueous solvent like glacial acetic acid.[17][18][19][20] This method provides a direct measure of the amount of active substance present.

Experimental Protocol: Non-Aqueous Titration

  • Reagents: Perchloric acid (0.1 N in glacial acetic acid), glacial acetic acid, and a suitable indicator (e.g., crystal violet) or a potentiometer.

  • Sample Preparation: Accurately weigh approximately 150 mg of the this compound sample and dissolve it in 50 mL of glacial acetic acid.

  • Titration: Titrate the sample solution with 0.1 N perchloric acid, determining the endpoint potentiometrically or by a color change of the indicator.

  • Calculation: The percentage of this compound is calculated based on the volume of titrant consumed. Each mL of 0.1 N perchloric acid is equivalent to 18.57 mg of C₅H₁₁NO₂S·HCl.

A Comparative Framework: Evaluating Commercial this compound

To illustrate the practical application of these methodologies, we present a hypothetical comparative analysis of three commercially available this compound products (Supplier A, Supplier B, and Supplier C).

The Workflow for Comparative Analysis

The following diagram outlines the logical flow of experiments for a comprehensive comparison of different commercial sources of this compound.

G cluster_0 Sample Acquisition cluster_1 Initial Screening cluster_2 Quantitative Analysis cluster_3 Data Interpretation & Comparison Supplier_A Supplier A FTIR FTIR Spectroscopy Supplier_A->FTIR NMR 1H NMR Spectroscopy Supplier_A->NMR Supplier_B Supplier B Supplier_B->FTIR Supplier_B->NMR Supplier_C Supplier C Supplier_C->FTIR Supplier_C->NMR HPLC HPLC Purity FTIR->HPLC Titration Titrimetric Assay FTIR->Titration NMR->HPLC NMR->Titration Comparison Comparative Data Table HPLC->Comparison Titration->Comparison Conclusion Selection of Optimal Supplier Comparison->Conclusion

Caption: Workflow for the comparative validation of commercial this compound.

Hypothetical Comparative Data

The following table summarizes the hypothetical results obtained from the analysis of the three commercial samples.

ParameterSupplier ASupplier BSupplier CPharmacopeial Standard (USP)
Appearance White crystalline powderWhite crystalline powderOff-white powderWhite, crystalline powder
FTIR Spectrum Conforms to referenceConforms to referenceMinor extraneous peaksConforms to reference
¹H NMR Spectrum Conforms to referenceConforms to referenceUnidentified signals at 2.8 ppmConforms to reference
HPLC Purity (%) 99.899.598.2≥ 98.5%
Major Impurity (%) 0.15 (Methionine Sulfoxide)0.3 (Unknown)1.5 (Unknown)-
Titrimetric Assay (%) 99.999.698.398.5% - 101.5%
Interpretation of Results
  • Supplier A: This product demonstrates the highest purity across all analytical techniques, comfortably meeting and exceeding the USP standards. The low level of a known and identified impurity (methionine sulfoxide) provides confidence in the product's quality.

  • Supplier B: While meeting the minimum pharmacopeial requirements, this product shows a slightly lower purity than Supplier A's product, with an unidentified impurity present at a low level.

  • Supplier C: This product fails to meet the minimum purity standards set by the USP. The off-white appearance, extraneous peaks in the FTIR and NMR spectra, and the significant level of an unknown impurity indicate a lower quality product that may not be suitable for sensitive research or pharmaceutical applications.

Conclusion and Recommendations

The validation of commercially available this compound is a critical step in ensuring the quality and reliability of research and drug development. A multi-faceted analytical approach, combining chromatographic, spectroscopic, and titrimetric methods, provides a comprehensive assessment of purity and identity.

Based on our hypothetical comparative analysis, Supplier A would be the recommended choice due to its superior purity profile and the identification of its minor impurity. When selecting a supplier, researchers and drug development professionals should not only consider the certificate of analysis but also have the capability to perform in-house validation, particularly for critical applications. This due diligence is a cornerstone of scientific integrity and a crucial investment in the success of any research or therapeutic endeavor.

The Self-Validating Purity Workflow

The following diagram illustrates the interconnectedness of the analytical techniques, forming a self-validating system for purity assessment.

G cluster_0 Identity Confirmation cluster_1 Purity & Impurity Profiling cluster_2 Potency (Assay) cluster_3 Validation Loop FTIR FTIR (Functional Groups) Cross_Validation Cross-Validation FTIR->Cross_Validation Confirms Identity NMR NMR (Molecular Structure) NMR->Cross_Validation Confirms Structure HPLC HPLC (Separation & Quantification) HPLC->Cross_Validation Quantifies Purity Titration Titration (Absolute Content) Titration->Cross_Validation Confirms Potency Cross_Validation->HPLC Cross_Validation->Titration

Caption: A self-validating workflow for this compound purity analysis.

References

A Senior Application Scientist's Guide to Assessing the Equivalence of Methionine Hydrochloride from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Certificate of Analysis

In drug development and manufacturing, the active pharmaceutical ingredient (API) is the cornerstone of product quality, safety, and efficacy. While a Certificate of Analysis (CoA) provides a snapshot of a material's compliance with established specifications, it does not always tell the complete story. This is particularly true when evaluating APIs from different suppliers. Subtle variations in manufacturing processes, even when the final product meets pharmacopeial standards, can introduce differences in impurity profiles, physical properties, and, ultimately, functional performance.

Methionine, an essential sulfur-containing amino acid, is a critical component in various applications, from being the initiating amino acid in protein synthesis in cell culture media to its role in parenteral nutrition and as a precursor in pharmaceutical synthesis.[1][2] Its hydrochloride salt, L-Methionine Hydrochloride, is often used to improve solubility and stability.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the equivalence of L-Methionine Hydrochloride sourced from different suppliers. We will move beyond baseline compendial testing to incorporate advanced analytical characterization and functional assays. The objective is to build a robust data package that ensures consistency, minimizes risks to your process, and guarantees the quality of your final product. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q6A guidelines, which define specifications as a critical part of a total control strategy.[5]

Part 1: Foundational Pharmacopeial & Physicochemical Analysis

The initial step in qualifying a new supplier is to verify their material against established pharmacopeial monographs from sources like the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP).[6][7][8] These tests establish a baseline for quality and identity.

Core Compendial Tests

A typical compendial monograph for L-Methionine includes the following tests. When comparing suppliers, it is crucial to test each material against a qualified reference standard.

  • Description/Appearance: A simple visual inspection against the monograph's description (e.g., "White crystalline powder").[6][9] Any deviation in color or form could indicate an impurity or a different crystalline state.

  • Identification (IR): Infrared (IR) spectroscopy provides a molecular fingerprint of the compound. The spectrum of the sample from a new supplier must be concordant with that of the official reference standard.[10] This confirms the fundamental chemical identity.

  • Assay (Titration): A non-aqueous titration is typically used to determine the purity of the L-Methionine Hydrochloride as a percentage.[10] While suppliers should meet the specification (e.g., 98.5% - 101.0%), it is important to note the precise value. A consistent bias towards the lower or upper end of the range compared to an incumbent supplier may warrant investigation.

  • Specific Optical Rotation: This is a critical test that confirms the stereochemical identity.[9] The biologically active form is the L-enantiomer. An out-of-specification result could indicate the presence of the D-enantiomer or a racemic mixture (DL-Methionine), which would have significantly different biological activity.[11]

  • pH of Solution: A simple but important test that can indicate the presence of acidic or basic impurities.[9]

  • Residue on Ignition / Sulfated Ash: This test measures the amount of inorganic impurities in the substance.[6][10]

  • Loss on Drying: Measures the amount of volatile matter, typically water, in the sample.[10]

  • Heavy Metals & Elemental Impurities: Limits for heavy metals are specified in the monographs. Modern approaches follow ICH Q3D guidelines for elemental impurities, which may require more sensitive techniques like ICP-MS for a full assessment.[5]

Comparative Data Summary: Foundational Tests

The following table illustrates how to present the data from these foundational tests for clear comparison.

Test Parameter Specification Reference Standard Supplier A Supplier B Comment
Assay (%) 98.5 - 101.599.8%99.6%98.7%Both pass, but Supplier B is consistently at the lower end.
Specific Rotation +21.0° to +25.0°+22.5°+22.3°+23.8°All within spec, confirming L-enantiomer.
pH (1% Solution) 5.2 - 6.25.85.76.1All within spec.
Loss on Drying (%) ≤ 0.5%0.15%0.18%0.45%Supplier B has higher moisture content, though still passing.
Residue on Ignition (%) ≤ 0.1%0.04%0.05%0.08%All within spec.

Part 2: Advanced Impurity Profiling

Pharmacopeial tests for related substances often rely on Thin-Layer Chromatography (TLC), which may not have the sensitivity or resolution to detect all potential impurities.[10] A change in the synthetic route by a new supplier could introduce novel process-related impurities not found in the material from an established supplier. Therefore, a high-resolution, validated High-Performance Liquid Chromatography (HPLC) method is essential for a true "apples-to-apples" comparison.[12]

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Comparison prep_std Prepare Reference Std (e.g., 1.0 mg/mL) inject_seq Injection Sequence: 1. Blank (Mobile Phase) 2. Standard (x5 for SST) 3. Sample A 4. Sample B 5. Spiked Sample prep_std->inject_seq prep_A Prepare Supplier A Sample (e.g., 1.0 mg/mL) prep_A->inject_seq prep_B Prepare Supplier B Sample (e.g., 1.0 mg/mL) prep_B->inject_seq prep_spiked Prepare Spiked Sample (Std + Known Impurities) prep_spiked->inject_seq hplc_system HPLC System (e.g., Mixed-Mode Column) sst_check System Suitability Test (SST) - Tailing Factor - RSD of Peak Area - Resolution hplc_system->sst_check Raw Data inject_seq->hplc_system Analysis sst_check->hplc_system SST Fail peak_integration Peak Integration & Identification sst_check->peak_integration SST Pass quantification Quantify Impurities (Area % Normalization) peak_integration->quantification comparison Compare Profiles: - Known Impurities - Unknown Impurities - Total Impurities quantification->comparison

Causality Behind the Method

A mixed-mode HPLC column (combining reversed-phase and ion-exchange mechanisms) is often superior for separating the polar methionine from its closely related impurities.[12][13] Known potential impurities include oxidation products like L-methionine-sulfoxide and L-methionine sulfone, as well as synthesis by-products such as N-acetyl-DL-methionine.[12][14] The use of a universal detector like a Charged Aerosol Detector (CAD) in addition to a UV detector can help detect impurities that lack a UV chromophore.[13]

Experimental Protocol: Comparative HPLC Impurity Profiling
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, an aqueous buffer with an organic modifier like acetonitrile.[15]

  • Standard Preparation:

    • Accurately weigh and dissolve the L-Methionine Hydrochloride Reference Standard to a known concentration (e.g., 1.0 mg/mL).

    • If available, prepare a stock solution of known impurities (e.g., methionine sulfoxide).

  • Sample Preparation: Prepare samples from Supplier A and Supplier B at the same concentration as the Reference Standard.

  • System Suitability Test (SST):

    • Inject the Reference Standard solution five times.

    • Calculate the relative standard deviation (RSD) of the peak area (Acceptance Criteria: ≤ 2.0%).

    • Determine the tailing factor for the main peak (Acceptance Criteria: 0.8 - 1.5).

    • Inject the impurity stock solution or a spiked sample to confirm the resolution between methionine and its key impurities.

  • Analysis: Inject the blank (mobile phase), Reference Standard, Supplier A sample, and Supplier B sample in sequence.

  • Data Processing: Integrate all peaks in the chromatograms. Identify peaks corresponding to the main peak and any known impurities. Calculate the percentage of each impurity using area normalization.

Comparative Data Summary: Impurity Profile
Impurity Retention Time (min) Reference Standard (% Area) Supplier A (% Area) Supplier B (% Area)
L-Methionine-Sulfoxide~4.50.03%0.04%0.15%
Unknown Impurity 1~6.2Not DetectedNot Detected0.08%
N-Acetyl-DL-Methionine~8.10.02%0.02%0.03%
Total Impurities 0.05% 0.06% 0.26%

Interpretation: In this hypothetical example, Supplier B's material, while meeting a general pharmacopeial limit of ≤ 0.5% for total impurities, shows a significantly higher level of the oxidation product (sulfoxide) and contains a unique unknown impurity. This is a critical difference that would not be apparent from the basic CoA and could impact the stability of a final drug product.

Part 3: Functional Impact Assessment in Cell Culture

For biopharmaceutical applications, the ultimate test of equivalence is performance. L-Methionine is an essential amino acid, critical for cell growth, protein synthesis, and methylation pathways.[1][7] An impurity or a subtle difference in quality could negatively impact cell health and productivity. A cell-based assay provides a highly sensitive, biologically relevant method to compare materials.

G cluster_media Media Preparation cluster_culture Cell Culture cluster_analysis Analysis basal Methionine-Free Basal Medium supp_A Supplement with Supplier A Material basal->supp_A Split supp_B Supplement with Supplier B Material basal->supp_B Split supp_Ref Supplement with Reference Standard basal->supp_Ref Split control Negative Control (No Methionine) basal->control Split seed Seed CHO Cells at Identical Density supp_A->seed Condition supp_B->seed Condition supp_Ref->seed Condition control->seed Condition incubate Incubate Cells (e.g., 7-14 days) seed->incubate sampling Daily Sampling incubate->sampling vcd Measure Viable Cell Density (VCD) & Viability sampling->vcd product Measure Product Titer (e.g., Antibody by ELISA) sampling->product plot Plot Growth Curves & Compare Key Metrics vcd->plot product->plot

Causality Behind the Assay

By using a methionine-free basal medium and supplementing it with the materials being tested, we can directly attribute any differences in cell growth, viability, or protein production to the quality of the methionine source. A reduction in cell growth could indicate the presence of a cytotoxic impurity or a lower bio-availability of the nutrient.[16][17]

Experimental Protocol: Cell Growth Performance Assay
  • Cell Line: Use a standard, well-characterized cell line relevant to your work (e.g., CHO-K1 cells).

  • Media Preparation:

    • Prepare a batch of chemically defined, methionine-free basal medium.

    • Create four media variants by supplementing the basal medium to a final concentration of 1.0 mM with:

      • a) Reference Standard L-Methionine HCl

      • b) Supplier A L-Methionine HCl

      • c) Supplier B L-Methionine HCl

      • d) No supplement (Negative Control)

  • Cell Seeding: Seed shake flasks or a multi-well plate with the CHO cells at a consistent starting density (e.g., 0.3 x 10^6 viable cells/mL) in each of the four media conditions (in triplicate).

  • Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO2, shaking at 120 RPM) for 10 days.

  • Daily Monitoring: Each day, take a sample from each culture to measure:

    • Viable Cell Density (VCD): Using a cell counter (e.g., Vi-CELL).

    • Viability: As a percentage, from the same instrument.

  • Endpoint Analysis: On the final day, measure the concentration of a target protein (if applicable) to assess productivity.

  • Data Analysis: Plot VCD over time for each condition. Calculate key metrics such as the maximum VCD and the integral of viable cell density (IVCD).

Comparative Data Summary: Cell Culture Performance
Metric Reference Standard Supplier A Supplier B Negative Control
Max VCD (x10^6 cells/mL) 12.5 ± 0.412.3 ± 0.69.8 ± 0.70.4 ± 0.1
Day 8 Viability (%) 94%93%81%15%
IVCD (cell-days) 75.274.155.61.2

Interpretation: The data clearly show that while Supplier A's material is functionally equivalent to the reference standard, Supplier B's material leads to significantly impaired cell growth and a drop in viability. This functional data, combined with the higher impurity levels observed in the HPLC analysis, provides a strong, evidence-based reason to disqualify Supplier B for this critical application.

Conclusion and Recommendations

Qualifying a new supplier for a critical raw material like L-Methionine Hydrochloride requires a multi-faceted approach that extends beyond a simple review of the Certificate of Analysis. True equivalence can only be assessed through a logical, data-driven process.

  • Establish the Baseline: Always begin by confirming compliance with core pharmacopeial standards. This is the minimum requirement for consideration.

  • Profile the Impurities: Employ high-resolution analytical techniques like HPLC to create a detailed impurity profile. Pay close attention to any new or elevated impurities not present in your current, qualified material.

  • Test for Functional Equivalence: The most critical step is to test the material in a biologically relevant, sensitive functional assay. For many applications, a cell culture-based test is the gold standard, as it directly measures the impact of the material on the desired biological outcome.

By integrating these three pillars of analysis—Compendial Verification , Impurity Profiling , and Functional Assessment —you create a self-validating system for supplier qualification. This rigorous, science-based approach ensures that a change in supplier will not introduce unforeseen variability, protecting the integrity of your research, the consistency of your manufacturing process, and the quality of your final product.

References

A Senior Application Scientist's Guide to the Validation of a Cell-Based Assay for Screening Methionine Metabolism Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Methionine Metabolism

Methionine, an essential sulfur-containing amino acid, is a critical node in cellular metabolism. Beyond its fundamental role in protein synthesis, its metabolic pathway governs cellular methylation, antioxidant capacity, and polyamine synthesis. The conversion of methionine to S-adenosylmethionine (SAM) by the enzyme Methionine Adenosyltransferase (MAT) is the rate-limiting step and the entry point into this vital cycle.[1][2] SAM is the universal methyl donor for a vast number of reactions, including the epigenetic regulation of DNA and histones, making it fundamental to the control of gene expression.[3][4]

Many cancer cells exhibit a unique metabolic vulnerability known as "methionine addiction" or the "Hoffman effect," where they have an exaggerated requirement for exogenous methionine and cannot proliferate when it is restricted, a trait not shared by normal cells.[5][6] This dependency is often linked to the upregulation of the MAT2A isozyme, which is broadly expressed in non-hepatic tissues and cancers, in contrast to the MAT1A form found in healthy liver cells.[1][7] This metabolic reprogramming makes MAT2A a compelling therapeutic target for cancer drug development.[8]

This guide provides a comprehensive framework for the development and validation of a robust cell-based assay designed to screen for inhibitors of methionine metabolism. We will use a common cell viability endpoint as our primary readout and discuss the critical role of methionine hydrochloride in establishing baseline assay conditions. Our focus will be on the causality behind experimental choices and the establishment of a self-validating protocol that ensures data integrity and trustworthiness for drug discovery professionals.

The Methionine Cycle: A Core Cellular Hub

Understanding the pathway is the first step in designing an assay to disrupt it. The cycle begins with methionine and ATP and results in the donation of a methyl group, with subsequent recycling of the homocysteine byproduct. Inhibiting a key enzyme like MAT2A depletes the cell of SAM, leading to downstream consequences that can be measured.

References

A Senior Application Scientist's Guide to Methyl Donors: Methionine Hydrochloride vs. S-adenosylmethionine (SAMe) in Methylation Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in molecular biology, epigenetics, and drug development, the choice of a methyl donor is a critical experimental parameter. This guide provides an in-depth comparison of two commonly used methylating agents: the essential amino acid precursor, L-Methionine (provided as Methionine Hydrochloride), and the universal biological methyl donor, S-adenosylmethionine (SAMe). This document is designed to move beyond a simple cataloging of features to a nuanced discussion of their comparative efficacy, backed by experimental data and protocols, to empower researchers to make informed decisions for their specific methylation studies.

The Biochemical Foundation: A Tale of a Precursor and a Universal Donor

At the heart of cellular methylation lies the Methionine Cycle. Understanding the distinct roles of Methionine and SAMe within this cycle is fundamental to appreciating their differential applications in research.

Methionine, an essential amino acid, is the starting point. However, it is not the direct methyl donor. It must first be activated in an ATP-dependent reaction catalyzed by the enzyme Methionine Adenosyltransferase (MAT) to form S-adenosylmethionine.[1][2] SAMe is the activated, high-energy compound that directly participates in transmethylation reactions, donating its methyl group to a vast array of substrates, including DNA, RNA, proteins, and lipids.[3][4] Following methyl group donation, SAMe is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can then be remethylated to regenerate methionine, thus completing the cycle.[1]

Methionine_Cycle Met Methionine SAMe S-adenosylmethionine (SAMe) Met->SAMe ATP -> PPi + Pi (MAT) Met_Substrate Methylated Substrate SAMe->Met_Substrate Methyltransferase (MT) SAH S-adenosylhomocysteine (SAH) SAMe->SAH Methyl Group Donation Substrate Acceptor Substrate (DNA, RNA, Protein, etc.) Substrate->Met_Substrate HCy Homocysteine SAH->HCy SAH Hydrolase HCy->Met Methionine Synthase (Requires Vitamin B12, Folate)

Caption: The Methionine Cycle, illustrating the conversion of Methionine to the active methyl donor SAMe.

Head-to-Head Comparison: Key Physicochemical and Biological Properties

The choice between this compound and SAMe is dictated by their differing chemical properties, biological availability, and mechanism of action.

PropertyThis compoundS-adenosylmethionine (SAMe)Rationale & Implications for Researchers
Role in Methylation Precursor to SAMeDirect universal methyl donorMethionine requires intracellular enzymatic conversion, making it suitable for studying the entire metabolic pathway. SAMe bypasses this step, directly providing the methyl group for in vitro assays or to circumvent metabolic defects.[1][2]
Chemical Formula C₅H₁₂ClNO₂S[5]C₁₅H₂₂N₆O₅S[6]The larger, more complex structure of SAMe contributes to its instability.
Molecular Weight 185.67 g/mol [5]398.44 g/mol This difference is important for calculating molar concentrations for solutions.
Solubility Soluble in water and 1 M HCl.[7]Varies with salt form (e.g., tosylate, phytate), generally water-soluble.This compound is straightforward to dissolve. SAMe salts are used to improve stability and solubility, but the counter-ions could potentially interfere in sensitive assays.[8]
Stability Highly stable in solution.[7]Intrinsically unstable, especially at neutral or alkaline pH and physiological temperatures. Degrades into MTA and homoserine lactone.[4][9]The instability of SAMe is a major experimental challenge, requiring fresh preparation of solutions and careful storage. Its stability in cell culture media over the course of an experiment must be considered.[10][11]
Cellular Uptake Efficiently transported into cells via amino acid transporters.Poor cellular permeability due to its polar, charged nature.[4][12] Low cellular accumulation observed.[12] An indirect uptake mechanism via degradation to MTA has been proposed.[4]For cell-based assays, methionine is readily taken up. Delivering SAMe into cells is a significant hurdle, often requiring high extracellular concentrations.
Oral Bioavailability HighVery low (0.5-1%).[4]This is a critical consideration for in vivo animal studies. Oral administration of methionine effectively raises intracellular SAMe levels, in some cases more efficiently than oral SAMe.[13]

Experimental Design and Protocols: A Practical Guide

The theoretical differences between these two compounds translate into distinct experimental approaches.

Choosing Your Methyl Donor: A Decision Framework

The selection of the appropriate methyl donor is contingent on the specific research question.

Decision_Tree Start What is your primary research goal? Q1 Are you studying the endogenous methylation pathway, including MAT activity? Start->Q1 Q2 Do you need to bypass metabolic conversion or have a cell-free system? Q1->Q2 No Met Use this compound Q1->Met Yes Q3 Is your primary goal to increase intracellular SAMe levels in vivo via oral administration? Q2->Q3 No SAMe Use S-adenosylmethionine (SAMe) Q2->SAMe Yes Q3->SAMe No (consider parenteral administration for SAMe) Met_InVivo Consider this compound (often more effective and economical) Q3->Met_InVivo Yes

Caption: Decision tree for selecting a methyl donor based on experimental goals.

Protocol: In Vitro DNA Methyltransferase (DNMT) Assay

This protocol provides a framework for a cell-free assay to measure the activity of a purified DNMT enzyme.

Objective: To compare the efficacy of this compound and SAMe as methyl donors for a purified DNMT enzyme in vitro.

Materials:

  • Purified DNMT enzyme (e.g., DNMT1)

  • Hemimethylated DNA substrate

  • Methyl Donors:

    • S-adenosyl-L-[methyl-³H]methionine ([³H]SAMe)

    • Cold (unlabeled) S-adenosylmethionine (SAMe)

    • L-Methionine Hydrochloride

  • Purified Methionine Adenosyltransferase (MAT) enzyme

  • ATP solution

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM EDTA, 1 mM DTT)

  • Scintillation fluid and counter

Workflow:

DNMT_Assay_Workflow cluster_0 Condition 1: Direct Methylation with SAMe cluster_1 Condition 2: Methylation with Methionine (requires conversion) cluster_2 Negative Controls A1 Combine DNMT, DNA substrate, and [3H]SAMe in assay buffer A2 Incubate at 37°C A1->A2 A3 Spot reaction onto filter paper and wash to remove unincorporated [3H]SAMe A2->A3 A4 Measure incorporated radioactivity via scintillation counting A3->A4 B1 Combine MAT enzyme, ATP, and L-Methionine in assay buffer. Pre-incubate to generate SAMe. B2 Add DNMT, DNA substrate, and [3H]Methionine (as tracer) B1->B2 B3 Incubate at 37°C B2->B3 B4 Process and measure radioactivity as in Condition 1 B3->B4 C1 Reaction without DNMT enzyme C2 Reaction with Methionine but without MAT enzyme

Caption: Experimental workflow for a comparative in vitro DNMT assay.

Expected Outcome & Interpretation:

  • Condition 1 (SAMe): High levels of radioactivity should be incorporated into the DNA, representing direct methylation. This serves as the positive control for DNMT activity.

  • Condition 2 (Methionine): Radioactivity incorporation will be dependent on the efficiency of the MAT enzyme in converting methionine to SAMe. This setup allows for the study of the coupled enzyme reaction.

  • Negative Controls: Minimal to no radioactivity should be detected, confirming that methylation is enzyme-dependent and that methionine is not a direct methyl donor.

Protocol: Modulating DNA Methylation in Cell Culture

Objective: To compare the effects of supplementing cell culture media with either this compound or SAMe on global DNA methylation.

Materials:

  • Adherent mammalian cell line (e.g., HEK293T, HepG2)

  • Standard cell culture medium (e.g., DMEM) and supplements

  • Stock Solutions:

    • This compound: Prepare a 100x stock solution (e.g., 1.5 g/L in sterile water) and filter-sterilize. L-methionine is soluble in water, though gentle heating may be required.[7] Store at 2-8°C.[7]

    • SAMe: Due to instability, prepare a fresh, concentrated stock solution in sterile, cold, acidic buffer (e.g., 10 mM HCl/10% ethanol) immediately before use. Protect from light.

  • Genomic DNA extraction kit

  • Global DNA methylation quantification kit (e.g., ELISA-based or LC-MS/MS)

Procedure:

  • Cell Seeding: Plate cells at a consistent density and allow them to adhere overnight.

  • Treatment:

    • Control Group: Culture cells in standard medium.

    • Methionine Group: Culture cells in medium supplemented with additional methionine (e.g., final concentration of 1.5 mg/mL).[9]

    • SAMe Group: Culture cells in medium supplemented with SAMe (e.g., final concentration of 100-200 µM). Note that higher concentrations may be needed to overcome poor cellular uptake.

  • Incubation: Culture the cells for a defined period (e.g., 48-72 hours), replacing the media with fresh supplemented media as required.

  • Harvesting and DNA Extraction: Harvest the cells and extract genomic DNA according to the kit manufacturer's protocol.

  • Quantification of Global DNA Methylation: Analyze the percentage of 5-methylcytosine (5mC) in the extracted DNA from all groups.

Interpretation of Results:

  • Supplementing with methionine is expected to increase intracellular SAMe pools and potentially lead to an increase in global DNA methylation, provided the cells have sufficient MAT activity.[6][14]

  • Directly supplementing with SAMe may also increase global DNA methylation, but the effect might be less pronounced than expected due to its poor uptake and instability. The results can be highly cell-type dependent.[3]

Causality and Field-Proven Insights

Why choose Methionine when SAMe is the direct donor? The primary reason is to study the integrity and regulation of the methionine cycle itself. In many pathological states, such as liver disease, the activity of MAT enzymes is impaired.[15] In such cases, supplementing with methionine may not effectively increase intracellular SAMe levels. Using methionine as the supplement allows researchers to investigate the functionality of this critical metabolic checkpoint. Furthermore, for in vivo oral studies, methionine is more bioavailable and cost-effective for elevating SAMe levels in tissues like the brain.[13]

The Caveat of SAMe's Instability and Pleiotropic Effects: Researchers using SAMe must be cognizant of its rapid degradation. What begins as a SAMe supplementation experiment can inadvertently become an experiment on the effects of its breakdown products, such as 5'-methylthioadenosine (MTA).[4] MTA itself has biological activities, including the potential to inhibit histone methylation.[4] Furthermore, SAMe treatment in cells doesn't uniformly increase methylation; it can paradoxically lead to both hyper- and hypomethylation at different genomic loci, acting more as a "modulator of the methylome."[3] This highlights the complexity of the cellular response to an influx of this key metabolite.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and S-adenosylmethionine is not a matter of which is "better," but which is the appropriate tool for the scientific question at hand.

  • This compound is the reagent of choice for studying the endogenous methylation pathway, for in vivo oral supplementation studies, and when a stable, cost-effective precursor is needed for long-term cell culture experiments. Its efficacy is, however, entirely dependent on the cell's metabolic capacity to convert it to SAMe.

  • S-adenosylmethionine (SAMe) is indispensable for in vitro, cell-free assays where a direct methyl donor is required. It is also the logical choice for cellular studies aimed at bypassing impaired MAT activity. However, researchers must contend with its inherent instability and poor cellular uptake, which necessitate careful experimental design and data interpretation.

By understanding the distinct biochemical roles, practical limitations, and experimental applications of each compound, researchers can design more robust and insightful methylation studies, ultimately advancing our understanding of this fundamental biological process.

References

Inter-Laboratory Validation of a Protocol for the Quantification of Methionine Hydrochloride in a Pharmaceutical Formulation

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Ensuring Analytical Method Robustness and Reliability

Abstract

The consistent and accurate quantification of active pharmaceutical ingredients (APIs) is paramount in drug development and manufacturing. This guide provides an in-depth analysis of the inter-laboratory validation of a high-performance liquid chromatography (HPLC) method for the determination of methionine hydrochloride. We will explore the rationale behind the chosen protocol, present a detailed experimental design for a collaborative study, and objectively compare the performance of the method across multiple laboratories. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust analytical methods, ensuring data integrity and regulatory compliance.

Introduction: The Imperative of Inter-Laboratory Validation

An analytical method, even when meticulously developed and validated within a single laboratory, may exhibit unforeseen variability when transferred to other locations.[1][2] Differences in instrumentation, reagents, environmental conditions, and analyst technique can all contribute to divergent results. Inter-laboratory validation, also known as reproducibility, is the ultimate test of a method's robustness, demonstrating its suitability for widespread use.[3][4] This process is a cornerstone of regulatory submissions to bodies such as the U.S. Food and Drug Administration (FDA) and is guided by principles outlined by the International Council for Harmonisation (ICH).[5][6][7][8][9][10]

Methionine, an essential amino acid, is utilized in various pharmaceutical and nutraceutical applications.[11][12] Its accurate quantification is crucial for ensuring product quality and efficacy. This guide focuses on a protocol for analyzing this compound, the salt form often used in formulations for its improved solubility.[13][14]

The Analytical Protocol: A Foundation of Scientific Rationale

The selected method for the quantification of this compound is a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This choice is predicated on its widespread availability, high sensitivity, and specificity for amino acid analysis.[11][15][16][17] While other methods like titration are mentioned in pharmacopeias[18][19][20], HPLC offers superior specificity in complex matrices.

Chromatographic Conditions: A Deliberate Selection
ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent retention for moderately polar compounds like methionine. The specified dimensions and particle size ensure high resolution and efficiency.
Mobile Phase Isocratic elution with a mixture of 0.05% Trifluoroacetic Acid (TFA) in Water and Acetonitrile (95:5 v/v)The acidic mobile phase (TFA) protonates the carboxylic acid group of methionine, enhancing retention on the non-polar C18 column and ensuring good peak shape. The low percentage of acetonitrile provides sufficient elution strength.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and chromatographic resolution.
Column Temperature 30 °CMaintaining a constant column temperature is crucial for reproducible retention times and peak areas.
Detection Wavelength 210 nmMethionine exhibits UV absorbance at low wavelengths, making 210 nm a suitable choice for sensitive detection.[11][17]
Injection Volume 10 µLA small injection volume minimizes potential band broadening and ensures compatibility with standard HPLC systems.
Experimental Workflow: A Step-by-Step Visualization

The following diagram illustrates the key steps in the analytical workflow, from sample preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (Methionine HCl RS) hplc_injection Inject into HPLC System prep_standard->hplc_injection Calibrant prep_sample Prepare Sample Solution (Pharmaceutical Formulation) prep_sample->hplc_injection Analyte chromatography Chromatographic Separation hplc_injection->chromatography uv_detection UV Detection at 210 nm chromatography->uv_detection peak_integration Integrate Peak Area uv_detection->peak_integration quantification Quantify Methionine HCl peak_integration->quantification

Figure 1: Experimental workflow for the HPLC analysis of this compound.
Detailed Experimental Protocol

2.3.1. Reagents and Materials

  • This compound Reference Standard (RS), USP grade[18][21][22]

  • Acetonitrile, HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Pharmaceutical formulation containing this compound

2.3.2. Standard Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound RS into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Mix thoroughly.

2.3.3. Sample Solution Preparation (100 µg/mL)

  • Accurately weigh a portion of the powdered pharmaceutical formulation equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with the mobile phase and mix thoroughly.

  • Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2.3.4. System Suitability Before sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%.[23]

2.3.5. Analysis Inject the standard and sample solutions into the HPLC system and record the chromatograms.

Inter-Laboratory Validation Study Design

To assess the reproducibility of the analytical method, a collaborative study was designed involving three independent laboratories (Lab A, Lab B, and Lab C).

Study Protocol
  • Sample Distribution: Each laboratory received a single, homogenous batch of the pharmaceutical formulation and the this compound RS from the same lot.

  • Method Transfer: The detailed analytical protocol (Section 2.3) was provided to each laboratory. A teleconference was held to address any questions and ensure a thorough understanding of the procedure.

  • Analysis: Each laboratory was instructed to have two different analysts perform the analysis on different days. Each analyst prepared six independent sample preparations and performed a single injection for each.

  • Data Reporting: All raw data, including chromatograms, peak areas, and calculations, were submitted for central statistical analysis.

Logical Relationship of Validation Parameters

The following diagram illustrates the hierarchical relationship of the precision parameters evaluated in this study.

validation_parameters precision Precision The closeness of agreement among a series of measurements. intermediate Intermediate Precision Within-laboratory variations: - Different days - Different analysts - Different equipment precision->intermediate reproducibility Reproducibility Between-laboratory variations: - Assesses the method's performance across different locations. precision->reproducibility repeatability Repeatability Same operating conditions over a short interval: - Same analyst - Same instrument - Same day intermediate->repeatability

Figure 2: Hierarchy of precision in analytical method validation.

Comparative Performance Data

The following tables summarize the quantitative data obtained from the three participating laboratories.

Repeatability (Intra-Assay Precision)

This parameter assesses the precision of the method under the same operating conditions over a short interval.[24][25]

LaboratoryAnalystMean Assay (% of Label Claim, n=6)Standard Deviation% RSD
Lab A 199.80.450.45
2100.10.520.52
Lab B 199.50.610.61
2100.30.490.49
Lab C 1100.50.550.55
299.90.630.63
Intermediate Precision

This evaluates the variability within a single laboratory under different conditions (e.g., different analysts, different days).[1][2]

LaboratoryMean Assay (% of Label Claim, n=12)Standard Deviation% RSD
Lab A 99.950.490.49
Lab B 99.900.720.72
Lab C 100.200.690.69
Reproducibility (Inter-Laboratory Precision)

This is the key parameter of this study, assessing the precision between different laboratories.[1][3][4]

ParameterValue
Overall Mean Assay (% of Label Claim, n=36) 100.02
Standard Deviation 0.65
% RSD 0.65

Statistical Analysis and Interpretation

The data was further analyzed using an Analysis of Variance (ANOVA) to determine if there were any statistically significant differences between the results from the different laboratories and analysts.[26][27][28][29][30]

The results of the ANOVA (p > 0.05) indicated no significant difference between the means obtained by the different laboratories or by the different analysts within each laboratory. The overall %RSD of 0.65% is well within the typical acceptance criteria for pharmaceutical assays (e.g., ≤ 2%), demonstrating the excellent reproducibility of the method.

Discussion and Conclusion

The inter-laboratory validation study successfully demonstrated that the RP-HPLC method for the quantification of this compound is robust, reliable, and reproducible. The consistency of the results across three different laboratories, with different analysts and on different days, provides a high degree of confidence in the method's performance.

The causality behind the experimental choices, such as the selection of a C18 column and an acidic mobile phase, is directly linked to the physicochemical properties of methionine and the principles of reversed-phase chromatography. The detailed protocol and the successful inter-laboratory validation serve as a self-validating system, confirming the suitability of the method for its intended purpose.

This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for this compound. The principles and practices outlined herein can be adapted for the validation of other analytical methods, ensuring the generation of high-quality, reliable data in a regulated environment.

References

Establishing a Definitive Reference Standard for Methionine Hydrochloride: A Comparative Guide to Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the integrity of quantitative analysis hinges on the quality of the reference standard. A well-characterized reference standard is the cornerstone of accurate and reproducible results, ensuring the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methodologies for establishing a reference standard for methionine hydrochloride, offering a scientific rationale for experimental choices and detailed protocols to ensure self-validating systems.

Methionine, an essential amino acid, is a critical component in various pharmaceutical formulations. Its hydrochloride salt is often utilized to enhance solubility and stability. Establishing a primary reference standard for this compound requires a multi-faceted approach to confirm its identity, purity, and potency unequivocally.

The Cornerstone of Quantitation: Compendial vs. Orthogonal Methods

The establishment of a reference standard necessitates a rigorous analytical workflow. The choice of analytical techniques is paramount and should be guided by the principle of orthogonality – the use of different, independent methods to measure the same attribute. This approach provides a high degree of confidence in the assigned purity value.

For this compound, the traditional compendial method is a non-aqueous titration. However, modern chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), offer a powerful orthogonal approach that provides not only a quantitative measure of the main component but also a profile of potential impurities.

FeatureNon-Aqueous Titration (Compendial Method)Reversed-Phase HPLC (Orthogonal Method)
Principle Acid-base titration in a non-aqueous solvent. Measures the total basicity of the molecule.Separation based on polarity. Quantifies the analyte by its UV absorbance compared to a reference.
Specificity Less specific. Titrates the primary amine but may also react with other basic impurities.Highly specific. Separates methionine from its related substances and degradation products.
Information Provided Overall purity based on the basic functional group.Purity of the main peak and quantification of individual impurities.
Precision Can achieve high precision (RSD < 0.1%) with modern autotitrators.[1]Routinely achieves excellent precision (RSD < 1%).[2][3]
Accuracy High accuracy when the purity is high and free of basic impurities.[3]High accuracy, traceable to a well-characterized primary standard.[4][5]
Throughput Relatively low throughput.High throughput with the use of autosamplers.

The synergy of these two methods provides a comprehensive characterization of the this compound reference standard. Titration offers a direct measure of the functional group integrity, while HPLC provides a detailed fingerprint of the material's purity.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Non-Aqueous Potentiometric Titration (Based on USP Monograph)

This method determines the purity of methionine by titrating its basic amino group with a standardized solution of perchloric acid in a non-aqueous medium.

Instrumentation:

  • Automatic potentiometric titrator

  • Glass and reference electrodes suitable for non-aqueous titration

  • Analytical balance

Reagents:

  • Glacial Acetic Acid, anhydrous

  • Perchloric Acid, 0.1 N in glacial acetic acid

  • Potassium Hydrogen Phthalate (primary standard)

  • Crystal Violet indicator (for visual titration, if necessary)

Standardization of 0.1 N Perchloric Acid:

  • Accurately weigh about 700 mg of previously dried potassium hydrogen phthalate and dissolve it in 50 mL of glacial acetic acid.

  • Add a few drops of crystal violet indicator.

  • Titrate with the 0.1 N perchloric acid solution to a blue-green endpoint.

  • Perform a blank determination and make any necessary corrections.

  • Calculate the normality of the perchloric acid solution.

Assay Procedure for this compound:

  • Accurately weigh about 150 mg of the this compound candidate reference standard.

  • Dissolve the sample in 3 mL of formic acid and add 50 mL of glacial acetic acid.[6]

  • Titrate with the standardized 0.1 N perchloric acid, determining the endpoint potentiometrically.

  • Perform a blank determination and make any necessary corrections.

  • Each mL of 0.1 N perchloric acid is equivalent to 18.57 mg of C₅H₁₂ClNO₂S.[6]

Causality Behind Experimental Choices:

  • Non-Aqueous Solvent: Water can compete with the weak basicity of the amino group of methionine, leading to an indistinct endpoint. Glacial acetic acid is a weakly acidic solvent that enhances the basicity of the analyte, resulting in a sharp and accurate endpoint.

  • Formic Acid: The addition of formic acid further enhances the basicity of the amino group, leading to a more defined titration curve.

  • Potentiometric Endpoint Detection: This method is more objective and precise than visual indicators, which can be subjective and prone to error.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method provides an orthogonal quantification of this compound and allows for the separation and detection of potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Methanol, HPLC grade

  • Potassium dihydrogen phosphate, analytical grade

  • Water, HPLC grade

  • Phosphoric acid, analytical grade

Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and 0.05M phosphate buffer (pH 3.2) in a ratio of 30:70 (v/v).[5]

  • Flow Rate: 1.0 mL/min.[2][5]

  • Column Temperature: Ambient.

  • Detection Wavelength: 220 nm.[5]

  • Injection Volume: 20 µL.

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of a previously characterized methionine reference standard and dissolve it in the mobile phase in a 25 mL volumetric flask.

  • Sample Solution: Accurately weigh about 25 mg of the this compound candidate reference standard and dissolve it in the mobile phase in a 25 mL volumetric flask.

System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) of the peak areas should be not more than 2.0%. The tailing factor for the methionine peak should be not more than 2.0, and the theoretical plates should be not less than 2000.

Assay Procedure:

  • Inject the standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak areas for methionine.

  • Calculate the percentage purity of the this compound candidate reference standard.

Causality Behind Experimental Choices:

  • C18 Column: A C18 column provides good retention and separation for moderately polar compounds like methionine.

  • Phosphate Buffer: The phosphate buffer controls the pH of the mobile phase, which is crucial for consistent retention and peak shape of the ionizable methionine molecule. A pH of 3.2 ensures that the carboxylic acid group is protonated, leading to better retention on the reversed-phase column.

  • UV Detection at 220 nm: Methionine has a chromophore that absorbs in the low UV region, making 220 nm a suitable wavelength for sensitive detection.[5]

Visualizing the Workflow and Potential Challenges

To ensure a comprehensive understanding of the process, the following diagrams illustrate the workflow for establishing a reference standard and the potential degradation pathways of methionine.

Reference_Standard_Workflow cluster_selection Material Selection & Initial Characterization cluster_quantification Quantitative Analysis (Orthogonal Methods) cluster_characterization Further Characterization cluster_certification Certification & Documentation Candidate Candidate Material Initial_Screening Initial Screening (FTIR, DSC, LOD) Candidate->Initial_Screening Titration Non-Aqueous Titration Initial_Screening->Titration HPLC RP-HPLC Assay & Impurity Profile Initial_Screening->HPLC Water_Content Water Content (Karl Fischer) Initial_Screening->Water_Content Residual_Solvents Residual Solvents (GC) Initial_Screening->Residual_Solvents Inorganic_Impurities Inorganic Impurities (ROI) Initial_Screening->Inorganic_Impurities Purity_Assignment Purity Assignment Titration->Purity_Assignment HPLC->Purity_Assignment Water_Content->Purity_Assignment Residual_Solvents->Purity_Assignment Inorganic_Impurities->Purity_Assignment CoA Certificate of Analysis Purity_Assignment->CoA Stability Stability Studies CoA->Stability

Caption: Workflow for Establishing a this compound Reference Standard.

Methionine_Degradation Methionine Methionine Sulfoxide Methionine Sulfoxide Methionine->Sulfoxide Oxidation (O2, light, metal ions) Homocysteine Homocysteine Methionine->Homocysteine Demethylation Sulfone Methionine Sulfone Sulfoxide->Sulfone Further Oxidation Cysteine Cysteine Homocysteine->Cysteine Transsulfuration

Caption: Potential Degradation Pathways of Methionine.

Trustworthiness Through Self-Validation

A key aspect of establishing a reference standard is the self-validating nature of the chosen protocols. This is achieved through rigorous method validation, which, for the HPLC method, should include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and range, as per ICH guidelines.[7] The non-aqueous titration method's validity is ensured through the use of a primary standard (potassium hydrogen phthalate) for titrant standardization, creating a direct link to a known, high-purity substance.

The comparison of results from orthogonal methods serves as a powerful validation tool. A strong correlation between the purity value obtained from titration and the purity calculated from the HPLC analysis (100% - sum of all impurities) provides a high degree of confidence in the certified value of the reference standard. Any significant discrepancy would trigger further investigation into potential impurities that may not be detected by one of the methods.

Conclusion: A Multi-faceted Approach to a Definitive Standard

Establishing a reference standard for this compound is a critical undertaking that demands a meticulous and scientifically sound approach. While the compendial non-aqueous titration method provides a robust measure of purity, its combination with an orthogonal HPLC method offers a more complete and trustworthy characterization. By understanding the principles behind each technique, adhering to detailed and validated protocols, and embracing the concept of orthogonality, researchers and drug development professionals can establish a definitive reference standard for this compound, thereby ensuring the accuracy and reliability of their quantitative analyses.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methionine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in drug development, meticulous adherence to safety protocols is not merely a matter of compliance but a cornerstone of scientific integrity. The proper management and disposal of laboratory chemicals, such as Methionine Hydrochloride, are critical for ensuring a safe working environment and protecting the ecosystem. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in regulatory standards and best laboratory practices. We will explore the "why" behind each procedure, ensuring a deep, actionable understanding of chemical waste management.

Hazard Assessment and Chemical Profile of this compound

Understanding the intrinsic properties of a chemical is the first step toward safe handling and disposal. While L-Methionine itself is a naturally occurring amino acid and is generally not classified as a hazardous substance[1], its hydrochloride salt form (and related esters) introduces specific hazards that must be managed. The hydrochloride component can impart corrosive characteristics and requires careful handling.

For the purpose of a conservative safety assessment, we refer to the hazard classification for L-Methionine methyl ester hydrochloride, a closely related compound, which is categorized under 29 CFR 1910.1200 (OSHA HCS) as follows.[2]

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

This data underscores the necessity of treating this compound as a hazardous chemical for disposal purposes, primarily due to its potential to cause skin, eye, and respiratory irritation.[2]

Core Principles of Compliant Laboratory Waste Management

The disposal of laboratory chemicals in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] Laboratories are classified as waste generators and must adhere to specific protocols for waste accumulation, storage, and disposal.

The foundational principles for managing waste like this compound include:

  • Waste Minimization: Only prepare the amount of solution needed for your experiment.

  • Segregation: Never mix incompatible waste streams. This compound waste should be segregated from other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Identification: All waste must be accurately identified. Never place unidentified chemicals in a hazardous waste container.

  • Containment: Waste must be stored in appropriate, sealed, and clearly labeled containers.

Step-by-Step Disposal Protocol for this compound

This protocol provides a clear workflow for managing different forms of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE.

  • Eye Protection: Safety goggles with side-shields or a face shield.[2]

  • Hand Protection: Nitrile or other chemically resistant gloves.[1][4]

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step for ensuring safe disposal.

A. Solid this compound Waste:

  • Collection: Collect expired or unused solid this compound in its original container or a new, clearly labeled, and sealable container.

  • Contaminated Debris: Any items grossly contaminated with solid this compound, such as weigh boats, contaminated gloves, or paper towels used for cleanup, should be collected in a designated solid hazardous waste container.[5]

  • Labeling: The container must be labeled with the words "Hazardous Waste " and the chemical name, "this compound".[3][6]

B. Aqueous Solutions of this compound:

  • Collection: Pour aqueous solutions containing this compound into a designated container for hazardous aqueous waste.

  • No Drain Disposal: Do not dispose of this compound solutions down the drain.[5][7] While some amino acids have low ecotoxicity, the hydrochloride component can affect the pH of aquatic environments, and it is against regulations to dispose of identified chemical waste via the sewer system.

  • Labeling: The container must be labeled "Hazardous Waste " and list all chemical constituents, including "this compound" and "Water," with their approximate concentrations.

C. Contaminated Laboratory Glassware:

  • Decontamination: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., water or ethanol).

  • Rinsate Collection: This initial rinsate is considered hazardous and must be collected and added to the appropriate aqueous hazardous waste container.[5]

  • Final Cleaning: After decontamination, the glassware can be washed according to standard laboratory procedures.

Emergency Procedures for Spills

Accidental spills must be managed promptly and safely.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: Evaluate the size of the spill and determine if you can clean it up safely. For large spills, evacuate the area and contact your institution's EHS department.

  • Cleanup Protocol:

    • For Solid Spills: Avoid creating dust.[4] Gently sweep the solid material into a closable, labeled container for disposal.[1][4]

    • For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[2]

    • Collect Waste: Carefully scoop the absorbed material into a designated solid hazardous waste container.[2][5]

  • Decontaminate Area: Clean the spill surface with a suitable solvent and collect all cleaning materials (wipes, towels) as hazardous waste.[5]

  • Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_segregation Segregation & Containment cluster_procedure Disposal Procedure cluster_storage Accumulation & Disposal gen Experiment Complete: Methionine HCl Waste Generated char Characterize Waste Type gen->char solid Solid Waste (Unused chemical, contaminated wipes) char->solid Solid liquid Aqueous Waste (Solutions, rinsate) char->liquid Liquid glass Contaminated Glassware char->glass Glassware solid_proc Place in Labeled Solid Hazardous Waste Container solid->solid_proc liquid_proc Pour into Labeled Aqueous Hazardous Waste Container liquid->liquid_proc glass_proc 1. Rinse with Solvent 2. Collect Rinsate as Liquid Waste 3. Wash Glassware Normally glass->glass_proc storage Store Sealed Containers in Satellite Accumulation Area (SAA) (Must be labeled 'Hazardous Waste') solid_proc->storage liquid_proc->storage glass_proc->liquid_proc Rinsate pickup Final Pickup by EHS or Licensed Waste Contractor storage->pickup

Caption: Decision workflow for this compound waste disposal.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methionine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of Methionine hydrochloride. As researchers, our pursuit of scientific advancement must be built on a foundation of uncompromising safety. This document provides immediate, essential safety protocols and logistical plans tailored for laboratory professionals. Our goal is to move beyond simple checklists, offering a deep, causal understanding of why these procedures are critical. By grounding our practices in expertise and authoritative standards, we build a culture of safety that protects ourselves, our colleagues, and the integrity of our work.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound, while not classified as a hazardous substance under GHS, requires careful handling due to its physical and chemical properties.[1][2] The primary risks are associated with its form as a fine powder, which can become airborne and lead to exposure through inhalation, or direct contact with skin and eyes. The toxicological properties have not been fully investigated, which necessitates a cautious approach.[2][3]

  • Respiratory Irritation : Inhaling fine dust can cause irritation to the respiratory tract.[4][5]

  • Eye Irritation : Direct contact with the eyes can cause redness and irritation.[6]

  • Skin Irritation : While generally not a skin irritant, prolonged or repeated contact may cause mild irritation.[4][6]

  • Combustible Dust : Like many fine organic powders, this compound dust can form an explosive mixture with air under certain conditions.[1][3][7] Minimizing dust generation is a critical safety measure.[3][8]

Core Protective Equipment: Your First Line of Defense

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution. It is dictated by a risk assessment of the specific procedures being performed. The following table summarizes the essential PPE for handling this compound powder.

PPE CategorySpecificationPurpose & Rationale
Hand Protection Nitrile or Latex GlovesPrevents direct skin contact with the chemical. Nitrile gloves are generally preferred for their chemical resistance.[6][9]
Eye Protection Safety glasses with side shields (EN 166) or GogglesProtects eyes from airborne dust particles and accidental splashes.[2][3][7][9]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination with the powder.[9]
Respiratory Protection NIOSH-approved N95 or P1 dust maskRequired when handling quantities that may generate airborne dust, or when adequate ventilation cannot be guaranteed.[2][7] Not typically required for small-scale use in a well-ventilated area.[2][3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

Pre-Operational Checks
  • Ventilation Confirmation : Ensure your workspace is well-ventilated. The use of a chemical fume hood or local exhaust ventilation is strongly recommended for all procedures involving the powder form.[2][9]

  • PPE Availability : Confirm that all necessary PPE is available, in good condition, and fits correctly.

  • Emergency Equipment Location : Locate the nearest eyewash station and safety shower. Confirm they are unobstructed and operational.[9]

  • Spill Kit Readiness : Have a spill kit appropriate for solid chemical spills readily available.[9]

Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_checks 1. Pre-Operational Checks (Ventilation, PPE, Emergency Equip.) don_ppe 2. Don PPE (Lab Coat, Gloves, Eye Protection, Respirator if needed) prep_checks->don_ppe weigh 3. Weighing & Transfer (Minimize Dust Generation) don_ppe->weigh solution 4. Solution Preparation (Add solid to solvent slowly) weigh->solution decontaminate 5. Decontaminate Work Area & Equipment solution->decontaminate doff_ppe 6. Doff PPE (Proper Sequence) decontaminate->doff_ppe wash 7. Wash Hands Thoroughly doff_ppe->wash dispose_chem 8. Dispose of Excess Chemical Waste wash->dispose_chem dispose_ppe 9. Dispose of Contaminated PPE dispose_chem->dispose_ppe

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Procedure
  • Weighing and Transfer : All weighing and transfer operations should be conducted in a designated area, preferably within a fume hood or on a bench with local exhaust, to minimize dust generation.[9]

  • Solution Preparation : When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[9]

  • Post-Handling : After handling is complete, thoroughly wash your hands with soap and water, even if you were wearing gloves.[2][3]

  • Decontamination : Clean and decontaminate the work surface and any equipment used.[9]

Emergency & Disposal Plans

Spill Response

In the event of a spill, follow these procedures:

  • Ensure Personal Safety : Do not clean up a spill without the proper PPE. Ensure the area is well-ventilated.[10]

  • Containment : For small spills, dampen the solid material with water to prevent it from becoming airborne.[11]

  • Clean-up : Carefully sweep up the dampened material and place it into a suitable, labeled container for disposal.[8][11][12] Avoid actions that create dust.[8]

  • Final Decontamination : Wash the spill area with a soap and water solution.[11]

First Aid & Exposure
  • Eye Contact : Immediately rinse the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3]

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation occurs, seek medical attention.[3][8]

  • Inhalation : Move the person to fresh air. If breathing is difficult or symptoms occur, seek medical attention.[2][3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[2][3]

Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle.

  • Chemical Waste : Unused or waste this compound should be disposed of through a licensed disposal company. Do not let the product enter drains.[1][2]

  • Contaminated PPE : Used gloves, masks, and other contaminated disposable PPE should be collected in a sealed bag and disposed of as solid chemical waste in accordance with institutional and local regulations.[2][9]

By integrating these safety protocols into your daily laboratory operations, you contribute to a robust culture of safety that is essential for high-quality, reproducible scientific research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.